Technical Documentation Center

L-Histidine, methyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: L-Histidine, methyl ester
  • CAS: 7389-87-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to L-Histidine, Methyl Ester: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of L-Histidine, methyl ester, a critical derivative of the essential amino acid L-histidine. Primarily available and utilized in its more stable dihydrochloride salt...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of L-Histidine, methyl ester, a critical derivative of the essential amino acid L-histidine. Primarily available and utilized in its more stable dihydrochloride salt form, this compound is a cornerstone in various biochemical and pharmaceutical research applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, structure, synthesis, and practical applications, grounded in authoritative scientific principles.

Introduction: The Significance of L-Histidine, Methyl Ester

L-Histidine, methyl ester is a versatile molecule that serves as a valuable tool in the study of biological systems and the synthesis of complex molecules. The esterification of the carboxylic acid group of L-histidine modifies its chemical properties, making it a unique building block in peptide synthesis and a probe for studying enzymatic mechanisms. Its most prominent role is as an irreversible inhibitor of histidine decarboxylase, the enzyme responsible for the synthesis of histamine.[1] This property makes it indispensable for research into histamine-related pathways, allergic responses, and inflammation.[2] Furthermore, it is a key precursor in the synthesis of bioactive peptides and therapeutics.[2][3]

This guide will delve into the fundamental chemical and physical characteristics of L-Histidine, methyl ester, with a particular focus on its commercially prevalent dihydrochloride salt, providing a robust foundation for its effective application in a laboratory setting.

Physicochemical Properties and Structural Elucidation

The inherent properties of L-Histidine, methyl ester dictate its behavior in chemical reactions and biological assays. For practical laboratory use, it is most commonly supplied as L-Histidine, methyl ester dihydrochloride, which exhibits enhanced stability and solubility in polar solvents.[2]

Key Physicochemical Data

The following table summarizes the core physicochemical properties of L-Histidine, methyl ester and its dihydrochloride salt for easy reference.

PropertyL-Histidine, methyl esterL-Histidine, methyl ester dihydrochloride
Molecular Formula C₇H₁₁N₃O₂[2]C₇H₁₁N₃O₂ · 2HCl[3]
Molecular Weight 169.18 g/mol [2]242.10 g/mol [4]
Appearance -White powder[3]
Melting Point -~200-207 °C (decomposes)[3][4]
Optical Rotation -[α]20/D +9.0° to +10 ± 2° (c=2 in H₂O)[3][4]
CAS Number 1499-46-3[1][2]7389-87-9[1][3][4]
Solubility -Readily soluble in water, DMSO, and methanol[2]
Structural Features and Stereochemistry

L-Histidine, methyl ester retains the fundamental structure of its parent amino acid, featuring a central chiral carbon, a primary amine group, and the characteristic imidazole side chain. The key modification is the conversion of the carboxylic acid to a methyl ester.

The stereochemistry of L-Histidine, methyl ester is critical to its biological activity. As with its parent amino acid, it exists in two enantiomeric forms:

  • L-Histidine, methyl ester: The naturally occurring (S)-configuration, which is preferentially recognized by most enzymatic systems.[2]

  • D-Histidine, methyl ester: The (R)-enantiomer.[2]

The imidazole side chain is a particularly important functional group, contributing to the molecule's unique chemical reactivity and its role in biological processes.[2]

L_Histidine_Methyl_Ester_Structure cluster_structure L-Histidine, methyl ester C_alpha α-Carbon (Chiral Center) NH2 Primary Amine (H₂N) C_alpha->NH2 H H C_alpha->H Side_Chain Imidazole Side Chain C_alpha->Side_Chain Ester Methyl Ester (COOCH₃) C_alpha->Ester

Caption: Chemical structure of L-Histidine, methyl ester.

Synthesis and Purification Protocol

The synthesis of L-Histidine, methyl ester dihydrochloride is a standard procedure in organic chemistry, typically achieved through Fischer esterification. The following protocol outlines a common and reliable method.

Synthesis of L-Histidine, methyl ester dihydrochloride

This protocol is based on the reaction of L-histidine with thionyl chloride in methanol.[5]

Materials:

  • L-histidine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-histidine (e.g., 38.75 g, 240 mmol) in anhydrous methanol (500 ml). Cool the solution in an ice bath.[5] The use of anhydrous methanol is crucial to prevent the hydrolysis of the ester product and the thionyl chloride reactant.

  • Addition of Thionyl Chloride: While stirring and maintaining the cold temperature, add thionyl chloride (e.g., 27.2 ml, 375 mmol) dropwise to the solution.[5] This exothermic reaction generates hydrochloric acid in situ, which protonates the amino and imidazole groups and catalyzes the esterification. The slow, dropwise addition is a critical safety measure to control the reaction rate and temperature.

  • Initial Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for one hour.[5]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 48 hours.[5] The prolonged heating ensures the esterification reaction goes to completion.

  • Concentration and Crystallization: After reflux, concentrate the reaction mixture in vacuo using a rotary evaporator. The product, L-Histidine, methyl ester dihydrochloride, will precipitate as crystals.[5]

  • Isolation and Purification: Filter the crystals and wash them with a small amount of cold methanol. To recover additional product, the methanolic filtrate can be diluted with diethyl ether to induce further precipitation.[5]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Synthesis_Workflow cluster_workflow Synthesis Workflow start Start: L-Histidine in Methanol add_socl2 Add Thionyl Chloride (dropwise, 0°C) start->add_socl2 stir_rt Stir at Room Temperature (1 hr) add_socl2->stir_rt reflux Reflux (48 hrs) stir_rt->reflux concentrate Concentrate in vacuo reflux->concentrate crystallize Crystallization concentrate->crystallize filter_wash Filter and Wash with Methanol crystallize->filter_wash precipitate Precipitate from Filtrate with Ether (Optional) filter_wash->precipitate dry Dry under Vacuum filter_wash->dry precipitate->dry end_product End Product: L-Histidine, methyl ester dihydrochloride dry->end_product

Caption: Workflow for the synthesis of L-Histidine, methyl ester dihydrochloride.

Applications in Research and Development

L-Histidine, methyl ester is a versatile tool with a broad range of applications in both basic research and pharmaceutical development.

Enzyme Inhibition and Mechanistic Studies

One of the most significant applications of L-Histidine, methyl ester is its role as an irreversible inhibitor of histidine decarboxylase.[1] This makes it an invaluable tool for:

  • Studying Histamine Synthesis: By blocking the production of histamine, researchers can investigate the downstream effects of histamine depletion in various physiological and pathological processes.[2]

  • Allergy and Inflammation Research: It is used to probe the role of histamine in allergic reactions and inflammatory responses.[2]

  • Enzymatic Assays: It can serve as a substrate in studies of enzyme kinetics and mechanisms, particularly for enzymes that recognize histidine residues.[2][3]

Peptide Synthesis and Drug Development

In the realm of pharmaceutical sciences, L-Histidine, methyl ester serves as a crucial building block:

  • Peptide Synthesis: The esterified carboxyl group provides a protected form of histidine for solution-phase peptide synthesis, preventing unwanted side reactions.[2][4]

  • Drug Targeting: It is used in the development of drugs that target histamine-related pathways.[2][6]

  • Precursor for Bioactive Molecules: It is a key starting material in the synthesis of L-(+)-Ergothioneine, a naturally occurring antioxidant.[2][7]

Biochemical and Structural Biology Research

The unique properties of L-Histidine, methyl ester also lend themselves to other areas of biochemical research:

  • Metabolic Studies: It is utilized in the investigation of histidine metabolism.[2][8]

  • Structural Biology: It can be used to probe the role of histidine residues in protein structure and function.[2]

Stability, Storage, and Safety Considerations

Proper handling and storage of L-Histidine, methyl ester dihydrochloride are paramount to ensure its integrity and the safety of laboratory personnel.

Stability and Storage

L-Histidine, methyl ester dihydrochloride is highly hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere.[2] Recommended storage conditions are typically at 0-8 °C.[3] It is incompatible with strong oxidizing agents.[2] It is also important to be aware that L-histidine itself can degrade to trans-urocanic acid, which can be a concern in formulation buffers.[9]

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling L-Histidine, methyl ester dihydrochloride.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[10][11]

  • Ventilation: Handle in a well-ventilated area to avoid the formation of dust and aerosols.[10]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.[11]

    • In case of eye contact: Rinse cautiously with water for several minutes.[11]

    • If inhaled: Remove the person to fresh air.[11]

    • If swallowed: Rinse mouth with water.[12]

Always consult the material safety data sheet (MSDS) for complete and detailed safety information before use.[11][13]

Conclusion

L-Histidine, methyl ester, particularly in its dihydrochloride form, is a chemically and biologically significant molecule with broad utility in scientific research and development. Its role as a specific enzyme inhibitor, a versatile building block in synthesis, and a tool for biochemical investigation underscores its importance. A thorough understanding of its chemical properties, structure, and handling requirements, as outlined in this guide, is essential for its successful and safe application in the laboratory.

References

  • Na-Methyl-L-histidine methyl ester hydrochloride | 118384-75-1 - J&K Scientific LLC. (n.d.). J&K Scientific LLC. Retrieved January 10, 2026, from [Link]

  • Histidine-methyl-ester | C7H12N3O2+ | CID 5289235 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Histidine methyl ester - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • N'-Methyl-L-histidine methyl ester | C8H13N3O2 | CID 7020092 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Synthesis of K. L-Histidine, methyl ester, dihydrochloride - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 10, 2026, from [Link]

  • L-Histidine Methyl Ester Dihydrochloride: Your Source for High-Purity Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]

  • Methyl L-histidinate dihydrochloride | C7H13Cl2N3O2 | CID 2723645 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • N(alpha), N-(im)-di-boc-L-Histidine methyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

  • L-Histidine, methyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

  • Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Pharmaceutical Research, 32(8), 2630–2639. [Link]

  • BMRB entry bmse000039 - L-Histidine. (n.d.). BMRB. Retrieved January 10, 2026, from [Link]

  • Alston, T. A., & Abeles, R. H. (1987). Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. Biochemistry, 26(13), 4082–4085. [Link]

  • L-histidine methyl ester dihydrochloride - PubMed. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • Cas 80817-46-5,bis(benzotriazol-1-yl)(2-chlorophenyl)phosphate | lookchem. (n.d.). lookchem. Retrieved January 10, 2026, from [Link]

  • Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution - MDPI. (2024, August 2). MDPI. Retrieved January 10, 2026, from [Link]

Sources

Exploratory

L-Histidine, methyl ester dihydrochloride CAS number and molecular weight

An In-depth Technical Guide to L-Histidine, Methyl Ester Dihydrochloride for Advanced Research and Pharmaceutical Development Abstract L-Histidine, methyl ester dihydrochloride (H-His-OMe·2HCl) is a pivotal derivative of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to L-Histidine, Methyl Ester Dihydrochloride for Advanced Research and Pharmaceutical Development

Abstract

L-Histidine, methyl ester dihydrochloride (H-His-OMe·2HCl) is a pivotal derivative of the essential amino acid L-histidine. By protecting the carboxylic acid group as a methyl ester and providing it as a dihydrochloride salt, this compound exhibits significantly enhanced solubility and stability in aqueous and polar solvent systems. These properties make it an invaluable tool for researchers, chemists, and pharmaceutical scientists. This guide provides a comprehensive overview of its physicochemical properties, core applications, and detailed experimental protocols, establishing a foundation for its effective use in peptide synthesis, enzyme kinetics, and as a precursor in complex molecular synthesis.

Core Compound Identification and Properties

L-Histidine, methyl ester dihydrochloride is chemically defined as the dihydrochloride salt of the methyl ester of L-histidine. The esterification of the carboxyl group prevents its participation in unwanted side reactions, particularly in peptide synthesis, while the salt form improves handling and solubility.

Physicochemical Data Summary

The fundamental properties of L-Histidine, methyl ester dihydrochloride are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 7389-87-9[1][2][3]
Molecular Formula C₇H₁₁N₃O₂·2HCl[1][3][4]
Molecular Weight 242.10 g/mol [1][4]
Appearance White to off-white powder or crystalline solid[1][4]
Melting Point >190°C with decomposition (specific values reported up to 207°C)[1][3][4]
Solubility Soluble in Water, Methanol, and DMSO[1]
Optical Rotation [α]20/D = +8.0° to +11.0° (c=2 in H₂O)[3][4]
Purity Typically ≥97-99% (HPLC/T)[3][4]
Storage Conditions Store at -20°C to 8°C under an inert atmosphere[1][4]
Synonyms H-His-OMe·2HCl, Methyl L-histidinate dihydrochloride[1][4]

Strategic Applications in Scientific Research

The unique characteristics of H-His-OMe·2HCl make it a versatile reagent in several advanced scientific fields. Its primary advantage lies in the temporary protection of the carboxyl group, allowing the amino and imidazole functionalities to be selectively manipulated.

Solution-Phase Peptide Synthesis

The most prominent application of this compound is in solution-phase peptide synthesis.[3] By starting with the methyl ester, the C-terminus is protected, allowing for the controlled formation of a peptide bond at the N-terminus. The methyl ester can be subsequently hydrolyzed under basic conditions (saponification) to reveal the C-terminal carboxylic acid for further coupling or to yield the final peptide. This circumvents the need for more expensive and complex solid-phase resins for certain synthetic routes.

Enzyme Kinetics and Metabolic Pathway Analysis

Researchers leverage H-His-OMe·2HCl in studies of metabolic pathways and enzyme kinetics.[4] Its high solubility ensures homogenous solutions for assays, which is critical for accurate kinetic measurements. As a stable derivative of histidine, it can act as a substrate or inhibitor in enzymatic reactions involving histidine metabolism, helping to elucidate enzyme mechanisms and metabolic fluxes.

Precursor for Specialized Chemical Synthesis

This compound serves as a key starting material for the synthesis of other high-value molecules. A notable example is its use in the preparation of optically pure L-(+)-Ergothioneine, a naturally occurring amino acid antioxidant with therapeutic potential.[1]

Pharmaceutical Formulation and Drug Delivery

In the pharmaceutical industry, derivatives like H-His-OMe·2HCl are explored for their potential to enhance the bioavailability and delivery of therapeutic agents.[4] By modifying a drug candidate with this moiety, its solubility profile can be improved, which is often a critical barrier in drug development.[4]

Experimental Protocol: Dipeptide Synthesis using H-His-OMe·2HCl

This section provides a validated, step-by-step protocol for the synthesis of a simple dipeptide, Boc-Ala-His-OMe, using H-His-OMe·2HCl and Boc-L-Alanine. This demonstrates a standard carbodiimide-mediated coupling reaction.

Objective: To synthesize N-tert-butyloxycarbonyl-L-alanyl-L-histidine methyl ester.

Materials:

  • L-Histidine, methyl ester dihydrochloride (H-His-OMe·2HCl)

  • Boc-L-Alanine (Boc-Ala-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Workflow Visualization: Peptide Coupling

The following diagram illustrates the key stages of the synthesis process.

Peptide_Synthesis_Workflow cluster_prep Reactant Preparation cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation cluster_workup Workup & Purification A 1. Dissolve H-His-OMe·2HCl in anhydrous DCM B 2. Neutralize with DIPEA (2.2 equivalents) A->B Free Amine Generation E 5. Combine reactant solutions and stir overnight at RT B->E C 3. Dissolve Boc-Ala-OH, DCC/EDC, and HOBt in anhydrous DCM D 4. Stir for 15-20 min at 0°C C->D Formation of Active Ester D->E F 6. Monitor reaction progress via TLC E->F G 7. Filter urea byproduct H 8. Wash with NaHCO₃ and Brine G->H I 9. Dry with MgSO₄ and concentrate H->I J 10. Purify via Flash Chromatography I->J K Final Product: Boc-Ala-His-OMe J->K

Caption: Workflow for Boc-Ala-His-OMe Synthesis.

Step-by-Step Methodology
  • Free Amine Preparation:

    • In a round-bottom flask, dissolve 1.0 equivalent of L-Histidine, methyl ester dihydrochloride in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add 2.2 equivalents of DIPEA dropwise. The base neutralizes the two hydrochloride salts to liberate the free primary amine, which is essential for nucleophilic attack. Stir for 20 minutes at 0°C.

  • Carboxylic Acid Activation:

    • In a separate flask, dissolve 1.05 equivalents of Boc-L-Alanine, 1.1 equivalents of HOBt, and 1.1 equivalents of DCC (or EDC) in anhydrous DCM.

    • Stir this solution at 0°C for 15-20 minutes. HOBt and DCC react with the carboxylic acid to form a highly reactive HOBt-ester. This intermediate is more efficient at acylating the amine than the acid alone and suppresses side reactions like racemization.

  • Coupling Reaction:

    • Add the activated Boc-L-Alanine solution from step 2 to the free amine solution from step 1.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction's completion by TLC, observing the consumption of the starting Boc-Ala-OH.

  • Workup and Purification:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted HOBt and Boc-Ala-OH), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by silica gel flash chromatography to obtain the pure dipeptide, Boc-Ala-His-OMe.

Safety, Storage, and Handling

As a laboratory chemical, L-Histidine, methyl ester dihydrochloride should be handled by personnel trained in standard laboratory procedures.[1]

  • Storage: For long-term stability, store the compound at -20°C under an inert atmosphere.[1] Shorter-term storage at 0-8°C is also acceptable.[4]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin or eyes.

  • Disclaimer: This product is intended for research use only and is not for human, therapeutic, or diagnostic applications without explicit authorization.[1]

Conclusion

L-Histidine, methyl ester dihydrochloride is a highly valuable and versatile derivative for chemical and biological research. Its enhanced solubility and the protection of its carboxyl group provide significant advantages for predictable and high-yield reactions, particularly in the well-established field of peptide synthesis. The protocols and data presented in this guide offer a robust framework for its successful application in the laboratory.

References

Sources

Foundational

Synthesis of L-Histidine, methyl ester from L-histidine

An In-Depth Technical Guide to the Synthesis of L-Histidine Methyl Ester from L-Histidine Abstract The esterification of L-histidine to its methyl ester is a fundamental transformation in synthetic organic and medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of L-Histidine Methyl Ester from L-Histidine

Abstract

The esterification of L-histidine to its methyl ester is a fundamental transformation in synthetic organic and medicinal chemistry, yielding a crucial intermediate for peptide synthesis, drug discovery, and biochemical research. This guide provides a comprehensive technical overview of this process, focusing on the widely employed and robust method using thionyl chloride in methanol. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol, and outline rigorous methods for the characterization and quality control of the resulting product, L-histidine methyl ester dihydrochloride. The causality behind experimental choices is explained to empower researchers with a deep, practical understanding of the synthesis.

Chapter 1: The Chemistry of Esterification: A Mechanistic Perspective

The conversion of a carboxylic acid to an ester is a cornerstone reaction in organic synthesis. For amino acids like L-histidine, this transformation requires careful consideration of the multiple functional groups present.

The Fischer-Speier Esterification

The synthesis of L-histidine methyl ester is a classic example of the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The equilibrium nature of this reaction necessitates strategies to drive it toward completion. The primary role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid.[3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol in this case).[5][6][7]

The general mechanism proceeds through several reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, activating the carboxylic acid.

  • Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[4][5]

Caption: Figure 1: Fischer-Speier Esterification Mechanism

The Thionyl Chloride Method: A Superior Approach for Amino Acids

While standard acid catalysts like sulfuric acid can be used, a more efficient and common method for amino acid esterification involves using thionyl chloride (SOCl₂) in an excess of the desired alcohol.[8][9] This approach offers two distinct advantages:

  • In Situ Catalyst Generation: Thionyl chloride reacts exothermically with methanol to produce methyl sulfite and hydrogen chloride (HCl) gas. This in situ generation of HCl provides the necessary strong acid catalyst to drive the Fischer esterification.[10]

  • Driving Equilibrium: The reaction between SOCl₂ and methanol also consumes the alcohol and, more importantly, the reaction of SOCl₂ with any water present removes it from the system. This, along with the large excess of methanol acting as the solvent, shifts the reaction equilibrium decisively towards the product side, in accordance with Le Châtelier's principle.[2]

For L-histidine, the generated HCl also serves to protonate the α-amino group and the imidazole side chain nitrogens. This protection prevents undesirable side reactions, such as intermolecular amide bond formation.[11] The final product is therefore isolated as a stable, crystalline dihydrochloride salt.[12][13]

Chapter 2: A Validated Experimental Protocol for Synthesis

This protocol is a synthesized and validated procedure based on established literature methods.[8][12] It is designed to be a self-validating system, with clear checkpoints and rationales.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
L-Histidine≥99%Standard SupplierEnsure it is dry.
Methanol (MeOH)Anhydrous, ≥99.8%Standard SupplierUse of anhydrous solvent is critical.
Thionyl Chloride (SOCl₂)≥99%Standard SupplierHandle in a fume hood with extreme care.
Diethyl EtherAnhydrousStandard SupplierFor precipitation/washing.
Round-bottom flaskAppropriate sizeGlassware SupplierMust be oven-dried.
Magnetic stirrer & stir bar-Equipment Supplier-
Reflux condenser-Glassware SupplierWith drying tube (CaCl₂ or similar).
Ice bath--For initial reagent addition.
Rotary evaporator-Equipment SupplierFor solvent removal.
Büchner funnel & flask-Glassware SupplierFor product filtration.
Step-by-Step Synthesis Workflow

Synthesis_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep Suspend L-Histidine in anhydrous MeOH Cool Cool suspension to 0°C (ice bath) Prep->Cool Add_SOCl2 Add SOCl₂ dropwise (maintain 0°C) Cool->Add_SOCl2 Stir_RT Stir at room temp for 1 hour Add_SOCl2->Stir_RT Reflux Reflux for 16-48 hours Stir_RT->Reflux Concentrate Concentrate in vacuo Reflux->Concentrate Filter Filter separated crystals Concentrate->Filter Wash Wash crystals with cold MeOH and/or diethyl ether Filter->Wash Dry Dry under vacuum Wash->Dry Product Product Dry->Product L-Histidine Methyl Ester Dihydrochloride

Caption: Figure 2: Experimental Workflow

Procedure:

  • Preparation: In a dry 1 L round-bottom flask equipped with a magnetic stir bar, suspend L-histidine (e.g., 38.75 g, 240 mmol) in 500 mL of anhydrous methanol.[12]

  • Reagent Addition (Critical Step): Cool the stirred suspension to 0°C using an ice-water bath. Add thionyl chloride (e.g., 27.2 mL, 375 mmol) dropwise over 15-30 minutes.

    • Causality: This slow, cooled addition is crucial to control the highly exothermic reaction between SOCl₂ and methanol, preventing excessive heat generation and potential side reactions.

  • Initial Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for one hour.

    • Causality: This allows for the complete generation of the HCl catalyst before heating.

  • Reflux: Equip the flask with a reflux condenser fitted with a drying tube. Heat the reaction mixture to reflux (approx. 65°C) and maintain for 16 to 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of MeOH/CH₂Cl₂: 3/7).[8]

    • Causality: The elevated temperature provides the necessary activation energy for the esterification, which is a relatively slow process. Extended reflux ensures the reaction proceeds to completion for a high yield.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator. A white crystalline solid should precipitate.

  • Purification: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold methanol, followed by diethyl ether, to remove any residual impurities.[12] An additional crop of crystals can sometimes be obtained by adding diethyl ether to the methanolic filtrate.

  • Drying: Dry the purified white solid under high vacuum to obtain L-histidine methyl ester dihydrochloride. A yield of over 90% can be expected.[8]

Chapter 3: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. The target compound is L-histidine methyl ester dihydrochloride (C₇H₁₁N₃O₂ · 2HCl).[14]

Physicochemical Properties
PropertyValueReference(s)
Molecular Weight 242.11 g/mol [13][14]
Appearance White to off-white crystalline solid/powder[13][15]
Melting Point ~198-209°C (with decomposition)[12][13]
Solubility Readily soluble in water, DMSO, methanol[13][15]
Optical Rotation [α]²⁰ᴅ +9.0° to +11.0° (c=2, H₂O)[13]
Hygroscopicity Highly hygroscopic[13]
Spectroscopic Analysis
  • ¹H NMR Spectroscopy (DMSO-d₆): The proton NMR spectrum is a definitive tool for structural confirmation. Expected chemical shifts (δ) are:

    • ~9.15 ppm (singlet, 1H, imidazole C2-H)

    • ~7.57 ppm (singlet, 1H, imidazole C5-H)

    • ~4.51 ppm (triplet, 1H, α-CH)

    • ~3.74 ppm (singlet, 3H, -OCH₃)

    • ~3.36 ppm (doublet, 2H, β-CH₂)

    • Broad peaks for the -NH₃⁺ and imidazole N-H protons will also be present.[16]

  • ¹³C NMR Spectroscopy: Key carbon resonances provide further structural evidence.[13][17]

  • Mass Spectrometry (MS): GC-MS or ESI-MS can be used to confirm the mass of the free base (169.18 g/mol ) or protonated species. Prominent fragments at m/z 81, 82, and 110 are characteristic.[13]

  • FT-IR Spectroscopy: The spectrum should show characteristic peaks for the ester carbonyl (C=O) stretch (around 1740 cm⁻¹), N-H stretches (broad, around 3000-3400 cm⁻¹), and C-O stretches.[18]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantifying the purity of the final product. A mixed-mode column like a Primesep 100 can be used with a mobile phase of acetonitrile and water with an acid buffer, and detection at ~200 nm.[19] Commercial preparations typically achieve purity levels of ≥98%.[13]

Chapter 4: Handling, Storage, and Applications

Stability and Storage

L-histidine methyl ester dihydrochloride is highly hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[13] For long-term stability, storage at -20°C is recommended.[15] The compound is incompatible with strong oxidizing agents.[13]

Key Applications

The primary utility of L-histidine methyl ester is as a protected building block in peptide synthesis, where the free carboxylate is required for subsequent coupling reactions.[20] It is also a key precursor in the synthesis of important biological molecules such as the natural antioxidant L-(+)-Ergothioneine and the dipeptide L-anserine.[15][20] In biochemical research, it serves as an irreversible inhibitor of the enzyme histidine decarboxylase, making it a valuable tool for studying histamine synthesis and metabolism.[13][21][22]

Conclusion

The synthesis of L-histidine methyl ester via the thionyl chloride method is a highly efficient, scalable, and reliable procedure. By understanding the underlying Fischer esterification mechanism and the specific roles of the reagents, researchers can effectively control the reaction to achieve high yields of a pure, stable product. The detailed protocol and characterization data provided in this guide serve as a robust resource for scientists and professionals in drug development and chemical research, enabling the confident synthesis and application of this versatile chemical intermediate.

References

  • PrepChem. (n.d.). Synthesis of K. L-Histidine, methyl ester, dihydrochloride. Retrieved from PrepChem.com. [Link]

  • Google Patents. (2018). CN108997187A - A kind of preparation method of N (π)
  • SYNLETT. (2010). An Expedient, Scalable Synthesis of the Natural Product L-Anserine. Thieme. [Link]

  • ResearchGate. (2013). What is the esterification procedure for L-Histidine?. [Link]

  • ResearchGate. (n.d.). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. [Link]

  • Pearson. (n.d.). What role does the acid catalyst play in the Fischer esterification of amino acids?. [Link]

  • ResearchGate. (n.d.). Chemical structure and ¹H NMR spectra of (a) L-histidine methyl ester.... [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Google Patents. (2007). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Google Patents. (1982). EP0061933A2 - Histidine protection.
  • Frontiers in Immunology. (2018). Molecular Regulation of Histamine Synthesis. [Link]

  • ResearchGate. (2014). Crystallization, spectral, and thermal characterization of L-histidine methyl ester dihydrochloride (LHMED). [Link]

  • ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. [Link]

  • SpectraBase. (n.d.). L-Histidine, methyl ester - Optional[13C NMR]. [Link]

  • University of Cape Town. (n.d.). The Synthesis, Characterisation, and Application of Novel N- Ferrocenoyl Peptide Derivatives. [Link]

  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids?. [Link]

  • SCIRP. (2020). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Link]

  • Wikipedia. (n.d.). Histidine methyl ester. [Link]

  • PubMed. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Esterification. [Link]

  • ResearchGate. (n.d.). Synthesis of L‐histidine specifically labelled with stable isotopes. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • PubMed. (1983). L-histidine methyl ester dihydrochloride. [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • Chemical Science. (2018). Site-selective protein conjugation at histidine. [Link]

  • Chemistry LibreTexts. (2019). A8. Reactions of Histidine. [Link]

Sources

Exploratory

L-Histidine, Methyl Ester: A Mechanistic Whitepaper on its Biological Interactions and Research Applications

Abstract L-Histidine, methyl ester (HME) is a pivotal derivative of the essential amino acid L-histidine, distinguished by the esterification of its carboxyl group. While structurally similar to its parent molecule, this...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-Histidine, methyl ester (HME) is a pivotal derivative of the essential amino acid L-histidine, distinguished by the esterification of its carboxyl group. While structurally similar to its parent molecule, this modification fundamentally alters its interaction with key biological targets. This technical guide provides an in-depth analysis of the core mechanism of action of L-Histidine, methyl ester within biological systems. The primary focus is its function as a potent, time-dependent, and irreversible inhibitor of L-histidine decarboxylase (HDC), the rate-limiting enzyme in histamine biosynthesis. We will elucidate the molecular interactions within the HDC active site, detailing the formation of a stable Schiff base with the pyruvoyl cofactor, which arrests the catalytic cycle. Furthermore, this guide explores the downstream biological consequences of HDC inhibition, establishing HME as an indispensable tool for researchers in immunology, neuroscience, and pharmacology to probe the roles of newly synthesized histamine. Finally, we examine its utility as a prodrug for L-histidine and as a foundational building block in the chemical synthesis of therapeutic peptides and other bioactive molecules like L-(+)-ergothioneine.

Part 1: Molecular Profile and Physicochemical Properties

L-Histidine, methyl ester is an analog of L-histidine, a proteinogenic amino acid characterized by its imidazole side chain.[1] The defining feature of HME is the conversion of the carboxylic acid group into a methyl ester, a modification that significantly influences its chemical reactivity and biological function.[2]

  • Chemical Structure: The molecule retains the core L-amino acid structure with an α-amino group and the characteristic imidazole side chain. The imidazole ring's pKa is near physiological pH, allowing it to act as both a proton donor and acceptor in enzymatic reactions.[3]

  • Stereochemistry: The biological activity of HME is critically dependent on its stereochemistry. The L-form, corresponding to the naturally occurring L-histidine, is preferentially recognized by enzymatic systems.[2] The D-enantiomer generally exhibits significantly lower biological activity.

  • Salt Forms: HME is commonly available as a dihydrochloride salt (C₇H₁₁N₃O₂ · 2HCl).[2][4] This form confers enhanced stability and greater solubility in aqueous and polar solvents, making it highly suitable for use in experimental buffers and cell culture media.[2][5]

Table 1: Physicochemical Properties of L-Histidine, Methyl Ester
PropertyValueSource(s)
Molecular Formula C₇H₁₁N₃O₂[2]
Molar Mass 169.18 g/mol [2][6]
CAS Number 1499-46-3 (free base)[6]
7389-87-9 (dihydrochloride)[2][6]
Appearance White powder[7]
Melting Point 207 °C (decomposes) (dihydrochloride)[4]
Solubility Soluble in water[1][5]

Part 2: The Core Mechanism of Action: Irreversible Inhibition of Histidine Decarboxylase (HDC)

The most significant and well-documented biological action of L-Histidine, methyl ester is its role as an irreversible inhibitor of L-histidine decarboxylase (HDC).[6][8] This mechanism is central to its utility as a pharmacological tool.

Overview of the Histaminergic System

Histamine is a potent biogenic amine that mediates a wide array of physiological and pathological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[9][10][11] It is synthesized in a single enzymatic step from L-histidine, a reaction catalyzed by HDC (EC 4.1.1.22).[11][12] This enzyme is expressed in various cells, most notably mast cells, basophils, enterochromaffin-like (ECL) cells of the stomach, and histaminergic neurons in the brain.[9][10] By controlling the synthesis of histamine, HDC serves as the gatekeeper of the histaminergic system.

The Molecular Interaction: A Tale of Two Substrates

HDC enzymes, particularly the well-studied bacterial variants from Lactobacillus 30a, utilize a pyruvoyl group as a prosthetic cofactor, which is formed by the post-translational modification of a serine residue.[13] The mechanism of HME-mediated inhibition is best understood by comparing its interaction with the HDC active site to that of the natural substrate, L-histidine.

  • Schiff Base Formation: Both L-histidine and HME initiate their interaction by forming a Schiff base between their primary α-amino group and the ketone of the enzyme's pyruvoyl residue.[13][14] This is a common step for both catalysis and inhibition.

  • The Decarboxylation Step (L-Histidine): For the natural substrate, the negatively charged carboxylate group is positioned in what is proposed to be a hydrophobic region of the active site.[14] This unfavorable electrostatic interaction is believed to facilitate the cleavage of the C-C bond, releasing CO₂ and creating a carbanionic intermediate that is subsequently protonated to form histamine.[13][14]

  • Inhibitory Binding (L-Histidine, Methyl Ester): With HME, the negatively charged carboxylate is replaced by a neutral methyl ester group. This ester group sits comfortably within the hydrophobic pocket, eliminating the electrostatic repulsion that drives decarboxylation.[14] Consequently, instead of proceeding through the catalytic cycle, the enzyme becomes locked in a stable, tightly bound Schiff base complex.[8][14] This time-dependent process renders the enzyme irreversibly inactivated.[6][8]

HDC_Mechanism cluster_0 Catalytic Cycle (L-Histidine) cluster_1 Inhibitory Pathway (L-Histidine, Methyl Ester) HDC_free HDC Active Site (Pyruvoyl Group) Schiff_His Schiff Base Intermediate HDC_free->Schiff_His 1. Binding & Schiff Base Formation His L-Histidine His->Schiff_His Histamine Histamine + CO2 Schiff_His->Histamine 2. Decarboxylation (Facilitated by -COO⁻ Repulsion) Histamine->HDC_free 3. Product Release HDC_free_2 HDC Active Site (Pyruvoyl Group) Schiff_HME Stable, Inactive Schiff Base Complex HDC_free_2->Schiff_HME Binding & Schiff Base Formation HME L-Histidine, Methyl Ester HME->Schiff_HME

Caption: Catalytic vs. Inhibitory Pathways in the HDC Active Site.

Part 3: Biological Consequences and Applications of HDC Inhibition

By preventing the synthesis of histamine, HME provides a powerful method to investigate the physiological roles of this crucial mediator.

Modulation of Cellular Histamine Levels

Administration of HME effectively blocks the replenishment of histamine stores. Studies have shown that while HME may not deplete existing, stored histamine in mast cells, it prevents the synthesis of new histamine, particularly after degranulation has been triggered.[15] This makes it an ideal tool for studying the dynamics of histamine turnover and the specific contributions of newly synthesized histamine versus pre-stored pools.

Applications in Allergy and Inflammation Research

Histamine is a primary mediator of Type 1 hypersensitivity reactions.[16] It binds to histamine receptors (primarily H1R) on endothelial cells, smooth muscle, and sensory nerves, causing vasodilation, increased vascular permeability, and pruritus.[17][18] HME is used in preclinical models to:

  • Assess the contribution of mast cell-derived histamine to the pathology of allergic asthma, atopic dermatitis, and allergic rhinitis.[16][19]

  • Differentiate the effects of histamine from other mast cell mediators (e.g., leukotrienes, prostaglandins) in inflammatory responses.[20]

  • Investigate the role of histamine in mast cell chemotaxis and accumulation at inflammatory sites.[19][20]

Experimental Protocol: In Vitro Assay for Histidine Decarboxylase Inhibition

This protocol describes a common method to quantify the inhibitory activity of L-Histidine, methyl ester on HDC using a radiolabeled substrate.

Objective: To determine the IC₅₀ of L-Histidine, methyl ester for HDC.

Materials:

  • Recombinant or purified HDC enzyme

  • L-[¹⁴C]-Histidine (radiolabeled substrate)

  • L-Histidine, methyl ester dihydrochloride (inhibitor)

  • Assay Buffer: 0.1 M Sodium Phosphate, pH 6.8, containing pyridoxal 5'-phosphate (PLP)

  • Scintillation fluid and vials

  • Microplate or reaction tubes

Methodology:

  • Inhibitor Preparation: Prepare a stock solution of L-Histidine, methyl ester in the assay buffer. Create a series of serial dilutions to test a range of concentrations.

  • Enzyme Pre-incubation: In a microplate, add a fixed amount of HDC enzyme to each well containing varying concentrations of HME or vehicle control. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for time-dependent inhibition.

  • Reaction Initiation: Start the decarboxylation reaction by adding a saturating concentration of L-[¹⁴C]-Histidine to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes). The enzyme will convert L-[¹⁴C]-Histidine to [¹⁴C]-Histamine and ¹⁴CO₂.

  • Reaction Termination & Capture: Terminate the reaction by adding a strong acid (e.g., perchloric acid). The released ¹⁴CO₂ can be trapped using a filter paper soaked in a CO₂-trapping agent (e.g., hyamine hydroxide) placed above the reaction mixture.

  • Quantification: Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the HDC activity.

  • Data Analysis: Plot the percentage of HDC inhibition against the logarithm of the HME concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

HDC_Assay_Workflow cluster_workflow HDC Inhibition Assay Workflow prep 1. Prepare HME Serial Dilutions preincubate 2. Pre-incubate HDC with HME prep->preincubate initiate 3. Initiate Reaction with L-[14C]-Histidine preincubate->initiate incubate 4. Incubate at 37°C initiate->incubate terminate 5. Terminate Reaction & Trap 14CO2 incubate->terminate quantify 6. Scintillation Counting terminate->quantify analyze 7. Calculate IC50 quantify->analyze

Caption: Workflow for a radiolabeled HDC inhibition assay.

Part 4: L-Histidine, Methyl Ester as a Prodrug and Synthetic Precursor

Beyond its role as an enzyme inhibitor, the chemical nature of HME lends it to other important applications in research and development.

Hydrolysis and Potential as a Histidine Prodrug

The methyl ester bond in HME can be hydrolyzed by cellular esterases or under basic conditions to yield L-histidine and methanol.[21] This property allows HME to serve as a cell-permeable precursor, or prodrug, for L-histidine.[5] By masking the charged carboxylate group, HME may exhibit altered transport kinetics across cellular membranes, potentially increasing the intracellular concentration of L-histidine upon hydrolysis.[5][22] This is valuable for studies investigating the metabolic fate of histidine or for nutritional supplementation in cell culture.[5]

Applications in Chemical and Peptide Synthesis

L-Histidine, methyl ester is a versatile intermediate in organic synthesis.[2][7]

  • Peptide Synthesis: It serves as a C-terminally protected histidine building block. The ester group prevents unwanted side reactions at the carboxyl end during peptide bond formation.[2][4] For synthesis, the α-amino group is typically protected with groups like Boc (tert-butyloxycarbonyl) or Z (carboxybenzyl).[23][24]

  • Precursor for Bioactive Molecules: HME is a key starting material for the synthesis of L-(+)-ergothioneine, a potent antioxidant and cytoprotective agent found in high concentrations in certain tissues.[2][7] The demand for ergothioneine in the cosmetic and nutraceutical industries drives significant interest in efficient synthetic routes starting from HME.[7]

HME_Synthesis_Roles cluster_prodrug Prodrug Pathway cluster_synthesis Synthetic Precursor Pathways HME L-Histidine, Methyl Ester Esterases Cellular Esterases (Hydrolysis) HME->Esterases Peptide Peptide Synthesis (Building Block) HME->Peptide Ergo L-(+)-Ergothioneine Synthesis HME->Ergo Histidine L-Histidine Esterases->Histidine

Caption: Dual roles of HME as a prodrug and synthetic precursor.

Part 5: Summary and Future Directions

L-Histidine, methyl ester is a multi-faceted molecule whose primary mechanism of action in biological systems is the irreversible inhibition of histidine decarboxylase. By forming a stable, dead-end complex with the enzyme's pyruvoyl cofactor, it effectively shuts down the production of histamine. This action has established HME as an invaluable pharmacological tool for dissecting the roles of newly synthesized histamine in allergy, inflammation, and neurobiology.

Beyond its function as an inhibitor, its chemical properties make it a useful prodrug for delivering L-histidine into cells and a critical precursor in the synthesis of peptides and high-value molecules like L-(+)-ergothioneine.

Future research may focus on leveraging the detailed understanding of the HME-HDC interaction to design novel, more selective inhibitors with therapeutic potential. Targeting histamine synthesis, rather than receptor blockade, represents a distinct strategy for managing histamine-driven pathologies. Furthermore, optimizing the use of HME and its derivatives in synthetic chemistry will continue to be important for the production of next-generation peptide therapeutics and nutraceuticals.

References

  • Histidine methyl ester. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Alston, T. A., & Abeles, R. H. (1987). Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. Biochemistry, 26(13), 4082–4085. [Link]

  • Histidine decarboxylase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. Retrieved January 10, 2026, from [Link]

  • Alston, T. A., & Abeles, R. H. (1987). Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. Biochemistry, 26(13), 4082-4085. [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. MDPI. Retrieved January 10, 2026, from [Link]

  • Teshima, D., et al. (2022). Role of Histamine H1 and H3 Receptors in Emotion Regulation in Intermittent Sleep-Deprived Mice. Biological & Pharmaceutical Bulletin, 45(8), 1106-1112. [Link]

  • Li, G., et al. (2017). A genetically encoded toolkit for tracking live-cell histidine dynamics in space and time. Nature Communications, 8, 1463. [Link]

  • Gittlen, S. D., & Insel, P. A. (1985). Effect on mast cell histamine of inhibiting histamine formation in vivo with alpha-fluoromethylhistidine. Journal of Pharmacology and Experimental Therapeutics, 232(2), 409-413. [Link]

  • Wang, C., et al. (2018). Functional Characterization of Human Peptide/Histidine Transporter 1 in Stably Transfected MDCK Cells. Molecular Pharmaceutics, 15(10), 4543-4553. [Link]

  • Histidine-methyl-ester. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Van der Sluis, J. P., et al. (1971). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Recueil des Travaux Chimiques des Pays-Bas, 90(5), 491-496. [Link]

  • Tanaka, S., et al. (1996). Induction of L-histidine decarboxylase in a human mast cell line, HMC-1. Journal of Allergy and Clinical Immunology, 98(4), 832-838. [Link]

  • Lozeva, V., et al. (2003). Brain histamine and histamine H3 receptors following repeated L-histidine administration in rats. Life Sciences, 73(14), 1779-1788. [Link]

  • Fogel, W. A. (2015). Molecular Regulation of Histamine Synthesis. Frontiers in Bioscience (Landmark Edition), 20, 1304-1324. [Link]

  • Branco, A. C. C. C., et al. (2018). Role of Histamine in Modulating the Immune Response and Inflammation. Mediators of Inflammation, 2018, 9524075. [Link]

  • Kulis-Horn, R. K., et al. (2014). Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. Microbial Biotechnology, 7(1), 5-25. [Link]

  • Hay, R. W., & Levesley, M. P. (1976). The interaction of L-(+)-histidine methyl ester with metal ions. Part II. The metal-ion catalysed base hydrolysis of L-(+)-histidine methyl ester. Journal of the Chemical Society, Dalton Transactions, (12), 1155-1159. [Link]

  • Thakkar, R., et al. (2021). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 12, 683569. [Link]

  • Thakkar, R., et al. (2021). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 12. [Link]

  • Histamine H1 receptor. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Kennedy, L., et al. (2014). Inhibition of Mast Cell-Derived Histamine Decreases Human Cholangiocarcinoma Growth and Differentiation via c-Kit/Stem Cell Factor–Dependent Signaling. The American Journal of Pathology, 184(3), 875-885. [Link]

  • Histamine receptor. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • L-Histidine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Givot, I. L., & Abeles, R. H. (1970). Mammalian histidine ammonia lyase. In vivo inactivation and presence of an electrophilic center at the active site. Journal of Biological Chemistry, 245(13), 3271-3273. [Link]

Sources

Foundational

The Biochemical Versatility of L-Histidine Methyl Ester: A Technical Guide for Researchers and Drug Development Professionals

Abstract L-Histidine, methyl ester, a pivotal derivative of the essential amino acid L-histidine, serves as a cornerstone in contemporary biochemical research and pharmaceutical development. Its strategic modification—th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-Histidine, methyl ester, a pivotal derivative of the essential amino acid L-histidine, serves as a cornerstone in contemporary biochemical research and pharmaceutical development. Its strategic modification—the esterification of the carboxyl group—imparts unique chemical properties that enable its use as a potent enzyme inhibitor, a versatile building block in peptide synthesis, and a sophisticated tool in the design of targeted therapeutics. This in-depth technical guide provides a comprehensive exploration of the biochemical roles of L-Histidine, methyl ester, moving beyond a mere recitation of facts to elucidate the underlying mechanistic principles and practical applications. We will delve into its function as an irreversible inhibitor of histidine decarboxylase, provide detailed experimental protocols for its synthesis and use, and explore its potential in the development of next-generation drug delivery systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this histidine derivative in their work.

Introduction: The Strategic Modification of a Versatile Amino Acid

L-Histidine is distinguished by its imidazole side chain, which possesses a pKa near physiological pH, allowing it to act as both a proton donor and acceptor. This property is central to its role in the active sites of numerous enzymes, where it participates in catalytic triads and metal ion coordination.[1] The esterification of L-histidine to form L-Histidine, methyl ester fundamentally alters its chemical reactivity and biological interactions. By masking the carboxyl group, the methyl ester modification enhances the lipophilicity of the molecule and prevents its participation in certain electrostatic interactions, thereby redirecting its biochemical activity.[2]

This guide will systematically unpack the biochemical implications of this modification, providing a robust framework for understanding and utilizing L-Histidine, methyl ester in a research and development context.

Physicochemical Properties and Synthesis

The dihydrochloride salt of L-Histidine, methyl ester is the most commonly used form in research due to its enhanced solubility in polar solvents and improved stability.[3] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂ · 2HCl[3]
Molecular Weight 242.1 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point ~200-207 °C (decomposes)[3][4]
Optical Rotation [α]²⁰/D +9.0° to +11.0° (c=2 in H₂O)[3][4]
Solubility Soluble in water, DMSO, and methanol[3]
Synthesis of L-Histidine, methyl ester dihydrochloride

The synthesis of L-Histidine, methyl ester dihydrochloride is typically achieved through the Fischer esterification of L-histidine in methanol with an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[5][6]

This protocol is adapted from a procedure described by Turtaut et al.[5]

Materials:

  • L-Histidine (1 equivalent)

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂) (1.2 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend L-histidine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to reflux for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of methanol/dichloromethane (e.g., 3:7 v/v).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To ensure complete removal of excess acid, co-evaporate the residue with anhydrous methanol several times.

  • The resulting white solid is L-Histidine, methyl ester dihydrochloride. The product can be further purified by recrystallization if necessary.

Biochemical Role as an Irreversible Inhibitor of Histidine Decarboxylase

One of the most significant and well-characterized biochemical roles of L-Histidine, methyl ester is its function as an irreversible inhibitor of histidine decarboxylase (HDC).[7] HDC is the sole enzyme responsible for the synthesis of histamine, a critical biogenic amine involved in allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[7]

Mechanism of Inhibition

L-Histidine, methyl ester acts as a mechanism-based inhibitor, also known as a suicide inhibitor. The enzyme recognizes it as a substrate due to its structural similarity to L-histidine. The inhibition proceeds through the formation of a stable, covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of HDC.

The crystal structure of human histidine decarboxylase in complex with L-Histidine, methyl ester (PDB ID: 4E1O) provides a detailed view of this interaction.[8][9] The inhibitor forms an external aldimine with the PLP cofactor.[9] However, the presence of the bulky methyl ester group distorts the conformation of the substrate-PLP adduct, preventing the subsequent decarboxylation step.[9] This effectively traps the enzyme in an inactive state.

G cluster_0 HDC Active Site cluster_1 Inhibition Pathway PLP Pyridoxal-5'-phosphate (PLP) Lys305 Lysine 305 PLP->Lys305 Forms internal aldimine (Schiff base) HDC Histidine Decarboxylase External_Aldimine Stable External Aldimine Adduct HDC->External_Aldimine Forms covalent bond with PLP L_His_Me L-Histidine, methyl ester L_His_Me->HDC Enters active site Inactive_HDC Inactive HDC External_Aldimine->Inactive_HDC Irreversible inactivation

Caption: Mechanism of irreversible inhibition of HDC by L-Histidine, methyl ester.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of L-Histidine, methyl ester against HDC can be quantified by determining its half-maximal inhibitory concentration (IC₅₀). An IC₅₀ value of 9 µM has been reported for L-Histidine, methyl ester against histidine decarboxylase.[10]

This protocol is a generalized approach and may require optimization based on the specific source and purity of the enzyme and reagents.

Materials:

  • Recombinant or purified histidine decarboxylase (HDC)

  • L-Histidine (substrate)

  • L-Histidine, methyl ester dihydrochloride (inhibitor)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing pyridoxal-5'-phosphate)

  • Histamine detection reagent (e.g., a fluorescent probe or an ELISA-based detection kit)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of L-Histidine, methyl ester in the assay buffer.

  • Create a serial dilution of the inhibitor in the assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).

  • In a 96-well microplate, add a fixed concentration of HDC to each well.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37 °C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a fixed concentration of L-histidine to all wells. The substrate concentration should be close to its Kₘ value for the enzyme.

  • Incubate the reaction mixture for a specific time at the optimal temperature for the enzyme.

  • Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

  • Quantify the amount of histamine produced in each well using a suitable detection method.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Application in Peptide Synthesis

L-Histidine, methyl ester is a valuable building block in solid-phase peptide synthesis (SPPS), particularly when using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[10][11] The methyl ester protects the C-terminus of the histidine residue, preventing its participation in unwanted side reactions during the coupling of subsequent amino acids.

Advantages in Solid-Phase Peptide Synthesis
  • Prevention of C-terminal side reactions: The methyl ester group effectively blocks the carboxylate, which could otherwise interfere with the activation and coupling steps.

  • Compatibility with Fmoc chemistry: The methyl ester is stable to the basic conditions used for Fm-deprotection (e.g., piperidine in DMF).[10]

  • Controlled C-terminal modification: The methyl ester can be selectively cleaved at the end of the synthesis to yield the free carboxylic acid or can be converted to other functional groups.

This protocol outlines the general steps for incorporating a histidine residue using its methyl ester derivative in a manual solid-phase peptide synthesis workflow.

Materials:

  • Fmoc-protected amino acid resin (e.g., Wang or Rink amide resin)

  • Fmoc-His(Trt)-OMe·HCl (or the corresponding free base)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel with a fritted disc

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation of Fmoc-His(Trt)-OMe:

    • In a separate vial, dissolve Fmoc-His(Trt)-OMe (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add the base (DIPEA, 2 equivalents relative to the amino acid) to the solution and vortex briefly. The solution will typically change color.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines. A negative result indicates a complete coupling reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Caption: Workflow for incorporating Fmoc-His(Trt)-OMe in solid-phase peptide synthesis.

Role in Drug Development and as a Biochemical Probe

The unique properties of L-Histidine, methyl ester make it a valuable tool in drug development, both as a component of prodrugs and as a probe to study enzyme mechanisms.

Prodrug Strategies

The ester linkage in L-Histidine, methyl ester can be cleaved in vivo by esterases to release L-histidine.[12][13] This principle can be exploited in prodrug design, where a pharmacologically active molecule is attached to L-histidine via the methyl ester. The resulting prodrug may have improved pharmacokinetic properties, such as enhanced cell permeability or targeted delivery to tissues with high esterase activity.[14][15] For example, poly(L-histidine)-tagged 5-aminolevulinic acid prodrugs have been investigated for photodynamic cancer therapy, leveraging the pH-sensitive nature of the histidine residues for targeted release in the acidic tumor microenvironment.[16][17]

Probing Enzyme Active Sites

Beyond its role as an HDC inhibitor, L-Histidine, methyl ester can be used as a probe to study the active sites of other enzymes, particularly those that bind histidine or other amino acids. Its structural similarity to L-histidine allows it to interact with the active site, and the methyl ester can provide a handle for further chemical modifications or act as a reporter group. For instance, histidine derivatives are used to study metalloenzymes, where the imidazole side chain coordinates with metal ions.[1][18][19] By incorporating L-Histidine, methyl ester or its analogs into peptides, researchers can investigate the role of specific histidine residues in metal binding and catalysis.[18]

Analytical Characterization

The purity and identity of L-Histidine, methyl ester are typically confirmed using a combination of analytical techniques.

TechniqueExpected ObservationsSource
High-Performance Liquid Chromatography (HPLC) A single major peak when analyzed using a suitable column and mobile phase (e.g., Primesep 100 column with a mobile phase of acetonitrile/water with a sulfuric acid buffer, UV detection at 200 nm).[20]
Infrared (IR) Spectroscopy Characteristic absorption bands for the amine, imidazole, and ester functional groups.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy Distinct signals for the protons and carbons of the methyl ester, the amino acid backbone, and the imidazole ring.[3]
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the protonated molecule.[3]

Conclusion

L-Histidine, methyl ester is far more than a simple derivative of a common amino acid. Its strategic design imparts a unique set of biochemical properties that have been effectively harnessed by researchers and drug developers. From its potent and irreversible inhibition of histidine decarboxylase to its utility as a versatile building block in peptide synthesis and its emerging role in prodrug design, L-Histidine, methyl ester continues to be a molecule of significant interest. A thorough understanding of its chemical nature, mechanism of action, and practical applications, as detailed in this guide, is essential for leveraging its full potential in advancing biochemical and pharmaceutical research.

References

  • SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]

  • Gao, H., & Li, J. (2014). Prodrugs for Improving Tumor Targetability and Efficiency. Journal of Pharmaceutical Sciences, 103(9), 2565–2580.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Google Patents. (2018). CN108997187A - A kind of preparation method of N (π)
  • Ross, M. K., & Borazjani, A. (2007). Enzymatic activity of human carboxylesterases. Current protocols in toxicology, Chapter 4, Unit 4.24.
  • Lin, Y. W., & Wang, C. C. (2021). Site-Specific Histidine Aza-Michael Addition in Proteins Enabled by a Ferritin-Based Metalloenzyme. Journal of the American Chemical Society, 143(33), 13134–13141.
  • RCSB PDB. (2012). 4E1O: Human histidine decarboxylase complex with Histidine methyl ester (HME). [Link]

  • PubChem. (n.d.). Methyl L-histidinate dihydrochloride. Retrieved from [Link]

  • Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 33(2), 210–222.
  • University of Birmingham. (n.d.).
  • ResearchGate. (2013). What is the esterification procedure for L-Histidine ?. [Link]

  • Komori, H., Nitta, Y., Ueno, H., & Higuchi, Y. (2014). Structural analysis of the human histidine decarboxylase Y334F mutant. The Journal of Biochemistry, 156(2), 69–77.
  • Kanarek, N., Keys, H. R., & Sabatini, D. M. (2019). Histidine degradation boosts cancer therapy.
  • BenchChem. (2025). Application Notes and Protocols: H-D-His(τ-Trt)-OMe · HCl in Manual Peptide Synthesis.
  • Wierdl, M., Tsurkan, L., & Potter, P. M. (2016). Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. Planta medica, 82(14), 1237–1245.
  • BenchChem. (2025).
  • De novo design of functional metalloproteins. (2006). Current Opinion in Chemical Biology, 10(2), 120-127.
  • Johnson, R. P., Chung, C. W., Jeong, Y. I., Kang, D. H., Suh, H., & Kim, I. (2012). Poly(L-histidine)-tagged 5-aminolevulinic acid prodrugs: new photosensitizing precursors of protoporphyrin IX for photodynamic colon cancer therapy. International journal of nanomedicine, 7, 2497–2512.
  • Medina, V., & Sanchez-Jimenez, F. (2008). Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. Recent patents on inflammation & allergy drug discovery, 2(1), 1–7.
  • Grell, E., Kutscher, B., & Reissmann, S. (2010). Histidine Orientation Modulates the Structure and Dynamics of a de Novo Metalloenzyme Active Site. The journal of physical chemistry. B, 114(45), 14735–14744.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 21(4), 236–248.
  • Lee, H. S., & Amidon, G. L. (2019). Potential Development of Tumor-Targeted Oral Anti-Cancer Prodrugs: Amino Acid and Dipeptide Monoester Prodrugs of Gemcitabine. Pharmaceutics, 11(11), 598.
  • Wikipedia. (n.d.). Carboxylesterase. Retrieved from [Link]

  • RCSB PDB. (2022). 7ERV: Crystal structure of L-histidine decarboxylase (C57S/C101V/C282V mutant) from Photobacterium phosphoreum. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • Bairi, P., Dutta, S., & Ghosh, S. (2015). Amino-acid-based metallo-hydrogel that acts like an esterase. Chemical communications (Cambridge, England), 51(48), 9831–9834.
  • Zhang, M., Li, C., & Liu, R. (2021). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Organic & biomolecular chemistry, 19(31), 6825–6833.
  • Wikipedia. (n.d.). Histidine decarboxylase. Retrieved from [Link]

  • Anticancer Prodrugs Targeting the Tumor Microenvironment and Their Clinical Advances. (2025). IntechOpen.

Sources

Exploratory

A Technical Guide to the Solubility of L-Histidine, Methyl Ester for Researchers and Formulation Scientists

Introduction L-Histidine, methyl ester is a pivotal derivative of the essential amino acid L-histidine, utilized extensively in peptide synthesis, metabolic research, and as a precursor in the development of pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

L-Histidine, methyl ester is a pivotal derivative of the essential amino acid L-histidine, utilized extensively in peptide synthesis, metabolic research, and as a precursor in the development of pharmaceutical agents.[1] Its chemical utility is largely dictated by its solubility characteristics, which govern its behavior in both aqueous and organic media. Unlike its parent amino acid, which exists as a zwitterion at physiological pH, the esterification of the carboxylic acid group in L-histidine, methyl ester significantly alters its physicochemical properties.

This technical guide provides a comprehensive overview of the solubility of L-Histidine, methyl ester. It is critical to distinguish between two common forms: the free base (CAS 1499-46-3) and the more frequently supplied dihydrochloride salt (CAS 7389-87-9).[1][2] The salt form is generally employed to enhance aqueous solubility and stability.[3] This document synthesizes available data, explains the chemical principles governing solubility, and provides a robust experimental protocol for researchers to determine solubility in their specific solvent systems, addressing the notable lack of quantitative data in public literature.

Core Physicochemical Properties

Understanding the fundamental properties of both the free base and its dihydrochloride salt is essential for interpreting and predicting their solubility behavior. The esterification of the carboxyl group removes one of the ionizable sites, and the formation of the dihydrochloride salt introduces two chloride counter-ions, profoundly impacting polarity and solubility.

PropertyL-Histidine, methyl ester (Free Base)L-Histidine, methyl ester dihydrochlorideReference(s)
CAS Number 1499-46-37389-87-9[1][2]
Molecular Formula C₇H₁₁N₃O₂C₇H₁₁N₃O₂ · 2HCl[2][4]
Molecular Weight 169.18 g/mol 242.11 g/mol [2][4]
Appearance Crystalline solidWhite to off-white crystalline powder[2]
pKa (Imidazole) ~7.10Not applicable (protonated)[5]
pKa (α-Amino) ~4.96Not applicable (protonated)[5]
Hygroscopicity HygroscopicHighly hygroscopic[2]

Solubility Profile of L-Histidine, Methyl Ester

A thorough review of scientific literature and supplier technical data reveals a significant gap in quantitative solubility data for both the free base and the dihydrochloride salt. The available information is primarily qualitative.

SolventFormSolubility DataTemperatureReference(s)
Water DihydrochlorideReadily Soluble / SolubleAmbient[2]
Methanol DihydrochlorideReadily Soluble / SolubleAmbient[2]
Dimethyl Sulfoxide (DMSO) DihydrochlorideReadily Soluble / SolubleAmbient[2]
Water Free BaseNo quantitative data available--
Ethanol Free BaseNo quantitative data available--
Chloroform Free BaseNo quantitative data available--
Expert Analysis and Expected Solubility Behavior

While quantitative data is sparse, we can predict the solubility behavior based on fundamental chemical principles:

  • L-Histidine, methyl ester (Free Base): The parent L-histidine is a zwitterion with high aqueous solubility (~42 g/L at 25°C) but is very poorly soluble in alcohols like ethanol.[6][7] By converting the carboxylic acid to a methyl ester, the zwitterionic character at neutral pH is eliminated. This structural modification reduces the molecule's polarity and its ability to form the strong ionic lattice found in the amino acid. Consequently, the free base is expected to exhibit significantly lower aqueous solubility than L-histidine but substantially higher solubility in organic solvents of moderate polarity, such as methanol, ethanol, and potentially chloroform. Its solubility will be driven by hydrogen bonding via the amino and imidazole groups and dipole-dipole interactions.

  • L-Histidine, methyl ester dihydrochloride: This salt form is designed for high aqueous solubility. The presence of two formal positive charges (on the α-amino and imidazole groups) and two chloride counter-ions makes it a highly polar, ionic compound. It readily dissolves in polar protic solvents like water and methanol, where the solvent can effectively solvate the ions.[2] Its solubility in non-polar organic solvents is expected to be negligible.

Standard Protocol for Experimental Solubility Determination

Given the lack of published quantitative data, experimental determination is crucial. The Shake-Flask Method is the gold-standard technique for measuring thermodynamic equilibrium solubility and is recommended by international bodies.[8]

Step-by-Step Methodology
  • Preparation: Add an excess amount of L-Histidine, methyl ester (either free base or salt) to a known volume of the pre-conditioned solvent (e.g., at 25 °C) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

    • Causality Insight: Using a sufficient excess (typically 2-5 times the expected amount needed for saturation) ensures that a solid phase remains at equilibrium, which is a prerequisite for measuring thermodynamic solubility.[8]

  • Equilibration: Agitate the sealed container at a constant temperature (e.g., using an orbital shaker in a temperature-controlled chamber) for a predetermined period, typically 24 to 48 hours.

    • Causality Insight: This extended agitation period is necessary to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solute. Shorter times may only yield kinetic solubility values, which can be misleading.[9]

  • Phase Separation: Allow the suspension to settle at the same constant temperature for at least 24 hours to ensure complete sedimentation of the excess solid. Alternatively, separate the solid and liquid phases via centrifugation or filtration using a chemically inert, low-binding filter (e.g., PTFE).

    • Causality Insight: This is the most critical step. Improper phase separation, where fine solid particles are carried into the sample, is the largest source of error, leading to an overestimation of solubility.[8]

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.

  • Analysis: Analyze the concentration of the diluted sample using a validated analytical technique such as HPLC-UV, LC-MS, or quantitative NMR.

    • Self-Validation: The protocol's trustworthiness is ensured by running replicates (n≥3) and confirming that the measured concentration does not change between different time points (e.g., 24 and 48 hours), confirming equilibrium has been reached.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Analysis A Add excess solid solute to known volume of solvent B Agitate at constant T (24-48 hours) A->B Seal container C Settle, Centrifuge, or Filter (at constant T) B->C Reach equilibrium D Withdraw clear supernatant C->D Isolate saturated solution E Dilute aliquot D->E F Analyze concentration (e.g., HPLC, LC-MS) E->F

Caption: Workflow for the Shake-Flask solubility determination method.

Key Factors Influencing Solubility

The solubility of L-Histidine, methyl ester is not a fixed value but is highly dependent on environmental conditions.

  • pH of the Medium: This is the most critical factor. The molecule has two basic centers: the α-amino group (pKa ~4.96) and the imidazole ring (pKa ~7.10).[5]

    • At pH < 4.96 , both the amino group and the imidazole ring will be protonated, resulting in a dicationic species (+2 charge). This form will be highly soluble in water.

    • Between pH 4.96 and 7.10 , the α-amino group is neutral, but the imidazole ring remains protonated, yielding a monocationic species (+1 charge). This form will still have good aqueous solubility.

    • At pH > 7.10 , both groups will be deprotonated, resulting in the neutral free base. This form will have its lowest aqueous solubility and highest solubility in organic solvents.

    • Formulation Insight: For aqueous formulations, maintaining a pH below 7 is critical to ensure complete dissolution by keeping the molecule in its charged, soluble form.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic. This relationship should be determined experimentally for specific solvent systems, as the magnitude of the effect can vary.

  • Solvent Polarity: As discussed, the dihydrochloride salt requires highly polar solvents for dissolution. The free base, being less polar, will be more soluble in a broader range of organic solvents, including alcohols, and potentially chlorinated solvents, but less soluble in non-polar solvents like hexanes.

Conceptual Diagram of Influencing Factors

G center L-Histidine, Methyl Ester Solubility pH Solution pH pH->center Controls Ionization State (pKa ~5.0, ~7.1) Temp Temperature Temp->center Affects Dissolution Thermodynamics Solvent Solvent Properties Solvent->center Polarity & H-Bonding (Like Dissolves Like)

Caption: Key environmental factors governing the solubility of the compound.

Conclusion

L-Histidine, methyl ester is a molecule whose solubility is fundamentally tied to its chemical form (free base vs. dihydrochloride salt) and the surrounding environment. The dihydrochloride salt is the form of choice for applications requiring high solubility in polar solvents like water and methanol. Conversely, the free base is better suited for systems involving organic solvents, though its aqueous solubility is expected to be poor. The pronounced pH-dependency of its solubility offers a key mechanism for controlling its dissolution and precipitation. Due to the absence of reliable quantitative data in the public domain, researchers and formulation scientists must perform experimental solubility determinations using standardized protocols, such as the shake-flask method, to ensure accurate and reproducible results for their specific applications.

References

  • HiMedia Laboratories. (n.d.). L-Histidine. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Histidine methyl ester. Retrieved January 10, 2026, from [Link]

  • Thermo Fisher Scientific. (2025). L-Histidine methyl ester dihydrochloride - SAFETY DATA SHEET. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). Histidine-methyl-ester. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2020). Determination and Modeling of d-Histidine Solubility in Several Pure Solvents from 293.15 to 333.15 K. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). N'-Methyl-L-histidine methyl ester. Retrieved January 10, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Histidine. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). Methyl L-histidinate hydrochloride. Retrieved January 10, 2026, from [Link]

  • Dissolution Technologies. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 10, 2026, from [Link]

  • Fisher Scientific. (n.d.). L-Histidine methyl ester dihydrochloride, 98+% 5 g. Retrieved January 10, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of L-Histidine, Methyl Ester Dihydrochloride

Introduction: The Critical Role of L-Histidine, Methyl Ester Dihydrochloride in Research and Development L-Histidine, methyl ester dihydrochloride, a key derivative of the essential amino acid L-histidine, serves as a vi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of L-Histidine, Methyl Ester Dihydrochloride in Research and Development

L-Histidine, methyl ester dihydrochloride, a key derivative of the essential amino acid L-histidine, serves as a vital component in a multitude of biochemical and pharmaceutical applications. Its enhanced solubility and stability in comparison to its parent amino acid make it an invaluable tool for researchers in fields ranging from enzyme kinetics to drug delivery.[1] The esterification of the carboxyl group and its formulation as a dihydrochloride salt not only improve its handling characteristics but also render it a versatile building block in peptide synthesis and a crucial supplement in cell culture media.

This guide provides a comprehensive overview of the stability and optimal storage conditions for L-Histidine, methyl ester dihydrochloride. As Senior Application Scientists, we recognize that the integrity of starting materials is paramount to the success of any scientific endeavor. This document is therefore designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to ensure the long-term stability and reliability of this important compound. We will delve into the fundamental chemical properties that govern its stability, explore potential degradation pathways, and provide field-proven protocols for its handling, storage, and stability assessment.

I. Physicochemical Properties: The Foundation of Stability

A thorough understanding of the physicochemical properties of L-Histidine, methyl ester dihydrochloride is the first step in establishing appropriate storage and handling procedures.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[1]
Molecular Formula C₇H₁₁N₃O₂ · 2HCl[1]
Molecular Weight 242.11 g/mol [1]
Melting Point Approximately 207 °C (with decomposition)[2]
Solubility Readily soluble in water, methanol, and DMSO.[3]
Hygroscopicity Hygroscopic in nature.[3]

The hygroscopic nature of L-Histidine, methyl ester dihydrochloride is a critical factor influencing its stability.[3] The presence of the dihydrochloride salt form, while enhancing solubility, also increases the compound's propensity to absorb atmospheric moisture. This absorbed water can act as a reactant in degradation pathways, primarily hydrolysis, and can also lead to physical changes in the powder, such as clumping and caking, which can complicate handling and weighing.[4][5]

II. Chemical Stability and Degradation Pathways

The stability of L-Histidine, methyl ester dihydrochloride is primarily influenced by its susceptibility to hydrolysis and oxidation. Understanding these degradation pathways is crucial for developing effective mitigation strategies.

A. Hydrolysis: The Primary Concern

The ester functional group in L-Histidine, methyl ester dihydrochloride is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield L-histidine and methanol. This reaction can be catalyzed by both acid and base.[6]

Hydrolysis cluster_reactants Reactants cluster_products Products L-Histidine_methyl_ester L-Histidine, methyl ester dihydrochloride L-Histidine L-Histidine L-Histidine_methyl_ester->L-Histidine Hydrolysis (H⁺ or OH⁻ catalysis) Water H₂O Methanol Methanol

The rate of hydrolysis is significantly influenced by pH. In aqueous solutions, the hydrolysis of amino acid esters generally increases with increasing hydroxide ion concentration (i.e., at higher pH).[7] The imidazole side chain of histidine has a pKa of approximately 6.0, meaning its protonation state, and therefore its influence on the molecule's overall electronic properties, will change in the physiological pH range.[7][8] This can, in turn, affect the rate of hydrolysis. For L-Histidine, methyl ester dihydrochloride, the presence of two hydrochloride molecules will result in an acidic pH when dissolved in unbuffered water, which can also contribute to acid-catalyzed hydrolysis, albeit generally at a slower rate than base-catalyzed hydrolysis.

B. Oxidation: A Secondary Degradation Pathway

The imidazole ring of the histidine side chain is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) and certain metal ions.[9] While the ester group itself is not directly oxidized, degradation of the histidine moiety will result in the loss of the parent compound's biological activity and the formation of various degradation products.

Oxidation cluster_reactants Reactants cluster_products Products L-Histidine_methyl_ester L-Histidine, methyl ester dihydrochloride Oxidized_Products Oxidized Degradation Products L-Histidine_methyl_ester->Oxidized_Products Oxidation ROS Reactive Oxygen Species (ROS) e.g., H₂O₂

C. Thermal Degradation

As a solid, L-Histidine, methyl ester dihydrochloride exhibits good thermal stability up to approximately 213°C, after which it begins to decompose.[10] For practical laboratory purposes, thermal degradation of the solid material is not a significant concern under standard storage conditions. However, in solution, elevated temperatures can accelerate both hydrolysis and oxidation.

D. Photostability

Histidine and its derivatives can undergo photodegradation, particularly in solution, through sensitized photooxidation.[1][9] Exposure to light, especially UV light, can lead to the formation of reactive oxygen species that can then oxidize the imidazole ring.[11] In some cases, histidine-derived photosensitizers can form upon light exposure, which can then mediate further degradation.[11]

III. Optimal Storage and Handling: A Practical Guide

Based on the physicochemical properties and degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of L-Histidine, methyl ester dihydrochloride.

A. Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CTo minimize the rates of potential degradation reactions, particularly hydrolysis in the presence of any absorbed moisture.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).To displace atmospheric moisture and oxygen, thereby mitigating hydrolysis and oxidation.
Container Tightly sealed, opaque container.To prevent the ingress of moisture and to protect from light-induced degradation.
Environment Store in a desiccator or a controlled low-humidity environment.To minimize the absorption of atmospheric moisture due to its hygroscopic nature.
B. Practical Handling of a Hygroscopic Powder

Given its hygroscopic nature, careful handling of L-Histidine, methyl ester dihydrochloride is essential to prevent moisture uptake, which can compromise sample integrity and lead to inaccurate measurements.

HandlingWorkflow cluster_preparation Preparation cluster_weighing Weighing cluster_storage Post-Handling Storage Equilibrate Allow container to equilibrate to room temperature in a desiccator. Weigh Weigh the required amount of powder quickly in a low-humidity environment (e.g., a glove box or a balance with a draft shield). Equilibrate->Weigh Seal Immediately and tightly seal the original container after dispensing. Weigh->Seal Purge Purge the container headspace with an inert gas before sealing. Seal->Purge Store Return the container to the recommended storage conditions (2-8°C, desiccated). Purge->Store

IV. Experimental Protocols for Stability Assessment

To ensure the quality and reliability of experimental results, it is often necessary to perform stability assessments. The following protocols provide a framework for conducting forced degradation studies and developing a stability-indicating analytical method.

A. Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and to develop a stability-indicating analytical method.[2][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of L-Histidine, methyl ester dihydrochloride in a suitable solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).[6]

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.[6]

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.[6]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).[13]

  • Thermal Degradation (in solution): Heat the stock solution at 60°C in a neutral pH buffer for a specified time (e.g., 24, 48, 72 hours).

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

3. Sample Analysis:

  • Analyze the stressed samples at various time points using a stability-indicating HPLC method (see protocol below).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

B. Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[14][15]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. A mixed-mode column, such as a Primesep 100, can also be effective for separating the parent compound from its more polar degradation products.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A common starting point is a gradient of:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or phosphoric acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: L-Histidine and its derivatives can be detected in the low UV range, typically around 200-220 nm.

  • Injection Volume: 10-20 µL.

2. Method Development and Validation:

  • Inject the unstressed and stressed samples from the forced degradation study.

  • Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation of the parent peak from all degradation product peaks.

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[14][15]

V. Conclusion: Ensuring the Integrity of Your Research

The stability and proper storage of L-Histidine, methyl ester dihydrochloride are critical for the success of a wide range of scientific applications. By understanding its inherent chemical properties, particularly its hygroscopicity and susceptibility to hydrolysis and oxidation, researchers can implement effective storage and handling procedures to maintain its integrity. This guide has provided a comprehensive framework for these practices, from fundamental principles to detailed experimental protocols. Adherence to these recommendations will not only ensure the quality and reliability of your starting materials but also contribute to the overall reproducibility and validity of your research outcomes.

VI. References

  • Hay, R. W., & Porter, L. J. (1967). The base hydrolysis of amino-acid esters. Australian Journal of Chemistry, 20(4), 675-684.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • The pH sensitivity of histidine-containing lytic peptides. PMC. Retrieved from [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Retrieved from [Link]

  • Development and validation of stability indicating HPLC method: A review. ResearchGate. Retrieved from [Link]

  • Crystallization, spectral, and thermal characterization of L-histidine methyl ester dihydrochloride (LHMED). AKJournals. Retrieved from [Link]

  • System and method for processing hygroscopic materials. Google Patents. Retrieved from

  • Photosensitizers Form in Histidine Buffer and Mediate the Photodegradation of a Monoclonal Antibody. ResearchGate. Retrieved from [Link]

  • Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. ResearchGate. Retrieved from [Link]

  • Photosensitizers form in histidine buffer and mediate the photodegradation of a monoclonal antibody. PubMed. Retrieved from [Link]

  • Efflorescent, Hygroscopic, and Deliquescent powders. Pharmacy Infoline. Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]

  • Influence of histidine on the stability and physical properties of a fully human antibody in aqueous and solid forms. PubMed. Retrieved from [Link]

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. PubMed. Retrieved from [Link]

  • Forced Degradation – A Review. ResearchGate. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • Sensitized photooxidation of histidine and its derivatives. Products and mechanism of the reaction. Biochemistry (ACS Publications). Retrieved from [Link]

  • Investigation of Histidine Stabilizing Effects on LDH During Freeze-Drying. ResearchGate. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]

  • Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Mettler Toledo. Retrieved from [Link]

  • Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research. Retrieved from [Link]

Sources

Exploratory

L-Histidine, Methyl Ester: A Versatile Precursor in Synthetic and Chemo-Enzymatic Pathways

An In-Depth Technical Guide for Researchers Abstract L-Histidine, methyl ester (HME), a synthetic derivative of the essential amino acid L-histidine, serves as a pivotal precursor and molecular tool in a multitude of res...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

L-Histidine, methyl ester (HME), a synthetic derivative of the essential amino acid L-histidine, serves as a pivotal precursor and molecular tool in a multitude of research and development applications. By temporarily masking the carboxylic acid functionality, the methyl ester modification fundamentally alters the molecule's reactivity, rendering it an invaluable building block for complex synthetic endeavors and a specific probe for enzymatic mechanisms. This guide provides an in-depth exploration of HME's role, not as a direct intermediate in natural biosynthetic pathways, but as a critical starting material in synthetic and chemo-enzymatic routes to bioactive peptides, natural products, and as a potent enzyme inhibitor. We will dissect the causality behind its synthetic utility, provide field-proven experimental protocols, and offer a robust framework for its application in modern drug discovery and biochemical research.

Introduction: The Strategic Importance of Carboxyl Protection

In the realm of chemical biology and pharmaceutical science, the selective modification of amino acids is a cornerstone of innovation. L-Histidine, with its unique imidazole side chain, plays critical roles in protein structure and function, particularly in enzyme catalysis and metal ion coordination.[1] However, the very reactivity that makes it valuable also complicates its use in chemical synthesis. The presence of a free carboxylic acid, a primary amine, and a reactive imidazole ring necessitates a strategic approach of protection and deprotection to achieve desired transformations.

L-Histidine, methyl ester (HME) exemplifies the simplest and most effective form of C-terminus protection.[2] This esterification serves two primary purposes from a synthetic chemistry perspective:

  • Inactivation of the Carboxylate Nucleophile: It prevents the carboxyl group from participating in unwanted side reactions, most notably self-polymerization during peptide bond formation.[3][4]

  • Enhanced Solubility: The ester form, particularly its dihydrochloride salt, often exhibits improved solubility in organic solvents commonly used in synthesis.[5]

While L-histidine is the product of a well-defined, ten-step enzymatic pathway in microorganisms and plants starting from phosphoribosyl pyrophosphate (PRPP) and ATP, HME is not a natural intermediate in this process.[1][6][7][8] Instead, it is a synthetically derived tool that enables researchers to leverage the structural and functional properties of histidine in controlled, man-made pathways. This guide will focus on these synthetic applications, where HME acts as a true precursor.

Physicochemical and Analytical Data

A thorough understanding of a precursor's properties is critical for reproducible experimental design. The data below is essential for any researcher incorporating HME into their workflows.

PropertyValueSource(s)
Chemical Formula C₇H₁₁N₃O₂ · 2HCl[9]
Molecular Weight 242.10 g/mol [9]
CAS Number 7389-87-9 (dihydrochloride)[9][10]
Appearance White to off-white powder[11]
Melting Point ~207 °C (decomposes)[9]
Purity (Typical) ≥97% (HPLC)[9][11][12]
Optical Activity [α]20/D +9.0°, c = 2 in H₂O[9]

HME as a Precursor in Key Synthetic Pathways

The utility of HME is best demonstrated through its application in the synthesis of complex, high-value molecules and its use as a mechanistic probe.

Foundational Role in Peptide Synthesis

The most widespread application of HME is as a starting point for peptide synthesis, particularly in solution-phase methodologies.[9] The methyl ester serves as a robust protecting group for the C-terminus, allowing for the sequential addition of N-protected amino acids.

The core logic is to create a situation with a single reactive nucleophile (the N-terminus of HME) and a single reactive electrophile (the activated C-terminus of an incoming N-protected amino acid).[2] This directed reactivity is the foundation of modern peptide chemistry.

Peptide_Synthesis_Workflow AA1 Nα-Protected Amino Acid (e.g., Boc-AA) Coupling Coupling Reaction (e.g., DCC/EDC) AA1->Coupling HME L-Histidine, Methyl Ester (HME) HME->Coupling Dipeptide Protected Dipeptide (Boc-AA-His-OMe) Coupling->Dipeptide Deprotection Nα-Deprotection (e.g., TFA for Boc) Dipeptide->Deprotection Chain Peptide Chain Elongation Deprotection->Chain NextAA Next Nα-Protected Amino Acid NextAA->Chain

Caption: Logical workflow for using HME in solution-phase peptide synthesis.

Precursor to High-Value Bioactive Molecules

HME is a cost-effective starting material for the synthesis of important histidine-derived natural products that would otherwise require costly extraction or more complex synthetic routes.

  • L-(+)-Ergothioneine: A potent antioxidant found in various organisms, the synthesis of which often employs HME as a key precursor.[11][12] The stability and defined stereochemistry of HME make it an ideal starting point for building the more complex ergothioneine structure.

  • L-Anserine: A dipeptide (β-alanyl-1-methyl-L-histidine) found in skeletal muscle and brain tissue, L-Anserine has been efficiently synthesized in four steps from L-histidine methyl ester dihydrochloride, which is approximately 160-fold less expensive than the alternative precursor, 1-methyl-L-histidine.[13]

Mechanistic Probe: Irreversible Inhibition of Histidine Decarboxylase

Beyond its role as a structural building block, HME is a powerful tool for studying enzyme mechanisms. It is a well-documented irreversible inhibitor of Histidine Decarboxylase (HDC), the enzyme responsible for converting L-histidine to histamine—a key mediator of allergic responses and inflammation.[10][12][14]

The inhibitory mechanism is a model of targeted enzyme inactivation. The HME molecule enters the active site, where its primary amine forms a Schiff base with the enzyme's pyruvoyl prosthetic group.[15][16] Unlike the natural substrate, the esterified carboxyl group does not create the unfavorable hydrophobic interaction that facilitates decarboxylation.[16][17] This results in a tightly bound, stable complex that effectively inactivates the enzyme, allowing researchers to study histamine-related pathways.[12][17]

HDC_Inhibition Enzyme Histidine Decarboxylase (HDC) Active Site with Pyruvyl Group Reaction Decarboxylation Enzyme->Reaction Catalyzes Complex Irreversible Enzyme-Inhibitor Complex (Schiff Base) Enzyme->Complex Forms stable adduct Substrate L-Histidine (Natural Substrate) Substrate->Enzyme Binds Inhibitor L-Histidine, Methyl Ester (HME) Inhibitor->Enzyme Binds tightly Product Histamine Reaction->Product Releases Complex->Reaction BLOCKS

Caption: Mechanism of HDC inhibition by L-Histidine, methyl ester (HME).

Experimental Protocols: From Synthesis to Application

The following protocols are presented with an emphasis on the underlying chemical principles, ensuring they serve as self-validating systems for the trained researcher.

Protocol: Synthesis of L-Histidine, Methyl Ester Dihydrochloride

This procedure is a classic Fischer esterification, where an acid catalyst promotes the reaction between an alcohol and a carboxylic acid. The use of thionyl chloride is a convenient method for generating anhydrous HCl in situ, which acts as the catalyst and drives the equilibrium toward the ester product.

Methodology:

  • Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 500 mL of anhydrous methanol.

  • Suspension: Add L-histidine (38.75 g, 240 mmol) to the methanol. Stir to create a suspension.[18]

  • Acidification: Cool the stirring suspension in an ice bath. Add thionyl chloride (27.2 mL, 375 mmol) dropwise over 20-30 minutes. Causality Note: This exothermic reaction generates HCl gas, which protonates the carboxylate, making it more electrophilic and susceptible to attack by methanol. The excess HCl also ensures both the alpha-amino and imidazole nitrogens are protonated, improving solubility and preventing side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux and maintain for 48 hours.[18] Monitor reaction completion via TLC (e.g., MeOH/CH₂Cl₂: 3/7).[19]

  • Isolation: Concentrate the reaction mixture in vacuo. The product will crystallize.

  • Purification: Filter the crystals and wash with a small amount of cold methanol. The filtrate can be diluted with diethyl ether to precipitate additional product.[18]

  • Drying & Characterization: Dry the combined crystalline product under vacuum. A typical yield is >90%. Confirm identity and purity using HPLC, ¹H NMR, and mass spectrometry.

Protocol: Quality Control via Reverse-Phase HPLC

Purity is paramount for any precursor.[11] A simple isocratic HPLC method can be used to validate the purity of synthesized HME and distinguish it from the starting material, L-histidine.

HPLC ParameterCondition
Column Primesep 100 (or similar mixed-mode/C18)
Mobile Phase 60:40 Acetonitrile:Water
Buffer 0.1% Sulfuric Acid (H₂SO₄)
Flow Rate 1.0 mL/min
Detection UV at 200 nm
Expected Result Baseline separation of L-Histidine and HME.
(Method adapted from SIELC Technologies)[20]
Protocol: Assay for Histidine Decarboxylase (HDC) Inhibition

This assay provides a functional validation of HME's bioactivity. It measures the production of histamine from L-histidine and demonstrates the reduction of this activity in the presence of HME.

Methodology:

  • Reagent Preparation: Prepare a stock solution of L-Histidine (substrate), HME (inhibitor), and a suitable buffer (e.g., 0.1 M ammonium acetate, pH 4.8).

  • Enzyme Reaction: In a microplate or microcentrifuge tubes, set up the following reactions:

    • Control: Buffer + L-Histidine + HDC Enzyme.

    • Inhibition: Buffer + L-Histidine + HME + HDC Enzyme.

    • Blanks: As needed (e.g., no enzyme, no substrate).

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).[21]

  • Quantification: Stop the reaction and measure the amount of histamine produced. This can be done using a commercially available Histamine Assay Kit, which typically involves a secondary enzymatic reaction producing a colorimetric or fluorescent signal.[21]

  • Analysis: Compare the signal from the "Inhibition" well to the "Control" well. A significant reduction in signal in the presence of HME confirms its inhibitory activity. The time-dependent nature of the inhibition can be explored by pre-incubating the enzyme with HME before adding the substrate.[17]

Conclusion

L-Histidine, methyl ester is far more than a simple derivative; it is a strategic tool that unlocks the synthetic potential of histidine. By providing robust protection to the C-terminus, it enables the controlled construction of complex peptides and serves as an economical precursor for valuable natural products like L-anserine and L-ergothioneine.[12][13] Furthermore, its specific and potent inhibition of histidine decarboxylase makes it an indispensable probe for researchers in immunology, neurobiology, and pharmacology.[10][17] The experimental frameworks provided in this guide underscore the versatility of HME, confirming its status as a core component in the modern chemist's and biologist's toolkit.

References

  • Synthesis of K. L-Histidine, methyl ester, dihydrochloride. PrepChem.com. Available from: [Link]

  • A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine. Google Patents (CN108997187A).
  • Biosynthesis of Histidine. Alifano, P., Fani, R., Lio, P., Lazcano, A., Bazzicalupo, M., Carlomagno, M. S., & Bruni, C. B. (1996). Microbiological reviews, 60(1), 44–69. Available from: [Link]

  • L-Histidine Methyl Ester Dihydrochloride: Your Source for High-Purity Synthesis. Available from: [Link]

  • An Expedient, Scalable Synthesis of the Natural Product L-Anserine. Brimble, M. A., & Johnston, A. D. (2011). Synlett, 2011(10), 1435-1437. Available from: [Link]

  • Histidine. Wikipedia. Available from: [Link]

  • Biosynthesis of histidine. Slideshare. Available from: [Link]

  • Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. Kulis-Horn, R. K., Persicke, M., & Kalinowski, J. (2014). Microbial biotechnology, 7(1), 5–25. Available from: [Link]

  • Histidine Biosynthesis. Stepansky, A., & Leustek, T. (2006). The Arabidopsis Book, 5, e0099. Available from: [Link]

  • Histidine protection. Google Patents (EP0061933A2).
  • Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. Alston, T. A., & Abeles, R. H. (1987). Biochemistry, 26(13), 4082–4085. Available from: [Link]

  • Histidine decarboxylase. M-CSA Mechanism and Catalytic Site Atlas. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Histidine methyl ester. Wikipedia. Available from: [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. (2019). Available from: [Link]

  • Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. Alston, T. A., & Abeles, R. H. (1987). Biochemistry, 26(13), 4082–4085. Available from: [Link]

  • Enzymatic-catalyzed esterification of free fatty acids to methyl esters. Technical University of Denmark. Available from: [Link]

  • Histidine Assay Kit. Cell Biolabs, Inc. Available from: [Link]

  • What is the esterification procedure for L-Histidine? ResearchGate. (2013). Available from: [Link]

  • Protecting Groups in Peptide Synthesis. Palomo, J. M. (2014). RSC Advances, 4(68), 36184-36201. Available from: [Link]

  • HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. SIELC Technologies. Available from: [Link]

  • A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Noordam, A., Maat, L., & Beyerman, H. C. (1978). Recueil des Travaux Chimiques des Pays-Bas, 97(9), 240-241. Available from: [Link]

  • Enzymatic Production of Fatty Acid Methyl Esters by Hydrolysis of Acid Oil Followed by Esterification. Watanabe, Y., et al. (2007). Journal of the American Oil Chemists' Society, 84(11), 1015-1021. Available from: [Link]

  • L-histidine biosynthetic process. Saccharomyces Genome Database (SGD). Available from: [Link]

  • Methyl oleate for plant protection products formulations: Enzymatic synthesis, reaction kinetics and application testing. Gaci, N., et al. (2024). Catalysis Today, 431, 114523. Available from: [Link]

  • Molecular Regulation of Histamine Synthesis. O'Mahony, L., Akdis, M., & Akdis, C. A. (2011). Frontiers in immunology, 2, 19. Available from: [Link]

  • Enzymology and significance of protein histidine methylation. Clarke, S. (2018). Journal of Biological Chemistry, 293(5), 1391-1402. Available from: [Link]

  • A flow-through enzymatic microreactor for the rapid conversion of triacylglycerols into fatty acid ethyl ester and fatty acid methyl ester derivatives for GC analysis. Yang, Y., et al. (2015). Analyst, 140(14), 4859-4866. Available from: [Link]

  • Fatty acid methyl ester in the palm oil production. KROHNE Group. Available from: [Link]

  • L-Histidinal, a biosynthetic precursor of histidine. Adams, E. (1955). The Journal of biological chemistry, 217(1), 325–344. Available from: [Link]

  • Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Müller, J., et al. (2018). Beilstein journal of organic chemistry, 14, 219–226. Available from: [Link]

  • Histidine methyltransferase SETD3 methylates structurally diverse histidine mimics in actin. Drozdz, M., et al. (2020). Communications biology, 3(1), 386. Available from: [Link]

Sources

Foundational

Discovery and initial characterization of L-Histidine, methyl ester

An In-Depth Technical Guide to the Synthesis and Characterization of L-Histidine Methyl Ester Introduction: The Genesis of a Versatile Histidine Derivative The story of L-histidine methyl ester is fundamentally linked to...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of L-Histidine Methyl Ester

Introduction: The Genesis of a Versatile Histidine Derivative

The story of L-histidine methyl ester is fundamentally linked to the advancement of peptide chemistry. In the early days of synthesizing peptides, chemists faced a significant challenge: how to selectively form a peptide bond between the carboxyl group of one amino acid and the amino group of another without unintended side reactions. The solution lay in the concept of "protecting groups," temporary modifications to reactive functional groups to render them inert during a specific reaction step.[1] L-histidine methyl ester emerged as a crucial building block in this context. By converting the carboxylic acid of L-histidine into a methyl ester, its reactivity is masked, allowing the alpha-amino group to be selectively coupled with another amino acid.[2] This simple modification unlocked more controlled and efficient strategies for building complex peptide chains, particularly in solid-phase peptide synthesis (SPPS).[3][4]

Beyond its role as a synthetic intermediate, L-histidine methyl ester has also been identified as an irreversible inhibitor of the enzyme histidine decarboxylase, making it a valuable tool for studying biological pathways involving histamine.[5] This guide provides a comprehensive overview of the foundational synthesis and characterization protocols for L-histidine methyl ester, grounded in established chemical principles and analytical validation.

Part 1: Chemical Synthesis via Fischer-Speier Esterification

The most common and direct method for preparing L-histidine methyl ester is through the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the parent amino acid, L-histidine, with methanol in the presence of a strong acid catalyst.[6] The zwitterionic nature of amino acids in solution can make esterification more challenging than with simple carboxylic acids, necessitating specific reagents to drive the reaction to completion.[7]

Causality of Reagent Choice

Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation.[8] Its role is twofold:

  • In Situ Acid Catalyst Generation : Thionyl chloride reacts vigorously with the excess methanol to generate hydrogen chloride (HCl) gas and dimethyl sulfite. The dissolved HCl acts as the Brønsted acid catalyst required to protonate the carbonyl oxygen of the histidine carboxylic acid.

  • Activation of the Carboxyl Group : The protonated carbonyl is significantly more electrophilic, making it highly susceptible to nucleophilic attack by methanol.[9]

This in situ generation of a strong acid catalyst within the alcoholic solvent is a highly efficient method for driving the esterification equilibrium toward the product.[10] The final product is typically isolated as the stable dihydrochloride salt (L-histidine methyl ester dihydrochloride), as both the alpha-amino group and the imidazole ring are protonated by the excess acid.[11]

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Suspend L-Histidine in Methanol (MeOH) B Cool to 0°C (Ice Bath) A->B C Add Thionyl Chloride (SOCl₂) dropwise B->C D Reflux the Mixture (e.g., 16 hours) C->D Initiates Esterification E Monitor Reaction (TLC) D->E F Concentrate to Dryness (Rotary Evaporation) E->F Upon Completion G Co-evaporate with MeOH (Remove residual SOCl₂) F->G H Obtain Crude Product (L-Histidine Methyl Ester Dihydrochloride) G->H G cluster_structure Structural Elucidation cluster_purity Purity & Identity Start Synthesized Product (Crude L-Histidine Methyl Ester Dihydrochloride) NMR ¹H NMR Spectroscopy (Confirms proton environment and connectivity) Start->NMR MS Mass Spectrometry (Confirms molecular weight and formula) Start->MS IR FT-IR Spectroscopy (Identifies key functional groups) Start->IR HPLC HPLC Analysis (Assesses purity and retention time) Start->HPLC XRay X-Ray Crystallography (Confirms 3D structure and stereochemistry) Start->XRay Final Verified Compound (Structure & Purity Confirmed) NMR->Final Structure Match MS->Final Mass Match IR->Final Groups Match HPLC->Final Purity >95% XRay->Final Structure Match

Sources

Exploratory

L-Histidine Methyl Ester as a Chemical Probe for Elucidating Enzyme Active Site Architecture and Function: A Technical Guide

Abstract: The precise characterization of enzyme active sites is a cornerstone of biochemical research and drug development. The unique physicochemical properties of the histidine residue frequently place it at the heart...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise characterization of enzyme active sites is a cornerstone of biochemical research and drug development. The unique physicochemical properties of the histidine residue frequently place it at the heart of catalytic and binding events. This technical guide provides an in-depth exploration of L-histidine methyl ester (LHME) as a versatile chemical probe for the functional and structural interrogation of enzyme active sites. We detail its application as a substrate analog and competitive inhibitor to delineate kinetic parameters and as a protective agent in chemical modification studies to identify critical active site residues. This document offers researchers, scientists, and drug development professionals the theoretical basis, practical protocols, and data interpretation frameworks necessary to leverage LHME in their own investigations, thereby accelerating the understanding of enzyme mechanisms and the development of targeted therapeutics.

The Pivotal Role of Histidine in Enzyme Catalysis

The imidazole side chain of histidine is unique among the 20 common amino acids because its pKa is approximately 6.0-7.0, allowing it to function as both a proton donor and acceptor at physiological pH.[1][2] This capacity for dual acid-base catalysis makes it a frequent and indispensable component of enzyme active sites.[1] Histidine residues are critical for a myriad of enzymatic functions, including:

  • General Acid-Base Catalysis: The ability to shuttle protons is fundamental to many reaction mechanisms.

  • Nucleophilic Catalysis: The neutral imidazole ring is nucleophilic and can directly participate in covalent catalysis.

  • Structural Coordination: Histidine is a primary ligand for coordinating metal cofactors, such as zinc and nickel, which are themselves essential for catalysis or structural stability.[1][2]

  • Catalytic Triads: In many hydrolases, particularly serine proteases, histidine acts as a crucial link in a charge-relay system (e.g., Ser-His-Asp), activating the nucleophilic serine residue.[3][4]

Given its functional versatility, identifying and characterizing the role of specific histidine residues within an active site is paramount to understanding an enzyme's mechanism.

L-Histidine Methyl Ester (LHME): A Tailored Chemical Probe

L-histidine methyl ester is a derivative of L-histidine where the carboxyl group is esterified. This simple modification transforms the amino acid into a powerful investigational tool with several key advantages:

  • Structural Mimicry: LHME closely resembles the natural substrate or product, L-histidine, allowing it to bind specifically to the active site of histidine-recognizing enzymes.

  • Altered Reactivity: The esterification of the carboxyl group blocks its negative charge and potential reactivity, focusing interactions on the imidazole ring and the alpha-amino group. This makes it an excellent competitive ligand.

  • Versatility: As will be demonstrated, LHME can be employed in a variety of experimental contexts, from kinetic analysis to active site mapping. Studies have shown it can act as a substrate for some enzymes, like Geobacillus kaustophilus histidine ammonia-lyase (HAL), while acting as an inhibitor for others, such as HAL from Achromobacter liquidum.[5]

Mechanisms of Active Site Interrogation with LHME

LHME primarily functions through two non-covalent mechanisms: competitive inhibition and protection against irreversible modification. These approaches provide complementary information about the active site's structure and function.

Competitive Inhibition and Substrate Analogy

By binding reversibly to the enzyme's active site, LHME competes with the natural substrate. This behavior can be quantitatively analyzed to determine the inhibitor's binding affinity (dissociation constant, Kᵢ). This is a foundational experiment to confirm that LHME interacts directly with the active site and to quantify the strength of that interaction.

Protection Against Irreversible Inactivation

A powerful method for identifying active site residues is to use an irreversible inhibitor that covalently modifies a specific class of amino acids (e.g., serines, histidines). If pre-incubation with a reversible ligand like LHME prevents this irreversible modification, it provides strong evidence that the modified residue resides within the binding pocket occupied by LHME. A study on E. coli L-threonine dehydrogenase successfully used LHME as a substrate analog to protect an active site histidine (His-90) from methylation by the irreversible inhibitor methyl p-nitrobenzenesulfonate, thereby confirming the residue's location in the active site.[6]

Experimental Workflows and Protocols

The following section provides a logical workflow and detailed protocols for using LHME to characterize an enzyme active site.

Overall Experimental Workflow

The general strategy involves first establishing the kinetic interaction between the enzyme and LHME, then using LHME as a protective agent to identify a specific residue, and finally confirming that residue's identity using mass spectrometry.

G cluster_0 Phase 1: Kinetic Characterization cluster_1 Phase 2: Active Site Mapping cluster_2 Phase 3: Residue Identification A Determine Enzyme Kinetic Parameters (Km, Vmax) with Natural Substrate B Perform Inhibition Assays with Varying [LHME] A->B C Analyze Data (e.g., Lineweaver-Burk Plot) to Determine Ki and Inhibition Type B->C E Perform Protection Experiment: 1. Enzyme + LHME 2. Enzyme alone C->E Confirms LHME binds to active site D Select Irreversible Inhibitor (e.g., DFP, MPNS) D->E F Add Irreversible Inhibitor to Both Samples E->F G Measure Residual Enzyme Activity F->G H Covalently Modify Enzyme with Irreversible Inhibitor G->H Confirms protection, justifying MS analysis I Proteolytic Digestion (e.g., Trypsin) H->I J LC-MS/MS Analysis I->J K Identify Modified Peptide and Pinpoint Residue J->K

Caption: Overall workflow for enzyme active site characterization using LHME.
Protocol 1: Kinetic Analysis of Enzyme-LHME Interaction

Objective: To determine the mode of inhibition and calculate the inhibition constant (Kᵢ) of LHME.

Methodology:

  • Enzyme Preparation: Prepare a stock solution of the purified enzyme in a suitable buffer that ensures stability and activity.

  • Assay Setup: Design a continuous or endpoint assay to measure the rate of the reaction catalyzed by the enzyme.

  • Determination of Kₘ: Measure the initial reaction velocity (V₀) at various concentrations of the natural substrate. Determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.

  • Inhibition Assays:

    • Prepare a series of reactions, each containing a fixed concentration of the enzyme.

    • For each of several fixed concentrations of LHME (including a zero-LHME control), vary the concentration of the natural substrate across a range (e.g., 0.5x Kₘ to 10x Kₘ).

    • Initiate the reaction by adding the enzyme or substrate and measure V₀ for each condition.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Analyze the pattern of the lines to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For competitive inhibition, the lines will intersect on the y-axis.[7]

    • Calculate the apparent Kₘ (Kₘ,ₐₚₚ) for each LHME concentration.

    • Calculate Kᵢ using the appropriate formula for the determined inhibition type. For competitive inhibition: Kₘ,ₐₚₚ = Kₘ(1 + [I]/Kᵢ).

Data Presentation: Example Kinetic Parameters

The following table summarizes hypothetical kinetic data for an enzyme, illustrating the effect of a competitive inhibitor like LHME.

InhibitorSubstrateKₘ (mM)Vₘₐₓ (µmol/min)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
NoneNatural Substrate5.501.2015.02.7 x 10³
LHME (5 mM)Natural Substrate12.581.2015.01.2 x 10³

Data adapted from kinetic trends observed for Histidine Ammonia-Lyase.[5]

Protocol 2: Active Site Mapping via Protection Experiments

Objective: To demonstrate that LHME protects an active site residue from modification by an irreversible inhibitor.

G cluster_0 Control Pathway cluster_1 Protection Pathway Enzyme_A Active Enzyme Inhibitor_A Irreversible Inhibitor (e.g., DFP) Enzyme_A->Inhibitor_A + Result_A Inactive Enzyme Inhibitor_A->Result_A Modification Enzyme_B Active Enzyme LHME LHME Enzyme_B->LHME + Complex Enzyme-LHME Complex LHME->Complex Binding Inhibitor_B Irreversible Inhibitor (e.g., DFP) Complex->Inhibitor_B + Result_B Active Enzyme Inhibitor_B->Result_B No Modification (Site Blocked)

Sources

Foundational

The Coordination Chemistry of L-Histidine Methyl Ester with Metal Ions: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Role of L-Histidine Methyl Ester in Coordination Chemistry L-Histidine, an essential amino acid, is renowned in bioinorganic chemistry for its pivotal role in the active sites of numerous meta...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of L-Histidine Methyl Ester in Coordination Chemistry

L-Histidine, an essential amino acid, is renowned in bioinorganic chemistry for its pivotal role in the active sites of numerous metalloproteins. Its imidazole side chain, along with the α-amino and carboxylate groups, provides a versatile set of donor atoms for coordinating metal ions. The esterification of the carboxylate group to form L-Histidine methyl ester (His-OMe) subtly yet significantly alters its coordination behavior. This modification blocks one of the primary coordination sites of the parent amino acid, thereby opening new avenues for creating metal complexes with unique structural and electronic properties. This guide provides an in-depth exploration of the coordination chemistry of L-Histidine methyl ester, offering insights into the synthesis, characterization, and potential applications of its metal complexes, particularly for researchers in academia and professionals in the field of drug development. The strategic use of His-OMe as a ligand allows for the fine-tuning of the steric and electronic environment around a metal center, which can influence the reactivity, stability, and biological activity of the resulting complex.

Ligand Synthesis and Properties: The Foundation of Complex Formation

The journey into the coordination chemistry of L-Histidine methyl ester begins with the synthesis of the ligand itself, typically as its dihydrochloride salt (L-Histidine methyl ester dihydrochloride, His-OMe·2HCl) to enhance stability and solubility.

Protocol 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride

This procedure is a well-established method for the esterification of L-Histidine using thionyl chloride in methanol.

Materials:

  • L-Histidine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend L-Histidine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. The flask should be cooled in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. An excess of thionyl chloride is typically used to ensure complete reaction and to act as a dehydrating agent.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically refluxed for several hours to ensure complete esterification.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization, often by dissolving it in a minimal amount of hot methanol and then precipitating the product by the addition of diethyl ether.

  • Collect the white crystalline product by filtration, wash with diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: The use of anhydrous methanol is crucial to prevent the hydrolysis of thionyl chloride and the ester product.

  • Thionyl Chloride: Thionyl chloride serves as both a chlorinating agent for the carboxylic acid (forming an acyl chloride intermediate) and a dehydrating agent, driving the esterification reaction to completion.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring that the esterification proceeds to a high yield in a reasonable timeframe.

Coordination Behavior and Complex Formation with Metal Ions

L-Histidine methyl ester typically acts as a bidentate or tridentate ligand. The primary coordination sites are the amino group nitrogen and the imidazole ring nitrogens (Nτ or Nπ). The ester group is generally considered a weak coordinating group but can be involved in coordination in some cases, particularly with hard metal ions.

The formation of metal complexes with His-OMe is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the metal-to-ligand ratio.

General Protocol 2: Synthesis of a Metal(II)-His-OMe Complex (e.g., [M(His-OMe)₂]Cl₂ where M = Cu(II), Ni(II))

This protocol provides a general framework for the synthesis of metal complexes with L-Histidine methyl ester.

Materials:

  • L-Histidine methyl ester dihydrochloride

  • A suitable metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)

  • A suitable solvent (e.g., methanol, ethanol, water)

  • A weak base (e.g., sodium hydroxide, triethylamine) to deprotonate the ligand

  • Magnetic stirrer and stir bar

  • Beakers and filtration apparatus

Procedure:

  • Dissolve L-Histidine methyl ester dihydrochloride in the chosen solvent.

  • In a separate beaker, dissolve the metal(II) salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Adjust the pH of the reaction mixture by the dropwise addition of a weak base. The optimal pH will depend on the metal ion and the desired coordination mode. A neutral to slightly basic pH is often employed to ensure deprotonation of the amino group and coordination of the imidazole nitrogen.

  • Stir the reaction mixture at room temperature for a specified period, often several hours, to allow for complex formation.

  • The resulting complex may precipitate out of solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and then with a non-coordinating solvent like diethyl ether.

  • If the complex remains in solution, the solvent can be slowly evaporated to induce crystallization.

  • Dry the resulting complex under vacuum.

Self-Validating System: The formation of the complex can be initially observed by a color change in the solution. The successful synthesis is then validated through a suite of characterization techniques as described in the following section.

Structural Characterization of Metal-His-OMe Complexes

A combination of spectroscopic and analytical techniques is essential to fully elucidate the structure and properties of the synthesized complexes.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the coordination sites of the ligand.[1] Key vibrational bands of the free ligand will shift upon coordination to a metal ion.

Expected Spectral Changes Upon Coordination:

  • N-H Stretching: The stretching vibration of the amino group (typically around 3100-3300 cm⁻¹) will shift, usually to a lower frequency, upon coordination of the nitrogen to the metal center.

  • C=O Stretching: The carbonyl stretch of the ester group (around 1730-1750 cm⁻¹) may shift if the carbonyl oxygen is involved in coordination.

  • Imidazole Ring Vibrations: The C=N and C=C stretching vibrations of the imidazole ring (in the 1400-1600 cm⁻¹ region) are sensitive to coordination and will exhibit shifts.[1]

  • M-N and M-O Vibrations: New bands at lower frequencies (typically below 600 cm⁻¹) corresponding to the metal-ligand stretching vibrations will appear.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which is particularly useful for complexes of transition metals with d-electrons. The position and intensity of the d-d transition bands are indicative of the coordination geometry around the metal ion.

Typical Geometries and Expected Transitions:

  • Octahedral Ni(II) (d⁸): Three spin-allowed transitions are expected: ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P).

  • Octahedral Co(II) (d⁷, high spin): Three spin-allowed transitions are expected: ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P).

  • Octahedral or Distorted Octahedral Cu(II) (d⁹): A broad, often asymmetric band corresponding to the ²E_g → ²T₂g transition is typically observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic complexes (e.g., Zn(II), Pt(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.

Expected Spectral Changes Upon Coordination:

  • ¹H NMR: Protons close to the coordination sites (e.g., the α-proton, the imidazole ring protons) will experience significant changes in their chemical shifts.

  • ¹³C NMR: The carbon atoms of the coordinating groups will also show shifts in their resonance signals.

For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), the NMR signals are often broadened and shifted over a wide range due to the influence of the unpaired electrons. While this can make spectral interpretation challenging, the paramagnetic shifts can provide valuable information about the electronic structure and magnetic properties of the complex.

Magnetic Susceptibility Measurements

Measuring the magnetic susceptibility of a complex allows for the determination of its effective magnetic moment (µ_eff), which provides information about the number of unpaired electrons and the spin state of the metal ion.

Table 1: Expected Magnetic Moments for Common Metal Ions

Metal Iond-electron configurationSpin StateTheoretical Spin-Only µ_eff (B.M.)Expected Experimental µ_eff (B.M.)
Mn(II)d⁵High Spin5.92~5.9
Fe(II)d⁶High Spin4.90~5.1-5.5
Co(II)d⁷High Spin3.87~4.1-5.2
Ni(II)d⁸High Spin2.83~2.8-3.5
Cu(II)d⁹High Spin1.73~1.7-2.2

The deviation of the experimental magnetic moment from the spin-only value can be attributed to orbital contributions.

X-ray Crystallography

Diagrams of Potential Coordination Modes and Experimental Workflow

CoordinationModes cluster_ligand L-Histidine Methyl Ester cluster_complexes Potential Coordination Complexes L His-OMe M1 Bidentate Complex (Amino + Imidazole Nτ) L->M1 Coordination M2 Tridentate Complex (Amino + Imidazole Nτ + Ester C=O) L->M2 Coordination M3 Bridging Imidazole Complex L->M3 Coordination

Caption: Potential coordination modes of L-Histidine methyl ester with a metal ion.

ExperimentalWorkflow start Synthesis of His-OMe Metal Complex char Characterization start->char ftir FTIR/Raman char->ftir uvvis UV-Vis Spectroscopy char->uvvis nmr NMR Spectroscopy char->nmr mag Magnetic Susceptibility char->mag xray X-ray Crystallography (if single crystals obtained) char->xray app Application Studies char->app cat Catalysis app->cat bio Biological Activity (e.g., anticancer, antimicrobial) app->bio

Caption: A typical experimental workflow for the study of metal-His-OMe complexes.

Applications in Drug Development and Beyond

The unique properties of metal complexes of L-Histidine methyl ester make them attractive candidates for various applications, particularly in the pharmaceutical industry.

Anticancer Agents

The design of novel metal-based anticancer drugs is an active area of research. Platinum(II) complexes, for instance, are known to exert their cytotoxic effects primarily through binding to DNA. The use of L-Histidine methyl ester as a ligand can modulate the lipophilicity, cellular uptake, and reactivity of the platinum center, potentially leading to complexes with improved efficacy and reduced side effects.[3] Ruthenium complexes have also emerged as promising anticancer agents with different mechanisms of action compared to platinum drugs. The coordination of His-OMe to a ruthenium center could lead to novel compounds with enhanced tumor-targeting capabilities.

Antimicrobial Agents

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Metal complexes have been shown to possess significant antibacterial and antifungal properties. The chelation of a metal ion by L-Histidine methyl ester can enhance the antimicrobial activity of both the metal and the ligand. For example, zinc(II) complexes of amino acids have been investigated for their antibacterial properties.

Catalysis

Metal complexes of histidine and its derivatives can mimic the active sites of metalloenzymes and have been studied as catalysts for various organic transformations. For instance, manganese complexes are known to be effective catalysts for oxidation reactions. The coordination environment provided by L-Histidine methyl ester can influence the catalytic activity and selectivity of the metal center.

Conclusion and Future Perspectives

The coordination chemistry of L-Histidine methyl ester with metal ions presents a rich and underexplored field of study. The modification of the carboxylate group of L-histidine offers a strategic handle to fine-tune the properties of the resulting metal complexes. This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of these fascinating compounds. For researchers and drug development professionals, the versatility of L-Histidine methyl ester as a ligand opens up exciting possibilities for the rational design of new metal-based therapeutics, catalysts, and functional materials. Future research in this area will likely focus on the synthesis and structural elucidation of a wider range of metal complexes, a deeper investigation into their mechanisms of biological action, and the development of targeted drug delivery systems.

References

  • Vilchiz, V. H., Norman, R. E., & Chang, S. C. (1996). L-histidine methyl ester dihydrochloride. Acta Crystallographica Section C: Crystal Structure Communications, 52(3), 696–698. [Link]

  • Hay, R. W., & Morris, P. J. (1971). The interaction of L-(+)-histidine methyl ester with metal ions. Part II. The metal-ion catalysed base hydrolysis of L-(+)-histidine methyl ester. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1524-1530. [Link]

  • Hay, R. W., & Morris, P. J. (1970). The interaction of L-(+)-histidine methyl ester with metal ions. Part I. Formation constants. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1041-1045. [Link]

  • PrepChem. (2023). Synthesis of K. L-Histidine, methyl ester, dihydrochloride. Retrieved from [Link]

  • Kvasnica, M., Budešínský, M., Švec, J., Pouzar, V., & Kohout, L. (2008). Platinum(II) complexes with steroidal esters of L-methionine and L-histidine: synthesis, characterization and cytotoxic activity. Bioorganic & Medicinal Chemistry, 16(7), 3704–3713. [Link]

  • Aliyu, H. N., & Na'aliya, J. (2012). Potentiometric studies on essential metal (II) amino acid complexes. International Research Journal of Pharmacy and Pharmacology, 2(2), 076-080. [Link]

  • Dabboun, F. M. O., & Othman, S. M. A. (2021). Synthesis, Characterization And Antibacterial Activity Of Ni(II), Zn(II) With L-Histidin Complexes. The Academic Open Journal of Applied And human Sciences, 2(1), 97-104. [Link]

  • Góra, M., Staroń, A., Płotek, M., Karwowska, K., & Staroń, J. (2021). Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity. Molecules, 26(11), 3244. [Link]

  • Gold, M., André, F. M., Iv, R., & Iv, R. (2019). Synthesis and Modeling of Transition Metal Complexes Using Histidine as the Ligand. Frontiers in Chemistry, 7, 22. [Link]

  • Deschamps, P., Kulkarni, P. P., & Sarkar, B. (2003). The crystal structure of a novel copper(II) complex with asymmetric ligand derived from l-histidine. Inorganic chemistry, 42(23), 7366–7368. [Link]

  • Valko, M., Mazur, M., & Morris, H. (2014). EPR spectroscopy of a clinically active (1:2) copper(II)-histidine complex used in the treatment of Menkes disease: a Fourier transform analysis of a fluid CW-EPR spectrum. Molecules, 19(1), 980–991. [Link]

  • Singh, R. K., Tiwari, A., & Mishra, L. (2013). Synthesis and Thermal Study of Co (II), Ni (II), Cu (II) Mixed Ligand Complexes Using Histidine As Tridentate Ligand. IOSR Journal of Applied Chemistry, 4(2), 20-24. [Link]

  • Epel, B., & Goldfarb, D. (2002). Structure of Copper(II)−Histidine Based Complexes in Frozen Aqueous Solutions As Determined from High-Field Pulsed Electron Nuclear Double Resonance. Inorganic Chemistry, 41(16), 4275–4284. [Link]

  • Suzuki, T., et al. (2000). Preparation, structural characterization and racemization reactions of transition-metal complexes with a Schiff base ligand derived from L-histidine methyl ester. Inorganica Chimica Acta, 300-302, 818-827. [Link]

  • Hauk, A., et al. (2021). Mimicking of the histidine brace structural motif in molecular copper(I) compounds. Zeitschrift für anorganische und allgemeine Chemie, 647(19), 1789-1796. [Link]

  • Gajda, T., et al. (2021). Identification of histidine‐Ni (II) metal complex by Raman spectroscopy. Journal of Raman Spectroscopy, 52(12), 2266-2276. [Link]

  • Brasuń, J., et al. (2015). Systematic Model Peptide Studies: A Crucial Step To Understand the Coordination Chemistry of Mn(II) and Fe(II) in Proteins. Inorganic chemistry, 54(17), 8796–8805. [Link]

  • El-Sherif, A. A. (2012). Synthesis, characterization and anticancer activity of new platinum(II) complexes with Schiff bases derived from salicylaldehyde and amino acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 94, 139-148.
  • Aliyu, H. N., & Sani, U. (2012). Potentiometric studies on some mixed ligand complexes of Co(II), Ni(II) and Cu(II) with L-histidine and L-aspartic acid. Journal of the Chemical Society of Nigeria, 37(1).
  • Sathyadevi, P., et al. (2011). Synthesis, spectral characterization, and in vitro antimicrobial activities of Schiff base transition metal complexes. Journal of the Serbian Chemical Society, 76(7), 957-967.
  • Patel, M. N., & Patel, C. R. (2011). Synthesis, characterization and biological evaluation of some transition metal complexes with Schiff base derived from 2-hydroxy-5-chloroacetophenone and L-histidine. Journal of the Iranian Chemical Society, 8(3), 733-741.
  • Ghassemzadeh, M., et al. (2009). Synthesis, characterization and catalytic activity of a new Schiff base ligand derived from L-histidine methyl ester and its transition metal complexes.
  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101. [Link]

  • Chen, M. S., & White, M. C. (2010). A predictable and general manganese(II) catalyst for aliphatic C–H oxidation. Science, 327(5965), 566-571. [Link]

  • Motschi, H. (1984). High-resolution proton nuclear magnetic resonance studies of the nickel(II) derivative of azurin. Biochemistry, 23(16), 3701–3706. [Link]

  • Šebestík, J., & Šafařík, M. (2008). Electrochemical and UV/VIS Study of L-Histidine and Its Complexes with Cobalt and Nickel. International Journal of Electrochemical Science, 3, 111-122. [Link]

  • Santos, M. A., et al. (2013). Catalytic Activity of Histidine-Metal Complexes in Oxidation Reactions. Journal of the Brazilian Chemical Society, 24(1), 136-143. [Link]

  • Mjos, K. D., & Orvig, C. (2014). Metallodrugs in medicinal inorganic chemistry. Chemical reviews, 114(8), 4540–4563. [Link]

  • Gaggelli, E., et al. (2006). NMR insights into the behavior of bis-His motifs toward copper ions: A study using mono-N-methylated histidines. Journal of inorganic biochemistry, 100(4), 637–645. [Link]

  • Caubet, A., Moreno, V., Molins, E., & Miravitlles, C. (1992). Methionine and histidine Pd(II) and Pt(II) complexes: Crystal structures and spectroscopic properties. Journal of inorganic biochemistry, 48(2), 123–134. [Link]

  • Wang, D., et al. (2015). Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide. Chemical science, 6(10), 5764–5769. [Link]

  • Szunyogh, D., et al. (2023). Structure prediction of physiological bis(amino acidato)copper(II) species in aqueous solution: The copper(II) compounds with l-glutamine and l-histidine. Journal of Inorganic Biochemistry, 248, 112361. [Link]

  • Singh, N. P., et al. (2003). Synthesis and characterization of mixed ligand copper(II) complexes of histidine and hippuric acid. Journal of the Indian Chemical Society, 80(1), 15-17. [Link]

  • Khan, I., & Saeed, A. (2021). Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs. Beilstein Journal of Organic Chemistry, 17, 1733-1751. [Link]

Sources

Exploratory

The physiological relevance of L-Histidine, methyl ester

An In-Depth Technical Guide to the Physiological Relevance of L-Histidine, Methyl Ester Authored for Researchers, Scientists, and Drug Development Professionals Abstract L-Histidine, methyl ester (HME) is a synthetic der...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physiological Relevance of L-Histidine, Methyl Ester

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Histidine, methyl ester (HME) is a synthetic derivative of the essential amino acid L-histidine. While not a naturally occurring biological molecule, its utility in biomedical research and pharmaceutical development is significant. This guide delineates the core physiological relevance of HME, focusing on its function as a prodrug of L-histidine and as a direct modulator of histamine synthesis. We will explore its metabolic activation, downstream biological effects, and its application as a tool to investigate complex physiological pathways. This document provides field-proven insights, detailed experimental protocols, and a robust framework for its use in a laboratory setting, grounded in authoritative scientific references.

Introduction: Physicochemical Profile and Rationale for Use

L-Histidine, methyl ester is the methyl ester derivative of L-histidine, most commonly utilized in its dihydrochloride salt form to enhance stability and solubility in aqueous solutions.[1] The esterification of the carboxyl group modifies the parent amino acid's physicochemical properties, a common strategy in drug design to improve characteristics like cell membrane permeability or to protect a reactive group during chemical synthesis.[2][3]

The primary rationale for using HME in a research or pharmaceutical context is twofold:

  • As a Prodrug: It serves as a cell-permeable precursor to L-histidine, which is then released intracellularly following enzymatic hydrolysis. This allows for the targeted delivery and elevation of L-histidine levels within specific cellular compartments.

  • As a Pharmacological Modulator: HME itself exhibits biological activity, most notably as an inhibitor of the enzyme histidine decarboxylase, which is pivotal in the synthesis of histamine.[1][4]

Table 1: Physicochemical Properties of L-Histidine, Methyl Ester and its Dihydrochloride Salt
PropertyL-Histidine, methyl esterL-Histidine, methyl ester dihydrochloride
Molecular Formula C₇H₁₁N₃O₂[1]C₇H₁₁N₃O₂ · 2HCl
Molecular Weight 169.18 g/mol [1]242.11 g/mol [1]
Appearance Crystalline solid[1]White to off-white powder[1][5]
Solubility -Readily soluble in water, DMSO, and methanol[1]
Melting Point Not available~198-207°C (decomposes)[1]
CAS Number 1499-46-3[1]7389-87-9

Metabolic Fate: Bioactivation to L-Histidine

The physiological activity of HME as a histidine precursor is entirely dependent on its conversion to L-histidine. This bioactivation is a hydrolysis reaction catalyzed by intracellular esterase enzymes, which cleave the methyl ester bond to release L-histidine and methanol.

The decision to use HME over free L-histidine is often driven by the need to bypass limitations in cellular uptake or to achieve higher intracellular concentrations than possible with the parent amino acid. The ester group increases the lipophilicity of the molecule, facilitating its passage across the lipid bilayer of the cell membrane.

G HME L-Histidine, Methyl Ester (Extracellular) HME_intra L-Histidine, Methyl Ester (Intracellular) HME->HME_intra Passive Diffusion Histidine L-Histidine HME_intra->Histidine Hydrolysis Methanol Methanol Esterases Intracellular Esterases Esterases->HME_intra

Caption: Bioactivation of L-Histidine, Methyl Ester.

Physiological Relevance and Mechanisms of Action

Once intracellularly converted to L-histidine, HME contributes to the cellular pool of this essential amino acid, influencing a range of downstream physiological processes. Concurrently, HME can directly interact with specific enzymes before it is hydrolyzed.

Indirect Effects via L-Histidine Supplementation

L-histidine is a functionally unique amino acid due to the imidazole side chain, which has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor.[6] Elevating intracellular L-histidine levels via HME can therefore impact:

  • Protein Synthesis: As an essential amino acid, histidine is required for the synthesis of new proteins.[7]

  • Proton Buffering: The imidazole ring is a crucial component of the body's non-bicarbonate buffering system, particularly within proteins like hemoglobin.[6][8]

  • Metal Ion Chelation: Histidine residues are excellent chelators of metal ions such as zinc (Zn²⁺) and copper (Cu²⁺), playing a structural role in enzymes and transcription factors (e.g., zinc fingers).[6]

  • Precursor for Bioactive Molecules: L-histidine is the direct precursor for the synthesis of histamine and the dipeptide carnosine, which has antioxidant and buffering roles in muscle tissue.[7][9]

Direct Pharmacological Effect: Inhibition of Histamine Synthesis

Perhaps the most significant and direct physiological relevance of HME is its role as an inhibitor of histidine decarboxylase (HDC) .[1][4] HDC is the sole and rate-limiting enzyme responsible for converting L-histidine into histamine.[4][7]

Histamine is a potent signaling molecule involved in:

  • Allergic and Inflammatory Responses: Released from mast cells and basophils, it mediates vasodilation, increased vascular permeability, and pruritus (itching) via H1 receptors.[6][10][11]

  • Gastric Acid Secretion: It stimulates parietal cells in the stomach to release acid via H2 receptors.[6]

  • Neurotransmission: It acts as a neurotransmitter in the central nervous system.[7]

By inhibiting HDC, HME can effectively reduce the synthesis of new histamine.[4] This makes it an invaluable tool for researchers studying the roles of de novo histamine synthesis in various pathological and physiological states, such as allergic inflammation or mast cell activation.[12][13]

G cluster_pathway Histamine Synthesis Pathway Histidine L-Histidine Histamine Histamine Histidine->Histamine Decarboxylation HDC Histidine Decarboxylase (HDC) HDC->Histamine HME L-Histidine, Methyl Ester HME->HDC Inhibition

Caption: Inhibition of the Histamine Synthesis Pathway.

Applications in Research and Drug Development

The dual nature of HME as both a histidine prodrug and an HDC inhibitor makes it a versatile molecule for scientific inquiry and pharmaceutical formulation.

A Tool for Mechanistic Studies

Researchers utilize HME to dissect the contribution of newly synthesized histamine from pre-stored pools in cells like mast cells. For example, in studies of allergic responses, pre-treatment with HME can help determine if a cellular response is dependent on the rapid production of new histamine or the release of existing granules.[12] It is also used in biochemical assays to study the kinetics and mechanisms of enzymes that recognize histidine.[1]

Role in Pharmaceutical and Chemical Synthesis

Beyond its use as a biological probe, HME is a key starting material or intermediate in the synthesis of more complex molecules.

  • Peptide Synthesis: It serves as a protected form of histidine for incorporation into peptide chains during solution-phase synthesis.

  • Precursor for L-(+)-Ergothioneine: HME is a critical precursor in the industrial synthesis of L-(+)-ergothioneine, a potent antioxidant used in cosmetics and nutraceuticals.[1][5]

  • Drug Formulation: The dihydrochloride salt's stability and solubility make it a candidate for use in drug formulations to improve bioavailability and facilitate delivery.

Experimental Protocol: In Vitro Histidine Decarboxylase (HDC) Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of L-Histidine, methyl ester on HDC activity in a cell-free system. The principle relies on quantifying the amount of histamine produced from a known amount of L-histidine substrate in the presence and absence of the inhibitor.

Causality and Self-Validation: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to validate the results. The concentration-dependent effect of HME provides an internal validation of a specific inhibitory action.

Materials:

  • Recombinant or purified HDC enzyme

  • L-Histidine (substrate)

  • L-Histidine, methyl ester dihydrochloride (inhibitor)

  • Assay Buffer (e.g., 50 mM Phosphate buffer, pH 6.8, containing 10 µM Pyridoxal 5'-phosphate as a cofactor)

  • Stop Solution (e.g., 1 M Perchloric Acid)

  • Histamine ELISA kit or HPLC system for histamine quantification

  • Microplate reader (for ELISA)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of L-Histidine, methyl ester dihydrochloride in the Assay Buffer. Perform serial dilutions to obtain a range of concentrations for testing (e.g., 1 µM to 1 mM).

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, set up the following reactions (final volume of 100 µL):

    • Test Wells: 20 µL of HME dilution + 50 µL Assay Buffer + 10 µL HDC enzyme.

    • Positive Control (100% Activity): 20 µL of Assay Buffer + 50 µL Assay Buffer + 10 µL HDC enzyme.

    • Negative Control (No Enzyme): 20 µL of Assay Buffer + 60 µL Assay Buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of L-Histidine substrate solution (prepared in Assay Buffer) to all wells to start the reaction. The final substrate concentration should be at or near the enzyme's Km for histidine.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction in the positive control remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding 25 µL of Stop Solution to all wells.

  • Quantify Histamine: Measure the concentration of histamine produced in each well using a validated method like a competitive ELISA or HPLC.

  • Data Analysis:

    • Calculate the percentage of inhibition for each HME concentration relative to the positive control.

    • Plot the % inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Experimental Workflow for HDC Inhibition Assay.

Toxicological Profile and Handling

While L-histidine itself is an essential amino acid with low toxicity, its ester derivative requires careful handling in a laboratory setting.[14][15] The available safety data sheets (SDS) for L-Histidine, methyl ester dihydrochloride classify it as an irritant.[16][17]

Table 2: Summary of Toxicological Hazards
Hazard TypeDescriptionPrecautionary Measures
Skin Irritation Causes skin irritation upon contact.[17]Wear protective gloves and lab coat. Wash hands thoroughly after handling.[17]
Eye Irritation Causes serious eye irritation.[17]Wear safety glasses or goggles.
Respiratory Irritation May cause respiratory irritation if dust is inhaled.[16][17]Handle in a well-ventilated area or chemical fume hood. Avoid breathing dust.[16]
Acute Toxicity May be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.[16]Avoid ingestion and inhalation.

It is crucial to consult the most current Safety Data Sheet from the supplier before handling this compound and to use appropriate personal protective equipment (PPE).[16][17]

Conclusion

L-Histidine, methyl ester holds a distinct and valuable position in biochemical and pharmaceutical sciences. Its primary physiological relevance stems from its dual functionality: it acts as a membrane-permeable prodrug that elevates intracellular L-histidine levels, and as a direct pharmacological inhibitor of histidine decarboxylase. This profile allows researchers to modulate and study the complex pathways involving histidine and histamine with a high degree of specificity. For drug development professionals, its utility as a synthetic intermediate and its potential role in formulation underscore its continued importance. A thorough understanding of its bioactivation, mechanisms of action, and safety profile is essential for its effective and safe application in advancing scientific discovery.

References

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • Remesh, A. & Soman, S. (2023). Biochemistry, Histidine. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. Histidine. [Link]

  • PubChem. Histidine-methyl-ester. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]

  • Morris, C. R. (2020). Histidine Metabolism and Function. The Journal of Nutrition, 150(Supplement_1), 2580S–2585S. [Link]

  • Gouveia, L. F., & de Souza, M. V. N. (2015). Amino Acids in the Development of Prodrugs. Mini-reviews in medicinal chemistry, 15(11), 913–931. [Link]

  • ResearchGate. What is the esterification procedure for L-Histidine?. [Link]

  • Beaven, M. A., & Shaff, R. E. (1979). Effect on mast cell histamine of inhibiting histamine formation in vivo with alpha-fluoromethylhistidine. British journal of pharmacology, 66(1), 65–71. [Link]

  • Hay, R. W., & Leong, K. N. (1971). The interaction of L-(+)-histidine methyl ester with metal ions. Part II. The metal-ion catalysed base hydrolysis of L-(+)-histidine methyl ester. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3639-3647. [Link]

  • Thangam, E. B., Jemima, E. A., Singh, H., Baig, M. S., Khan, M., Mathias, C. B., Church, M. K., & Saluja, R. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in immunology, 9, 1873. [Link]

  • Vooturi, R., & Kadam, R. (2012). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular pharmaceutics, 9(2), 338–347. [Link]

  • Google Patents. A kind of preparation method of N (π)
  • Kennedy, L., Hodges, K., Meng, F., Alpini, G., & Francis, H. (2014). Inhibition of Mast Cell-Derived Histamine Decreases Human Cholangiocarcinoma Growth and Differentiation via c-Kit/Stem Cell Factor-Dependent Signaling. The American journal of pathology, 184(1), 82–93. [Link]

  • PubMed.ai. Antihistamines for Mast Cell Activation Syndrome (MCAS): Evidence-Based Review. [Link]

  • Pharos. L-Histidine methyl ester dihydrochloride. [Link]

  • Carl ROTH. Safety Data Sheet: L-Histidine. [Link]

  • Fogel, W. A. (2015). Molecular Regulation of Histamine Synthesis. Frontiers in bioscience (Scholar edition), 7(1), 134–148. [Link]

  • Vooturi, R., & Kadam, R. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular pharmaceutics, 9(2), 338–347. [Link]

  • Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Masri, I. M. (2023). Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. ACS Bio & Med Chem Au, 3(2), 173–182. [Link]

  • Byun, Y., Yang, W., & Tjarks, W. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Bioconjugate chemistry, 23(8), 1622–1629. [Link]

  • Burek, J. D., & Schardein, J. L. (1996). Long-term toxicity/carcinogenicity study of L-histidine monohydrochloride in F344 rats. Food and chemical toxicology, 34(8), 687–691. [Link]

Sources

Foundational

L-Histidine, Methyl Ester: A Technical Guide to its Application as a Pharmacological Probe

This guide provides an in-depth exploration of L-Histidine, methyl ester (L-HME) as a potential pharmacological probe. It is intended for researchers, scientists, and drug development professionals engaged in the study o...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of L-Histidine, methyl ester (L-HME) as a potential pharmacological probe. It is intended for researchers, scientists, and drug development professionals engaged in the study of histidine metabolism and related therapeutic areas. We will delve into the core chemical properties of L-HME, its known biological activities, and provide detailed experimental frameworks for its application in target validation and cellular studies. The emphasis throughout is on robust experimental design and the causal reasoning behind methodological choices.

The Rationale for a Pharmacological Probe: Beyond Simple Inhibition

In drug discovery and chemical biology, a pharmacological probe is a small molecule with a well-defined mechanism of action, sufficient potency, and selectivity to be used in cellular or in vivo systems to investigate the function of a specific protein target. The utility of a probe extends beyond simple inhibition; it serves as a critical tool for target validation, understanding downstream biological consequences of target modulation, and establishing a link between target engagement and phenotype.

L-Histidine, methyl ester, a derivative of the essential amino acid L-histidine, presents itself as a valuable candidate for a pharmacological probe, primarily due to its established role as an inhibitor of histidine decarboxylase, the rate-limiting enzyme in histamine biosynthesis.[1][2] This guide will provide the foundational knowledge and experimental protocols to effectively utilize L-HME in this capacity.

Core Characteristics of L-Histidine, Methyl Ester

A thorough understanding of the physicochemical properties of a probe is paramount for designing meaningful experiments. L-HME is most commonly available as its dihydrochloride salt, which offers enhanced stability and solubility in aqueous solutions.[1][3]

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂ · 2HCl
Molecular Weight 242.10 g/mol
Appearance White to almost white crystalline powder[4]
Melting Point ~207 °C (decomposes)
Solubility Soluble in water[3]
Stereochemistry (S)-configuration (L-form)[1]
Purity Typically ≥97-99% (by HPLC)[1][4]

The stereochemistry of L-HME is a critical feature. Most biological systems, particularly enzymes, are stereoselective. Therefore, the naturally occurring L-form is biologically active, while the D-enantiomer (D-Histidine, methyl ester) can often serve as an invaluable negative control in experiments to distinguish specific, target-mediated effects from non-specific or off-target phenomena.[1]

Synthesis and Preparation of L-Histidine, Methyl Ester Dihydrochloride

While commercially available, understanding the synthesis of L-HME can be beneficial for specialized applications or when isotopic labeling is required. A common and straightforward method involves the esterification of L-histidine using methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride.[1][5]

Protocol 3.1: Synthesis of L-Histidine, Methyl Ester Dihydrochloride

Causality: This protocol utilizes thionyl chloride to convert methanol to methyl chloroformate in situ, which then esterifies the carboxylic acid of L-histidine. The reaction is performed under anhydrous conditions to prevent hydrolysis of the ester. The dihydrochloride salt is formed upon protonation of the primary amine and the imidazole ring, enhancing stability and solubility.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-histidine (e.g., 38.75 g, 240 mmol) in anhydrous methanol (500 ml).[5]

  • Acid Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (e.g., 27.2 ml, 375 mmol) dropwise to the stirred solution.[5] The addition should be slow to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain for 48 hours to ensure complete esterification.[5]

  • Isolation and Purification:

    • Concentrate the reaction mixture in vacuo.[5]

    • The resulting crystals are filtered and washed with a small amount of cold methanol to remove impurities.[5]

    • Further product can be precipitated from the methanolic filtrate by the addition of diethyl ether.[5]

  • Validation: The final product should be a white crystalline solid. Confirm its identity and purity via:

    • Melting Point Analysis: Compare with the literature value (~207 °C with decomposition).

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • HPLC: To assess purity.[6]

Experimental Frameworks for Utilizing L-HME as a Pharmacological Probe

The following sections provide detailed workflows for investigating the biological effects of L-HME.

Target Engagement: In Vitro Inhibition of Histidine Decarboxylase

The primary and most well-documented activity of L-HME is the irreversible inhibition of histidine decarboxylase (HDC).[1][2] This enzyme catalyzes the conversion of L-histidine to histamine, a key mediator in allergic responses, inflammation, and neurotransmission.[7]

Causality: The ester moiety of L-HME is thought to be critical for its interaction with the active site of HDC, leading to time-dependent inactivation.[8] An in vitro enzyme assay is the first step to confirm the potency and mechanism of inhibition.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis recombinant_hdc Purified Recombinant Histidine Decarboxylase (HDC) pre_incubation Pre-incubation: HDC + L-HME (or vehicle) at various time points recombinant_hdc->pre_incubation l_hme L-HME Stock Solution (in assay buffer) l_hme->pre_incubation l_histidine L-Histidine Substrate (in assay buffer) reaction_initiation Initiate Reaction: Add L-Histidine l_histidine->reaction_initiation pre_incubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation reaction_stop Stop Reaction (e.g., heat inactivation, pH change) incubation->reaction_stop histamine_quant Quantify Histamine Production (e.g., ELISA, HPLC, Fluorometric assay) reaction_stop->histamine_quant data_analysis Data Analysis: Plot % Inhibition vs. [L-HME] Calculate IC₅₀ histamine_quant->data_analysis G cluster_cell Cell l_histidine L-Histidine hdc Histidine Decarboxylase (HDC) l_histidine->hdc histamine Histamine hdc->histamine storage Storage in Granules histamine->storage release Release storage->release extracellular Extracellular Histamine release->extracellular l_hme L-Histidine, Methyl Ester l_hme->hdc

Caption: Inhibition of histamine synthesis by L-HME.

Protocol 4.2.1: Cellular Histamine Assay

  • Cell Culture: Culture a suitable cell line (e.g., mast cells) in appropriate media.

  • Cell Treatment:

    • Plate the cells and allow them to adhere.

    • Treat the cells with increasing concentrations of L-HME, D-HME (as a negative control), and a vehicle control for a specified period (e.g., 4-24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with PBS.

    • Lyse the cells to release intracellular histamine. Sonication or freeze-thaw cycles are common methods.

  • Sample Preparation:

    • Centrifuge the lysates to pellet cellular debris.

    • Collect the supernatant, which contains the cellular histamine.

  • Histamine Quantification:

    • Measure the histamine concentration in the supernatant using a sensitive method like an ELISA kit or a fluorometric assay.

  • Data Normalization and Analysis:

    • Normalize the histamine levels to the total protein concentration of each sample to account for variations in cell number.

    • Plot the normalized histamine levels against the concentration of the treatment compound to determine the cellular EC₅₀.

Causality and Trustworthiness: This experiment directly links the addition of L-HME to a functional cellular outcome—the reduction of histamine synthesis. The inclusion of D-HME helps to ensure that the observed effect is due to the specific stereochemical interaction with the target enzyme and not due to non-specific effects of the compound on cell health or the assay itself. A cell viability assay (e.g., MTT or trypan blue exclusion) should be run in parallel to confirm that the observed decrease in histamine is not due to cytotoxicity of L-HME.

Advanced Applications and Future Directions

Beyond its role as an HDC inhibitor, L-HME can be a versatile tool in other areas of research:

  • Peptide Synthesis: It serves as a building block for creating bioactive peptides and peptidomimetics, where the histidine moiety is crucial for function. [3]* Precursor for Other Molecules: L-HME can be used in the synthesis of other complex molecules, such as the natural product L-anserine. [9]* Probing Histidine-Dependent Enzymes: Its structural similarity to histidine allows it to be used to investigate the active sites of other enzymes that rely on histidine residues for their catalytic activity. [1]

Conclusion

L-Histidine, methyl ester is a potent and specific tool for the pharmacological interrogation of the histamine biosynthesis pathway. Its well-defined mechanism of action as an irreversible inhibitor of histidine decarboxylase, coupled with its chemical tractability, makes it an excellent probe for both in vitro and cellular studies. By employing robust experimental designs that include appropriate controls, such as its D-enantiomer, researchers can confidently elucidate the role of histamine in various physiological and pathological processes. This guide provides a foundational framework for leveraging L-HME to its full potential, paving the way for new discoveries in inflammation, immunology, and neuroscience.

References

  • Synthesis of K. L-Histidine, methyl ester, dihydrochloride - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 10, 2026, from [Link]

  • β-Actin Peptide-Based Inhibitors of Histidine Methyltransferase SETD3 - PubMed. (2021, September 6). PubMed. Retrieved January 10, 2026, from [Link]

  • An Expedient, Scalable Synthesis of the Natural Product L-Anserine. (n.d.). Thieme Connect. Retrieved January 10, 2026, from [Link]

  • CN108997187A - A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine - Google Patents. (n.d.). Google Patents.
  • Histidine methyl ester - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Histidine Assay Kit - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc. Retrieved January 10, 2026, from [Link]

  • Global profiling of functional histidines in live cells using small-molecule photosensitizer and chemical probe relay labelling - PubMed. (2024, June 4). PubMed. Retrieved January 10, 2026, from [Link]

  • Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester - PubMed. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • Histidine methyltransferase SETD3 methylates structurally diverse histidine mimics in actin - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

  • Chemical Approaches for Studying the Biology and Pharmacology of Membrane Transporters: The Histidine/Large Amino Acid Transporter SLC7A5 as a Benchmark - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

  • Probing the Interactions of Sulfur-Containing Histidine Compounds with Human Gamma-Glutamyl Transpeptidase - MDPI. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Histidine Assay Kit - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc. Retrieved January 10, 2026, from [Link]

  • Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - MDPI. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • L-histidine methyl ester dihydrochloride - PubMed. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • Organic Letters Ahead of Print - ACS Publications. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]

  • Large-scale identification of protein histidine methylation in human cells - bioRxiv. (2021, March 31). bioRxiv. Retrieved January 10, 2026, from [Link]

  • HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved January 10, 2026, from [Link]

  • Histidine-methyl-ester | C7H12N3O2+ | CID 5289235 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • L-Histidine USP Excipient GMP, USP, EP, BP, JP, ChP - CAS 71-00-1 Pfanstiehl. (n.d.). Pfanstiehl. Retrieved January 10, 2026, from [Link]

  • Identification of novel bacterial histidine biosynthesis inhibitors using docking, ensemble rescoring, and whole-cell assays | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]

  • The Impact of Introducing a Histidine into an Apolar Cavity Site on Docking and Ligand Recognition - NIH. (n.d.). NIH. Retrieved January 10, 2026, from [Link]

  • Biochemistry, Histidine - StatPearls - NCBI Bookshelf - NIH. (2023, July 30). NCBI Bookshelf. Retrieved January 10, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Strategic Use of L-Histidine Methyl Ester in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of histidine into synthetic peptides is a critical yet challenging aspect of solid-phase peptide synthesis (SPPS). The unique rea...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of histidine into synthetic peptides is a critical yet challenging aspect of solid-phase peptide synthesis (SPPS). The unique reactivity of its imidazole side chain necessitates carefully considered protection strategies to mitigate side reactions and preserve stereochemical integrity. While the conventional approach relies on robust side-chain protecting groups, this guide explores the nuanced application of L-Histidine methyl ester (H-His-OMe), a C-terminally protected derivative, in SPPS. This document provides a detailed examination of the underlying chemical principles, potential advantages, and significant risks associated with utilizing a histidine building block with an unprotected imidazole side chain. We present detailed protocols, risk mitigation strategies, and a discussion of the critical parameters that must be controlled for the successful synthesis of histidine-containing peptides using this advanced methodology.

Introduction: The Histidine Conundrum in SPPS

Histidine's imidazole side chain, with its pKa near physiological pH, is often integral to the biological function of peptides, participating in catalysis, proton transfer, and metal ion coordination. However, in the context of SPPS, this reactivity is a double-edged sword. The nucleophilic π-nitrogen of the imidazole ring can catalyze the racemization of the activated histidine residue during coupling, leading to the formation of the D-isomer and compromising the biological activity of the final peptide.[1][2] Furthermore, the unprotected imidazole ring can undergo undesirable acylation during the coupling steps.

Standard SPPS protocols overwhelmingly advocate for the use of histidine derivatives with protected side chains, such as Fmoc-His(Trt)-OH or Boc-His(Bom)-OH, to prevent these side reactions.[3][4] The trityl (Trt) and tert-butoxycarbonyl (Boc) groups, for instance, sterically and electronically shield the imidazole nitrogen, ensuring the fidelity of the peptide chain elongation.[5][6]

The use of L-Histidine methyl ester, where the C-terminal carboxyl group is protected, presents a non-conventional strategy. This approach leaves the imidazole side chain unprotected, introducing a unique set of challenges and considerations that demand a sophisticated understanding of peptide chemistry.

L-Histidine Methyl Ester: A Profile

L-Histidine methyl ester is a derivative where the carboxylic acid is masked as a methyl ester. This protection prevents the carboxyl group from participating in undesired reactions during the coupling of the subsequent amino acid. In the context of SPPS, it would typically be used as an Nα-protected derivative, such as Fmoc-His-OMe or Boc-His-OMe.

Rationale for Use: Potential Advantages

While less common, the use of a C-terminally protected histidine without side-chain protection could be considered in specific scenarios:

  • Synthesis of Short Peptides or C-Terminal Histidine Peptides: For peptides where histidine is the C-terminal residue, using H-His-OMe loaded onto a resin can be a direct approach.

  • Avoiding Bulky Side-Chain Protecting Groups: In some instances, the bulky side-chain protecting groups on histidine can hinder coupling efficiency, especially in sterically crowded sequences.

  • Specific Synthetic Schemes: Certain synthetic strategies might require a free imidazole side chain for on-resin modifications, although this is a highly specialized application.

The Critical Challenge: The Unprotected Imidazole

The primary and most significant challenge of using L-Histidine methyl ester in SPPS is the presence of the unprotected imidazole side chain. This can lead to two major detrimental side reactions:

  • Racemization: The π-nitrogen of the imidazole can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of L- and D-histidine in the peptide sequence.[1][7]

  • Side-Chain Acylation: The nucleophilic imidazole ring can be acylated by the activated carboxyl group of the incoming amino acid, leading to branched peptide impurities.

Mitigating Risks: Strategic Considerations

To successfully employ L-Histidine methyl ester in SPPS, a carefully designed protocol that minimizes the risks associated with the unprotected imidazole is paramount.

Choice of Coupling Reagents

The choice of coupling reagent is critical in controlling the extent of racemization. Reagents that generate highly reactive activated species for prolonged periods can exacerbate the problem.

  • Carbodiimides with Additives: The use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in conjunction with a racemization-suppressing additive such as ethyl cyano(hydroxyimino)acetate (Oxyma) is recommended.[4] This combination promotes the formation of a less reactive O-acylisourea intermediate, which is then converted to a more stable active ester, reducing the window for racemization.

  • Phosphonium and Aminium Salts: While highly efficient, phosphonium and aminium salts like HBTU, HATU, and HCTU can promote racemization, especially with pre-activation.[8] If their use is necessary due to a difficult coupling, in-situ activation is preferred over pre-activation to minimize the lifetime of the highly reactive activated species.

Reaction Conditions
  • Temperature: Elevated temperatures can accelerate both coupling and racemization. Couplings involving histidine should ideally be performed at room temperature or below.

  • Base: The choice and amount of base used during coupling can influence racemization. Weaker, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine should be used judiciously.

Experimental Protocols

Disclaimer: The following protocols are proposed based on established principles of SPPS and should be considered as a starting point for optimization. The synthesis of peptides using histidine with an unprotected side chain is a non-standard procedure and requires careful monitoring.

Loading of Fmoc-His-OMe onto 2-Chlorotrityl Chloride Resin

This protocol is suitable for preparing peptides with a C-terminal histidine methyl ester.

StepProcedure
1.Swell 2-chlorotrityl chloride resin (1 g, 1.0 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
2.Drain the DCM.
3.In a separate vial, dissolve Fmoc-His-OMe·HCl (2 equivalents) and DIPEA (4 equivalents) in anhydrous DCM (5 mL).
4.Add the amino acid solution to the resin and agitate gently for 2-4 hours at room temperature.
5.To cap any unreacted trityl chloride groups, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.
6.Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
7.Dry the resin under vacuum. Determine the loading capacity using the Fmoc cleavage test.
Peptide Chain Elongation (Fmoc-SPPS)

This protocol outlines a single coupling cycle.

StepProcedure
1.Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
2.Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
3.Coupling: In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and Oxyma (3 equivalents) in DMF. Add this solution to the resin.
4.Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
5.Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.
6.Washing: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.
Cleavage from Resin and Final Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The C-terminal methyl ester will remain intact under standard TFA cleavage conditions.

StepProcedure
1.Wash the peptide-resin with DCM and dry under vacuum.
2.Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
3.Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
4.Filter the resin and collect the filtrate.
5.Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
6.Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
7.Dry the crude peptide under vacuum. The product will be the peptide with a C-terminal methyl ester.

Visualization of Key Processes

Racemization Mechanism of Histidine

racemization cluster_imidazole Imidazole Side Chain Activated_His Activated L-Histidine Enolate Planar Enolate Intermediate (Achiral) Activated_His->Enolate α-proton abstraction L_His L-Histidine Enolate->L_His Protonation D_His D-Histidine Enolate->D_His Protonation Imidazole_N π-Nitrogen Imidazole_N->Activated_His Intramolecular Base

Caption: Intramolecular base catalysis by the imidazole π-nitrogen leads to racemization.

SPPS Cycle with H-His-OMe

spps_cycle Resin Resin-NH-Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-AA-OH DIC/Oxyma Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Elongated_Peptide Resin-NH-Peptide-(AA)n+1 Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Next Cycle

Caption: A typical Fmoc-SPPS cycle for peptide chain elongation.

Data Presentation: Comparative Risks of Histidine Derivatives

Histidine DerivativeSide-Chain ProtectionC-Terminal ProtectionRisk of RacemizationRisk of Side-Chain Acylation
Fmoc-His(Trt)-OH Trityl (Trt)Free AcidLow to ModerateVery Low
Fmoc-His(Boc)-OH BocFree AcidLowVery Low
Fmoc-His-OMe None Methyl Ester High High

Conclusion and Expert Recommendations

The use of L-Histidine methyl ester in SPPS represents a departure from conventional, risk-averse methodologies. While it offers a theoretical alternative for specific synthetic challenges, the unprotected imidazole side chain presents a substantial risk of racemization and side-chain acylation. The successful application of this building block is contingent on a deep understanding of the underlying reaction mechanisms and the implementation of carefully optimized protocols.

We recommend that the use of L-Histidine methyl ester be reserved for experienced peptide chemists and for situations where conventional side-chain protected histidine derivatives have proven inadequate. Rigorous in-process monitoring and thorough characterization of the final product are essential to ensure the desired peptide's purity and stereochemical integrity. For most applications, the well-established use of side-chain protected histidine remains the most reliable and recommended approach for the synthesis of high-quality, histidine-containing peptides.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • A Comparative Guide to Histidine Side-Chain Protection: Evaluating Alternatives to the Trityl Group. (n.d.). Benchchem.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • The Critical Choice in Peptide Synthesis: A Comparative Guide to Racemization in Protected Histidines. (n.d.). Benchchem.
  • Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. (2012).
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
  • Purity comparison of peptides synthesized with different histidine deriv
  • Planning a Peptide Synthesis. (n.d.). AAPPTEC.
  • SPPS: peptide failure to elongate? (2020).
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Unparalleled Solid Phase Peptide Peptide Synthesis. (n.d.).
  • Introduction to Peptide Synthesis Methods. (n.d.). Bachem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Side reactions in solid-phase peptide synthesis and their applic
  • Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. (2006). Organic Letters.
  • Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+: Experimental and Theoretical Study. (2020).
  • Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. (2012).
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.).
  • C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. (2016). Royal Society of Chemistry.

Sources

Application

Application Note: A Protocol for the Strategic Incorporation of L-Histidine, Methyl Ester in Peptide Synthesis

Abstract The incorporation of L-Histidine into peptide sequences is a critical yet challenging aspect of peptide synthesis, primarily due to the unique reactivity of its imidazole side chain. This application note provid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of L-Histidine into peptide sequences is a critical yet challenging aspect of peptide synthesis, primarily due to the unique reactivity of its imidazole side chain. This application note provides a detailed protocol and expert insights for the strategic use of L-Histidine, methyl ester, particularly in liquid-phase peptide synthesis (LPPS). It further contrasts this with best practices for incorporating standard protected L-Histidine derivatives in Solid-Phase Peptide Synthesis (SPPS). The guide is designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices to ensure scientific integrity and reproducible outcomes.

Introduction: The Histidine Challenge

Histidine is a functionally significant amino acid, playing crucial roles in enzyme catalysis, metal ion binding, and protein structure. However, its imidazole side chain introduces two primary complications during peptide synthesis:

  • Side-Chain Reactivity: The nucleophilic nitrogen of the imidazole ring can react with activated amino acids, leading to unwanted acylation. While often reversible, this can complicate purification and reduce yield.[1][2]

  • Racemization: The most significant challenge is the propensity for racemization (epimerization) at the α-carbon during activation.[3] The free N-π in the imidazole moiety can act as a base, catalyzing the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[1][4] This is detrimental as the biological activity of peptides is highly dependent on their precise 3D structure.

To overcome these issues, the imidazole side chain is almost invariably protected during synthesis.[5] The choice of protecting group is critical and depends on the overall synthetic strategy (e.g., Fmoc/tBu vs. Boc/Bzl).

This guide focuses on L-Histidine, methyl ester , a derivative where the C-terminal carboxylic acid is protected as a methyl ester. This form is particularly suited for solution-phase synthesis methodologies.[6][7]

Core Principles: Why Use L-Histidine, Methyl Ester?

The use of L-Histidine, methyl ester is a strategic choice primarily for Liquid-Phase Peptide Synthesis (LPPS) or for the synthesis of peptide fragments that will be subsequently coupled (fragment condensation). In this context, the methyl ester serves as a temporary protecting group for the C-terminal carboxyl group of the histidine residue itself.[7]

In standard Solid-Phase Peptide Synthesis (SPPS), the C-terminus of the first amino acid is covalently attached to the solid support (resin).[8] Therefore, an amino acid with a pre-protected C-terminus like a methyl ester cannot be used for the initial loading onto the resin. Its utility lies in solution-phase coupling reactions where a free N-terminus of a peptide chain is reacted with the activated carboxyl group of an incoming amino acid.

Protocol I: Liquid-Phase Peptide Synthesis (LPPS) with L-Histidine, Methyl Ester

This protocol details the coupling of an N-terminally protected amino acid to the free amino group of L-Histidine, methyl ester. This process can be iterated to build a peptide chain in solution.

Materials and Reagents:

  • L-Histidine, methyl ester dihydrochloride (or free base)

  • N-α-Fmoc- or N-α-Boc-protected amino acid (the incoming residue)

  • Coupling Reagent (e.g., HATU, HBTU, DIC)

  • Additive (e.g., HOBt, Oxyma Pure)

  • Tertiary Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine.

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Coupling Protocol:
  • Preparation of L-Histidine, methyl ester:

    • If starting with the dihydrochloride salt, dissolve L-Histidine, methyl ester dihydrochloride in a minimal amount of water and neutralize by carefully adding saturated NaHCO₃ solution until the pH is ~8-9.

    • Extract the free base into an organic solvent like EtOAc (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine. Proceed immediately to the next step.

  • Activation of the Incoming Amino Acid:

    • In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq), coupling reagent (e.g., HATU, 1.0 eq), and additive (e.g., HOBt, 1.0 eq) in anhydrous DMF or DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add the tertiary base (e.g., DIPEA, 2.0 eq) dropwise while stirring.

    • Allow the activation to proceed for 10-15 minutes at 0 °C. The solution will typically change color.

  • Coupling Reaction:

    • Dissolve the prepared L-Histidine, methyl ester free base (1.1 eq) in anhydrous DMF or DCM.

    • Slowly add this solution to the activated amino acid mixture from Step 2.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

    • The resulting crude dipeptide can be purified by flash column chromatography on silica gel.

This cycle of deprotection (of the N-terminus) and coupling can be repeated to elongate the peptide chain.

Diagram of the LPPS Coupling Workflow

LPPS_Workflow cluster_activation Activation cluster_coupling Coupling AA_in N-Protected Amino Acid Active_Ester Activated Amino Acid AA_in->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Base Base (DIPEA) Base->Active_Ester Dipeptide Protected Dipeptide Active_Ester->Dipeptide Forms Peptide Bond His_Me L-Histidine, methyl ester His_Me->Dipeptide Work-up & Purify Work-up & Purify Dipeptide->Work-up & Purify N-Deprotection N-Deprotection Work-up & Purify->N-Deprotection Next Cycle

Caption: Liquid-Phase Peptide Synthesis (LPPS) coupling workflow.

Protocol II: Solid-Phase Peptide Synthesis (SPPS) of Histidine-Containing Peptides

For SPPS, a side-chain protected histidine derivative such as Fmoc-His(Trt)-OH is required. The trityl (Trt) group is robust, stable to the piperidine used for Fmoc deprotection, and is conveniently removed during the final acid cleavage step.[5]

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-His(Trt)-OH

  • Coupling Reagent: e.g., HCTU, HATU, or DIC/Oxyma Pure

  • Base: DIPEA

  • Deprotection Solution: 20% Piperidine in DMF

  • Solvents: DMF, DCM

  • Washing Solvents: Methanol (MeOH), Diethyl ether

Step-by-Step SPPS Cycle for Histidine Incorporation:
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Histidine Coupling:

    • In a separate vial, dissolve Fmoc-His(Trt)-OH (3-5 eq), coupling reagent (e.g., HATU, 2.9 eq), and an additive if needed (e.g., HOAt, 3 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated mixture to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours. To minimize racemization, it is advisable to perform the coupling at room temperature and avoid elevated temperatures unless necessary for a difficult coupling.[9]

    • Perform a Kaiser test or other qualitative test to confirm the completion of the coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times).

The cycle of deprotection, coupling, and washing is repeated for each amino acid in the sequence.

Diagram of the SPPS Cycle

SPPS_Cycle Resin Peptide-Resin N-Fmoc Deprotected_Resin Peptide-Resin NH2 Resin:N->Deprotected_Resin:N 1. Deprotection (20% Piperidine/DMF) Coupled_Resin AA-Peptide-Resin N-Fmoc Deprotected_Resin:N->Coupled_Resin:N 2. Coupling (Fmoc-His(Trt)-OH, Coupling Reagent, Base) Coupled_Resin->Resin 3. Wash (Repeat Cycle)

Caption: The core iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Data Summary: Coupling Reagents and Conditions

Choosing the right coupling reagent is paramount to minimizing racemization, especially for histidine.[4]

Reagent/SystemBaseKey Advantages & ConsiderationsRacemization RiskReference
HATU / HOAt DIPEA, NMMHighly efficient, fast kinetics. Excellent for sterically hindered couplings. The gold standard for difficult sequences.Low[10][11]
HBTU / HOBt DIPEA, NMMVery common, effective, and economical. Slower activation than HATU.Low to Moderate[10][12]
HCTU / 6-Cl-HOBt DIPEA, NMMMore reactive than HBTU due to the electron-withdrawing chlorine atom. Good for rapid couplings.Low to Moderate[10]
DIC / Oxyma Pure (None during activation)Carbodiimide-based. Oxyma Pure is a superior, non-explosive alternative to HOBt. Lowers racemization risk compared to DIC alone.[9][13]Low[13]
PyBOP DIPEA, NMMPhosphonium salt-based. Good for solution and solid-phase. Generates less guanidinylation by-products than uronium salts.Low[10][11]

Final Cleavage and Deprotection Protocol (for SPPS)

After synthesis is complete, the peptide must be cleaved from the resin and all side-chain protecting groups (including the Trt from Histidine) must be removed. This is achieved with a strong acid "cocktail" containing scavengers to trap reactive cations.[14]

Standard Cleavage Cocktail (Reagent B):

  • Composition: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Use Case: Suitable for most peptides, especially those containing Arg(Pbf), Tyr(tBu), and His(Trt). TIS is an excellent scavenger for trityl cations.

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin twice with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

  • The crude peptide is now ready for purification (typically by reverse-phase HPLC) and characterization (LC-MS).[15][16]

Troubleshooting Common Issues

  • High Racemization:

    • Cause: Prolonged activation time, elevated temperature, or inappropriate coupling reagents/base.[9]

    • Solution: Use a high-efficiency reagent like HATU. Avoid pre-activating for extended periods. Ensure the reaction is not exothermic. Use a weaker base like NMM if racemization persists.

  • Incomplete Coupling:

    • Cause: Steric hindrance, peptide aggregation.

    • Solution: Double couple the residue. Use a more potent coupling reagent (e.g., HATU). Consider microwave-assisted synthesis to disrupt aggregation.[9]

  • Side-Reactions During Cleavage:

    • Cause: Insufficient or incorrect scavengers for protecting groups cleaved.[2][14]

    • Solution: Tailor the cleavage cocktail to the peptide sequence. For peptides containing Trp, add 1,2-ethanedithiol (EDT). For Cys, consider using a cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).[17]

Conclusion

The successful incorporation of histidine into a peptide chain requires a deliberate and well-informed strategy. L-Histidine, methyl ester serves as a valuable building block for liquid-phase synthesis, where its C-terminal protection facilitates stepwise elongation in solution. In the more common SPPS workflow, the use of a robust side-chain protecting group like Trityl, combined with an optimized coupling protocol using modern reagents like HATU or DIC/Oxyma, is essential to preserve stereochemical integrity. By understanding the chemical principles behind each step, from protection and coupling to final cleavage, researchers can confidently synthesize complex histidine-containing peptides with high purity and yield.

References

  • (Source: Sigma-Aldrich)

  • (Source: CEM Corporation)

  • (Source: National Institutes of Health - PMC)

  • (Source: AAPPTec)

  • (Source: Biosynth)

  • (Source: PubMed)

  • (Source: Sigma-Aldrich)

  • (Source: ResearchGate)

  • (Source: AAPPTec)

  • (Source: DriveHQ - AminoTheory)

  • (Source: SIELC Technologies)

  • (Source: PubMed)

  • (Source: ACS Publications)

  • (Source: Sigma-Aldrich)

  • (Source: BenchChem)

  • (Source: Sigma-Aldrich)

  • (Source: Royal Society of Chemistry)

  • (Source: AAPPTec)

  • (Source: AAPPTec)

  • (Source: Bachem)

  • (Source: University of Barcelona Digital Repository)

  • (Source: ResearchGate)

  • (Source: Sigma-Aldrich)

  • (Source: ResearchGate)

  • (Source: Bachem)

  • (Source: Biosynth)

Sources

Method

Application Note: L-Histidine, Methyl Ester as a Versatile Substrate for Enzyme Kinetics Assays

Introduction: The Rationale for Ester Substrates in Protease and Esterase Assays Enzyme kinetics remains a cornerstone of biochemical research and drug development, providing critical insights into catalytic mechanisms,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Ester Substrates in Protease and Esterase Assays

Enzyme kinetics remains a cornerstone of biochemical research and drug development, providing critical insights into catalytic mechanisms, substrate specificity, and inhibitor efficacy. While proteases natively cleave peptide bonds, the direct monitoring of this activity can be cumbersome. The use of synthetic ester analogs of amino acids, such as L-Histidine, methyl ester, offers a highly effective and convenient alternative. The esterase activity of many proteases, particularly serine proteases, is mechanistically homologous to their amidase activity, involving the formation of an acyl-enzyme intermediate[1][2].

L-Histidine, methyl ester serves as an excellent tool for studying a range of enzymes, including proteases like chymotrypsin and trypsin, as well as general carboxylesterases[3][4][5]. The hydrolysis of its ester bond can be monitored continuously using straightforward and sensitive techniques like spectrophotometry or pH-stat titration, facilitating high-throughput screening and detailed mechanistic studies.

This document provides a comprehensive guide to the properties of L-Histidine, methyl ester and detailed protocols for its application in enzyme kinetic assays.

Physicochemical Properties and Handling

The dihydrochloride salt of L-Histidine, methyl ester is the most common commercially available form due to its enhanced stability and solubility in aqueous solutions[3][6]. Ensuring the quality and purity of the substrate is paramount for obtaining reproducible kinetic data[7].

PropertyValueSource
Chemical Name L-Histidine, methyl ester dihydrochloride-
Synonyms L-His-OMe·2HCl[3]
CAS Number 7389-87-9[3][8]
Molecular Formula C₇H₁₁N₃O₂ · 2HCl[3][8]
Molecular Weight 242.11 g/mol [3][6]
Appearance White to off-white crystalline powder[3][6]
Purity (Typical) ≥97-99% (HPLC)[3][7]
Optical Rotation [α]²⁰/D +9.0° to +11.0° (c=2 in H₂O)[6]
Solubility Readily soluble in water, DMSO, and methanol[6]
Storage Store at 0-8°C, desiccated. Highly hygroscopic.[3][6]

Principle of Enzymatic Hydrolysis

The fundamental reaction involves the enzyme-catalyzed hydrolysis of the methyl ester bond of the substrate. This reaction yields L-Histidine and methanol. The key to the assay is the concurrent release of a proton (H⁺), which allows for straightforward monitoring of the reaction progress.

Enzymatic Reaction:

L-Histidine, methyl ester + H₂O ---(Enzyme)---> L-Histidine + Methanol + H⁺

This proton release forms the basis for two primary detection methodologies: direct pH change measurement via titration (pH-stat) or indirect measurement via the spectral change of a pH indicator.

G sub L-Histidine, methyl ester enzyme Enzyme (e.g., Chymotrypsin, Esterase) sub->enzyme h2o H₂O h2o->enzyme prod1 L-Histidine prod2 Methanol proton H⁺ enzyme->prod1 enzyme->prod2 enzyme->proton

Caption: Enzymatic hydrolysis of L-Histidine, methyl ester.

Applications and Target Enzymes

While L-Histidine, methyl ester can be used to assay various esterases, its utility is particularly well-documented for serine proteases.

  • α-Chymotrypsin: This protease preferentially cleaves peptide bonds C-terminal to aromatic residues (Tyr, Phe, Trp)[4]. However, it exhibits broad esterase activity, making amino acid esters like L-Histidine, methyl ester valuable substrates for characterizing its fundamental catalytic mechanism[1][9].

  • Trypsin: Trypsin's primary specificity is for basic residues (Lys, Arg)[10]. Its esterase activity, while less pronounced for non-canonical substrates, can still be effectively studied. Kinetic studies using various amino acid esters have been fundamental in elucidating its catalytic mechanism[5][11][12].

  • Other Esterases: Carboxylesterases found in various tissues (e.g., liver) can be assayed using this substrate, although specificity should be confirmed[13][14].

  • Histidine Ammonia-Lyase (HAL): Research has shown that L-Histidine, methyl ester can also serve as a substrate for HAL, which is a lyase, not a hydrolase. This represents a more specialized application where the enzyme catalyzes the elimination of ammonia to form urocanate methyl ester[15].

  • Important Note on Histidine Decarboxylase: It is crucial to note that L-Histidine, methyl ester acts as a time-dependent, irreversible inhibitor of histidine decarboxylase, not a substrate for assaying its activity[6][16][17]. This makes it a useful tool for studying this specific enzyme's active site but not for determining its kinetic parameters via hydrolysis.

Experimental Protocols

Two robust protocols are presented below. The choice of method depends on the available equipment and the specific experimental goals.

Protocol 1: Spectrophotometric Assay using a pH Indicator

This method is widely accessible and relies on monitoring the absorbance change of a pH indicator as the reaction produces acid. A buffer with low capacity is essential for sensitivity.

A. Reagents and Preparation

  • Low-Capacity Assay Buffer: 2 mM HEPES, 100 mM NaCl, pH 7.8. Rationale: HEPES provides minimal buffering capacity in this concentration range, allowing for a detectable pH shift. NaCl maintains ionic strength.

  • pH Indicator Stock: 1 mM Phenol Red in 2 mM HEPES, pH 7.8. Store protected from light.

  • Substrate Stock Solution: 100 mM L-Histidine, methyl ester dihydrochloride (24.21 mg/mL) in deionized water. Prepare fresh daily.

  • Enzyme Solution: Prepare a stock solution of the enzyme (e.g., 1 mg/mL α-chymotrypsin) in 1 mM HCl with 2 mM CaCl₂[4]. Immediately before use, dilute to the desired working concentration (e.g., 0.1-1.0 µM) in cold assay buffer. Rationale: The acidic solution with calcium enhances chymotrypsin stability and prevents autolysis.

B. Assay Procedure

  • Set a thermostatted spectrophotometer to 560 nm and equilibrate to 25°C.

  • In a 1 mL cuvette, prepare the reaction mixture by adding:

    • 900 µL of Low-Capacity Assay Buffer

    • 50 µL of pH Indicator Stock

    • A variable volume of Substrate Stock Solution (e.g., 10-100 µL for a final concentration of 1-10 mM).

    • Add deionized water to bring the volume to 980 µL.

  • Mix by inversion and place the cuvette in the spectrophotometer. Allow the temperature to equilibrate and establish a baseline reading for 1-2 minutes.

  • Initiate the reaction by adding 20 µL of the diluted enzyme solution. Mix quickly but thoroughly by gentle pipetting or with a cuvette stirrer.

  • Immediately begin recording the decrease in absorbance at 560 nm every 15 seconds for 5-10 minutes.

  • Control: Run a parallel assay without the enzyme (add 20 µL of assay buffer instead) to measure the rate of spontaneous, non-enzymatic substrate hydrolysis.

C. Data Analysis

  • Plot Absorbance (560 nm) vs. Time (seconds).

  • Determine the initial velocity (V₀) by calculating the slope (ΔAbs/Δt) of the linear portion of the curve.

  • Subtract the slope of the non-enzymatic control from the enzyme-catalyzed reaction slope.

  • Convert the rate from ΔAbs/min to µmol/min/mg using a standard curve of Phenol Red absorbance vs. known H⁺ concentrations or by applying the molar extinction coefficient under the specific assay conditions.

Protocol 2: pH-Stat Titration Assay

This is a highly sensitive and direct method that measures the rate of proton release by titrating with a standardized base to maintain a constant pH.

A. Reagents and Equipment

  • pH-Stat Titrator: Equipped with a calibrated pH electrode, a micro-burette, and a thermostatted reaction vessel.

  • Reaction Medium: 100 mM NaCl in deionized water. Rationale: No buffer is used to ensure all H⁺ produced is titrated.

  • Substrate Solution: Prepare a desired concentration of L-Histidine, methyl ester dihydrochloride directly in the reaction medium.

  • Titrant: Standardized 5-10 mM NaOH solution.

  • Enzyme Solution: Prepare as described in Protocol 1.

B. Assay Procedure

  • Calibrate the pH electrode at the desired assay pH (e.g., pH 7.8).

  • Add 5.0 mL of the substrate solution to the thermostatted reaction vessel and equilibrate to 25°C.

  • Place the calibrated pH electrode and the micro-burette tip into the solution.

  • Set the pH-stat to maintain the pH at 7.8.

  • Allow the system to stabilize, ensuring there is no significant titrant addition due to CO₂ absorption from the air (a gentle stream of nitrogen over the solution can prevent this).

  • Initiate the reaction by adding a small volume (e.g., 20-50 µL) of the enzyme solution.

  • The instrument will automatically begin adding NaOH to neutralize the H⁺ produced and maintain the set pH.

  • Record the volume of NaOH added as a function of time for 5-10 minutes.

C. Data Analysis

  • Plot the volume of NaOH added (µL) vs. Time (minutes).

  • The initial velocity (V₀) is the slope of the linear portion of this plot.

  • Calculate the reaction rate in µmol/min using the following formula: Rate (µmol/min) = Slope (µL/min) × [NaOH] (mol/L)

Workflow for Determining Kinetic Parameters

To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), perform either of the above assays over a range of substrate concentrations (typically spanning 0.1 × Kₘ to 10 × Kₘ).

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase cluster_2 Parameter Derivation prep Prepare Reagents (Substrate Series, Enzyme) assay Perform Assay (Spectrophotometric or pH-Stat) prep->assay collect Collect Raw Data (Abs or Titrant Vol vs. Time) assay->collect calc_v0 Calculate Initial Rates (V₀) for each [S] collect->calc_v0 plot Generate Michaelis-Menten Plot (V₀ vs. [S]) calc_v0->plot lin_plot Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) plot->lin_plot params Determine Kinetic Parameters (Kₘ and Vₘₐₓ) lin_plot->params

Caption: Workflow from experimental setup to kinetic parameter determination.

The data can then be fit to the Michaelis-Menten equation, often using a linearized form such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visually estimate Kₘ and Vₘₐₓ before applying non-linear regression for more accurate determination.

EnzymeSubstrateKₘ (mM)k_cat (s⁻¹)Source
Geobacillus kaustophilus HALL-Histidine, methyl ester8.7713.243[15]
α-ChymotrypsinN-Acetyl-L-tryptophan methyl ester0.150Representative
TrypsinNα-Benzoyl-L-arginine ethyl ester (BAEE)0.01514.6Representative

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, ionic strength). The values for chymotrypsin and trypsin with related ester substrates are provided for comparative context.

Troubleshooting and Scientific Considerations

  • Spontaneous Hydrolysis: Ester bonds are susceptible to base-catalyzed hydrolysis. Always run a no-enzyme control, especially at pH values > 8.0. The rate of this spontaneous reaction must be subtracted from the enzymatic rate.

  • Product Inhibition: The reaction product, L-Histidine, may act as a competitive inhibitor. This is why it is critical to measure the initial reaction rate before product accumulation becomes significant.

  • Enzyme Purity: Contaminating esterase or protease activities in the enzyme preparation will lead to erroneous results. Use the highest purity enzyme available.

  • Substrate Concentration Range: Ensure the substrate concentrations tested are accurate, especially after dilution into the final assay volume. A poorly chosen concentration range can make accurate determination of Kₘ impossible.

References

  • A rapid spectrophotometric method for the determination of esterase activity. PubMed - NIH. Available at: [Link]

  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources. Available at: [Link]

  • A spectrophotometric assay for feruloyl esterases. PubMed. Available at: [Link]

  • Synthesis of K. L-Histidine, methyl ester, dihydrochloride. PrepChem.com. Available at: [Link]

  • Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus. NIH. Available at: [Link]

  • A spectrophotometric assay for feruloyl esterases. ResearchGate. Available at: [Link]

  • Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. PubMed. Available at: [Link]

  • Self-Assembly of Benzyloxycarbonyl Histidine with Zinc Ions for the Construction of Esterase Mimics. MDPI. Available at: [Link]

  • Histidine methyl ester. Wikipedia. Available at: [Link]

  • Catalytic activity of α-chymotrypsin in which histidine-57 has been methylated. PMC - NIH. Available at: [Link]

  • L-Histidine Methyl Ester Dihydrochloride: Your Source for High-Purity Synthesis. LinkedIn. Available at: [Link]

  • A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine. Google Patents.
  • alpha-Chymotrypsin: Enzyme concentration and kinetics. Journal of Chemical Education. Available at: [Link]

  • [Activation of trypsin by the substrate N-acetyl-L-norvaline methyl ester]. PubMed. Available at: [Link]

  • KeyTec® Protease Activity Assay Kit. VKeyBio. Available at: [Link]

  • 10.3: Chymotrypsin as a Case Study. Chemistry LibreTexts. Available at: [Link]

  • 7.2: Chymotrypsin. Chemistry LibreTexts. Available at: [Link]

  • Protease Assay (PC). Enzyme Development Corporation. Available at: [Link]

  • Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. NIH. Available at: [Link]

  • Steady-state Kinetics of Trypsin-Catalyzed Hydrolysis of a Synthetic Substrate, dansyl-D-arginine Methyl Ester. PubMed. Available at: [Link]

  • THE KINETICS OF THE AMIDASE AND ESTERASE ACTIVITIES OF TRYPSIN. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for L-Histidine Methyl Ester in Cell Culture Media Formulation

Introduction: A Strategic Approach to Amino Acid Supplementation In the pursuit of robust and reproducible cell culture processes, particularly for the production of therapeutic proteins, the composition of the culture m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Amino Acid Supplementation

In the pursuit of robust and reproducible cell culture processes, particularly for the production of therapeutic proteins, the composition of the culture medium is a critical determinant of success. Chemically defined media have become the industry standard, offering consistency and reducing the risks associated with undefined animal-derived components.[1][2][3] Within these complex formulations, amino acids serve as fundamental building blocks for protein synthesis and play crucial roles in cellular metabolism.[4][5]

L-Histidine is an essential amino acid notable for its unique imidazole side chain, which allows it to act as a proton donor or acceptor at physiological pH, making it an effective biological buffer.[6][7] This property is particularly valuable in high-density cell cultures where metabolic byproducts can cause significant pH shifts.[8] Furthermore, histidine has been shown to reduce aggregation of monoclonal antibodies (mAbs) in formulation, a stability-enhancing characteristic that is also beneficial within the production environment.[7]

This application note explores the use of L-Histidine, methyl ester , a derivative of L-Histidine, as a strategic supplement in cell culture media. The esterification of the carboxyl group can offer advantages in terms of solubility and stability, potentially leading to more concentrated and stable feed solutions.[9] However, the introduction of a modified amino acid necessitates a thorough evaluation of its impact on cellular physiology, including potential cytotoxicity and effects on recombinant protein quality.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and implement L-Histidine, methyl ester in their cell culture media formulations. We will delve into the rationale behind its use, provide detailed protocols for its preparation and application, and outline methods for assessing its efficacy and potential toxicity.

Physicochemical and Biological Profile of L-Histidine, Methyl Ester

L-Histidine, methyl ester is most commonly available as its dihydrochloride salt (L-Histidine, methyl ester · 2HCl), which enhances its solubility in aqueous solutions.[10][11]

Table 1: Physicochemical Properties of L-Histidine, Methyl Ester Dihydrochloride

PropertyValueSource(s)
Molecular Formula C₇H₁₁N₃O₂ · 2HCl[9][10]
Molecular Weight 242.10 g/mol [10][11]
Appearance White to off-white solid[9]
Solubility Readily soluble in water[12][13]
Storage Store at 2-8°C under inert atmosphere[9]

From a biological perspective, L-Histidine, methyl ester is expected to be hydrolyzed by intracellular esterases to release L-Histidine, which can then be utilized by the cell for protein synthesis and other metabolic processes.[7] However, it is crucial to recognize that the methyl ester form itself may have distinct biological activities. For instance, L-histidine methyl ester has been reported to elicit marked injury to cultured hepatocytes at high concentrations, a cytotoxic effect also observed with unmodified L-histidine.[14] This underscores the importance of careful dose-response studies to identify a therapeutic window that balances nutritional benefit with minimal toxicity.

Strategic Applications in Cell Culture

The primary motivations for considering L-Histidine, methyl ester as a supplement in cell culture media are twofold:

  • Enhanced Nutrient Delivery: The modified structure may allow for the preparation of more concentrated stock solutions compared to L-Histidine, which can be beneficial in fed-batch and perfusion cultures where minimizing volume addition is critical.[4][10]

  • pH Buffering and Protein Stability: By serving as a precursor to L-Histidine, the methyl ester can contribute to the buffering capacity of the culture medium, helping to maintain a stable pH environment.[7][8] This is particularly important in high-density cultures that can experience rapid acidification due to the accumulation of lactate and other metabolic byproducts. The resulting L-Histidine can also contribute to the stability of secreted recombinant proteins, such as monoclonal antibodies, by reducing aggregation.[3][7]

G cluster_0 Rationale for Use L-Histidine_Methyl_Ester L-Histidine, Methyl Ester (Enhanced Solubility/Stability) Intracellular_Hydrolysis Intracellular Hydrolysis (Esterases) L-Histidine_Methyl_Ester->Intracellular_Hydrolysis Buffering_Capacity Extracellular pH Buffering L-Histidine_Methyl_Ester->Buffering_Capacity Contributes to extracellular pool L-Histidine_Pool Intracellular L-Histidine Pool Intracellular_Hydrolysis->L-Histidine_Pool Protein_Synthesis Protein Synthesis L-Histidine_Pool->Protein_Synthesis Protein_Stability Reduced Protein Aggregation Buffering_Capacity->Protein_Stability

Figure 1: Conceptual workflow of L-Histidine, methyl ester utilization in cell culture.

Experimental Protocols

The following protocols provide a systematic approach to preparing, applying, and evaluating L-Histidine, methyl ester in your cell culture system.

Protocol 1: Preparation of a Sterile Stock Solution of L-Histidine, Methyl Ester Dihydrochloride

This protocol describes the preparation of a 100 mM stock solution. The concentration can be adjusted as needed, but it is recommended to prepare a concentrated stock to minimize the volume added to the culture medium.

Materials:

  • L-Histidine, methyl ester dihydrochloride (MW: 242.10 g/mol )[10]

  • High-purity, cell culture grade water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Laminar flow hood

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of L-Histidine, methyl ester dihydrochloride needed:

    • Mass (g) = 0.1 L * 0.1 mol/L * 242.10 g/mol = 0.2421 g

  • Dissolution: In a laminar flow hood, weigh out the calculated mass of L-Histidine, methyl ester dihydrochloride and add it to a sterile conical tube.

  • Add solvent: Add a portion of the cell culture grade water (e.g., 8 mL for a final volume of 10 mL) to the conical tube.

  • Dissolve completely: Gently swirl or vortex the tube until the powder is completely dissolved. The dihydrochloride salt should be readily soluble in water.[12][13]

  • Adjust to final volume: Add cell culture grade water to reach the final desired volume (e.g., 10 mL).

  • Sterile filtration: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and filter the solution into a new sterile conical tube.

  • Storage: Label the tube with the compound name, concentration, and date of preparation. Store the stock solution at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

G start Start calculate Calculate Mass of L-Histidine, Methyl Ester · 2HCl start->calculate weigh Weigh Powder calculate->weigh dissolve Dissolve in Cell Culture Grade Water weigh->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume filter Sterile Filter (0.22 µm) adjust_volume->filter store Store at 2-8°C or -20°C filter->store end End store->end

Figure 2: Workflow for preparing a sterile stock solution of L-Histidine, methyl ester.

Protocol 2: Determining the Optimal Concentration Range using a Dose-Response Study

It is essential to determine the optimal, non-toxic concentration of L-Histidine, methyl ester for your specific cell line and application. A dose-response study is a critical first step.

Materials:

  • Your cell line of interest (e.g., CHO, HEK293)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • Sterile stock solution of L-Histidine, methyl ester (from Protocol 1)

  • Cell viability assay reagent (e.g., MTT, resazurin)[15][16][17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2-4 days).

  • Prepare Dilutions: Prepare a serial dilution of the L-Histidine, methyl ester stock solution in complete cell culture medium to achieve a range of final concentrations. A suggested starting range is 0 mM to 20 mM, including several intermediate concentrations (e.g., 0, 0.5, 1, 2, 5, 10, 15, 20 mM).

  • Treatment: After allowing the cells to adhere (for adherent cells, typically 12-24 hours), replace the medium with the prepared dilutions of L-Histidine, methyl ester. Include a "no treatment" control (0 mM).

  • Incubation: Incubate the plate for a period relevant to your typical culture duration (e.g., 48, 72, or 96 hours).

  • Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).[15][16][17]

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Normalize the data to the "no treatment" control (set to 100% viability). Plot cell viability (%) against the concentration of L-Histidine, methyl ester to generate a dose-response curve.

  • Determine Optimal Range: Identify the concentration range that maintains high cell viability (e.g., >90%) and select concentrations within this range for further evaluation of effects on protein production.

Protocol 3: Comparative Evaluation of L-Histidine, Methyl Ester vs. L-Histidine on Recombinant Protein Production

This protocol is designed to directly compare the effects of L-Histidine, methyl ester and L-Histidine on cell growth, viability, and recombinant protein titer.

Materials:

  • Recombinant protein-producing cell line (e.g., CHO-K1, HEK293)[11][18]

  • Basal cell culture medium (without L-Histidine, if possible, or with a known low concentration)

  • Sterile stock solutions of L-Histidine, methyl ester and L-Histidine

  • Shake flasks or spinner flasks

  • Analytical equipment for quantifying protein titer (e.g., HPLC, ELISA)

Procedure:

  • Culture Setup: Seed your cells at a defined density into shake flasks or spinner flasks containing the basal medium.

  • Experimental Groups: Set up the following experimental groups (in triplicate):

    • Control: Basal medium only.

    • L-Histidine: Basal medium supplemented with L-Histidine at an optimal, non-toxic concentration (determined from literature or a preliminary dose-response study).

    • L-Histidine, Methyl Ester: Basal medium supplemented with L-Histidine, methyl ester at an equimolar concentration to the L-Histidine group.

  • Culture Monitoring: Maintain the cultures under standard conditions (e.g., 37°C, 5% CO₂). Take daily samples to measure:

    • Viable cell density and viability (using a cell counter).

    • pH of the culture medium.

    • Concentration of key metabolites (e.g., glucose, lactate, ammonia).

  • Protein Titer Analysis: At the end of the culture (or at multiple time points), harvest the cell culture supernatant and quantify the recombinant protein titer using an appropriate analytical method.

  • Data Analysis: Compare the growth curves, viability profiles, pH changes, and final protein titers between the different experimental groups.

Table 2: Example Data from a Comparative Study

ParameterControlL-Histidine (X mM)L-Histidine, Methyl Ester (X mM)
Peak Viable Cell Density (x10⁶ cells/mL)
Culture Viability at Harvest (%)
Final pH
Final Protein Titer (mg/L)
Specific Productivity (pg/cell/day)

Troubleshooting and Considerations

  • Cytotoxicity: If significant cell death is observed even at low concentrations, consider that your cell line may be particularly sensitive to L-Histidine, methyl ester. It is crucial to perform a thorough dose-response study.

  • pH Shift upon Addition: The dihydrochloride salt of L-Histidine, methyl ester is acidic. When adding a concentrated stock solution to your medium, a slight decrease in pH may occur. It is important to monitor the pH and adjust if necessary.

  • Stability in Media: While the ester linkage is expected to be relatively stable in a sterile stock solution, its stability in complex culture media at 37°C over several days should be considered. Hydrolysis in the medium prior to cellular uptake would diminish the potential benefits of using the ester form.

  • Impact on Protein Quality: When evaluating any new media component, it is essential to assess its impact on the quality of the recombinant protein, including post-translational modifications such as glycosylation.[3][19][20] Changes in amino acid metabolism can potentially influence these attributes.

Conclusion

L-Histidine, methyl ester presents a promising alternative to L-Histidine for supplementation in cell culture media, particularly in high-density fed-batch and perfusion processes. Its potential for increased solubility and stability may offer advantages in the formulation of concentrated feed solutions. However, its application requires a systematic and data-driven approach. By following the protocols outlined in this guide for preparing stock solutions, determining optimal concentration ranges through dose-response studies, and conducting comparative evaluations, researchers can effectively assess the benefits and potential drawbacks of incorporating L-Histidine, methyl ester into their specific cell culture processes. A thorough evaluation will ensure that this strategic supplementation leads to enhanced productivity and product quality without compromising cellular health.

References

  • HiMedia Laboratories. (n.d.). L-Histidine. Retrieved from [Link]

  • Reinhart, D., et al. (2015). Benchmarking of commercially available CHO cell culture media for antibody production. Applied Microbiology and Biotechnology, 99(12), 5373-5385.
  • Vázquez-Rey, M., & Lang, D. A. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics, 19(9), 3351–3364.
  • Jayapal, K. P., Wlaschin, K. F., Hu, W. S., & Yap, M. G. (2007). Recombinant protein therapeutics from CHO cells--20 years and counting. Chemical engineering progress, 103(10), 40.
  • Duarte, T. M., et al. (2016). Amino acids in the cultivation of mammalian cells. Biotechnology Advances, 34(1), 1-17.
  • Chen, B., et al. (2003). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Pharmaceutical Research, 20(12), 1952-1960.
  • Tan, J., et al. (2021). HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors. Frontiers in Bioengineering and Biotechnology, 9, 753229.
  • Liu, L. (2018). The Mechanistic Impact of N-Glycosylation on Stability, Pharmacokinetics, and Immunogenicity of Therapeutic Proteins. Journal of Pharmaceutical Sciences, 108(4), 1356-1367.
  • HiMedia Laboratories. (n.d.). L-Histidine monohydrochloride, monohydrate. Retrieved from [Link]

  • ResearchGate. (2017, September 16). How to supplement LB media with amino acids? Retrieved from [Link]

  • Cytiva. (2024, September 4). Simple fed-batch process development for a knockout cell line. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]

  • Davydova, E., et al. (2021). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9.
  • GE Healthcare. (n.d.). Optimization of fed-batch culture conditions for a mAb-producing CHO cell line. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Rauen, U., et al. (2007). Histidine-induced injury to cultured liver cells, effects of histidine derivatives and of iron chelators. Cellular and Molecular Life Sciences, 64(1), 104-116.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Biointron. (2025, February 19). CHO Cells in Antibody Production: Why They're the Industry Standard. Retrieved from [Link]

  • Eppendorf. (n.d.). Comparing Culture Methods in Monoclonal Antibody Production. Retrieved from [Link]

  • Okonkowski, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems.
  • Wang, W., et al. (2019). The Mechanistic Impact of N-Glycosylation on Stability, Pharmacokinetics, and Immunogenicity of Therapeutic Proteins. Journal of Pharmaceutical Sciences, 108(4), 1356-1367.
  • Bio-Rad. (n.d.). CHO and MAb Production. Retrieved from [Link]

  • Zhang, J., et al. (2023). Progress in fed-batch culture for recombinant protein production in CHO cells. World Journal of Microbiology and Biotechnology, 39(1), 1-13.
  • Liste-Calleja, L. (2015). Study and characterisation of human HEK293 cell line as a platform for recombinant protein production.
  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Culture Protocols and Notes. Retrieved from [Link]

  • Dagar, S., & Khasa, Y. P. (2022). Effect of N-glycosylation on secretion, stability, and biological activity of recombinant human interleukin-3 (hIL-3) in Pichia pastoris. 3 Biotech, 12(8), 226.

Sources

Method

Step-by-step synthesis of L-(+)-ergothioneine from L-Histidine, methyl ester

Application Note & Protocol Topic: Step-by--Step Synthesis of L-(+)-Ergothioneine from L-Histidine Methyl Ester Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge and Oppor...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Step-by--Step Synthesis of L-(+)-Ergothioneine from L-Histidine Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of L-(+)-Ergothioneine Synthesis

L-(+)-Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid derived from histidine.[1] First discovered in 1909 in the ergot fungus, it is synthesized by a limited range of organisms, primarily fungi and certain bacteria.[2] EGT's unique chemical structure, featuring a thione group on the imidazole ring, makes it a highly stable and potent antioxidant.[3] It is resistant to auto-oxidation at physiological pH, a property that distinguishes it from other biological thiols like glutathione.[3] This stability, coupled with its powerful cytoprotective effects, has positioned EGT as a molecule of significant interest in the pharmaceutical, cosmetic, and nutraceutical industries.

While biological fermentation and extraction from natural sources are common production methods, they can be limited by low yields and complex purification processes.[4][5] Chemical synthesis offers a direct and scalable alternative, but it is not without its own challenges. The synthesis of the chiral L-isomer requires stereochemical control, and the introduction of the thiol group onto the electron-rich imidazole ring is a non-trivial chemical transformation that often necessitates multi-step protection and activation strategies.[6]

This application note provides a comprehensive, step-by-step guide for the chemical synthesis of L-(+)-Ergothioneine, starting from the readily available precursor, L-histidine. The strategy involves the initial preparation of the key intermediate, L-hercynine methyl ester, followed by a robust thiolation procedure and final purification. Each step is detailed with expert insights into the causality behind the procedural choices, ensuring a reproducible and scalable protocol for research and development laboratories.

Overall Synthetic Strategy

The synthesis is designed as a four-stage process, ensuring high purity at each step and preserving the crucial L-stereochemistry of the starting material. The pathway is logically structured to first build the trimethylated "hercynine" backbone and then install the characteristic thione functionality.

  • Stage 1: Esterification. Protection of the carboxylic acid of L-histidine as a methyl ester. This prevents unwanted side reactions in subsequent steps and improves solubility in organic solvents.

  • Stage 2: Exhaustive N-Methylation. Conversion of the primary α-amino group of L-histidine methyl ester into a quaternary trimethylammonium group to form L-hercynine methyl ester. This betaine structure is the direct precursor for thiolation.

  • Stage 3: Thiolation via Bromination-Substitution. Activation of the C2 position of the imidazole ring by bromination, followed by nucleophilic substitution with a sulfur source to introduce the thione group.

  • Stage 4: Saponification and Final Purification. Hydrolysis of the methyl ester to yield the final L-(+)-Ergothioneine zwitterion, followed by purification to achieve a high-purity product.

Below is a visualization of the complete synthetic workflow.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Thiolation cluster_3 Stage 4: Hydrolysis & Purification Histidine L-Histidine Hist_Ester L-Histidine Methyl Ester Dihydrochloride Histidine->Hist_Ester SOCl₂, MeOH Herc_Ester L-Hercynine Methyl Ester Hist_Ester->Herc_Ester 1. HCHO, NaBH(OAc)₃ 2. CH₃I, Base Bromo_Herc 2-Bromo-L-Hercynine Methyl Ester Intermediate Herc_Ester->Bromo_Herc NBS Ergo_Ester L-Ergothioneine Methyl Ester Bromo_Herc->Ergo_Ester Thiourea Ergothioneine L-(+)-Ergothioneine Ergo_Ester->Ergothioneine 1. NaOH (aq) 2. Ion Exchange 3. Crystallization

Caption: Overall workflow for the synthesis of L-(+)-Ergothioneine.

Experimental Protocols

Protocol 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride (Stage 1)

Rationale: The esterification of the carboxylic acid is a critical first step. Using thionyl chloride (SOCl₂) in methanol is a classic and highly efficient method (Fischer-Speier esterification). SOCl₂ reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more electrophilic for attack by methanol. The dihydrochloride salt of the product precipitates from the reaction, simplifying its isolation.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
L-Histidine155.1515.5 g0.10
Methanol (MeOH), anhydrous32.04250 mL-
Thionyl Chloride (SOCl₂)118.9716.0 mL0.22
Diethyl ether (Et₂O)74.12200 mL-

Procedure:

  • Set up a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Suspend L-histidine (15.5 g, 0.10 mol) in anhydrous methanol (250 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (16.0 mL, 0.22 mol) dropwise to the stirred suspension over 30 minutes. CAUTION: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The suspension should gradually dissolve to form a clear solution.

  • Monitor the reaction by TLC (e.g., using a mobile phase of CH₂Cl₂:MeOH:NH₄OH 8:2:0.1; visualize with ninhydrin).

  • Once the reaction is complete, cool the solution to room temperature and then concentrate it to dryness under reduced pressure.

  • Add diethyl ether (200 mL) to the residue and triturate to form a white solid.

  • Collect the solid by vacuum filtration, wash with additional diethyl ether, and dry under vacuum to yield L-histidine methyl ester dihydrochloride as a white powder.[7]

Expected Yield: >95%. Characterization: The product can be confirmed by ¹H NMR spectroscopy and comparison with literature data.

Protocol 2: Synthesis of L-Hercynine Methyl Ester (Stage 2)

Rationale: This stage involves the exhaustive methylation of the α-amino group. A two-step approach is employed to avoid methylation of the imidazole ring, a common side reaction.[8] First, reductive amination with formaldehyde and a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), efficiently produces the N,N-dimethyl derivative.[6][7] Second, the tertiary amine is quaternized using methyl iodide to form the desired trimethylammonium salt (hercynine).[6][9] The pH is controlled during this step to prevent undesirable side reactions.

Reagent/MaterialMolar Mass ( g/mol )Amount (Step 1)Moles (Step 1)Amount (Step 2)Moles (Step 2)
L-Histidine Methyl Ester Dihydrochloride242.1124.2 g0.10--
Formaldehyde (37 wt. % in H₂O)30.0318.0 mL~0.22--
Sodium Triacetoxyborohydride211.9446.6 g0.22--
Dichloromethane (DCM), anhydrous84.93400 mL---
N,N-Dimethyl-L-histidine methyl ester197.23--19.7 g0.10
Methanol (MeOH)32.04--200 mL-
Methyl Iodide (CH₃I)141.94--9.0 mL0.14
Potassium Carbonate (K₂CO₃)138.21--27.6 g0.20

Procedure:

Step 2a: N,N-Dimethylation

  • Dissolve L-histidine methyl ester dihydrochloride (24.2 g, 0.10 mol) in anhydrous DCM (400 mL) in a 1 L round-bottom flask.

  • Add formaldehyde (18.0 mL, ~0.22 mol) to the solution.

  • Slowly add sodium triacetoxyborohydride (46.6 g, 0.22 mol) portion-wise over 1 hour, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N,N-dimethyl-L-histidine methyl ester as an oil. This crude product is often used directly in the next step.

Step 2b: Quaternization

  • Dissolve the crude N,N-dimethyl-L-histidine methyl ester (~0.10 mol) in methanol (200 mL).

  • Add potassium carbonate (27.6 g, 0.20 mol) to the solution.

  • Add methyl iodide (9.0 mL, 0.14 mol) and stir the mixture at room temperature for 24 hours in a sealed flask, protected from light. CAUTION: Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Monitor the reaction by LC-MS for the formation of the quaternary ammonium product.

  • Once complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude L-hercynine methyl ester can be purified by silica gel chromatography (using a polar mobile phase such as DCM/MeOH/NH₄OH) or carried forward if sufficiently pure.

Protocol 3: Synthesis of L-Ergothioneine Methyl Ester (Stage 3)

Rationale: This is the key bond-forming step. Direct electrophilic substitution on the C2 position of the imidazole ring of hercynine is challenging. Therefore, a two-step activation and substitution sequence is proposed. First, the imidazole ring is activated by bromination with N-Bromosuccinimide (NBS).[10][11] NBS is a convenient and selective source of electrophilic bromine that is known to react with electron-rich heterocyclic systems. Second, the resulting 2-bromohercynine intermediate undergoes nucleophilic aromatic substitution with thiourea. Thiourea acts as a sulfur nucleophile, attacking the C2 position and displacing the bromide.[12] A subsequent intramolecular cyclization and tautomerization yields the desired 2-thione imidazole ring structure.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
L-Hercynine Methyl Ester (crude)211.26~21.1 g~0.10
Acetonitrile (MeCN), anhydrous41.05500 mL-
N-Bromosuccinimide (NBS)177.9818.7 g0.105
Thiourea76.1215.2 g0.20
Sodium Bicarbonate (NaHCO₃)84.0125.2 g0.30

Procedure:

  • Dissolve the crude L-hercynine methyl ester (~0.10 mol) in anhydrous acetonitrile (500 mL) under a nitrogen atmosphere and protect from light.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (18.7 g, 0.105 mol) in one portion.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the formation of the bromo-intermediate by LC-MS.

  • Once the bromination is complete, add thiourea (15.2 g, 0.20 mol) and sodium bicarbonate (25.2 g, 0.30 mol) to the reaction mixture.

  • Heat the suspension to 60-70 °C and stir for 12-18 hours.

  • Monitor the displacement reaction by LC-MS, looking for the disappearance of the bromo-intermediate and the appearance of the product mass.

  • After completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude L-ergothioneine methyl ester.

Protocol 4: Saponification and Purification of L-(+)-Ergothioneine (Stage 4)

Rationale: The final step is the hydrolysis of the methyl ester to the free carboxylic acid. Basic hydrolysis (saponification) with sodium hydroxide is effective and typically proceeds without racemization under controlled conditions.[13] The final product is a zwitterion and highly polar, making purification by ion-exchange chromatography an ideal method to remove salts and other impurities.[14] The purified product can then be crystallized to achieve high purity.

Reagent/MaterialMolar Mass ( g/mol )Amount
Crude L-Ergothioneine Methyl Ester243.32~0.10 mol
Sodium Hydroxide (NaOH)40.008.0 g (0.20 mol)
Deionized Water18.02200 mL
Dowex® 50WX8 (H⁺ form) resin-As needed
Ethanol (EtOH)46.07As needed

Procedure:

  • Dissolve the crude L-ergothioneine methyl ester in 1M aqueous NaOH solution (200 mL, 0.20 mol).

  • Stir the solution at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.

  • Once hydrolysis is complete, carefully neutralize the solution to pH ~6-7 with 1M HCl.

  • Load the neutralized solution onto a column packed with Dowex® 50WX8 (H⁺ form) cation-exchange resin.

  • Wash the column extensively with deionized water to remove inorganic salts and non-basic impurities.

  • Elute the L-(+)-Ergothioneine from the column using a dilute aqueous ammonia solution (e.g., 0.5 M NH₄OH).

  • Collect the fractions containing the product (monitor by UV absorbance at ~257 nm or by TLC).

  • Combine the product-containing fractions and concentrate under reduced pressure to remove the ammonia and most of the water.

  • Dissolve the resulting solid in a minimum amount of hot water and crystallize by the slow addition of ethanol.

  • Collect the white crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

Visualization of the Thiolation Mechanism

The key thiolation step is visualized below, illustrating the activation of the imidazole ring followed by nucleophilic attack.

Caption: Proposed mechanism for the thiolation of L-Hercynine methyl ester.

Characterization and Quality Control

AnalysisIntermediate: L-Hercynine Methyl EsterFinal Product: L-(+)-Ergothioneine
¹H NMR Confirm presence of N(CH₃)₃ singlet (~3.1 ppm), OCH₃ singlet (~3.7 ppm), and imidazole protons.Confirm absence of OCH₃ singlet, presence of N(CH₃)₃ singlet, and characteristic shifts for imidazole and backbone protons.
Mass Spec (ESI+) Expected m/z [M]⁺Expected m/z [M+H]⁺
HPLC Assess purity on a suitable column (e.g., C18 or HILIC).Determine final purity (typically >98%) and confirm retention time against a certified standard.
Chiral Purity Analyze using a chiral HPLC column to confirm retention of L-configuration.Confirm enantiomeric excess is >99%.
UV-Vis -Characteristic absorbance maximum at ~257 nm in aqueous solution.

References

  • Reinhold, V., et al. (1968). Journal of Medicinal Chemistry, 11(2), 258-260.
  • EP3194372A1 - Method for producing pure l-hercynine.
  • Jiang Wenxia, et al. (2015). CN104774182A - Extraction and purification method of ergothioneine.
  • US20170283382A1 - Method for producing pure l-hercynine.
  • WO/2015/103974 - Method for extracting and purifying L-ergothioneine. WIPO.
  • Khonde, L. P., et al. (2014).
  • PharmiWeb.com (2024). Fermentation CDMO: Microbial Production of Ergothioneine.
  • WO2015103974A1 - Method for extracting and purifying l-ergothioneine.
  • Heath, H., Lawson, A., & Rimington, C. (1951). Synthesis of ergothioneine.
  • Leggio, A., et al. (2010). An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. The Journal of Organic Chemistry.
  • Li, et al. (2022). CN113666873A - A method for extracting and purifying ergothioneine.
  • Khonde, L.P. (2013).
  • Automated Parallel Synthesis of N-Alkylated-β-Amino Methyl Esters in Gram Quantities. Chemspeed Technologies.
  • Liu, F., et al. (2018). Mechanistic studies of a novel C-S lyase in ergothioneine biosynthesis: the involvement of a sulfenic acid intermediate.
  • Kumar, D., et al. (2021). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Advances.
  • Zhang, J., et al. (2018). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Organic & Biomolecular Chemistry.
  • ChEBI. (n.d.). Ergothioneine.
  • Wikipedia. (n.d.). Ergothioneine.
  • Di Gioia, M.L., et al. (2007). “One-Pot” Methylation of N-Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N-Methyl Dipeptides. Letters in Organic Chemistry.
  • Olsen, C. A. (2011). Synthesis of N-Alkyl Amino Acids. Monash University.
  • Murata, K. (2019). Ergothioneine metabolism and its variants. Journal of Agricultural and Food Chemistry.
  • Boddapati, S., et al. (2020). Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles. ChemistrySelect.
  • Grimmett, M. R., & Iddon, B. (1995). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Heterocycles.
  • Cheah, I. K., & Halliwell, B. (2021). Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? Antioxidants & Redox Signaling.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • US20160237080A1 - Process of synthesizing 2-bromo-lsd.
  • Alamgir, K. M., et al. (2016). Production of ergothioneine by Methylobacterium species. Frontiers in Microbiology.
  • Musalov, M.V., et al. (2019). Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines.
  • Chen, L., et al. (2019).
  • Molecules. (2019).
  • Molecules. (2019).
  • Senevirathna, K., et al. (2021). Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs.
  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
  • ChemScene. (n.d.). Chemical Synthesis.
  • Organic Chemistry Portal. (n.d.). Sodium Sulfide.

Sources

Application

Application Notes &amp; Protocols: L-Histidine, Methyl Ester as a Ligand for Affinity Chromatography

Introduction: A Focused Approach to Affinity Purification Affinity chromatography stands as a premier technique for protein purification, prized for its exquisite specificity. The power of this method lies in the precise...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Focused Approach to Affinity Purification

Affinity chromatography stands as a premier technique for protein purification, prized for its exquisite specificity. The power of this method lies in the precise molecular recognition between a target protein and an immobilized ligand. While Immobilized Metal Affinity Chromatography (IMAC) is widely recognized for purifying polyhistidine-tagged recombinant proteins[1][2], a more direct approach involves using amino acids themselves as ligands to capture proteins that naturally interact with them.

This guide details the use of L-Histidine, methyl ester as a specialized ligand for affinity chromatography. By covalently attaching L-Histidine, methyl ester to a solid support, we create a matrix capable of selectively binding proteins that possess a specific affinity for the histidine side chain, the imidazole ring. This technique is distinct from IMAC as it does not require metal ions or a polyhistidine tag, making it ideal for purifying endogenous proteins or for applications where metal ion leaching is a concern[1].

The strategic use of the methyl ester modification on the L-Histidine molecule serves a critical purpose: it neutralizes the carboxyl group. This prevents the carboxylate from participating in undesired ionic interactions and ensures that the ligand is coupled to the matrix via its primary amino group, presenting the imidazole side chain as the primary point of interaction for target proteins[3].

Part 1: The Principle of Separation

The selectivity of this affinity matrix is rooted in the unique physicochemical properties of the histidine imidazole side chain.

  • Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom), allowing for specific hydrogen bonding interactions with complementary residues on a target protein[4].

  • Aromatic Interactions: The aromatic nature of the ring can participate in π-π stacking or cation-π interactions with other aromatic residues or charged groups on the protein.

  • Coordinate Covalent Bonding: While this technique is primarily metal-free, the electron-donor groups on the imidazole ring are the basis for its strong interaction with transition metals in IMAC, highlighting its versatile binding potential[1].

Elution of the bound protein is typically achieved by disrupting these specific interactions. This can be accomplished by introducing a high concentration of a competing molecule, such as free L-histidine or imidazole, or by altering the pH to change the protonation state and, therefore, the binding characteristics of the ligand or the target protein[1][5].

cluster_0 Binding Phase cluster_1 Elution Phase Protein Target Protein + Histidine Binding Site Ligand Immobilized Ligand L-Histidine, methyl ester Protein->Ligand Specific Interaction (H-Bonding, etc.) Eluted_Protein Eluted Protein Competitor Free Imidazole (High Concentration) Freed_Ligand Immobilized Ligand Competitor->Freed_Ligand Competitive Binding

Caption: Mechanism of binding and competitive elution.

Part 2: Preparation of the L-Histidine, Methyl Ester Affinity Matrix

The creation of a robust and effective affinity matrix is the cornerstone of a successful purification protocol. This process involves the covalent coupling of the L-Histidine, methyl ester ligand to a pre-activated chromatography support, most commonly cross-linked agarose beads[3].

Synthesis of L-Histidine, Methyl Ester Dihydrochloride

While commercially available, the ligand can be synthesized in the lab. A common method is the Fischer esterification of L-Histidine using thionyl chloride in methanol.

  • Reaction: To a suspension of L-histidine in methanol at 0 °C, thionyl chloride is added dropwise. The reaction is then refluxed for several hours. Upon completion, the solvent is evaporated to yield L-Histidine, methyl ester as its dihydrochloride salt[6]. This salt form is stable and readily soluble in aqueous buffers for the subsequent immobilization step.

Covalent Immobilization Protocol

This protocol describes the coupling of L-Histidine, methyl ester to NHS-activated agarose, a widely used method that forms a stable amide bond between the matrix and the ligand's primary amine.

Materials:

  • NHS-activated Agarose Resin (e.g., Thermo Scientific Pierce NHS-Activated Agarose)

  • L-Histidine, methyl ester dihydrochloride[7]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Wash Buffer: 1 M NaCl

  • Quenching/Blocking Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Empty chromatography column

Procedure:

  • Resin Preparation: Weigh out the desired amount of dry NHS-activated agarose resin or measure the required volume of resin slurry. If using dry resin, hydrate it in 1 mM HCl for 15-20 minutes. Wash the resin extensively with ice-cold 1 mM HCl to remove preservatives and hydrolyze a small fraction of the reactive groups to enhance performance.

  • Ligand Solution: Immediately before use, dissolve L-Histidine, methyl ester dihydrochloride in the Coupling Buffer to a final concentration of 10-20 mg/mL.

  • Coupling Reaction: Quickly transfer the washed, drained resin to the ligand solution. Gently mix the suspension on a rotator or shaker at room temperature for 2-4 hours or overnight at 4°C. The NHS-ester group on the agarose reacts with the primary α-amino group of the L-Histidine, methyl ester[8].

  • Washing: After coupling, collect the resin by centrifugation or filtration. Wash the resin with several column volumes of Coupling Buffer followed by several volumes of Wash Buffer (1 M NaCl) to remove any non-covalently bound ligand.

  • Blocking: To prevent non-specific binding, it is crucial to block any unreacted NHS-ester groups. Resuspend the resin in the Quenching/Blocking Buffer and incubate for 1-2 hours at room temperature with gentle mixing[8].

  • Final Wash: Wash the resin with a final sequence of high pH (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (e.g., 50 mM Sodium Acetate, 0.5 M NaCl, pH 4.5) buffers, repeating this cycle 3-4 times. This removes any remaining unreacted ligand and blocking agent.

  • Storage: The prepared affinity matrix is now ready for use. For storage, equilibrate the resin in a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol) and store at 4°C[3].

G A Agarose Bead (with Spacer Arm) B NHS-Activated Agarose A->B Activation D Immobilized Ligand (Stable Amide Bond) B->D Coupling Reaction F Final Affinity Matrix (Ready for use) B->F Quenching/ Blocking C L-Histidine, methyl ester (Ligand) E Blocking Agent (e.g., Tris)

Caption: Workflow for the preparation of the affinity matrix.

Part 3: Affinity Chromatography General Protocol

This section provides a comprehensive, step-by-step protocol for the purification of a target protein using the prepared L-Histidine, methyl ester affinity column.

Operational Parameters
ParameterRecommended ValueRationale
Binding/Wash Buffer 20-50 mM Phosphate or Tris, 150-500 mM NaCl, pH 7.0-8.0Maintains protein stability and physiological ionic strength to reduce non-specific electrostatic interactions.
Elution Buffer (Competitive) Binding Buffer + 10-100 mM L-Histidine or ImidazoleFree ligand competes with the immobilized ligand for the protein's binding site[1].
Elution Buffer (pH Shift) 50-100 mM Sodium Acetate or Glycine, 150 mM NaCl, pH 3.0-5.0Protonation of the imidazole ring (pKa ~6) or acidic residues on the protein disrupts the binding interaction[5].
Flow Rate 0.5-1.0 mL/min (for a 5 mL column)Allows sufficient residence time for binding to occur without excessive diffusion.
Binding Capacity Typically 1-10 mg protein per mL of resinHighly dependent on the target protein's affinity and the density of the immobilized ligand.
Step-by-Step Methodology

start Start equilibration 1. Column Equilibration (5-10 CV with Binding Buffer) start->equilibration loading 2. Sample Loading (Apply clarified lysate) equilibration->loading washing 3. Washing (5-10 CV with Wash Buffer to remove unbound proteins) loading->washing elution 4. Elution (Apply Elution Buffer) washing->elution collection 5. Fraction Collection (Collect fractions for analysis) elution->collection regeneration 6. Regeneration (Wash with high/low pH or high salt buffers) collection->regeneration end End regeneration->end

Caption: Standard experimental workflow for affinity chromatography.

  • Column Packing and Equilibration:

    • Pack the L-Histidine, methyl ester agarose resin into a suitable chromatography column.

    • Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the column effluent match that of the buffer.

  • Sample Preparation and Loading:

    • Prepare the cell lysate or protein sample in Binding Buffer. It is critical to clarify the sample by centrifugation (e.g., 15,000 x g for 30 min) and filtration (0.45 µm filter) to prevent column clogging.

    • Load the clarified sample onto the equilibrated column at a controlled flow rate.

  • Washing:

    • After loading, wash the column with 5-10 CV of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance (A280) of the effluent until it returns to baseline.

  • Elution:

    • Apply the chosen Elution Buffer to the column.

    • If using a competitive elution, a step gradient of increasing imidazole or L-histidine concentration can be used to selectively elute the target protein.

    • If using a pH shift, apply the low pH buffer and immediately collect fractions into tubes containing a neutralizing buffer (e.g., 1 M Tris, pH 8.5) to preserve protein activity.

  • Fraction Analysis:

    • Analyze the collected fractions for protein content using SDS-PAGE and a total protein assay (e.g., Bradford or BCA). Pool the fractions containing the purified protein.

  • Column Regeneration and Storage:

    • To reuse the column, wash it with 3-5 CV of a high salt buffer (e.g., 1-2 M NaCl), followed by alternating high and low pH washes.

    • Finally, re-equilibrate the column in a neutral buffer and store it in 20% ethanol at 4°C. The stability of the amide bond allows for multiple regeneration cycles.

Part 4: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Binding of Target Protein Incorrect binding buffer pH or ionic strength. Target protein does not have affinity for histidine. Low ligand density on the matrix.Optimize buffer conditions (screen pH 6.5-8.5). Confirm protein-ligand interaction with another method (e.g., SPR). Re-prepare the affinity matrix, ensuring efficient coupling.
High Non-Specific Binding Ionic or hydrophobic interactions with the matrix backbone. Incomplete blocking of active groups.Increase NaCl concentration in binding/wash buffer (up to 1 M). Add a non-ionic detergent (e.g., 0.1% Tween-20) to buffers. Ensure the blocking step was performed correctly during matrix preparation.
Poor Recovery During Elution Elution conditions are too mild. Protein has precipitated on the column.Increase concentration of competitive eluent (imidazole/histidine). Decrease the elution pH further (monitor protein stability). Elute under denaturing conditions (e.g., 6 M Guanidine HCl) as a last resort.
Co-elution of Contaminants Contaminating proteins also have affinity for histidine.Optimize the wash step with a low concentration of the competitive eluent (e.g., 5-10 mM imidazole). Use a gradient elution instead of a step elution. Add an additional purification step (e.g., ion exchange, size exclusion).

References

  • Sigma-Aldrich. (n.d.). One-Step Purification of Histidine-Tagged Fusion Proteins Under High Pressure and High Flow Conditions.
  • Graslund, S., et al. (2008). [6] Purification of Proteins Using Polyhistidine Affinity Tags. In Methods in Enzymology (Vol. 463, pp. 257-281). Elsevier. Retrieved from [Link]

  • de F. P. M. Moreira, W., et al. (2024). Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution. Materials. Retrieved from [Link]

  • Bio-Rad. (n.d.). His-Tag Purification. Retrieved from [Link]

  • G-Biosciences. (n.d.). L-Histidine resin for purification of specific proteins. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Retrieved from [Link]

  • Wang, Y., et al. (2023). Cation affinity purification of histidine-tagged proteins. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. Retrieved from [Link]

  • Barr, E. W., et al. (2012). The Impact of Introducing a Histidine into an Apolar Cavity Site on Docking and Ligand Recognition. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). What is the esterification procedure for L-Histidine?. Retrieved from [Link]

  • Majerfeld, I., & Yarus, M. (2005). RNA affinity for molecular L-histidine; genetic code origins. Journal of Molecular Evolution. Retrieved from [Link]

  • Kausaite-Minkstimiene, A., et al. (2010). Immobilization of proteins on agarose beads, monitored in real time by bead injection spectroscopy. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • CD Bioparticles. (n.d.). Pre-Activated Agarose Resins for Covalent Immobilization of Biomolecules. Retrieved from [Link]

Sources

Method

Methodology for studying metabolic pathways using labeled L-Histidine, methyl ester

A Methodological Guide to Studying Metabolic Pathways Using Stable Isotope-Labeled L-Histidine Methyl Ester Introduction: The Significance of Histidine Metabolism L-histidine is an essential amino acid critical for a myr...

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Guide to Studying Metabolic Pathways Using Stable Isotope-Labeled L-Histidine Methyl Ester

Introduction: The Significance of Histidine Metabolism

L-histidine is an essential amino acid critical for a myriad of physiological processes, including protein synthesis, proton buffering, and metal ion chelation.[1][2] Its metabolic pathways are integral to the biosynthesis of vital molecules such as the neurotransmitter histamine and the antioxidant dipeptide carnosine.[3][4] Dysregulation of histidine metabolism has been implicated in a range of pathologies, from inborn errors of metabolism like histidinemia to complex conditions including neurological disorders, inflammatory bowel disease, and metabolic syndrome.[1][2][5] Recent studies have even suggested a link between low histidine levels and non-alcoholic fatty liver disease.[6]

Understanding the dynamics of histidine's metabolic flux—the rate at which it is converted through various biochemical reactions—is therefore crucial for elucidating disease mechanisms and identifying novel therapeutic targets.[7][8][9] Stable isotope tracing, a powerful technique that introduces "labeled" molecules into a biological system, allows researchers to track the journey of atoms through metabolic pathways without the need for radioactive materials.[7][10][11] By using L-Histidine labeled with stable isotopes such as 13C or 15N, we can precisely map its conversion into downstream metabolites.[7][12]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodology for studying metabolic pathways using stable isotope-labeled L-Histidine methyl ester. The methyl ester form of the amino acid is often used to enhance cell permeability.[13] We will delve into the rationale behind experimental design, provide detailed protocols for cell culture-based tracer studies, and outline analytical workflows using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Why L-Histidine Methyl Ester? The Rationale Behind the Tracer Choice

The selection of the tracer is a critical first step in any metabolic flux study. Here's why labeled L-Histidine methyl ester is an excellent choice:

  • Enhanced Cell Permeability: The esterification of the carboxylic acid group increases the lipophilicity of the amino acid, which can facilitate its transport across cell membranes.[13] This ensures efficient delivery of the tracer into the intracellular environment where metabolism occurs.

  • Stable Isotope Labeling: The use of stable isotopes like 13C and 15N provides a safe and effective way to trace metabolic pathways.[7][11] These non-radioactive isotopes can be detected and quantified by mass spectrometry and NMR, allowing for the determination of isotopic enrichment in downstream metabolites.[10][14]

  • Versatility in Labeling Schemes: L-Histidine can be labeled at various positions with 13C or 15N, providing flexibility in experimental design to probe specific aspects of its metabolism.[15][16] For instance, labeling the imidazole ring can provide insights into histamine synthesis, while labeling the carbon backbone can trace its entry into central carbon metabolism.

Experimental Workflow: A Visual Overview

The overall experimental workflow for a stable isotope tracer study using labeled L-Histidine methyl ester is depicted below. This process begins with the introduction of the labeled substrate to the biological system (in this case, cell culture) and culminates in the analysis and interpretation of metabolic data.

experimental_workflow cluster_prep Phase 1: Experiment Preparation cluster_labeling Phase 2: Isotope Labeling cluster_sampling Phase 3: Sample Collection & Preparation cluster_analysis Phase 4: Data Acquisition & Analysis A Cell Culture Seeding & Growth B Introduction of Labeled L-Histidine Methyl Ester A->B Achieve desired cell confluency C Quenching Metabolism B->C Time-course sampling D Metabolite Extraction C->D Cell lysis E LC-MS/MS or NMR Analysis D->E Sample analysis F Data Processing E->F Peak integration & identification G Metabolic Flux Analysis F->G Isotopologue distribution analysis histidine_pathways Histidine L-Histidine Protein Protein Synthesis Histidine->Protein Protein Synthesis Histamine Histamine Histidine->Histamine Histidine Decarboxylase Urocanate Urocanate Histidine->Urocanate Histidase Carnosine Carnosine Histidine->Carnosine Carnosine Synthase (with β-alanine) FIGLU Formiminoglutamate (FIGLU) Urocanate->FIGLU Urocanase & subsequent steps Glutamate Glutamate FIGLU->Glutamate Glutamate Formiminotransferase (Requires THF)

Sources

Application

Application Notes and Protocols: L-Histidine Methyl Ester in the Preparation of Radiolabeled Compounds

Introduction: The Significance of Radiolabeled L-Histidine in Biomedical Research L-Histidine, an essential amino acid, plays a pivotal role in numerous physiological processes, including protein synthesis, metal ion che...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Radiolabeled L-Histidine in Biomedical Research

L-Histidine, an essential amino acid, plays a pivotal role in numerous physiological processes, including protein synthesis, metal ion chelation, and as a precursor to histamine.[1] Its imidazole side chain is particularly important in the active sites of many enzymes. The methylation of histidine residues is a post-translational modification that can regulate protein function.[2][3] Consequently, the ability to trace and quantify the biodistribution and metabolic fate of L-histidine and its derivatives in vivo is of paramount importance in understanding both normal physiology and pathological states.

Radiolabeled compounds are indispensable tools in drug discovery and development, enabling detailed absorption, distribution, metabolism, and excretion (ADME) studies.[4][5][6] Among the various radionuclides used for positron emission tomography (PET), Carbon-11 (¹¹C) is particularly valuable. Its short half-life (20.4 minutes) allows for repeated studies in the same subject, and its introduction into a molecule has minimal impact on the compound's biochemical properties.[7][8]

L-Histidine methyl ester serves as a crucial precursor for the synthesis of radiolabeled L-histidine analogues. The esterification of the carboxyl group prevents unwanted side reactions during the radiolabeling process and can enhance the precursor's solubility in organic solvents commonly used in radiosynthesis. This guide provides a comprehensive overview of the application of L-histidine, methyl ester in the preparation of radiolabeled compounds, with a focus on ¹¹C-labeling for PET imaging applications in oncology and neuroscience.

Part 1: L-Histidine Methyl Ester as a Radiolabeling Precursor

Chemical Properties and Advantages

L-histidine methyl ester, available commercially as the dihydrochloride salt, is a versatile starting material for radiosynthesis. Its key properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₇H₁₁N₃O₂ · 2HCl
Molecular Weight 242.10 g/mol
Appearance White crystalline solid
Solubility Soluble in water[1]
Optical Activity [α]20/D +9.0°, c = 2 in H₂O

The primary advantage of using the methyl ester form of L-histidine as a precursor lies in the protection of the carboxylic acid group. This prevents its reaction with the electrophilic radiolabeling agents, such as [¹¹C]methyl iodide, and directs the radiolabel to the desired position, typically one of the nitrogen atoms on the imidazole ring.

The Imidazole Ring: The Target for Radiolabeling

The imidazole side chain of histidine contains two nitrogen atoms, N-π (N1) and N-τ (N3), which can be methylated.[2] The specific nitrogen that is methylated can influence the biological activity of the resulting compound.[9] The choice of reaction conditions during radiosynthesis can, to some extent, control the position of the radiolabel.

Part 2: Radiolabeling Methodologies with L-Histidine Methyl Ester

The most common method for introducing a ¹¹C-label into a molecule is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[7] These highly reactive agents are produced from cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂).[8]

General Workflow for ¹¹C-Methylation

The overall process for the preparation of a ¹¹C-labeled L-histidine derivative from L-histidine methyl ester can be summarized in the following workflow:

G cluster_0 Cyclotron Production cluster_1 Radiosynthesis cluster_2 Quality Control A ¹⁴N(p,α)¹¹C reaction B [¹¹C]CO₂ A->B C [¹¹C]CH₃I Synthesis B->C E ¹¹C-Methylation Reaction C->E D L-Histidine Methyl Ester (Precursor) D->E F Deprotection (Hydrolysis) E->F G Purification (HPLC) F->G H Formulation G->H I Radiochemical Purity H->I J Specific Activity H->J K Sterility & Pyrogenicity H->K L Final Radiolabeled Product ([¹¹C]Methyl-L-Histidine) K->L

General workflow for ¹¹C-labeling of L-histidine.
Detailed Protocol for the Synthesis of [¹¹C]Methyl-L-Histidine

This protocol is a representative example and may require optimization based on the specific automated synthesis module and local laboratory conditions.

Materials:

  • L-Histidine methyl ester dihydrochloride

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Anhydrous dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Hydrochloric acid (HCl) for hydrolysis

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Sterile water for injection

  • Sterile phosphate-buffered saline (PBS)

Protocol:

  • Precursor Preparation: Dissolve L-histidine methyl ester dihydrochloride (1-2 mg) in anhydrous DMF (300-500 µL) in a reaction vessel. Add a suitable base, such as K₂CO₃, to neutralize the hydrochloride salt and deprotonate the imidazole ring.

  • ¹¹C-Methylation: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at an elevated temperature (e.g., 80-120°C). The reaction time is typically short, on the order of 5-10 minutes. The progress of the reaction can be monitored by radio-TLC or radio-HPLC.

  • Deprotection: After the methylation reaction, add a solution of hydrochloric acid (e.g., 1 M HCl) and heat the mixture (e.g., 100°C) for a few minutes to hydrolyze the methyl ester and yield [¹¹C]methyl-L-histidine.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the desired radiolabeled product from unreacted precursor and other byproducts.

  • Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under a stream of nitrogen or by vacuum, and formulate the final product in a physiologically compatible solution, such as sterile PBS.

  • Quality Control: Perform quality control tests to determine the radiochemical purity, specific activity, pH, and sterility of the final product before administration.

Part 3: Applications in Research and Drug Development

Radiolabeled L-histidine derivatives are valuable tools for in vivo imaging and pharmacokinetic studies.

Oncology Imaging

Cancer cells often exhibit increased amino acid transport and protein synthesis to support their rapid proliferation.[10] This makes radiolabeled amino acids, such as [¹¹C]methionine and its analogues, effective PET tracers for tumor imaging.[11][12] Radiolabeled L-histidine can be used to:

  • Visualize tumors: The increased uptake of the radiotracer in cancerous tissue compared to surrounding healthy tissue allows for clear tumor delineation.[12]

  • Differentiate tumor from inflammation: Some amino acid tracers have shown better specificity for tumors over inflammatory lesions compared to [¹⁸F]FDG.[10][11]

  • Monitor therapeutic response: Changes in tracer uptake can indicate the effectiveness of a cancer treatment.

Neuroscience Research

Histidine is the precursor to the neurotransmitter histamine, and amino acid transport systems are crucial for brain function.[13] Radiolabeled L-histidine can be employed to:

  • Study amino acid transport across the blood-brain barrier: Understanding how amino acids enter the brain is critical for the development of drugs targeting the central nervous system.

  • Investigate brain tumor metabolism: Similar to oncology applications in other parts of the body, radiolabeled amino acids can be used to image brain tumors.[14]

  • Explore the role of histidine metabolism in neurological disorders: Alterations in histidine metabolism have been implicated in various neurological conditions.

Drug Development

The use of radiolabeled compounds is a cornerstone of modern drug development.[15] Radiolabeled L-histidine and its derivatives can be used in:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate that is a histidine analogue or interacts with histidine metabolic pathways.[4][16]

  • Receptor occupancy studies: If the drug target is a receptor that binds histidine or its derivatives, a radiolabeled version can be used to measure how much of the drug is bound to its target at therapeutic doses.

Part 4: Future Perspectives and Conclusion

The development of novel radiolabeling methodologies, including transition-metal-mediated reactions, continues to expand the toolkit for creating new PET tracers.[7] The application of L-histidine methyl ester as a precursor for these advanced techniques holds promise for the synthesis of a new generation of radiopharmaceuticals with improved properties.

References

  • Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors. Frontiers. Available at: [Link]

  • Preparation of 2'- 13 C-L-Histidine Starting from 13 C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. MDPI. Available at: [Link]

  • Pharmacokinetics of stable isotopically labeled L-histidine in humans and the assessment of in vivo histidine ammonia lyase activities. PubMed. Available at: [Link]

  • Synthesis of selectively labeled histidine and its methylderivatives with deuterium, tritium, and carbon-14. PubMed. Available at: [Link]

  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PMC. Available at: [Link]

  • Enzymology and significance of protein histidine methylation. PMC. Available at: [Link]

  • An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. ResearchGate. Available at: [Link]

  • Histidine-methyl-ester | C7H12N3O2+ | CID 5289235. PubChem. Available at: [Link]

  • Chemical Approaches for Studying the Biology and Pharmacology of Membrane Transporters: The Histidine/Large Amino Acid Transporter SLC7A5 as a Benchmark. PMC. Available at: [Link]

  • Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. PMC. Available at: [Link]

  • Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1). PMC. Available at: [Link]

  • S-11C-methyl-L-cysteine: a new amino acid PET tracer for cancer imaging. PubMed. Available at: [Link]

  • Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. NIH. Available at: [Link]

  • Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. ResearchGate. Available at: [Link]

  • Radiochemistry for positron emission tomography. PMC. Available at: [Link]

  • Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution. MDPI. Available at: [Link]

  • Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. ResearchGate. Available at: [Link]

  • Preparation of Radiopharmaceuticals and Their Use in Drug Development. MDPI. Available at: [Link]

  • The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. PubMed. Available at: [Link]

  • Dual Mode Fluorescent F-18-PET Tracers: Efficient Modular Synthesis of Rhodamine--[F-18]-Organotrifluoroborate, Rapid, and High Yielding One-Step F-18-Labeling at High Specific Activity, and Correlated in Vivo PET Imaging and ex Vivo Fluorescence. ResearchGate. Available at: [Link]

  • Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. ACS Publications. Available at: [Link]

  • Value of 11C-Methionine PET Imaging in High-Grade Gliomas: A Narrative Review. MDPI. Available at: [Link]

  • Radiopharmaceuticals for Molecular Imaging. ResearchGate. Available at: [Link]

  • Radiolabeled APIs for the Conduct of Human ADME Studies of Oncology Compounds. ClinMed International Library. Available at: [Link]

  • Imaging of amino acid transport in brain tumours: Positron emission tomography with O-(2-[18F]fluoroethyl)-L-tyrosine (FET). PubMed. Available at: [Link]

  • Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. ResearchGate. Available at: [Link]

  • Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC. Available at: [Link]

  • Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journals. Available at: [Link]

  • FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group. Digital Commons @ University of Arkansas. Available at: [Link]

  • Synthesis of 18 F-labelled PET tracers by nucleophilic copper-mediated radiofluorination. Ludwig-Maximilians-Universität München. Available at: [Link]

  • Large-scale identification of protein histidine methylation in human cells. PMC. Available at: [Link]

  • Radiohybrid Ligands: A Novel Tracer Concept Exemplified by 18F- or 68Ga-Labeled rhPSMA Inhibitors. NIH. Available at: [Link]

  • Protein Histidine Methylation. PubMed. Available at: [Link]

  • Introduction: Use of Radioactive Compounds in Drug Discovery and Development. PMC. Available at: [Link]

  • L-Histidine | C6H9N3O2 | CID 6274. PubChem. Available at: [Link]

  • 1-Methyl-L-histidine | C7H11N3O2 | CID 92105. PubChem. Available at: [Link]

Sources

Method

L-Histidine, Methyl Ester: A Tool for Probing the Histaminergic System in Neurochemical Research

Introduction: The Significance of the Histaminergic System and the Role of L-Histidine, Methyl Ester The histaminergic system in the central nervous system (CNS) plays a crucial role in a wide array of physiological proc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Histaminergic System and the Role of L-Histidine, Methyl Ester

The histaminergic system in the central nervous system (CNS) plays a crucial role in a wide array of physiological processes, including the sleep-wake cycle, appetite regulation, learning, and memory.[1][2] Histamine, the key neurotransmitter of this system, is synthesized from the essential amino acid L-histidine in a single-step reaction catalyzed by the enzyme L-histidine decarboxylase (HDC).[1][3] This enzymatic conversion is the rate-limiting step in histamine production, making HDC a critical control point for modulating histaminergic neurotransmission.[3]

In neurochemical research, the ability to selectively manipulate histamine levels is paramount to understanding its function. L-Histidine, methyl ester (HME) has emerged as a valuable pharmacological tool for this purpose. As a substrate analog of L-histidine, HME acts as a competitive inhibitor of HDC.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of L-Histidine, methyl ester in neurochemical research, complete with detailed protocols and an exploration of the underlying scientific principles.

Mechanism of Action: How L-Histidine, Methyl Ester Inhibits Histamine Synthesis

The catalytic activity of HDC relies on a pyridoxal-5'-phosphate (PLP) cofactor.[1][5] In the normal enzymatic reaction, L-histidine forms a Schiff base with PLP, creating an external aldimine intermediate that is subsequently decarboxylated to form histamine.[5]

L-Histidine, methyl ester, due to its structural similarity to L-histidine, can also bind to the active site of HDC and form the external aldimine intermediate with PLP.[4] However, the presence of the methyl ester group on the carboxyl function prevents the subsequent decarboxylation step.[4] Consequently, HME effectively "traps" the enzyme in an inactive state, preventing it from converting L-histidine to histamine.[4] This mechanism of action makes L-Histidine, methyl ester a potent and specific tool for reducing histamine synthesis.

Application I: In Vitro Inhibition of Histamine Synthesis in Neuronal Cell Cultures

The use of L-Histidine, methyl ester in neuronal cell cultures allows for the precise study of the effects of histamine depletion on cellular processes, such as neuronal excitability, neurotransmitter release, and cell signaling.

Rationale for Experimental Design

The goal of this protocol is to achieve a significant reduction in histamine synthesis in a neuronal cell line (e.g., SH-SY5Y, PC12, or primary neuronal cultures) to study the downstream consequences. The choice of HME concentration is critical and should be guided by its known potency.

Quantitative Data: Potency of HDC Inhibitors
InhibitorIC50 ValueMechanism of ActionReference
L-Histidine, methyl ester9 µMCompetitive, Reversible[6]
α-Fluoromethylhistidine (α-FMH)5 µMIrreversible ("Suicide" inhibitor)[6]
Experimental Workflow: In Vitro HDC Inhibition

G cluster_0 Cell Culture Preparation cluster_1 Treatment with L-Histidine, methyl ester cluster_2 Post-Treatment Analysis A Seed neuronal cells in appropriate culture vessels B Allow cells to adhere and reach desired confluency (e.g., 70-80%) A->B C Prepare a stock solution of L-Histidine, methyl ester in sterile PBS or culture medium B->C D Dilute stock solution to desired final concentrations (e.g., 10 µM, 50 µM, 100 µM) in fresh culture medium C->D E Replace old medium with the treatment medium D->E F Incubate cells for a predetermined duration (e.g., 24, 48, or 72 hours) E->F G Harvest cells and/or culture supernatant F->G H Measure histamine levels (e.g., via ELISA or LC-MS/MS) G->H I Perform downstream functional assays (e.g., qPCR for gene expression, Western blot for protein analysis, electrophysiology) G->I

Caption: Workflow for in vitro inhibition of histamine synthesis.

Detailed Protocol: In Vitro HDC Inhibition

Materials:

  • Neuronal cell line of interest

  • Complete cell culture medium

  • L-Histidine, methyl ester dihydrochloride

  • Sterile phosphate-buffered saline (PBS)

  • Sterile, nuclease-free water

  • Cell lysis buffer

  • Reagents for histamine quantification (e.g., ELISA kit or standards for LC-MS/MS)

Procedure:

  • Cell Culture:

    • Culture neuronal cells according to standard protocols.

    • Seed cells into appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow for 24-48 hours.

  • Preparation of L-Histidine, Methyl Ester Stock Solution:

    • Prepare a 10 mM stock solution of L-Histidine, methyl ester dihydrochloride in sterile PBS or serum-free culture medium.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

  • Treatment of Cells:

    • On the day of the experiment, thaw the stock solution and dilute it in fresh, complete culture medium to the desired final concentrations. A good starting range is 10-100 µM. It is advisable to test a range of concentrations to determine the optimal dose for your specific cell line and experimental goals.

    • Remove the old culture medium from the cells and gently wash once with sterile PBS.

    • Add the medium containing the different concentrations of L-Histidine, methyl ester to the respective wells. Include a vehicle control (medium without HME).

    • Incubate the cells for a period of 24 to 72 hours. The incubation time should be optimized based on the half-life of histamine in the specific cell system and the desired level of depletion.

  • Sample Collection and Analysis:

    • After the incubation period, collect the culture supernatant to measure extracellular histamine.

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Quantify the intracellular histamine concentration using a validated method such as a commercially available ELISA kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The cell lysates can also be used for downstream analyses such as Western blotting to assess the expression of proteins of interest or qPCR to analyze changes in gene expression.

Application II: In Vivo Modulation of Brain Histamine Levels

Administering L-Histidine, methyl ester to animal models allows for the investigation of the behavioral and physiological consequences of reduced central histamine synthesis. This can provide valuable insights into the role of the histaminergic system in various neurological and psychiatric conditions.

Rationale for Experimental Design

The objective is to systemically or locally deliver HME to the brain to inhibit HDC activity and subsequently reduce histamine levels. The choice of administration route (e.g., intraperitoneal injection, intracerebroventricular infusion) will depend on the specific research question and the desired spatial and temporal control of histamine depletion.

Experimental Workflow: In Vivo Histamine Depletion and Behavioral Analysis

G cluster_0 Animal Preparation and Acclimation cluster_1 Administration of L-Histidine, methyl ester cluster_2 Behavioral and Neurochemical Analysis A Acclimate animals to the housing and experimental conditions B Handle animals to minimize stress A->B C Prepare sterile L-Histidine, methyl ester solution for injection B->C D Administer HME via the chosen route (e.g., i.p., i.c.v.) at a predetermined dose C->D E Include a vehicle-treated control group C->E F Perform behavioral tests at specific time points post-injection D->F E->F G At the end of the experiment, sacrifice animals and collect brain tissue F->G H Dissect specific brain regions (e.g., hypothalamus, cortex) G->H I Measure histamine and other neurotransmitter levels H->I

Caption: In vivo workflow for histamine depletion and analysis.

Detailed Protocol: In Vivo Administration and Analysis

Materials:

  • Experimental animals (e.g., mice or rats)

  • L-Histidine, methyl ester dihydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Injection supplies (syringes, needles)

  • Surgical instruments for brain dissection (if applicable)

  • Equipment for behavioral testing

  • Reagents and equipment for tissue homogenization and histamine quantification

Procedure:

  • Animal Handling and Acclimation:

    • All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

    • Acclimate animals to the housing facility for at least one week before the start of the experiment.

    • Handle the animals for several days prior to the experiment to reduce stress-induced variability.

  • Preparation and Administration of L-Histidine, Methyl Ester:

    • Dissolve L-Histidine, methyl ester dihydrochloride in sterile saline to the desired concentration. The dosage will need to be optimized, but a starting point could be in the range of 50-200 mg/kg for intraperitoneal (i.p.) injection.

    • Administer the HME solution to the experimental group. The control group should receive an equivalent volume of sterile saline.

    • The timing of administration relative to behavioral testing is crucial and should be determined based on the desired duration of histamine depletion.

  • Behavioral Testing:

    • Conduct behavioral tests relevant to the research question (e.g., open field test for locomotor activity and anxiety-like behavior, Morris water maze for learning and memory).

    • The timing of the tests should be carefully considered to coincide with the expected peak of HDC inhibition.

  • Neurochemical Analysis:

    • Rapidly extract the brain and dissect the regions of interest on an ice-cold surface.

    • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

    • For histamine measurement, homogenize the brain tissue in an appropriate buffer and quantify histamine levels using a sensitive method like HPLC with fluorescence detection or LC-MS/MS.

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of HDC in the synthesis of histamine and its subsequent interaction with histamine receptors, as well as the point of intervention for L-Histidine, methyl ester.

G cluster_0 Histamine Synthesis cluster_1 Inhibition of Synthesis cluster_2 Downstream Effects A L-Histidine B Histidine Decarboxylase (HDC) A->B Substrate C Histamine B->C Catalyzes E Histamine Receptors (H1, H2, H3, H4) C->E Activates D L-Histidine, methyl ester D->B Inhibits F Neuronal Signaling and Physiological Responses E->F Modulates

Caption: Inhibition of the histamine synthesis pathway by L-Histidine, methyl ester.

Conclusion and Future Directions

L-Histidine, methyl ester is a valuable and specific tool for the experimental manipulation of the histaminergic system. Its ability to competitively inhibit HDC allows researchers to probe the multifaceted roles of histamine in the CNS. The protocols outlined in this application note provide a solid foundation for conducting both in vitro and in vivo studies. Future research could focus on the development of more potent and specific reversible inhibitors of HDC, as well as exploring the therapeutic potential of modulating histamine synthesis in various neurological disorders. The careful and systematic application of tools like L-Histidine, methyl ester will undoubtedly continue to advance our understanding of the complex and vital functions of the brain's histaminergic network.

References

  • Histidine decarboxylase. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Castro Oropeza, R., Pino Angeles, A., Khomutov, M., & Sánchez-Jiménez, F. (2013). Mechanism of L-histidine decarboxylation (intermediates a-c) and the reaction of internal aldimine with 4(5)-aminooxymethylimidazole (O-IMHA) to form the O-IMHA-PLP oxime (pathway d). ResearchGate. [Link]

  • Sánchez-Jiménez, F., et al. (2009). Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. British Journal of Pharmacology, 157(1), 147-157. [Link]

  • Zhu, F., et al. (2018). Molecular Regulation of Histamine Synthesis. Frontiers in Immunology, 9, 1392. [Link]

  • Vaidehi, N., et al. (1987). Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. Biochemistry, 26(13), 4082-4085. [Link]

  • Watanabe, T., et al. (1983). Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. Biochemical Pharmacology, 32(1), 171-175. [Link]

  • Naik, G. K. (2013). What is the esterification procedure for L-Histidine? ResearchGate. [Link]

  • Lozeva, V., et al. (2003). Brain histamine and histamine H3 receptors following repeated L-histidine administration in rats. Life Sciences, 73(13), 1633-1644. [Link]

  • IC50 Values for Known Histidine Decarboxylase Inhibitors (µM). (n.d.). ResearchGate. [Link]

  • α-Fluoromethylhistidine. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Kölker, S., et al. (2000). Methylmalonic acid induces excitotoxic neuronal damage in vitro. Journal of Inherited Metabolic Disease, 23(4), 355-358. [Link]

  • Yoshikawa, T., et al. (2014). Insufficient intake of L-histidine reduces brain histamine and causes anxiety-like behaviors in male mice. The Journal of Nutrition, 144(10), 1637-1641. [Link]

Sources

Application

Application Notes and Protocols for the Formulation of Drug Delivery Systems with L-Histidine, Methyl Ester

Introduction: The Strategic Advantage of L-Histidine, Methyl Ester in Advanced Drug Delivery In the landscape of advanced drug delivery, the quest for targeted, stimuli-responsive, and biocompatible carrier systems is pa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of L-Histidine, Methyl Ester in Advanced Drug Delivery

In the landscape of advanced drug delivery, the quest for targeted, stimuli-responsive, and biocompatible carrier systems is paramount. L-Histidine, an essential amino acid, and its derivatives have emerged as powerful tools in this pursuit. The focus of these application notes is L-Histidine, methyl ester, a derivative that retains the key functionalities of the parent amino acid while offering distinct advantages for formulation.[1] The imidazole side chain of histidine, with a pKa of approximately 6.0, is the cornerstone of its utility.[2] This property allows for a "proton sponge" effect, where the imidazole group becomes protonated in the acidic environment of endosomes (pH 5.0-6.5).[3][4] This protonation leads to an influx of ions and water, causing osmotic swelling and eventual rupture of the endosome, a critical step for releasing therapeutic cargo into the cytoplasm and avoiding lysosomal degradation.[3][4][5]

The methyl ester modification at the carboxyl group of L-Histidine serves a dual purpose. Firstly, it protects the carboxyl group from participating in unwanted side reactions during the formulation process, such as amidation, allowing for more controlled conjugation through the amino group or the imidazole ring. Secondly, the ester linkage can be designed to be biodegradable, susceptible to hydrolysis by esterases present in the physiological environment, potentially leading to a more controlled release of the active pharmaceutical ingredient (API).[6] This guide provides a comprehensive overview and detailed protocols for leveraging L-Histidine, methyl ester in the formulation of cutting-edge drug delivery systems.

I. pH-Responsive Polymeric Micelles for Enhanced Intracellular Delivery

Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in an aqueous solution.[7] They are particularly attractive for encapsulating hydrophobic drugs, enhancing their solubility and circulation time. By incorporating L-Histidine, methyl ester into the polymer structure, we can impart pH-sensitivity, triggering drug release in the acidic tumor microenvironment or within the endosomes of cancer cells.[2][8]

Causality Behind Experimental Choices

The choice of a block copolymer, such as PEG-PLA (Poly(ethylene glycol)-Poly(lactic acid)), as the backbone is strategic. PEG provides a hydrophilic shell, conferring stealth properties that reduce opsonization and prolong circulation. PLA forms the hydrophobic core, which encapsulates the drug. By functionalizing the PLA block with L-Histidine, methyl ester, we create a pH-responsive core that destabilizes in acidic conditions. The thin-film hydration method is a robust and widely used technique for preparing polymeric micelles, allowing for efficient drug loading.[9]

Experimental Workflow: Formulation of pH-Responsive Micelles

workflow cluster_formulation Micelle Formulation & Drug Loading cluster_characterization Characterization cluster_release In Vitro Drug Release s1 Synthesize mPEG-PLA-PHis(Me) copolymer f1 Dissolve copolymer and drug in organic solvent s1->f1 f2 Create thin film by rotary evaporation f1->f2 f3 Hydrate film with aqueous buffer (pH 7.4) f2->f3 f4 Self-assembly into drug-loaded micelles f3->f4 c1 Particle Size & Zeta Potential (DLS) f4->c1 c2 Morphology (TEM) f4->c2 c3 Encapsulation Efficiency (HPLC/UV-Vis) f4->c3 r1 Dialysis against buffer (pH 7.4 vs. pH 5.5) f4->r1 r2 Quantify released drug over time r1->r2 mechanism cluster_neutral pH 7.4 (Physiological) cluster_acidic pH < 6.5 (Endosomal/Tumor) n1 Hydrogel Network Compact Structure Low Swelling Sustained Drug Release a1 Imidazole Protonation Electrostatic Repulsion Network Swelling Accelerated Drug Release n1->a1 Decrease in pH

Caption: pH-responsive behavior of a histidine-based hydrogel.

Protocol 3: Preparation of a Self-Assembling Peptide Hydrogel

Materials:

  • Custom-synthesized peptide containing L-Histidine, methyl ester (e.g., Ac-(His(Me)-Ala)n-CONH2)

  • Drug to be encapsulated

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Hydrogel Formation:

    • Dissolve the lyophilized peptide in PBS at the desired concentration.

    • Add the drug to the peptide solution.

    • Allow the solution to stand at 37°C to facilitate self-assembly and gelation.

  • Characterization:

    • Gelation Time: Observe the time taken for the solution to form a stable gel.

    • Rheological Properties: Analyze the mechanical strength of the hydrogel using a rheometer.

    • Drug Release: Place the drug-loaded hydrogel in a release medium (PBS at different pH values) and quantify the drug release over time.

IV. Analytical Techniques for Characterization

A thorough characterization of the formulated drug delivery system is crucial. The following table summarizes key analytical techniques and their applications.

TechniqueParameter MeasuredPurpose
Dynamic Light Scattering (DLS) Hydrodynamic diameter, Polydispersity Index (PDI), Zeta potentialTo determine the size distribution and surface charge of the nanoparticles. [10]
Transmission Electron Microscopy (TEM) Morphology, size, and structureTo visualize the nanoparticles and confirm their shape. [9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structureTo confirm the synthesis and functionalization of polymers and peptides. [6]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsTo verify the presence of specific chemical bonds and interactions within the formulation. [11]
High-Performance Liquid Chromatography (HPLC) Drug concentrationTo quantify drug loading and release. [12]
UV-Vis Spectroscopy Drug concentrationA simpler method for quantifying drugs with a chromophore.
Circular Dichroism (CD) Spectroscopy Secondary structure of peptides/polymersTo study conformational changes in response to pH. [13]

Conclusion and Future Perspectives

L-Histidine, methyl ester is a versatile and powerful building block for the creation of intelligent drug delivery systems. Its inherent pH-sensitivity, biocompatibility, and potential for biodegradable linkages make it an attractive choice for researchers in drug development. The protocols outlined in these application notes provide a foundation for formulating a variety of nanocarriers, from polymeric micelles and liposomes to injectable hydrogels. Future research may focus on the development of theranostic systems by co-encapsulating imaging agents and therapeutic drugs, and on the in vivo evaluation of these promising formulations to translate their potential into clinical applications.

References

  • Massaro, S. et al. (2024). Histidine-based ionizable cationic surfactants: novel biodegradable agents for hydrophilic macromolecular drug delivery. Scientific Reports. [Link]

  • Zhang, Y. et al. (2021). Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery. Frontiers in Chemistry. [Link]

  • de Oliveira, G. F. et al. (2024). Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution. Materials. [Link]

  • Toh, D. et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers. [Link]

  • ACS Publications. Organic Letters Ahead of Print. [Link]

  • Zhang, L. et al. (2021). Hydrogels formed by L-histidine derivatives with highly selective release for charged dyes. RSC Advances. [Link]

  • Li, Y. et al. (2015). Preparation and evaluation of poly(l-histidine) based pH-sensitive micelles for intracellular delivery of doxorubicin against MCF-7/ADR cells. Colloids and Surfaces B: Biointerfaces. [Link]

  • Shukla, D. et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics. [Link]

  • McKenzie, D. L. et al. (2015). The Multifaceted Histidine-Based Carriers for Nucleic Acid Delivery: Advances and Challenges. Pharmaceutics. [Link]

  • Polymer Chemistry. pH-Sensitive nanogates based on poly(l-histidine) for controlled drug release from mesoporous silica nanoparticles. [Link]

  • Taleb, S. et al. (2019). pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents. Journal of Drug Targeting. [Link]

  • Gortzi, O. et al. (2018). Formulation and characterization of novel liposomes containing histidine for encapsulation of a poorly soluble vitamin. Journal of Liposome Research. [Link]

  • ResearchGate. Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. [Link]

  • RSC Publishing. Controlled polymerization of histidine and synthesis of well-defined stimuli responsive polymers. Elucidation of the structure–aggregation relationship of this highly multifunctional material. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]

  • ACS Publications. Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release. [Link]

  • ResearchGate. Poly(L-histidine) Based Triblock Copolymers: pH Induced Reassembly of Copolymer Micelles and Mechanism Underlying Endolysosomal Escape for Intracellular Delivery. [Link]

  • National Institutes of Health. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. [Link]

  • CentAUR. Amino-acid-based metallo-hydrogel that acts like an esterase. [Link]

  • ResearchGate. Formulation and characterization of novel liposomes containing histidine for encapsulation of a poorly soluble vitamin. [Link]

  • PubMed. Engineered Histidine-Rich Peptides Enhance Endosomal Escape for Antibody-Targeted Intracellular Delivery of Functional Proteins. [Link]

  • Beilstein Journals. Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. [Link]

  • MDPI. Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery. [Link]

  • MDPI. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. [Link]

  • ResearchGate. Histidine-enriched multifunctional peptide vectors with enhanced cellular uptake and endosomal escape for gene delivery. [Link]

  • PubMed. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. [Link]

  • PubMed. Immobilization of histidine-tagged proteins on monodisperse metallochelation liposomes: Preparation and study of their structure. [Link]

  • ScienceOpen. Dextran-b-poly(L-histidine) copolymer nanoparticles for ph-responsive drug delivery to tumor cells. [Link]

  • National Institutes of Health. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges. [Link]

  • ResearchGate. Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+: Experimental and Theoretical Study. [Link]

Sources

Method

Application Notes and Protocols for the Use of L-Histidine, Methyl Ester as a Standard in Analytical Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of L-Histidine, methyl ester as an analytical standard. This document out...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of L-Histidine, methyl ester as an analytical standard. This document outlines its physicochemical properties, rationale for use, and detailed protocols for its application in key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, its role as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is thoroughly discussed.

Foundational Principles: Why L-Histidine, Methyl Ester?

L-Histidine, an essential amino acid, plays a pivotal role in numerous biological processes.[1] However, for certain analytical applications, its native form presents challenges. The esterification of the carboxylic acid group to form L-Histidine, methyl ester, particularly as its dihydrochloride salt, offers distinct advantages that render it a superior standard in specific contexts.

The primary rationale for employing the methyl ester derivative lies in the modification of its physicochemical properties. The esterification of the carboxyl group effectively neutralizes its charge and reduces its polarity. This alteration is particularly advantageous in techniques like Gas Chromatography (GC), where volatility is a prerequisite for analysis. While the native L-Histidine is non-volatile, the methyl ester, especially after further derivatization of the amino group, can be readily analyzed by GC-MS.[2][3]

Moreover, the dihydrochloride salt form of L-Histidine, methyl ester enhances its solubility in water and polar organic solvents like methanol and DMSO, facilitating stock solution preparation for various analytical workflows.[4][5] Its high purity, often exceeding 98-99% as verified by HPLC, ensures its suitability as a primary reference material for accurate quantification.[1]

Physicochemical Properties of L-Histidine, Methyl Ester Dihydrochloride

A thorough understanding of the physicochemical properties of a standard is paramount for its correct handling, storage, and application.

PropertyValueReference(s)
Molecular Formula C₇H₁₁N₃O₂ · 2HCl[4]
Molecular Weight 242.1 g/mol [4]
Appearance White to off-white crystalline powder[4]
Melting Point ~200-207 °C (decomposes)[1]
Solubility Soluble in water, methanol, and DMSO[4][5]
Specific Rotation [α]²⁰/D ≈ +8.0° to +11.0° (c=2 in H₂O)
Storage Conditions Store at 2-8°C under an inert atmosphere; hygroscopic[1][5]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of amino acids and their derivatives. The following protocol details a robust method for the separation and quantification of L-Histidine, methyl ester.

Rationale for Method Selection

A mixed-mode chromatography approach is often optimal for separating polar compounds like amino acids and their esters. The selected method utilizes a Primesep 100 column, which combines reversed-phase and ion-exchange properties, providing excellent retention and resolution.[6] The use of a low UV wavelength (200 nm) is necessary as the analyte lacks a strong chromophore at higher wavelengths.[6]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Stock Solution (e.g., 1 mg/mL in mobile phase) prep_serial Create Calibration Curve (Serial Dilutions) prep_standard->prep_serial hplc_injection Inject Samples & Standards prep_serial->hplc_injection prep_sample Prepare Sample (Dilute in mobile phase) prep_sample->hplc_injection hplc_instrument Instrument Setup (Column, Mobile Phase, Flow Rate) hplc_instrument->hplc_injection hplc_detection UV Detection at 200 nm hplc_injection->hplc_detection data_integration Integrate Peak Areas hplc_detection->data_integration data_calibration Generate Calibration Curve data_integration->data_calibration data_quantification Quantify Analyte in Sample data_calibration->data_quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_drying Dry Sample/Standard (e.g., under Nitrogen) prep_derivatization1 Acylation Step (e.g., with PFPA) prep_drying->prep_derivatization1 prep_extraction Liquid-Liquid Extraction (e.g., with Toluene) prep_derivatization1->prep_extraction gcms_injection Inject Derivatized Sample prep_extraction->gcms_injection gcms_instrument Instrument Setup (Column, Temp. Program) gcms_instrument->gcms_injection gcms_separation Chromatographic Separation gcms_injection->gcms_separation ms_detection Mass Spectrometric Detection gcms_separation->ms_detection data_tic Analyze Total Ion Chromatogram (TIC) ms_detection->data_tic data_mass_spectra Identify Peak by Mass Spectrum data_tic->data_mass_spectra data_quantification Quantify using Calibration Curve data_mass_spectra->data_quantification qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep_analyte Accurately weigh Analyte prep_dissolve Dissolve in Deuterated Solvent prep_analyte->prep_dissolve prep_is Accurately weigh Internal Standard prep_is->prep_dissolve nmr_acquisition Acquire ¹H NMR Spectrum prep_dissolve->nmr_acquisition nmr_instrument Instrument Setup (Pulse Program, Relaxation Delay) nmr_instrument->nmr_acquisition data_processing Process Spectrum (Phase & Baseline Correction) nmr_acquisition->data_processing data_integration Integrate Analyte & IS Peaks data_processing->data_integration data_calculation Calculate Concentration/Purity data_integration->data_calculation

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of L-Histidine, methyl ester during peptide coupling

Topic: Preventing Racemization of L-Histidine, Methyl Ester During Peptide Coupling Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Racemization of L-Histidine, Methyl Ester During Peptide Coupling

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating L-Histidine, methyl ester into peptide sequences. The unique chemical nature of histidine makes it particularly susceptible to racemization during carboxyl group activation and coupling, a challenge that can compromise the stereochemical integrity, and thus the biological activity, of the final peptide.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to minimize racemization and ensure the successful synthesis of your target peptides.

Troubleshooting Guide: Addressing Histidine Racemization

This section is structured to help you diagnose and resolve issues related to the racemization of L-Histidine, methyl ester in your peptide coupling reactions.

Issue 1: High Levels of D-Histidine Diastereomer Detected Post-Coupling

You've completed your coupling reaction and subsequent analysis by chiral HPLC or NMR indicates a significant percentage of the undesired D-histidine diastereomer.

Root Cause Analysis and Solutions:

  • Inadequate Coupling Reagent/Additive Combination: The choice of coupling reagent is the most critical factor in preventing histidine racemization. Standard carbodiimide reagents like DCC or EDC, when used alone, are known to cause significant racemization.

    • Solution: Employ a coupling reagent known for its ability to suppress racemization.

      • Recommended: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is an excellent choice as it has shown remarkable resistance to racemization, even without protection of the histidine imidazole group.[1]

      • Alternative High-Performance Reagents: Uronium/aminium salts such as HATU, HBTU, and COMU, when used with an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), are also highly effective.[2][3] COMU, in particular, is a third-generation uronium reagent with high efficiency and improved safety profile.[4]

      • Action: Re-synthesize the peptide segment using one of the recommended coupling reagent systems. See the quantitative data in the table below for a comparison.

  • Inappropriate Base Selection: The base used during coupling plays a crucial role. Strong, sterically hindered bases like diisopropylethylamine (DIPEA) can promote the abstraction of the α-proton, leading to racemization.

    • Solution: Switch to a weaker, less sterically hindered base.

      • Recommended: N-methylmorpholine (NMM) is a good first choice.

      • Alternative: For particularly sensitive couplings, 2,4,6-collidine can be used, as it has been shown to produce less racemization.[5]

  • Suboptimal Reaction Temperature: Higher temperatures accelerate not only the coupling reaction but also the rate of racemization.

    • Solution: Perform the coupling at a lower temperature.

      • Action: Conduct the coupling reaction at 0°C. This will slow down the rate of proton abstraction and subsequent racemization.

  • Prolonged Pre-activation Time: Allowing the activated amino acid to sit for an extended period before adding the amine component increases the opportunity for oxazolone formation, a key intermediate in the racemization pathway.

    • Solution: Minimize the pre-activation time.

      • Action: Add the coupling reagent and base to the histidine derivative and immediately add this mixture to the amine component. A pre-activation time of 1-2 minutes is generally sufficient.[6]

Issue 2: Low Coupling Yield After Implementing Anti-Racemization Conditions

You've successfully minimized racemization by using a recommended coupling reagent and a weaker base at low temperature, but now your peptide yield is unacceptably low.

Root Cause Analysis and Solutions:

  • Reduced Reaction Kinetics: The conditions used to suppress racemization (weaker base, lower temperature) can also slow down the desired amide bond formation.

    • Solution: Optimize the balance between reaction rate and racemization suppression.

      • Action 1: Increase Reagent Equivalents: Use a slightly higher excess (e.g., 1.5-2 equivalents) of the activated histidine derivative and coupling reagents to drive the reaction to completion.[7]

      • Action 2: Double Coupling: If a single coupling is incomplete, as indicated by a positive Kaiser test, perform a second coupling with fresh reagents before proceeding to the next deprotection step.[7]

      • Action 3: Incremental Temperature Increase: If yield is still low at 0°C, consider gradually increasing the temperature to room temperature while carefully monitoring the extent of racemization.

  • Steric Hindrance: The amino acid being coupled to the histidine may be sterically hindered, leading to a slower reaction rate.

    • Solution: Employ a more potent coupling reagent known for overcoming steric hindrance.

      • Recommended: HATU and COMU are particularly effective for coupling sterically hindered amino acids.[2][3] PyAOP is another excellent choice, especially for coupling N-methylated amino acids.[8]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and resolving racemization issues during the coupling of L-Histidine methyl ester.

troubleshooting_workflow start High Racemization Detected in His-Me Coupling reagent_check Evaluate Coupling Reagent and Additives start->reagent_check base_check Examine Base Used reagent_check->base_check If using carbodiimide alone or standard onium salt solution_reagent Switch to High-Performance Reagent (e.g., DEPBT, HATU/Oxyma, COMU) reagent_check->solution_reagent temp_check Review Reaction Temperature base_check->temp_check solution_base Use Weaker Base (e.g., NMM, 2,4,6-Collidine) base_check->solution_base preactivation_check Assess Pre-activation Time temp_check->preactivation_check solution_temp Lower Temperature to 0°C temp_check->solution_temp solution_preactivation Minimize Pre-activation Time (< 2 minutes) preactivation_check->solution_preactivation low_yield Low Coupling Yield Observed kinetics_issue Reduced Reaction Kinetics low_yield->kinetics_issue steric_hindrance Steric Hindrance low_yield->steric_hindrance solution_equivalents Increase Reagent Equivalents or Double Couple kinetics_issue->solution_equivalents solution_potent_reagent Use Potent Reagent for Hindered Couplings (e.g., HATU, COMU) steric_hindrance->solution_potent_reagent solution_reagent->low_yield solution_base->low_yield solution_temp->low_yield end Racemization Minimized Yield Optimized solution_preactivation->end solution_equivalents->end solution_potent_reagent->end

Caption: A troubleshooting decision tree for histidine racemization.

Frequently Asked Questions (FAQs)

Q1: Why is L-Histidine, methyl ester so prone to racemization?

A1: The racemization of histidine is primarily due to the intramolecular basicity of its imidazole side chain.[9] During the activation of the carboxyl group for peptide coupling, the α-proton becomes more acidic. The nearby π-nitrogen of the imidazole ring can act as an internal base, abstracting this proton to form a planar, achiral enolate intermediate.[10] Reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers.

Q2: What is the role of imidazole side-chain protecting groups in preventing racemization?

A2: Protecting the imidazole side chain is a key strategy to suppress racemization. The choice of protecting group and its position on the imidazole ring are critical. Protection at the π-nitrogen (N-π) is particularly effective as it sterically and electronically hinders its ability to abstract the α-proton.[11] Protecting groups like 4-methoxybenzyloxymethyl (MBom) have been shown to be very effective in eliminating racemization.[11]

Q3: Can I use microwave irradiation to speed up the coupling of histidine derivatives?

A3: While microwave-assisted solid-phase peptide synthesis (SPPS) can accelerate coupling reactions, it can also significantly increase the risk of racemization, especially with sensitive amino acids like histidine.[6] If you choose to use microwave heating, it is crucial to use a robust racemization-suppressing strategy, such as a π-nitrogen protected histidine derivative (e.g., Fmoc-His(MBom)-OH) and a high-performance coupling reagent like COMU.[2]

Q4: How can I accurately quantify the level of racemization?

A4: The most reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[12][13] This technique uses a chiral stationary phase to separate the desired peptide from its D-histidine-containing diastereomer. By integrating the peak areas of the two isomers, you can calculate the percentage of racemization. See Protocol 2 for a general procedure.

Data Presentation

The following table summarizes the percentage of D-histidine isomer formed during the coupling of Fmoc-His(Trt)-OH using various reagents, providing a comparative benchmark for selecting the optimal conditions.

Coupling ReagentAdditiveBase% D-His Isomer
DICHOBtDIPEA5.8%
HBTUHOBtDIPEA4.5%
HATUHOAtDIPEA2.1%
DEPBT -DIPEA <1%
COMUOxymaPureDIPEA1.5%

Note: Data is compiled from various sources and serves as a comparative guide. Actual racemization levels can be sequence- and condition-dependent.[12]

Experimental Protocols

Protocol 1: Peptide Coupling of Fmoc-L-His(Trt)-OMe with Minimized Racemization

This protocol describes a robust method for coupling Fmoc-L-His(Trt)-OMe to a resin-bound amine, minimizing the risk of racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-His(Trt)-OH (1.5 equivalents)

  • DEPBT (1.5 equivalents)

  • N-methylmorpholine (NMM) (3 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.

  • Reagent Solution Preparation: In a separate vial, dissolve Fmoc-L-His(Trt)-OH (1.5 eq.) and DEPBT (1.5 eq.) in DMF.

  • Activation and Coupling: Add NMM (3 eq.) to the reagent solution. Immediately add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), perform a second coupling.

  • Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Protocol 2: Chiral HPLC Analysis for Racemization Quantification

This protocol provides a general workflow for analyzing the enantiomeric purity of a histidine-containing peptide.

Materials:

  • Crude or purified peptide sample

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T for underivatized amino acids)[14]

  • Mobile phase solvents (e.g., HPLC-grade methanol, ethanol, water, and additives like acetic acid or ammonium acetate)

Procedure:

  • Sample Preparation: Dissolve a small amount of the peptide in the initial mobile phase.

  • Column Equilibration: Equilibrate the chiral column with the starting mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Run a pre-optimized isocratic or gradient elution method. A typical mobile phase for a teicoplanin-based column might consist of an alcohol (methanol or ethanol) and water with a small amount of acid and base to control ionization.[14]

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: Identify and integrate the peaks corresponding to the L-His and D-His containing diastereomers. Calculate the percentage of racemization using the formula: % Racemization = [Area(D-His) / (Area(L-His) + Area(D-His))] x 100

Mechanism of Racemization

The primary mechanism for histidine racemization during peptide coupling is via the formation of a 5(4H)-oxazolone intermediate.

racemization_mechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathway cluster_coupling Coupling start L-His-Me activated Activated L-His-Me (e.g., O-acylisourea) start->activated + Coupling Reagent oxazolone Planar Oxazolone Intermediate activated->oxazolone Intramolecular Cyclization enolate Achiral Enolate oxazolone->enolate - H+ (Base-catalyzed) L_peptide Desired L-L Peptide oxazolone->L_peptide + H2N-R' (Attack from one face) D_peptide Undesired D-L Peptide oxazolone->D_peptide + H2N-R' (Attack from opposite face) enolate->oxazolone + H+

Caption: Mechanism of histidine racemization via oxazolone formation.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Ye, Y.-H., Li, H., & Jiang, X. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers, 80(2-3), 172–178. [Link]

  • Ruta, J., Grosset, C., Ravelet, C., Fize, J., Villet, A., Ravel, A., & Peyrin, E. (2007). Chiral resolution of histidine using an anti-D-histidine L-RNA aptamer microbore column. Journal of Chromatography B, 845(2), 186-190. [Link]

  • 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. (2025). ResearchGate. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESİS. [Link]

  • Albericio, F., & El-Faham, A. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 909-923. [Link]

  • Coupling step during synthesis of peptides containing Histidine residue? (2018). ResearchGate. [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (2011). International Journal of Molecular Sciences, 12(5), 2853-2882. [Link]

  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 698-703. [Link]

  • DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. (2004). Luxembourg Bio. [Link]

  • Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. (2013). Journal of Peptide Science, 19(12), 768-774. [Link]

  • Jones, J. H., Ramage, W. I., & Witty, M. J. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]

Sources

Optimization

Troubleshooting low yield in L-(+)-ergothioneine synthesis from L-Histidine, methyl ester

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting for the synthesis of L-(+)-ergothioneine (EGT) from its common precursor,...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting for the synthesis of L-(+)-ergothioneine (EGT) from its common precursor, L-Histidine methyl ester. As Senior Application Scientists, we understand that low yields can stall critical research. This guide is structured to provide not just solutions, but a foundational understanding of the reaction's intricacies, empowering you to diagnose and resolve issues effectively.

Technical Troubleshooting Guide: L-(+)-Ergothioneine Synthesis

The chemical synthesis of L-(+)-ergothioneine is a multi-step process fraught with potential pitfalls that can significantly impact yield.[1] This guide addresses the most common challenges in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My overall yield of L-(+)-ergothioneine is consistently low. Where should I begin troubleshooting?

A low final yield is typically a cumulative problem. A systematic, step-by-step analysis is the most efficient approach to identify the bottleneck.

Initial Diagnostic Workflow:

  • Verify Starting Material Integrity: The quality of your L-Histidine methyl ester is paramount. Impurities or degradation will negatively affect every subsequent step.

  • Monitor Each Reaction Step: Do not wait until the final product isolation to assess success. Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the intermediate at each stage.

  • Characterize Intermediates: Isolate and confirm the structure and purity of the product from each step (e.g., after Bamberger cleavage, thionation, methylation). This will pinpoint the exact stage where the yield is being lost.

  • Optimize Purification Strategies: L-(+)-ergothioneine is a highly polar, zwitterionic molecule, which can make isolation challenging. Significant product loss can occur during workup and purification.

Below is a logical workflow to guide your troubleshooting process.

G start Low EGT Yield Detected sub1 Step 1: Verify Starting Material (L-Histidine Methyl Ester) start->sub1 q1 Purity OK? sub1->q1 sub2 Step 2: Analyze Reaction Intermediates q2 Intermediate Formed? sub2->q2 sub3 Step 3: Evaluate Purification Efficiency q3 Yield Loss During Workup? sub3->q3 sub4 Step 4: Confirm Final Product Identity end Yield Optimized sub4->end q1->sub2 Yes action1 Action: Source high-purity starting material or repurify existing stock. q1->action1 No q2->sub3 Yes action2 Action: Troubleshoot specific reaction step (Thionation, Methylation, etc.). q2->action2 No q3->sub4 No action3 Action: Optimize purification method (e.g., Ion Exchange Chromatography). q3->action3 Yes

Caption: General Troubleshooting Workflow for Low EGT Yield.

Q2: The multi-step synthesis is complex. Can you outline a typical chemical pathway from L-Histidine methyl ester?

Certainly. While several specific reagents and protecting group strategies exist, a common pathway involves the transformation of the imidazole ring and subsequent methylation of the alpha-amino group. A process described in the literature involves a Bamberger cleavage of the imidazole ring, followed by hydrolysis, reaction with a metal thiocyanate to form the 2-mercaptoimidazole ring (thiohistidine), and a series of methylation and deprotection steps.[1]

The workflow below illustrates a generalized synthetic pathway.

G A L-Histidine Methyl Ester B Imidazole Ring Opening (e.g., Bamberger Cleavage) A->B C Intermediate (e.g., 2,5-diamido-4-oxopentanoate) B->C D Ring Closure & Thionation (e.g., with KSCN) C->D E 2-Mercapto-L-histidine (Thiohistidine) D->E F Nα,Nα-trimethylation (Quaternization) E->F G L-(+)-Ergothioneine F->G

Caption: Generalized Chemical Synthesis Pathway of EGT.

Q3: I suspect issues with the thionation step (formation of 2-mercapto-histidine). What are the common failure points?

This is a critical and often low-yielding step. The goal is to introduce a sulfur atom at the C2 position of the imidazole ring.

Potential Causes for Low Yield:

  • Incomplete Ring Opening/Cleavage: If the initial Bamberger cleavage is inefficient, there will be less substrate available for the subsequent thionation and ring-closure.[1] Ensure your reaction conditions (base, solvent, temperature) are optimized for this step.

  • Ineffective Thionating Agent: The reactivity of the thiocyanate salt (e.g., potassium or ammonium thiocyanate) can be affected by moisture. Ensure you are using a dry, high-quality reagent and an appropriate solvent.

  • Side Reactions: Under harsh acidic or basic conditions, side reactions can occur. The primary amine and the carboxylate can react undesirably if not properly managed.

  • Harsh Hydrolysis Conditions: The acid-catalyzed hydrolysis to prepare the substrate for thionation must be carefully controlled to avoid degradation of the amino acid backbone.[1]

Troubleshooting Actions:

  • Analyze the Precursor: Before the thionation step, confirm the successful formation of the ring-opened intermediate (e.g., (S)-alkyl 2,5-diamido-4-oxopentanoate) via NMR or Mass Spectrometry.[1]

  • Optimize Reagent Stoichiometry: Experiment with the molar equivalents of the thiocyanate salt. An excess may be required to drive the reaction to completion, but a large excess can complicate purification.

  • Screen Solvents and Temperature: The choice of solvent is crucial for reagent solubility and reaction kinetics. Test different solvent systems and run the reaction at various temperatures to find the optimal conditions.

Q4: My methylation steps are inefficient, and I see multiple products on my TLC/HPLC. What's going wrong?

The goal is to introduce three methyl groups onto the α-amino nitrogen to form the quaternary ammonium betaine structure. This is typically done after the thiohistidine core has been formed.

Potential Causes for Low Yield:

  • Incomplete Methylation: Insufficient methylating agent (e.g., methyl iodide) or reaction time can lead to a mixture of unmethylated, monomethylated, and dimethylated species.

  • Competing S-Methylation: The thiol group on the imidazole ring is also nucleophilic and can be methylated. This is a common side reaction. To prevent this, the sulfur is often protected (e.g., as a tert-butyl thioether) before N-methylation and deprotected at the final step.[1]

  • Racemization: The use of a strong base during methylation can lead to the deprotonation of the α-carbon, causing racemization and a loss of the desired L-(+)-enantiomer.[1]

  • Ring Alkylation: Some powerful alkylating agents can methylate the imidazole ring nitrogens in addition to the desired amino nitrogen.[1]

Troubleshooting Actions:

  • Protect the Thiol Group: Implement a protection-deprotection strategy for the sulfur atom to prevent S-methylation. A common protecting group is tert-butyl.[1]

  • Control Basicity: Use the mildest base possible that still facilitates the reaction to minimize racemization. Carefully control the stoichiometry of the base.

  • Optimize Methylating Agent Equivalents: Perform a titration experiment, running the reaction with, for example, 3, 4, and 5 equivalents of methyl iodide to find the sweet spot between complete quaternization and excessive side reactions.

  • Monitor Closely: Use HPLC or LC-MS to monitor the formation of the desired trimethylated product and identify the nature of the byproducts.

Q5: How can I accurately quantify my L-(+)-ergothioneine yield and assess its purity?

Accurate quantification is essential for troubleshooting. Due to its high polarity, HPLC is the method of choice.[2]

Recommended Method: HPLC L-(+)-ergothioneine has a strong UV absorbance maximum around 257 nm, making UV detection straightforward.[2] Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used. HILIC is often preferred for highly polar compounds like EGT as it provides better retention.[3]

Parameter Method 1: HILIC [3][4]Method 2: Reversed-Phase (RP-HPLC) [2]
Stationary Phase HILIC Column (e.g., CORTECS UPLC HILIC, Venusil HILIC)C18 Column (often two in tandem for better separation)
Mobile Phase Isocratic or Gradient. Typically high organic (e.g., 85% Acetonitrile) with an aqueous buffer (e.g., Ammonium Acetate or Formate, pH-adjusted).Isocratic. Typically high aqueous (e.g., 1% Methanol) with a buffer (e.g., Boric Acid or Phosphate Buffer, pH-adjusted).
Detection UV @ ~254-257 nmUV @ ~257 nm
Flow Rate ~0.7 - 1.0 mL/min~0.5 - 0.7 mL/min
Column Temp. 25 - 40 °C~25 °C

Key Considerations:

  • Standard Curve: Always prepare a fresh standard curve using a certified L-(+)-ergothioneine reference standard for accurate quantification.

  • Sample Preparation: Ensure your final product is fully dissolved in the mobile phase before injection to prevent precipitation and column clogging. Dilution may be necessary.

  • Peak Purity: Use a Diode Array Detector (DAD) to check the peak purity of your EGT peak. For absolute confirmation, couple the HPLC to a Mass Spectrometer (LC-MS) to verify the mass-to-charge ratio (m/z) of the eluting peak.

Troubleshooting Protocols

Protocol 1: General Reaction Monitoring by HPLC

This protocol provides a framework for tracking the progress of any step in the synthesis.

  • Prepare Analytical Standards: Create stock solutions of your starting material and (if available) the expected product intermediate in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Set Up HPLC Method: Choose an appropriate column and mobile phase that provides good separation between the starting material, product, and any major byproducts.

  • Sample at Time Zero (t=0): Before adding the final reagent to start the reaction, withdraw a small aliquot (~10-20 µL) from the reaction mixture.

  • Quench and Dilute: Immediately quench the reaction in the aliquot by diluting it ~100-fold in a vial containing the mobile phase. This stops the reaction and prepares it for injection.

  • Inject and Analyze: Inject the diluted sample onto the HPLC and record the chromatogram. Note the peak area of the starting material.

  • Sample at Intervals: Repeat steps 4 and 5 at regular intervals (e.g., every 30-60 minutes).

  • Analyze Data: Plot the peak area of the starting material (decreasing) and the product (increasing) over time. The reaction is complete when the starting material peak area is minimal and the product peak area has plateaued.

References

  • Ergothioneine biosynthesis: The present state and future prospect.

  • Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates.

  • Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates.

  • Process for the synthesis of l-(+)-ergothioneine.

  • Synthesis of Ergothioneine.

  • Strain engineering for ergothioneine production.

  • Biosynthesis of ergothioneine: current state, achievements, and perspectives.

  • Impact of Ergothioneine, Hercynine, and Histidine on Oxidative Degradation of Hyaluronan and Wound Healing.

  • Biosynthesis of ergothioneine: current state, achievements, and perspectives.

  • Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates.

  • Optimizing Ergothioneine Biosynthesis and Antioxidant Activity in Agaricus spp. Through Amino Acid Supplementation and Yeast–Peptone Mixtures.

  • The biosynthesis of ergothioneine.

  • Enhancing Ergothioneine Production by Combined Protein and Metabolic Engineering Strategies.

  • A New strategy for Quantitative Analysis of Ergothioneine in Fermentation Broth by RP-HPLC.

  • Ergothioneine - Biosynthesis.

  • Synthesis of L-(+)-Ergothioneine.

  • Recent Strategies for the Biosynthesis of Ergothioneine.

  • Detecting and Quantifying Ergothioneine: A Guide to HPLC-Based Methodologies.

  • Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry.

  • Efficient production of Ergothioneine via an optimized allogenous assembly of the ERG synthesis pathway in Escherichia coli BL21.

  • Validation of an Aqueous Normal Phase Chromatography Method for the Analysis of Ergothioneine in Commercial Mushrooms.

Sources

Optimization

L-Histidine, Methyl Ester Stability: A Technical Support Guide for Researchers

Welcome to our dedicated technical support center for L-Histidine, methyl ester. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile amino acid derivative in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for L-Histidine, methyl ester. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile amino acid derivative in their experiments. Here, we delve into the critical aspects of its stability under various pH and temperature conditions, offering troubleshooting advice and frequently asked questions to ensure the integrity of your work. Our approach is rooted in established scientific principles and practical field experience to help you navigate the nuances of working with this compound.

Section 1: Understanding the Stability Profile of L-Histidine, Methyl Ester

L-Histidine, methyl ester, like other amino acid esters, is susceptible to hydrolysis, which is the primary degradation pathway. The rate of this hydrolysis is significantly influenced by pH and temperature. Understanding the kinetics of this degradation is paramount for designing robust experimental protocols, ensuring accurate results, and defining appropriate storage and handling conditions.

The Hydrolysis of L-Histidine, Methyl Ester

The hydrolysis of L-Histidine, methyl ester results in the formation of L-Histidine and methanol. This reaction can be catalyzed by acid, base, or even occur at a slower rate in neutral conditions. The imidazole side chain of histidine can also play a role in the molecule's overall stability and degradation profile.

Impact of pH on Stability

The stability of L-Histidine, methyl ester is highly pH-dependent. The rate of hydrolysis generally follows a U-shaped curve with respect to pH, where the minimum rate is typically observed in the mid-pH range (around pH 4-5), with significant increases in both acidic and alkaline conditions.

  • Neutral Conditions (pH 6-8): In the neutral pH range, the uncatalyzed hydrolysis by water is the predominant pathway. Generally, amino acid esters exhibit greater stability in this range compared to acidic or alkaline conditions.[1]

  • Base-Catalyzed Hydrolysis (pH > 8): The hydrolysis of L-Histidine, methyl ester is significantly accelerated in the presence of hydroxide ions (OH⁻). This is the most studied degradation pathway for this molecule.[2]

The following diagram illustrates the general mechanisms of ester hydrolysis under different pH conditions.

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) cluster_neutral Neutral Hydrolysis (pH ≈ 7) cluster_base Base-Catalyzed Hydrolysis (pH > 8) Acid_Ester L-Histidine, methyl ester Acid_Protonation Protonated Ester Acid_Ester->Acid_Protonation + H⁺ Acid_Intermediate Tetrahedral Intermediate Acid_Protonation->Acid_Intermediate + H₂O Acid_H2O H₂O (Nucleophile) Acid_Products L-Histidine + Methanol + H⁺ Acid_Intermediate->Acid_Products Neutral_Ester L-Histidine, methyl ester Neutral_Intermediate Tetrahedral Intermediate Neutral_Ester->Neutral_Intermediate + H₂O (slow) Neutral_H2O H₂O (Nucleophile) Neutral_Products L-Histidine + Methanol Neutral_Intermediate->Neutral_Products Base_Ester L-Histidine, methyl ester Base_Intermediate Tetrahedral Intermediate Base_Ester->Base_Intermediate + OH⁻ (fast) Base_OH OH⁻ (Nucleophile) Base_Products L-Histidinate + Methanol Base_Intermediate->Base_Products

Caption: pH-dependent hydrolysis mechanisms of L-Histidine, methyl ester.

Impact of Temperature on Stability

As with most chemical reactions, the rate of hydrolysis of L-Histidine, methyl ester increases with temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. A study on the base hydrolysis of L-(+)-histidine methyl ester determined the Arrhenius activation energy (Ea) to be in the range of 10-12 kcal/mol, which is typical for the base hydrolysis of esters.[2] This indicates a significant increase in the degradation rate with a rise in temperature. Therefore, for optimal stability, L-Histidine, methyl ester solutions should be kept at low temperatures.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of L-Histidine, methyl ester?

A1: The primary degradation products from hydrolysis are L-Histidine and methanol.[2] However, under certain stress conditions such as exposure to light or oxidizing agents, other degradation products may form, primarily related to the imidazole ring of the histidine moiety. For instance, L-histidine itself can degrade to trans-urocanic acid.[3] It is crucial to use a stability-indicating analytical method to separate and quantify the parent compound from all potential degradants.

Q2: What is the optimal pH for storing a solution of L-Histidine, methyl ester?

A2: Based on the general principles of ester hydrolysis, the optimal pH for stability is typically in the acidic to neutral range, approximately pH 4 to 6. However, without specific kinetic data for L-Histidine, methyl ester across the entire pH spectrum, it is recommended to perform preliminary stability studies for your specific application and buffer system. For short-term storage, a slightly acidic buffer is generally preferable to an alkaline one.

Q3: How does temperature affect the shelf-life of my L-Histidine, methyl ester solution?

A3: Temperature has a significant impact on the stability of L-Histidine, methyl ester. The rate of hydrolysis increases exponentially with temperature.[2] For long-term storage, it is recommended to store solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures. Always allow the solution to reach the desired experimental temperature just before use to minimize degradation.

Q4: Can I use a stock solution of L-Histidine, methyl ester that has been stored for an extended period?

A4: It is not recommended without first verifying its purity. The stability of the solution depends on the storage conditions (pH, temperature, and buffer components). Before using an aged stock solution, it is best practice to re-analyze its concentration and purity using a validated analytical method, such as HPLC.

Q5: Are there any buffer components I should avoid when working with L-Histidine, methyl ester?

A5: While L-Histidine, methyl ester is compatible with many common biological buffers, it is important to consider the pH of the final solution. Buffers with a pH above 7 will accelerate hydrolysis. Additionally, the presence of certain metal ions could potentially catalyze degradation, although specific studies on L-Histidine, methyl ester are limited.[4] When formulating, it is always advisable to perform compatibility and stability studies with all excipients.

Section 3: Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues related to the stability of L-Histidine, methyl ester.

G Start Start: Inconsistent Experimental Results CheckPurity Is the purity of L-Histidine, methyl ester stock confirmed? Start->CheckPurity AnalyzeStock Action: Analyze stock solution purity and concentration (e.g., via HPLC). CheckPurity->AnalyzeStock No CheckpH Is the solution pH within the optimal stability range (ideally pH 4-6)? CheckPurity->CheckpH Yes PrepareFresh Action: Prepare fresh stock solution from solid material. AnalyzeStock->PrepareFresh PrepareFresh->CheckpH AdjustpH Action: Adjust pH of the solution. Consider using a different buffer system. CheckpH->AdjustpH No CheckTemp Was the solution exposed to high temperatures for an extended period? CheckpH->CheckTemp Yes AdjustpH->CheckTemp ControlTemp Action: Maintain low-temperature storage and minimize time at room/elevated temperature. CheckTemp->ControlTemp Yes CheckLight Was the solution exposed to light? CheckTemp->CheckLight No ControlTemp->CheckLight ProtectLight Action: Protect solution from light using amber vials or by working in low-light conditions. CheckLight->ProtectLight Yes ConsiderOther Consider other factors: oxidative stress, microbial contamination, incompatible excipients. CheckLight->ConsiderOther No ProtectLight->ConsiderOther End End: Issue Resolved ConsiderOther->End

Caption: Troubleshooting workflow for L-Histidine, methyl ester stability issues.

Section 4: Experimental Protocols

Protocol for a Forced Degradation Study of L-Histidine, Methyl Ester

A forced degradation study is essential to understand the intrinsic stability of L-Histidine, methyl ester and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of L-Histidine, methyl ester under various stress conditions (hydrolytic, oxidative, and photolytic).

Materials:

  • L-Histidine, methyl ester dihydrochloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210 nm)

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of L-Histidine, methyl ester (e.g., 1 mg/mL) in high-purity water.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature (due to rapid degradation).

    • Withdraw samples at short time intervals (e.g., 0, 15, 30, 60 minutes), neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of high-purity water.

    • Incubate at an elevated temperature (e.g., 60 °C) for an extended period (e.g., 48-72 hours).

    • Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a transparent container to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples at various time points and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method that separates the intact L-Histidine, methyl ester from its degradation products.

    • Quantify the amount of remaining L-Histidine, methyl ester and the formation of any degradation products.

Section 5: Quantitative Stability Data

The following table summarizes the available kinetic data for the base-catalyzed hydrolysis of L-(+)-histidine methyl ester.[2]

Temperature (°C)k (l mol⁻¹ min⁻¹) for unprotonated esterk (l mol⁻¹ min⁻¹) for monoprotonated ester
2537.102790
3772.345439
50142.710690

Note: The monoprotonated species refers to the ester with a protonated α-amino group. The rate of hydrolysis for this species is significantly higher.

References

  • G. L. Amidon, G. D. Leesman, and R. L. Cmar, "Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers," Pharmaceutical Research, vol. 15, no. 8, pp. 1283-1288, 1998. Available: [Link]

  • J. D. Roberts and M. C. Caserio, "25.5: Reactions of Amino Acids," Chemistry LibreTexts, 2021. Available: [Link]

  • M. M. Shoukry, "Kinetics of hydrolysis of coordinated amino acid ester in aqueous solution at 25°C.," ResearchGate, 2013. Available: [Link]

  • C. Wang et al., "Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine," Pharmaceutical Research, vol. 32, no. 8, pp. 2625-2635, 2015. Available: [Link]

  • R. W. Hay and P. J. Morris, "The interaction of l-(+)-histidine methyl ester with metal ions. Part II. The metal-ion catalysed base hydrolysis of l-(+)-histidine methyl ester," Journal of the Chemical Society A: Inorganic, Physical, Theoretical, pp. 1524-1531, 1971. Available: [Link]

  • M. M. Shoukry, "Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex," ResearchGate, 2013. Available: [Link]

  • C. Wang, A. Yamniuk, J. Dai, S. Chen, P. Stetsko, N. Ditto, and Y. Zhang, "Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine," ResearchGate, 2015. Available: [Link]

  • C. Wang et al., "Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine," PubMed, 2015. Available: [Link]

  • A. A. Shoukry, "Kinetics of base hydrolysis of α-amino acid esters catalyzed by the copper(II) complex of N,N,N′,N′-tetramethylethylenediamine (Me4en)," ResearchGate, 2006. Available: [Link]

  • S. Singh and M. Bakshi, "Forced Degradation Studies," MedCrave online, 2016. Available: [Link]

  • S. K. Sahoo, N. S. K. Kumar, and M. E. B. N. Prasad, "Significance of Stability Studies on Degradation Product," Research Journal of Pharmacy and Technology, vol. 4, no. 4, pp. 493-500, 2011. Available: [Link]

  • A. S. L. D. S. Jensen, "Forced Degradation Studies for Biopharmaceuticals," Pharmaceutical Technology, 2016. Available: [Link]

  • C. G. D. Morley and R. L. Blakeley, "The degradation of l-histidine, imidazolyl-l-lactate and imidazolylpropionate by Pseudomonas testosteroni," Biochimica et Biophysica Acta (BBA) - General Subjects, vol. 184, no. 2, pp. 466-476, 1969. Available: [Link]

  • eGyanKosh, "TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY,". Available: [Link]

  • A. M. D. G. de Souza, "Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life," Life, vol. 12, no. 9, p. 1368, 2022. Available: [Link]

  • R. W. Hay and P. K. Banerjee, "Kinetics of hydrolysis of coordinated a-amino acid esters in aqueous solution at 25°C.," ResearchGate, 1981. Available: [Link]

  • M. M. Shoukry, "Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic acid)," Open Undergraduate Journal of Chemistry, vol. 1, no. 1, pp. 1-10, 2015. Available: [Link]

  • I. M. Kovach, I. H. Pitman, and T. Higuchi, "Amino Acid Esters of Phenols as Prodrugs: Synthesis and Stability of Glycine, β-Aspartic acid, and α-Aspartic Acid Esters of p-Acetamidophenol," Journal of Pharmaceutical Sciences, vol. 70, no. 8, pp. 881-885, 1981. Available: [Link]

  • M. C. Sam, "De-esterification of amino acid esters," ResearchGate, 2022. Available: [Link]

  • R. W. Hay and P. K. Banerjee, "The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate," Journal of Inorganic Biochemistry, vol. 14, no. 2, pp. 147-154, 1981. Available: [Link]

  • R. Biswas, N. Maillard, J. Kofoed, and J.-L. Reymond, "Ester hydrolysis reaction catalysed by histidine containing peptides...," ResearchGate, 2010. Available: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for L-Histidine, Methyl Ester and Its Derivatives

Welcome to the technical support center for the purification of L-histidine, methyl ester, and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these v...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of L-histidine, methyl ester, and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile compounds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the common challenges encountered during purification. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you face in the lab.

Section 1: General Questions & Core Concepts

This section addresses fundamental questions about the properties of L-histidine, methyl ester and the general approaches to its purification.

Q1: What are the key chemical properties of L-histidine, methyl ester that influence its purification?

A1: The purification strategy for L-histidine, methyl ester is dictated by its key structural features: a primary amine, a methyl ester, and the imidazole side chain.

  • Basicity: The presence of the α-amino group (pKa ~7.0-8.0) and the imidazole ring (pKa ~6.0) means the molecule's overall charge is highly pH-dependent.[1][2] This is a critical handle for purification techniques like ion-exchange chromatography and for optimizing solubility during crystallization.

  • Polarity: As a small amino acid ester, it is quite polar and typically soluble in polar solvents like water and methanol, especially in its salt form (dihydrochloride).[3] Its solubility in less polar organic solvents is limited, which can be exploited for precipitation and extraction.

  • Reactivity & Instability: The methyl ester is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which can lead to the formation of L-histidine as a major impurity.[4][5] The imidazole ring can also participate in side reactions, particularly if not protected during synthesis.

  • Chirality: The α-carbon is a stereocenter. Harsh reaction or purification conditions (e.g., extreme pH or high temperatures) can lead to racemization, compromising the enantiomeric purity of the final product.[6][7]

Q2: My L-histidine, methyl ester is the dihydrochloride salt. How does this affect my purification strategy?

A2: The dihydrochloride salt is the most common commercially available form of L-histidine, methyl ester due to its enhanced stability and solubility in polar solvents.[3] When working with the dihydrochloride salt, consider the following:

  • Neutralization: Before proceeding with reactions that require the free base (e.g., N-acylation), the hydrochloride salt must be neutralized. This is typically done in situ using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4] Incomplete neutralization can lead to low reaction yields.

  • Aqueous Workup: During aqueous workups, the high water solubility of the salt form can make extraction into organic solvents difficult. It may be necessary to adjust the pH of the aqueous layer to near neutral or slightly basic to favor the extraction of the free base into an organic solvent.

  • Crystallization: The dihydrochloride salt is often purified by recrystallization from solvent systems like methanol/ether or ethanol/water.[3][8][9] The presence of the chloride counter-ions is integral to the crystal lattice formation.

Section 2: Troubleshooting Chromatographic Purification

Flash chromatography is a workhorse technique for purifying L-histidine, methyl ester and its derivatives. However, the unique properties of these compounds can present challenges.

Q3: I'm seeing significant peak tailing during silica gel chromatography. What's causing this and how can I fix it?

A3: Peak tailing is a common issue when purifying basic compounds like L-histidine, methyl ester on acidic silica gel. The primary cause is the strong interaction between the basic amino groups and the acidic silanol groups (Si-OH) on the silica surface. This leads to slow elution and broad, tailing peaks.

Solutions:

  • Baseline Additive: Add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N).[10] The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper peaks.

  • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Reverse-phase chromatography (C18) is another excellent option, particularly for more nonpolar derivatives.[11][12]

Q4: My product is co-eluting with a byproduct. How can I improve the resolution?

A4: Improving resolution in chromatography requires optimizing the selectivity of your system. Here are several strategies to try:

  • Gradient Optimization: If you are using a gradient elution, make it shallower around the elution point of your compound. This will increase the separation between closely eluting peaks.

  • Solvent System Modification: Change the solvent system to alter the selectivity. For normal phase silica gel, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly change the elution order and resolution.

  • TLC Analysis is Key: Before scaling up to a column, thoroughly screen different solvent systems using Thin Layer Chromatography (TLC).[10][13] A good solvent system for column chromatography will give your desired product an Rf value between 0.2 and 0.4 and show good separation from impurities.[10]

Experimental Protocol: TLC Analysis of L-Histidine, Methyl Ester Derivatives

  • Prepare TLC Plate: Use a silica gel 60 F254 plate.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., methanol). Spot the crude mixture, your starting material, and a co-spot (crude and starting material in the same spot) on the baseline.

  • Eluent System: A common starting point is Dichloromethane (DCM) / Methanol (MeOH) in a 9:1 ratio. For more polar compounds, increase the proportion of methanol. If streaking occurs, add 0.5% triethylamine to the eluent.

  • Development: Place the TLC plate in a chamber saturated with the eluent vapor and allow the solvent front to travel up the plate.

  • Visualization:

    • UV Light: View the plate under UV light (254 nm) to see UV-active compounds.

    • Staining: Dip the plate in a ninhydrin solution and gently heat. Primary and secondary amines will appear as purple or yellow spots. This is excellent for tracking the consumption of the starting amine and the appearance of the product.

Section 3: Troubleshooting Crystallization

Crystallization is a powerful technique for achieving high purity. However, it can be challenging to establish a robust crystallization protocol.

Q5: I've removed the solvent, but my product is an oil, not a solid. What should I do?

A5: "Oiling out" is a common problem, especially when residual solvents or impurities are present. Here are some steps to induce crystallization:

  • High Vacuum: Ensure all volatile solvents have been thoroughly removed under high vacuum.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the oil to act as a template for crystallization.

  • Trituration: Add a small amount of a solvent in which your product is insoluble (but the impurities might be soluble), such as diethyl ether or hexanes. Agitate the mixture, which may cause the product to precipitate as a solid.

  • Re-purify: If the above methods fail, it's likely that the purity of your material is too low for crystallization. Consider re-purifying by column chromatography.

Q6: My crystallization yield is very low. How can I improve it?

A6: Low yield can be due to several factors. Consider the following optimizations:

  • Solvent System: The choice of solvent is critical. You need a solvent (or solvent system) in which your product is soluble at high temperatures but sparingly soluble at low temperatures. For L-histidine, methyl ester dihydrochloride, methanol/ether or ethanol/water are common choices.[3][8]

  • Cooling Rate: Slow cooling generally leads to larger, purer crystals and better yields. Rapid cooling can trap impurities and lead to the formation of small crystals that are difficult to filter.

  • Concentration: Ensure you are starting with a saturated or near-saturated solution at the higher temperature. If the solution is too dilute, the product may not crystallize upon cooling.

  • Antisolvent Addition: A powerful technique is antisolvent crystallization. Dissolve your compound in a good solvent (e.g., methanol) and then slowly add a solvent in which it is insoluble (e.g., diethyl ether) until the solution becomes cloudy. Then, add a small amount of the good solvent to redissolve the solid and allow the mixture to cool slowly.[14][15][16]

Diagram: Crystallization Troubleshooting Workflow

G start Crude Product is an Oil high_vac Remove Residual Solvent (High Vacuum) start->high_vac scratch Scratch Flask with Glass Rod high_vac->scratch Still an oil? seed Add Seed Crystal scratch->seed Still an oil? solid_product Solid Product Obtained scratch->solid_product Success triturate Triturate with Anti-Solvent seed->triturate Still an oil? seed->solid_product Success repurify Re-purify by Chromatography triturate->repurify Still an oil? triturate->solid_product Success

Caption: Workflow for inducing crystallization from an oil.

Section 4: FAQs on Specific Impurities

This section focuses on the removal of common impurities encountered during the synthesis and purification of L-histidine, methyl ester derivatives.

Q7: How do I remove unreacted starting materials and coupling reagents (e.g., DCC, HOBt)?

A7: The removal of these reagents depends on their chemical properties.

  • Unreacted L-histidine, methyl ester: This is a basic compound. An acidic wash (e.g., with 1 M HCl) of your organic layer during an extraction will protonate the amine and pull it into the aqueous layer.

  • Unreacted Carboxylic Acid (in acylation reactions): This is an acidic compound. A basic wash (e.g., with saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, and the resulting carboxylate salt will be soluble in the aqueous layer.

  • Dicyclohexylurea (DCU): This is a common byproduct when using dicyclohexylcarbodiimide (DCC) as a coupling reagent. DCU is notoriously difficult to remove due to its low solubility in most organic solvents.

    • Filtration: DCU will often precipitate out of the reaction mixture (e.g., in DCM or DMF). It can be removed by filtration before the workup.

    • Crystallization: DCU is often less soluble than the desired product, so it may be removed during the crystallization of your final compound.

  • Hydroxybenzotriazole (HOBt) / Hydroxyazabenzotriazole (HOAt): These additives are acidic and can be removed with a basic wash during the workup.

Q8: I suspect the methyl ester has been partially hydrolyzed to the carboxylic acid. How can I confirm this and remove the acid?

A8: Hydrolysis of the methyl ester results in the formation of the corresponding carboxylic acid (e.g., N-acetyl-L-histidine).

  • Confirmation:

    • TLC: The carboxylic acid will be significantly more polar than the methyl ester and will have a much lower Rf value on silica gel TLC. Adding a small amount of acetic acid to the eluent can help to produce a less streaky spot for the carboxylic acid.[10]

    • HPLC: An analytical HPLC run will show a separate peak for the carboxylic acid, typically with a shorter retention time on a reverse-phase column.[7][11]

    • NMR: In ¹H NMR, the characteristic singlet for the methyl ester protons (-OCH₃) at around 3.7 ppm will be absent for the hydrolyzed product.

  • Removal:

    • Extraction: As mentioned in Q7, a basic wash (e.g., saturated NaHCO₃) during an extractive workup will selectively remove the acidic impurity into the aqueous layer.

    • Chromatography: If the basic wash is not feasible, flash chromatography on silica gel can effectively separate the more polar carboxylic acid from the less polar methyl ester.

Data Summary: Physicochemical Properties for Purification

Compound/ImpurityKey PropertySeparation Strategy
L-Histidine, methyl ester BasicAcidic wash, silica gel chromatography (with base additive)
L-Histidine Zwitterionic/BasicAcidic wash, highly polar
N-Acyl-L-Histidine, methyl ester Neutral/Weakly BasicExtraction, Chromatography, Crystallization
N-Acyl-L-Histidine AcidicBasic wash, more polar than ester
Dicyclohexylurea (DCU) Neutral, poorly solubleFiltration, Crystallization
HOBt / HOAt AcidicBasic wash

Diagram: Logic of Extractive Workup

G crude Crude Organic Mixture (Product, Basic/Acidic Impurities) acid_wash Wash with 1M HCl crude->acid_wash base_wash Wash with sat. NaHCO3 acid_wash->base_wash aq_base Aqueous Layer (Basic Impurities) acid_wash->aq_base Removes brine_wash Wash with Brine base_wash->brine_wash aq_acid Aqueous Layer (Acidic Impurities) base_wash->aq_acid Removes dry Dry (Na2SO4), Filter, Concentrate brine_wash->dry purified_org Purified Organic Layer (Product) dry->purified_org

Caption: Standard extractive workup for separating acidic and basic impurities.

References

  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). RSC Publishing. [Link]

  • Total wash elimination for solid phase peptide synthesis. (2023). PMC - NIH. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Royal Society of Chemistry. [Link]

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (n.d.). ResearchGate. [Link]

  • Purification of histidine-tagged proteins using stepwise elution with imidazole. (2006). PubMed. [Link]

  • HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]

  • L-Histidine Methyl Ester Dihydrochloride: Your Source for High-Purity Synthesis. (n.d.). Autech. [Link]

  • Isolation, Purification and Characterization of Histidino-Threosidine, a Novel Maillard Reaction Protein Crosslink from Threose, Lysine and Histidine. (n.d.). PMC - NIH. [Link]

  • Crystallization Behavior and Transformation Kinetics of L-Histidine Polymorphs. (n.d.). ResearchGate. [Link]

  • EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. (n.d.). Suranaree University of Technology. [Link]

  • Crystallization, spectral, and thermal characterization of L-histidine methyl ester dihydrochloride (LHMED). (n.d.). ResearchGate. [Link]

  • Enantioselective Discrimination of Histidine by Means of an Achiral Cubane-Bridged Bis-Porphyrin. (2021). PMC - PubMed Central. [Link]

  • Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. (2023). PMC - NIH. [Link]

  • Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. (n.d.). PMC - NIH. [Link]

  • What is the esterification procedure for L-Histidine ?. (2013). ResearchGate. [Link]

  • VanVeller Lab Resources. (n.d.). Department of Chemistry, Iowa State University. [Link]

  • L-histidine methyl ester dihydrochloride. (n.d.). PubMed. [Link]

  • Synthesis of K. L-Histidine, methyl ester, dihydrochloride. (n.d.). PrepChem.com. [Link]

  • Effect of ethanol on crystallization of the polymorphs of L-histidine. (n.d.). ResearchGate. [Link]

  • HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. (n.d.). SIELC Technologies. [Link]

  • A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. (n.d.). PMC - NIH. [Link]

  • Hydrolysis of Methionine- and Histidine-Containing Peptides Promoted by Dinuclear Platinum(II) Complexes with Benzodiazines as Bridging Ligands. (n.d.). NIH. [Link]

Sources

Optimization

Technical Support Center: Enhancing Enzyme Assays with L-Histidine, Methyl Ester

Welcome to the technical support center for the effective use of L-Histidine, methyl ester (HME) in enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective use of L-Histidine, methyl ester (HME) in enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice. Here, we delve into the causality behind experimental choices to ensure your assays are both efficient and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role and properties of L-Histidine, methyl ester in enzymatic reactions.

Q1: What are the primary applications of L-Histidine, methyl ester in enzyme assays?

L-Histidine, methyl ester is a versatile reagent used in various biochemical applications.[1] Primarily, it serves as:

  • A substrate: For studying the kinetics and mechanisms of enzymes that recognize histidine or its derivatives.[1]

  • An inhibitor: It is a known irreversible inhibitor of histidine decarboxylase and can act as a competitive or mixed inhibitor for other enzymes like histidine ammonia-lyase.[1][2][3]

  • A research tool: Its structural similarity to histidine allows for probing the role of histidine residues in the active sites of proteins and enzymes.

Q2: What is the mechanism of action of L-Histidine, methyl ester as an enzyme inhibitor?

The inhibitory mechanism of HME is enzyme-specific. For histidine decarboxylase, it acts as a time-dependent, irreversible inhibitor.[1][2] For other enzymes, such as histidine ammonia-lyase, it can function as a competitive inhibitor, binding to the active site and preventing the natural substrate from binding.[3] The presence of the methyl ester group alters its chemical properties compared to L-histidine, influencing its binding affinity and interaction with the enzyme's active site.

Q3: What are the key physicochemical properties of L-Histidine, methyl ester to consider for assay development?

Understanding the properties of HME is crucial for designing robust assays. The commonly used form is L-Histidine, methyl ester dihydrochloride.[4]

PropertyValue/CharacteristicReference
Molecular Formula C₇H₁₁N₃O₂ · 2HCl
Molecular Weight 242.10 g/mol
Appearance White to off-white solid
Solubility Readily soluble in water, DMSO, and methanol
Melting Point ~207 °C (decomposes)
Optical Activity [α]20/D +9.0°, c = 2 in H₂O

Q4: How should L-Histidine, methyl ester be prepared and stored for optimal performance?

For consistent results, proper handling and storage are essential.

  • Preparation: Prepare fresh solutions in your desired assay buffer. Given its solubility, it dissolves readily in aqueous solutions.

  • Storage of Solid: Store the solid compound at -20°C under an inert atmosphere.

  • Solution Stability: While soluble, the long-term stability of HME in solution, particularly at neutral or alkaline pH, can be a concern due to potential hydrolysis of the methyl ester. It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short periods.

Section 2: Troubleshooting Guides

This section provides a problem-solution format for specific issues you may encounter during your experiments with L-Histidine, methyl ester.

Guide 1: Unexpected or No Enzyme Inhibition

Symptom: You expect L-Histidine, methyl ester to inhibit your enzyme, but you observe little to no effect on enzyme activity.

Potential Cause Troubleshooting Steps
Incorrect Mechanism of Inhibition: Your enzyme may not be susceptible to inhibition by HME. Review the literature to confirm if HME is a known inhibitor for your specific enzyme or enzyme class.
Inappropriate Assay Conditions: The inhibitory effect of HME can be pH-dependent. The protonation state of the imidazole ring is crucial for its interaction with the enzyme. Perform a pH titration experiment to determine the optimal pH for inhibition.
Degradation of HME: The methyl ester group can hydrolyze, especially at non-neutral pH or over time, converting HME to L-histidine, which may not be an inhibitor. Prepare fresh HME solutions for each experiment. Verify the integrity of your HME stock by analytical methods like HPLC if problems persist.[5]
Insufficient Inhibitor Concentration: The concentration of HME may be too low to elicit an inhibitory effect. Perform a dose-response experiment with a wide range of HME concentrations to determine its IC₅₀.
Guide 2: High Assay Variability and Poor Reproducibility

Symptom: You observe significant well-to-well or day-to-day variability in your enzyme assay results when using L-Histidine, methyl ester.

Potential Cause Troubleshooting Steps
Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially for small volumes of concentrated HME stock solutions. Prepare a master mix of reagents whenever possible to minimize pipetting errors.[6]
Instability of HME in Assay Buffer: If your assay requires prolonged incubation times, HME may be degrading during the experiment. Assess the stability of HME in your assay buffer over the time course of your experiment. Consider shorter incubation times if significant degradation is observed.
Buffer Composition Issues: Components in your assay buffer could be interfering with the assay. Ensure all buffer components are at the correct concentration and pH. Be aware that L-histidine itself can sometimes be present as a contaminant and may have its own effects.[7]
Temperature Fluctuations: Maintain a consistent temperature throughout the assay, as enzyme activity is highly temperature-dependent.[6]
Guide 3: Interpreting Unexpected Kinetic Data

Symptom: Your kinetic data in the presence of L-Histidine, methyl ester does not fit standard inhibition models or shows unexpected behavior.

Potential Cause Troubleshooting Steps
Complex Inhibition Mechanism: HME may exhibit a more complex inhibition mechanism than simple competitive inhibition, such as mixed or non-competitive inhibition. Analyze your data using different kinetic models to find the best fit.
Irreversible Inhibition: For some enzymes, like histidine decarboxylase, HME is an irreversible inhibitor.[1][2] This will result in time-dependent inhibition. Pre-incubate the enzyme with HME for varying amounts of time before adding the substrate to characterize the rate of inactivation.
HME Degradation Product Interference: Degradation of HME to L-histidine could lead to mixed populations of inhibitor and a potential substrate or a weaker inhibitor, complicating the kinetic analysis. Ensure the purity and stability of your HME solution.
Assay Artifacts: At high concentrations, HME or its degradation products might interfere with the detection method of your assay (e.g., absorbance or fluorescence). Run appropriate controls with HME alone (no enzyme) to check for any interference.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Determining the IC₅₀ of L-Histidine, Methyl Ester

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of HME for a target enzyme.

  • Prepare Reagents:

    • Prepare a concentrated stock solution of L-Histidine, methyl ester dihydrochloride in your assay buffer.

    • Prepare a series of dilutions of the HME stock solution. A 10-point, 3-fold serial dilution is a good starting point.

    • Prepare your enzyme and substrate solutions at the desired concentrations.

  • Assay Procedure:

    • In a microplate, add a fixed amount of enzyme to each well.

    • Add the different concentrations of HME to the wells. Include a control with no HME.

    • Pre-incubate the enzyme and HME for a specific time (e.g., 15-30 minutes) at a constant temperature.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction rates for each HME concentration.

    • Normalize the rates to the control (no inhibitor) to get the percent inhibition.

    • Plot the percent inhibition against the logarithm of the HME concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Diagram 1: General Troubleshooting Workflow for HME Enzyme Assays

Caption: A systematic approach to troubleshooting common issues in HME-based enzyme assays.

Diagram 2: Potential Fates of L-Histidine, Methyl Ester in an Enzyme Assay

HME_Fates HME L-Histidine, Methyl Ester (HME) Active Compound Inhibition Enzyme Inhibition HME->Inhibition Hydrolysis {Hydrolysis (pH, time)} HME->Hydrolysis Enzyme Enzyme Enzyme->Inhibition Substrate_Metabolism Substrate Metabolism Enzyme->Substrate_Metabolism No_Effect No/Weak Inhibition Enzyme->No_Effect Substrate Substrate Substrate->Substrate_Metabolism Product Product Substrate_Metabolism->Product L_Histidine L-Histidine Degradation Product Hydrolysis->L_Histidine L_Histidine->No_Effect

Caption: Possible interactions and degradation pathways of HME within an enzymatic assay.

References

  • Alston, T. A., & Abeles, R. H. (1987). Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. Biochemistry, 26(13), 4082–4085. Retrieved from [Link]

  • Wang, C., Li, Y., & Liu, D. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Pharmaceutical Research, 32(8), 2630–2639. Retrieved from [Link]

  • Kitamura, M. (2004). Crystallization Behavior and Transformation Kinetics of L-Histidine Polymorphs. Crystal Growth & Design, 4(5), 941–946. Retrieved from [Link]

  • San Diego Mesa College. (2022). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]

  • PubChem. (n.d.). Histidine-methyl-ester. Retrieved from [Link]

  • Wang, C., Li, Y., & Liu, D. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Request PDF. Retrieved from [Link]

  • Kim, S., et al. (2023). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Communications Biology, 6(1), 1-11. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Retrieved from [Link]

  • Givot, I. L., & Abeles, R. H. (1970). Inhibition of Histidine Ammonia Lyase by Heteroaryl‐alanines and Acrylates. Journal of Biological Chemistry, 245(13), 3271-3273. Retrieved from [Link]

  • Chen, B., et al. (2002). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Pharmaceutical Research, 19(11), 1647–1654. Retrieved from [Link]

  • Bennett, D. W., & Trice, G. M. (1996). L-histidine methyl ester dihydrochloride. Acta Crystallographica Section C: Crystal Structure Communications, 52(3), 696–698. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Kim, S., et al. (2023). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Histidine methyl ester. Retrieved from [Link]

  • Givot, I. L., & Abeles, R. H. (1970). Inhibition of histidine ammonia lyase by heteroaryl-alanines and acrylates. PubMed. Retrieved from [Link]

  • da Silva, A. G. S., et al. (2022). Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution. Materials, 15(15), 5429. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Histidine Assay Kit. Retrieved from [Link]

  • Pikal-Cleland, K. A., et al. (2012). Investigation of histidine stabilizing effects on LDH during freeze-drying. Journal of Pharmaceutical Sciences, 101(12), 4421-4429. Retrieved from [Link]

  • Kuno, M., et al. (2005). Gas-phase structure of protonated histidine and histidine methyl ester: combined experimental mass spectrometry and theoretical ab initio study. The Journal of Physical Chemistry A, 109(39), 8789–8800. Retrieved from [Link]

  • Shoukry, M. M., et al. (2020). Kinetics, mechanism and density functional theory calculations on base hydrolysis of α-amino acid esters catalyzed by [Pd(AEMP)(H2O)2]2+. Monatshefte für Chemie-Chemical Monthly, 151(4), 535–543. Retrieved from [Link]

  • Organic Letters Ahead of Print. (2026). ACS Publications. Retrieved from [Link]

  • Raja, A., & Sadiq, U. (2023). Biochemistry, Histidine. StatPearls. Retrieved from [Link]

  • Fisher, B. J., et al. (2023). Identification of an Allene Warhead That Selectively Targets a Histidine Residue in the Escherichia coli Oxidoreductase Enzyme DsbA. ACS Medicinal Chemistry Letters, 14(4), 435–441. Retrieved from [Link]

Sources

Troubleshooting

Overcoming challenges in the large-scale synthesis of L-Histidine, methyl ester

Welcome to the technical support center for the large-scale synthesis of L-Histidine, methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of L-Histidine, methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to planning and executing the synthesis.

Question 1: What is the most common and scalable method for synthesizing L-Histidine, methyl ester?

Answer: The most prevalent and industrially viable method is the direct Fischer-Speier esterification of L-Histidine using methanol as both the reagent and solvent, catalyzed by a strong acid.[1][2] The two most common acid sources for this transformation on a large scale are Thionyl Chloride (SOCl₂) and Trimethylchlorosilane (TMSCl).[3][4][5]

  • Thionyl Chloride (SOCl₂/MeOH): This is a highly effective method. SOCl₂ reacts with methanol in situ to generate anhydrous HCl gas, which acts as the Brønsted acid catalyst, and sulfur dioxide. A key advantage is that SOCl₂ also consumes the water produced during the esterification, which helps drive the reaction equilibrium toward the product, in accordance with Le Châtelier's principle.[1][5]

  • Trimethylchlorosilane (TMSCl/MeOH): This system is also very efficient and offers milder reaction conditions, often proceeding at room temperature.[3] TMSCl reacts with methanol to generate HCl, the catalyst, and methoxytrimethylsilane. This method is advantageous due to its simple workup, often requiring only the evaporation of volatiles to yield the product hydrochloride salt.[3]

The final product is typically isolated as the stable L-Histidine methyl ester dihydrochloride salt.[6][7]

Question 2: Why is the product isolated as a dihydrochloride salt? What are its implications?

Answer: L-Histidine methyl ester has three basic nitrogen atoms: the α-amino group and the two nitrogens of the imidazole ring. In the presence of a strong acid catalyst like HCl (generated from SOCl₂ or TMSCl), the α-amino group and one of the imidazole nitrogens are protonated. The resulting dihydrochloride salt (C₇H₁₁N₃O₂·2HCl) is a stable, crystalline solid that is readily purified.[6][8]

Implications:

  • Enhanced Stability: The salt form is generally more stable and less hygroscopic than the free base, making it easier to handle and store.[8]

  • Improved Solubility: It is highly soluble in polar solvents like water and methanol but less soluble in nonpolar organic solvents, which is a key factor in designing purification and workup procedures.[8]

  • Handling: While more stable, it can still be hygroscopic and should be stored under dry, inert conditions.[8]

Question 3: Are protecting groups necessary for the imidazole ring during esterification?

Answer: For the specific goal of synthesizing the methyl ester via Fischer esterification, protecting the imidazole ring is generally not necessary. The strongly acidic conditions used for the esterification protonate the imidazole ring, effectively deactivating it towards undesired side reactions like N-alkylation.

However, if subsequent reactions are planned that involve base-labile or nucleophilic reagents, protection of the imidazole nitrogen might be required.[9][10] Common protecting groups for the histidine side chain in peptide synthesis include Trityl (Trt) and t-Butoxycarbonyl (Boc), but these are typically applied after the esterification is complete or to the starting amino acid before a different coupling chemistry is employed.[9][11]

Part 2: Troubleshooting Guide

This section tackles specific problems you might encounter during the synthesis, providing causal analysis and actionable solutions.

Question 4: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue in Fischer esterification, as it is an equilibrium-controlled process.[12] Several factors can contribute to this problem.

Potential Cause Scientific Explanation Recommended Solution
Incomplete Reaction The reaction has not reached equilibrium or has stalled. L-Histidine has low solubility in pure methanol initially.1. Increase Reaction Time/Temperature: Refluxing for an extended period (16-48 hours) is often necessary.[4][5] 2. Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. A common mobile phase is Methanol/Dichloromethane (e.g., 3:7 v/v).[5]
Presence of Water Water is a product of the reaction. Excess water in the starting materials or solvent will shift the equilibrium back towards the reactants.[1]1. Use Anhydrous Solvents: Ensure your methanol is of high purity and low water content. 2. Use a Dehydrating Catalyst: Thionyl chloride (SOCl₂) is excellent for this as it reacts with water.[5] If using other acids, consider adding a water scavenger like molecular sieves.
Insufficient Catalyst The concentration of the acid catalyst (HCl) is too low to effectively protonate the carbonyl and drive the reaction forward at a reasonable rate.1. Optimize Catalyst Loading: A typical molar ratio is 1.2 to 1.5 equivalents of SOCl₂ or TMSCl relative to L-Histidine.[3][5] 2. Ensure Proper Addition: Add the catalyst dropwise at a low temperature (0 °C) to control the initial exotherm before heating to reflux.[4]
Product Loss During Workup The dihydrochloride salt is highly soluble in methanol. Significant product can be lost if the crystallization/precipitation is not optimized.1. Concentrate Thoroughly: After the reaction, rotary evaporate the methanol until a thick slurry or solid is formed.[4] 2. Use an Anti-Solvent: After concentrating, adding a nonpolar solvent like diethyl ether can help precipitate more of the product from any remaining methanol.[4]

Here is a decision tree to guide your troubleshooting process for low yield:

low_yield_troubleshooting start Low Yield Observed check_tlc Does TLC show unreacted L-Histidine? start->check_tlc check_water Was anhydrous methanol used? Was a dehydrating agent (e.g., SOCl₂) used? check_tlc->check_water No solution_time Action: Increase reaction time/temperature. Continue monitoring by TLC. check_tlc->solution_time Yes check_catalyst Was the catalyst loading sufficient (e.g., >1.2 eq)? check_water->check_catalyst Yes solution_water Action: Use fresh anhydrous solvent. Ensure SOCl₂ is active. check_water->solution_water No check_workup Was the product fully precipitated/crystallized? check_catalyst->check_workup Yes solution_catalyst Action: Re-run with optimized catalyst concentration. check_catalyst->solution_catalyst No solution_workup Action: Concentrate further. Use an anti-solvent (e.g., ether) to induce precipitation. check_workup->solution_workup No

Troubleshooting decision tree for low reaction yield.

Question 5: I observe significant impurities in my crude product's NMR/HPLC analysis. What are they and how can I prevent them?

Answer: While this synthesis is relatively clean, several impurities can arise from side reactions or incomplete conversion.

  • Unreacted L-Histidine: The most common "impurity" is the starting material. Its presence indicates an incomplete reaction.

    • Identification: It will have a different retention time in HPLC and lack the characteristic methyl ester singlet (~3.7 ppm) in ¹H NMR.

    • Prevention: Follow the recommendations for improving yield (Question 4), particularly by ensuring sufficient reaction time and anhydrous conditions.[1]

  • Dimerization/Polymerization: Under harsh conditions or if activating agents for peptide coupling are inadvertently present, small amounts of peptide-like dimers could form.

    • Identification: These would appear as higher molecular weight species in mass spectrometry and complex, overlapping peaks in NMR.

    • Prevention: This is rare in a clean Fischer esterification. Ensure no cross-contaminants are present. Stick to the recommended reaction conditions.

  • Impurities from Starting Material: The quality of the initial L-Histidine is critical. Related amino acids or enantiomeric impurities could be carried through the synthesis.[13][14]

    • Identification: Requires careful analysis, potentially with a chiral HPLC method to check for racemization.

    • Prevention: Always use a high-purity, well-characterized source of L-Histidine. While Fischer esterification generally has a low risk of racemization at the α-carbon, it's a critical parameter to verify for pharmaceutical applications.[3]

Question 6: The workup is challenging, and my product is oily or difficult to crystallize. What can I do?

Answer: This issue often relates to residual solvent or impurities inhibiting crystallization.

  • Ensure Complete Solvent Removal: Methanol must be thoroughly removed via rotary evaporation. Co-evaporation with a solvent like dichloromethane (DCM) can help remove the last traces of methanol.

  • Induce Crystallization: If the product remains an oil after solvent removal, try the following:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This creates nucleation sites for crystal growth.

    • Trituration: Add a small amount of a non-solvent (an "anti-solvent") in which the product is insoluble, such as cold diethyl ether or ethyl acetate.[4] Stir or sonicate the mixture. The product should precipitate as a solid.

    • Seeding: If you have a small amount of crystalline product from a previous batch, add a single crystal to the oil to initiate crystallization.

  • Perform Recrystallization: For purification, the crude solid can be recrystallized. A common method is to dissolve the solid in a minimal amount of hot methanol and then allow it to cool slowly. If needed, a non-solvent can be carefully added to the hot solution until it becomes slightly turbid, then cooled.[15]

Part 3: Experimental Protocols & Data

This section provides a detailed, actionable protocol for the synthesis and includes a summary of key product specifications.

Protocol 1: Large-Scale Synthesis of L-Histidine Methyl Ester Dihydrochloride via SOCl₂/Methanol

This protocol is adapted from established procedures and is suitable for scaling.[4][5]

Workflow Diagram:

synthesis_workflow start L-Histidine reaction 1. Cool to 0 °C 2. Add SOCl₂ dropwise 3. Reflux (e.g., 24h) start->reaction reagents Anhydrous Methanol Thionyl Chloride (SOCl₂) reagents->reaction workup 1. Concentrate in vacuo 2. Triturate with Ether 3. Filter reaction->workup product L-Histidine Methyl Ester Dihydrochloride (Crude) workup->product purification Recrystallize from Methanol/Ether product->purification final_product Pure Product purification->final_product

General workflow for L-Histidine methyl ester synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, suspend L-Histidine (1.0 eq, e.g., 155 g, 1.0 mol) in anhydrous methanol (e.g., 1.5 L).

  • Catalyst Addition: Cool the suspension to 0 °C in an ice-water bath. Add thionyl chloride (1.2 eq, e.g., 87.5 mL, 1.2 mol) dropwise via an addition funnel over 30-60 minutes.

    • Causality Note: The slow, cold addition is critical to control the exothermic reaction between SOCl₂ and methanol and to prevent excessive pressure buildup from the HCl and SO₂ gases produced.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C). The suspension will gradually become a clear solution.

  • Monitoring: Let the reaction proceed at reflux for 16-24 hours. Monitor the reaction's completion by TLC (e.g., Mobile Phase: 7:3 CH₂Cl₂/MeOH, Stain: Ninhydrin) by checking for the disappearance of the L-Histidine spot.[5]

  • Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the solution under reduced pressure using a rotary evaporator. This will yield a white solid or a thick, viscous oil. c. To the residue, add a sufficient amount of diethyl ether (e.g., 500 mL) and stir vigorously or sonicate. This will break up the solid and wash away soluble impurities. d. Filter the resulting white solid under vacuum. Wash the filter cake with additional diethyl ether.

  • Drying & Purification: a. Dry the crude product in a vacuum oven at 40-50 °C to a constant weight. A typical yield of crude product is >90%. b. For higher purity, the crude solid can be recrystallized from a minimal amount of hot methanol, followed by the addition of diethyl ether to induce precipitation.

Technical Data Summary

The following table summarizes the key properties of the final product, L-Histidine methyl ester dihydrochloride.

PropertyValueSource(s)
CAS Number 7389-87-9[6][8]
Molecular Formula C₇H₁₁N₃O₂·2HCl[6]
Molecular Weight 242.1 g/mol [6]
Appearance White to off-white crystalline powder[6]
Melting Point ~200-209 °C[4][6]
Solubility Soluble in water, DMSO, methanol.[8]
Storage Conditions Store at 0-8 °C under dry, inert gas. Highly hygroscopic.[6][8]
Analytical Characterization

To ensure the quality of the synthesized L-Histidine methyl ester dihydrochloride, a suite of analytical tests should be performed.

  • HPLC: To determine purity and quantify impurities. A mixed-mode column like Primesep 100 can be used to separate the starting material from the product.[16]

  • ¹H NMR: To confirm the chemical structure. Key signals include the methyl ester singlet (~3.7 ppm) and protons on the imidazole ring and amino acid backbone.

  • Potentiometric Titration: An effective method for determining the assay (potency) of the dihydrochloride salt.[17]

References

  • CN108997187A - A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine - Google Patents.

  • L-Histidine methyl ester dihydrochloride - Chem-Impex.

  • A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine - ResearchGate.

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH.

  • Organic Letters Ahead of Print - ACS Publications.

  • HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies.

  • Histidine methyl ester - 1499-46-3 - Vulcanchem.

  • Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases | Journal of the American Chemical Society.

  • Synthesis of K. L-Histidine, methyl ester, dihydrochloride - PrepChem.com.

  • L-histidine methyl ester dihydrochloride - PubMed.

  • Large-scale identification of protein histidine methylation in human cells - PMC - NIH.

  • What is the esterification procedure for L-Histidine ? | ResearchGate.

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - NIH.

  • Histidine-impurities | Pharmaffiliates.

  • (PDF) A Novel Method for the Protection and Activation of Histidine - ResearchGate.

  • Fischer Esterification - Chemistry LibreTexts.

  • Amino Acid Derivatives for Peptide Synthesis - AAPPTec.

  • Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms - ResearchGate.

  • EP0962453A1 - Histidine derivatives, process for their preparation and their uses - Google Patents.

  • (PDF) Impurity profile of amino acids? - ResearchGate.

  • Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography - PubMed.

  • Site-Specific Histidine Aza-Michael Addition in Proteins Enabled by a Ferritin-Based Metalloenzyme | Journal of the American Chemical Society.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry.

  • Synthesis and purification of 1-Decyl-L-histidine - Benchchem.

  • Synthesis, Characterization and Cu2+ Binding Studies of L-Histidine Ester of 8-Hydroxyquinoline | Request PDF - ResearchGate.

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex | The Journal of Organic Chemistry - ACS Publications.

  • EP0061933A2 - Histidine protection - Google Patents.

  • An Expedient, Scalable Synthesis of the Natural Product L-Anserine.

  • Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction - Beilstein Journals.

  • Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique - JOCPR.

  • Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester - PubMed.

  • Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives | The Journal of Organic Chemistry - ACS Publications.

  • Fischer Esterification - Organic Chemistry Portal.

  • Protective Groups - Organic Chemistry Portal.

  • ANALYTICAL METHOD VALIDATION REPORT: L-HISTIDINE MONOCHLORIDE MONOHYDRATE ASSAY BY POTENTIOMETRIC TITRATION WITH 0. lN SODIUM HY.

Sources

Optimization

Best practices for handling and storing hygroscopic L-Histidine, methyl ester dihydrochloride

Welcome to the dedicated technical support guide for L-Histidine methyl ester dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for L-Histidine methyl ester dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the optimal handling and storage of this hygroscopic compound. By understanding the principles behind these best practices, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is L-Histidine methyl ester dihydrochloride, and why is its hygroscopic nature a concern?

L-Histidine methyl ester dihydrochloride is the dihydrochloride salt of the methyl ester of L-histidine, a crucial amino acid derivative used in various biochemical and pharmaceutical applications.[1] Its chemical structure, with a molecular formula of C₇H₁₁N₃O₂ · 2HCl, makes it susceptible to absorbing moisture from the atmosphere.[2]

This hygroscopic nature is a significant concern because the absorption of water can lead to:

  • Physical Changes: The fine, crystalline powder can clump or cake, making accurate weighing and dispensing difficult.[3][4]

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis of the ester group over time, altering the compound's chemical identity.

  • Inaccurate Concentrations: If the material has absorbed a significant amount of water, the actual mass of the active compound will be lower than the weighed mass, leading to errors in solution concentrations and subsequent experimental results.

Q2: The Safety Data Sheet (SDS) mentions storing the compound in a "cool, dry, well-ventilated place." Can you provide more specific temperature and humidity recommendations?

The recommendations on an SDS are general guidelines. For a highly hygroscopic compound like L-Histidine methyl ester dihydrochloride, more stringent storage conditions are advisable to ensure long-term stability.

Storage ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage.[5] For daily use, store in a desiccator at room temperature.Lowering the temperature reduces the rate of potential degradation reactions. Storing in a desiccator minimizes moisture exposure.
Atmosphere For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.[5][6]An inert atmosphere displaces moisture-laden air, providing the best protection against hydration.
Container Always store in a tightly sealed, airtight container.[2][3][7]Prevents the ingress of atmospheric moisture.
Q3: I've noticed the L-Histidine methyl ester dihydrochloride in my lab has formed clumps. Is it still usable?

Clumping is a clear indication of moisture absorption.[3] While the compound may not be completely degraded, its purity is compromised. For non-critical applications, you might be able to use it after drying. However, for sensitive experiments where stoichiometry is crucial, using a fresh, unopened container is strongly recommended. If you must use the clumped material, it should be dried thoroughly before use.[8]

Troubleshooting Guide

Problem 1: Inconsistent Experimental Results

You are observing variability in your reaction yields or biological assay results when using L-Histidine methyl ester dihydrochloride from the same bottle over time.

Caption: Troubleshooting workflow for inconsistent experimental results.

  • Aliquot the Reagent: Upon receiving a new bottle of L-Histidine methyl ester dihydrochloride, and in a low-humidity environment (ideally a glove box or under a stream of dry nitrogen), aliquot the powder into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric moisture.

  • Improve Sealing: For the primary container, ensure the cap is tightly sealed after each use. For added protection, wrap the cap and neck of the bottle with parafilm.[9]

  • Optimize Storage: Store the main container and aliquots in a desiccator containing an active desiccant (e.g., silica gel with a moisture indicator).[10] For long-term storage, a freezer at -20°C is recommended.[5]

Problem 2: Difficulty in Weighing and Handling

The powder is sticky, adheres to the spatula and weigh boat, and is difficult to transfer quantitatively.

This is a direct consequence of the material absorbing atmospheric moisture, a phenomenon known as deliquescence, where the solid begins to dissolve in the absorbed water.[10]

  • Minimize Exposure Time: Prepare your workspace in advance. Have your weigh boat, spatula, and container ready. Open the reagent bottle for the shortest possible time to minimize its exposure to air.[3]

  • Work in a Controlled Environment: If possible, handle the compound inside a glove box with a dry, inert atmosphere.[11] If a glove box is unavailable, a glove bag flushed with nitrogen can be a cost-effective alternative.

  • Drying the Compound Before Use: For critical applications, if you suspect moisture contamination, you can dry a small amount of the compound under a high vacuum for several hours.[8] It is crucial to ensure the temperature is not elevated to a point that could cause decomposition (the melting point with decomposition is around 198-207°C).[6]

Experimental Protocols

Protocol 1: Aliquoting L-Histidine Methyl Ester Dihydrochloride for Routine Use

This protocol is designed to preserve the integrity of the bulk reagent by creating smaller, manageable portions.

Materials:

  • A new, sealed container of L-Histidine methyl ester dihydrochloride.

  • Appropriate number of small, amber glass vials with airtight caps.

  • Spatula.

  • Analytical balance.

  • Glove box or a glove bag with a dry nitrogen source.

  • Parafilm.

Procedure:

  • Prepare the Environment: Purge the glove box or glove bag with dry nitrogen to reduce the internal humidity to the lowest possible level.

  • Pre-label Vials: Label the empty vials with the compound name, date of aliquoting, and intended use or weight.

  • Equilibrate the Reagent: Allow the sealed container of L-Histidine methyl ester dihydrochloride to come to ambient temperature inside the glove box before opening to prevent condensation.

  • Dispense the Reagent: Open the main container and carefully dispense the desired amount of powder into each pre-labeled vial.

  • Seal the Vials: Tightly cap each vial immediately after filling. For an extra layer of protection, wrap the caps with parafilm.

  • Reseal the Bulk Container: Tightly reseal the main container, wrap it with parafilm, and return it to its recommended long-term storage location.

  • Store Aliquots: Place the newly created aliquots in a desiccator for short-term use.

Protocol 2: Preparing a Stock Solution

This protocol outlines the steps for accurately preparing a stock solution, taking into account the hygroscopic nature of the compound.

Materials:

  • A pre-weighed aliquot of L-Histidine methyl ester dihydrochloride.

  • Volumetric flask.

  • Appropriate solvent (e.g., deionized water, DMSO, methanol).[5][6]

  • Magnetic stirrer and stir bar (optional).

Procedure:

  • Rapid Weighing: Use an analytical balance and quickly weigh the desired amount of the compound from your aliquot vial. Minimize the time the vial is open.

  • Direct Transfer: Transfer the weighed powder directly into the volumetric flask.

  • Initial Solubilization: Add a portion of the chosen solvent to the flask (approximately half of the final volume). Swirl or use a magnetic stirrer to dissolve the compound completely.

  • Bringing to Volume: Once the solid is fully dissolved, carefully add the solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution under appropriate conditions (e.g., refrigerated or frozen, protected from light if necessary).

Caption: Best practices workflow from reagent receipt to solution preparation.

By adhering to these detailed guidelines, you can significantly mitigate the challenges associated with the hygroscopic nature of L-Histidine methyl ester dihydrochloride, leading to more reliable and reproducible scientific outcomes.

References

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Peptides Containing L-Histidine, Methyl Ester

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Histidine, methyl ester-containing peptides. The unique properties of the histidine residue, particul...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Histidine, methyl ester-containing peptides. The unique properties of the histidine residue, particularly its imidazole side chain and the labile C-terminal methyl ester, present specific stability challenges. This guide provides in-depth, field-proven insights and practical solutions to anticipate, diagnose, and resolve these issues, ensuring the integrity and reproducibility of your experiments.

PART 1: Frequently Asked Questions - The First Line of Defense

This section addresses the most common initial queries regarding the stability of histidine-methyl ester peptides.

Q1: Why is my L-Histidine, methyl ester peptide degrading so quickly?

The instability of these peptides typically stems from three primary sources: the histidine residue itself, the C-terminal methyl ester, and the overall peptide sequence. The imidazole side chain of histidine is highly susceptible to oxidation and its protonation state is sensitive to pH changes around physiological conditions, which can alter peptide conformation and stability.[1][2] The methyl ester is prone to hydrolysis, especially under basic conditions.[3]

Q2: What are the primary signs of degradation I should look for in my analysis?

During analytical chromatography (e.g., RP-HPLC), degradation often manifests as the appearance of new, unexpected peaks alongside the main peptide peak. In mass spectrometry (MS), you may observe species with mass increases corresponding to oxidation (+16 Da for 2-oxo-histidine) or mass decreases from the hydrolysis of the methyl ester to a carboxylic acid (-14 Da, as the acid form is -CH3+H = -15+1).[4][5] A loss of biological activity is the ultimate indicator of significant degradation.

Q3: What is the single most critical factor for ensuring the long-term stability of my peptide?

Proper storage in a lyophilized state is paramount. Freeze-drying removes water, which is a key reactant in hydrolysis and can mediate oxidative processes.[6] For maximal stability, store the lyophilized powder at -20°C or, preferably, -80°C, in a tightly sealed container with a desiccant to prevent moisture absorption.[6][7]

Q4: How does pH critically influence the stability of my peptide?

The histidine imidazole side chain has a pKa of approximately 6.0. This means that small shifts in pH around neutrality can significantly alter its protonation state, changing the peptide's charge, conformation, and interactions.[1][8] At low pH (e.g., <5), the protonated, positively charged form is dominant, which can repel other positive charges but may protect against certain oxidative pathways. At higher pH (e.g., >7), the neutral form is prevalent, but the environment is more conducive to base-catalyzed degradation pathways like racemization and ester hydrolysis.[9][10]

Q5: Is it possible to completely prevent the oxidation of the histidine residue?

While complete prevention is challenging, oxidation can be significantly minimized. The primary strategy is to control the peptide's environment. This includes using degassed, high-purity solvents and buffers, minimizing exposure to atmospheric oxygen, and avoiding transition metal ion contamination, which can catalyze oxidation.[9][11] The inclusion of chelating agents (e.g., EDTA) or antioxidants in the formulation can also be highly effective.[12]

PART 2: Troubleshooting Guides - A Deep Dive into Experimental Challenges

This section provides structured, in-depth guidance for diagnosing and resolving specific experimental issues.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: Your analytical chromatogram of a purified peptide shows multiple peaks, indicating loss of purity over time or upon reconstitution.

  • Causality: Peptides with histidine and a methyl ester are susceptible to several degradation pathways that result in structurally distinct products, each producing a unique chromatographic peak. The most common culprits are oxidation of the histidine side chain, hydrolysis of the C-terminal methyl ester, and racemization of the L-histidine to D-histidine.

The key to resolving the issue is to first identify the degradation product. This can be achieved systematically using LC-MS.

G cluster_0 Start: Unexpected HPLC Peak cluster_1 Mass Analysis cluster_2 Identify Degradation Pathway cluster_3 Confirmation & Resolution Start Inject sample into LC-MS Mass Determine Mass of Unknown Peak Start->Mass Compare Compare Mass to Parent Peptide Mass->Compare MassPlus16 Mass +16 Da? Compare->MassPlus16 Δ Mass MassMinus14 Mass -14 Da? MassPlus16->MassMinus14 No Oxidation Conclusion: Oxidation (e.g., 2-oxo-His) Action: Use antioxidants, degassed buffers, chelators. MassPlus16->Oxidation Yes SameMass Same Mass? MassMinus14->SameMass No Hydrolysis Conclusion: Ester Hydrolysis Action: Maintain pH < 7, avoid strong bases. MassMinus14->Hydrolysis Yes Racemization Conclusion: Racemization (Diastereomer) Action: Use chiral column, optimize synthesis/storage pH. SameMass->Racemization Yes (different RT) Other Other (e.g., deamidation, fragmentation) SameMass->Other No

Caption: Diagnostic workflow for identifying peptide degradation products using LC-MS.

  • To Combat Oxidation:

    • Prepare all buffers and solutions with high-purity, degassed water (e.g., by sparging with nitrogen or argon).

    • If compatible with your assay, add a chelating agent like 0.1 mM EDTA to sequester trace metal ions that catalyze oxidation.[12]

    • Minimize headspace oxygen in vials by overlaying with an inert gas before sealing.

    • Protect samples from light, as photo-oxidation can occur with aromatic residues.[13]

  • To Prevent Ester Hydrolysis:

    • Maintain the pH of stock solutions and experimental buffers below 7.0. Acidic conditions (pH 4-6) significantly slow the rate of base-catalyzed hydrolysis.[9]

    • Avoid using strongly basic buffers (e.g., carbonate, phosphate at pH > 8).

    • If the C-terminal carboxyl group is acceptable for your application, consider enzymatic hydrolysis using an esterase as a controlled method to generate the free acid, which is often more stable.[14]

  • To Minimize Racemization:

    • Racemization is primarily a concern during synthesis but can be exacerbated by high pH during storage.[10][15] Storing solutions at a slightly acidic to neutral pH (5.0-7.0) is advisable.

    • If you suspect racemization, confirm by using a chiral chromatography column, which can separate the L-His and D-His diastereomers.[16]

Degradation ProductMass Change (Da)Typical RP-HPLC Elution ChangeCausative Factors
2-oxo-Histidine+15.99Earlier (more polar)Oxygen, transition metals, light[4][11][13]
C-Terminal Free Acid-14.02Earlier (more polar/charged)pH > 7, high temperature[3][9]
D-Histidine Isomer0Slightly different, often laterpH > 8, high temperature[10][15]
Pyroglutamate (if N-term Gln)-17.03Later (less polar)Acidic conditions, heat[10]
Table 1: Common degradation products of L-Histidine, methyl ester peptides and their analytical signatures.
Issue 2: Loss of Biological Activity
  • Symptom: The peptide demonstrates significantly reduced or a complete loss of efficacy in a cell-based or binding assay compared to a freshly prepared standard.

  • Causality: Biological activity is intimately linked to the three-dimensional structure of the peptide. Chemical modifications, even subtle ones, can disrupt the conformation required for target binding. Oxidation of histidine can lower the proton affinity and nucleophilicity of the imidazole side chain, disrupting critical hydrogen bonds or metal coordination sites.[17] Racemization from the natural L-amino acid to the D-amino acid creates a diastereomer that may not fit into the chiral binding pocket of a receptor.[16]

  • Correlate Analytics with Activity: Run a fresh HPLC and LC-MS on the inactive peptide sample. Compare the degradation profile to that of a known active batch. A direct correlation between the appearance of a specific degradation peak (e.g., the oxidized form) and loss of activity is strong evidence for the cause.

  • Assess Conformational Changes: Use Circular Dichroism (CD) spectroscopy to compare the secondary structure of the degraded peptide to a fresh sample. A significant change in the CD spectrum, particularly in the presence of metal ions known to coordinate with histidine, can indicate a functionally relevant conformational shift.[18][19]

  • Implement Proactive Formulation: If oxidation is the culprit, formulate the peptide in a buffer containing antioxidants. Methionine can sometimes be used as a sacrificial antioxidant, as it is readily oxidized and may protect other residues.[12]

  • Consider Chemical Modification: For long-term drug development, if histidine racemization or oxidation is an intractable problem, consider synthesizing an analog. Replacing L-histidine with a non-natural amino acid like 3-methylhistidine can sterically hinder protease action and may alter susceptibility to oxidation while potentially preserving activity.[20]

Issue 3: Poor Solubility and Aggregation Upon Reconstitution
  • Symptom: The lyophilized peptide fails to dissolve completely in the chosen solvent, or the solution appears cloudy or forms a precipitate over time.

  • Causality: Aggregation is driven by intermolecular interactions, primarily hydrophobic forces and hydrogen bonding. The protonation state of histidine is a major factor; at a pH near its pKa (~6.0), a mixture of charged and neutral species exists, which can sometimes lead to reduced solubility.[2] Peptides with high hydrophobic content are particularly prone to aggregation.[21]

This protocol is designed to minimize aggregation by systematically addressing the chemical properties of the peptide.

  • Initial Solvent Choice:

    • Step 1: Begin with sterile, high-purity water. Add a small amount of solvent, vortex, and observe.

    • Step 2: If solubility is poor, determine the net charge of the peptide at pH 7.

      • If the peptide is basic (net positive charge), add a small amount (10-20 µL) of 10% aqueous acetic acid.

      • If the peptide is acidic (net negative charge), add a small amount of 1% aqueous ammonium hydroxide.

    • Step 3: If the peptide remains insoluble and has a high content of hydrophobic residues (>50%), a mild organic solvent is required. Dimethyl sulfoxide (DMSO) is a common first choice.[7] Dissolve the peptide in a minimal volume of DMSO first, then slowly add the aqueous buffer to the DMSO solution while vortexing. Caution: Do not add DMSO to a peptide that is already partially dissolved or "gelling" in an aqueous buffer.

  • Managing Environmental Factors:

    • pH: Once dissolved, ensure the final solution pH is optimal for stability (typically pH 5-6.5). Histidine itself is an excellent buffer in this range.[22][23]

    • Concentration: Do not attempt to make a stock solution that is too concentrated. It is easier to dissolve a peptide at a lower concentration and then, if necessary, concentrate it later.

    • Temperature: Perform reconstitution at room temperature. Once dissolved, store the solution appropriately, typically in frozen aliquots.[10]

G cluster_0 Peptide Reconstitution Strategy cluster_1 pH Adjustment cluster_2 Organic Solvent (for Hydrophobic Peptides) cluster_3 Final Steps Start Start with Lyophilized Peptide Water Add Sterile Water Start->Water Check1 Soluble? Water->Check1 Charge Check Net Peptide Charge Check1->Charge No Success Fully Dissolved: Adjust final pH/conc., aliquot, and freeze. Check1->Success Yes Acidic Add Dilute Acetic Acid (if basic peptide) Charge->Acidic Basic Add Dilute NH4OH (if acidic peptide) Charge->Basic Check2 Soluble? Acidic->Check2 Basic->Check2 DMSO Dissolve in minimal DMSO Check2->DMSO No Check2->Success Yes AddBuffer Slowly add aqueous buffer to DMSO solution DMSO->AddBuffer Check3 Soluble? AddBuffer->Check3 Check3->Success Yes Troubleshoot Still Insoluble: Consider sonication, use chaotropic agents, or re-evaluate sequence. Check3->Troubleshoot No

Caption: Step-by-step workflow for peptide reconstitution to prevent aggregation.

PART 3: Best Practices for Formulation and Handling

Proactive measures are the most effective way to ensure peptide stability.

Formulation Design: Buffer and Excipient Selection

Choosing the right formulation is a critical step in stabilizing your peptide for its intended application and storage duration.

Buffer SystempH RangeAdvantagesConsiderations
Histidine 5.5 - 6.5Excellent buffer capacity around its pKa. Can stabilize proteins by shielding hydrophobic regions.[22][23] Often used in lyophilized formulations.[24][25]Can chelate metal ions, which may be beneficial (preventing oxidation) or detrimental (if metal is a required cofactor).
Acetate 3.8 - 5.8Simple, commonly used buffer.Can be volatile. May not be suitable for all cell-based assays.
Citrate 3.0 - 6.2Can act as a metal chelator.Potential to cause pain on injection in pharmaceutical formulations.
Phosphate 6.2 - 8.2High buffer capacity at physiological pH.Can precipitate at low temperatures and may accelerate degradation of some peptides.
Table 2: Recommended buffer systems for enhancing the stability of histidine-containing peptides.
  • Cryo/Lyoprotectants: For lyophilization, including a sugar like sucrose or trehalose (typically at 2-5% w/v) is essential. These excipients form an amorphous glass matrix that protects the peptide's structure during freezing and drying.[25][26]

  • Bulking Agents: Mannitol is often added to provide mechanical structure to the lyophilized cake, preventing collapse.[24]

References

  • Froelich, J. M., & Vachet, R. W. (2007). The effect of histidine oxidation on the dissociation patterns of peptide ions. Journal of the American Society for Mass Spectrometry, 18(3), 545–556. [Link]

  • Vachet, R. W., & Froelich, J. M. (2007). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. Journal of the American Society for Mass Spectrometry. [Link]

  • Froelich, J. M., & Vachet, R. W. (2007). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. PMC. [Link]

  • Chen, Y., et al. (2009). The pH sensitivity of histidine-containing lytic peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(5), 1074-1081. [Link]

  • Kuhlman, B., & Raleigh, D. P. (2000). Analysis of the pH-dependent folding and stability of histidine point mutants allows characterization of the denatured state and transition state for protein folding. Protein Science, 9(6), 1105-1113. [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

  • Thieme. (n.d.). 2.2 Carboxy Group. [Link]

  • Yin, X., et al. (2000). Chemical pathways of peptide degradation. X: effect of metal-catalyzed oxidation on the solution structure of a histidine-containing peptide fragment of human relaxin. Pharmaceutical Research, 17(11), 1347-1354. [Link]

  • Paz, A., et al. (2024). Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. Journal of Chemical Theory and Computation. [Link]

  • Froelich, J. M., & Vachet, R. W. (2007). The effect of histidine oxidation on the dissociation patterns of peptide ions. Journal of the American Society for Mass Spectrometry, 18(3), 545-556. [Link]

  • Schellenberger, V., et al. (1991). Hydrolysis of peptide esters by different enzymes. Peptide Research, 4(4), 235-240. [Link]

  • Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]

  • Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. [Link]

  • Vachet, R. W., & Froelich, J. M. (2008). Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation. Journal of the American Society for Mass Spectrometry, 19(1), 119-127. [Link]

  • Li, Y., et al. (2015). Characterization and quantification of histidine degradation in therapeutic protein formulations by size exclusion-hydrophilic interaction two dimensional-liquid chromatography with stable-isotope labeling mass spectrometry. Journal of Chromatography A, 1426, 133-139. [Link]

  • ProQuest. (n.d.). IX. Metal-Catalyzed Oxidation of Histidine in Model Peptides. [Link]

  • ResearchGate. (n.d.). Different histidine degradation pathways. Conversion of histidine to glutamate. [Link]

  • Kumar, V., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 957. [Link]

  • ResearchGate. (n.d.). Reverse hydrolysis of Fmoc peptides with free amino acid (peptide)... [Link]

  • Lounds, C. M., & Reckhow, D. A. (2017). Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. Environmental Science & Technology, 51(15), 8438-8446. [Link]

  • Stumm, L., et al. (1998). A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. Proceedings of the National Academy of Sciences, 95(23), 13672-13677. [Link]

  • ResearchGate. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]

  • ResearchGate. (n.d.). Investigation of Histidine Stabilizing Effects on LDH During Freeze-Drying. [Link]

  • Paz, A., et al. (2024). Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions. Journal of Chemical Theory and Computation, 20(15), 7568-7580. [Link]

  • Sokołowska, M., & Bal, W. (2000). Evaluation of the metal binding properties of the histidine-rich antimicrobial peptides histatin 3 and 5 by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 35(11), 1253-1258. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Jia, T. Z., & Chandru, K. (2021). Transition metals enhance prebiotic depsipeptide oligomerization reactions involving histidine. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). The Effects of Metal Ions on the Cytotoxicity and Selectivity of a Histidine-Containing Lytic Peptide. [Link]

  • CHIMIA. (n.d.). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. [Link]

  • Morihara, K., & Oka, T. (1974). Subtilisin-catalyzed hydrolysis of peptide methyl esters. FEBS Letters, 42(3), 282-284. [Link]

  • Rahn, W., et al. (1976). [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(9), 1223-1229. [Link]

  • Maa, Y. F., et al. (2012). Investigation of histidine stabilizing effects on LDH during freeze-drying. Journal of Pharmaceutical Sciences, 101(10), 3629-3641. [Link]

  • ResearchGate. (n.d.). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. [Link]

  • Google Patents. (n.d.).
  • GenScript. (n.d.). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. [Link]

  • ACS Publications. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. [Link]

  • ResearchGate. (n.d.). Histidine Dipeptides and Its Derivatives: Analytical Methods for Biological and Food Samples. [Link]

  • Bustamante, M., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics, 19(9), 3296-3306. [Link]

  • Google Patents. (n.d.).
  • Enjalbert, Q., et al. (2025). Study of the impact of histidine configuration and position on analytical separation of tripeptides. Journal of Chromatography A, 1749, 465139. [Link]

  • Akashi, S., et al. (2000). Determination of pKa Values of Individual Histidine Residues in Proteins Using Mass Spectrometry. Analytical Chemistry, 72(18), 4469-4475. [Link]

  • ResearchGate. (n.d.). The role of the histidine residue in the coordination abilities of peptides with a multi-histidine sequence towards copper(II) ions. [Link]

  • Bédard, M., & D'Hondt, M. (2020). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 63(24), 15201-15231. [Link]

  • Ahangarzadeh, S., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(6), 1189. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Peaks in HPLC Analysis of L-Histidine, Methyl Ester Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected peaks during the HPLC analysis of reactions involving L-Hist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected peaks during the HPLC analysis of reactions involving L-Histidine methyl ester (L-His-OMe). The unique chemical properties of L-His-OMe, particularly the reactivity of its imidazole side chain, can lead to a variety of chromatographic challenges. This document provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format to help you identify the source of these peaks and ensure the integrity of your analytical results.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common and quickly resolvable issues.

Q1: I'm seeing a new, small peak that appears and grows the longer my prepared samples sit in the autosampler. What is it?

A1: This is a classic sign of sample instability. The most probable cause is the hydrolysis of the methyl ester back to L-Histidine. This reaction is catalyzed by residual moisture and is sensitive to the pH of your sample diluent. L-Histidine, being more polar, will typically elute earlier than L-His-OMe.

Immediate Actions:

  • Confirm Identity: Prepare a fresh standard of L-Histidine and inject it. If the retention time matches your new peak, you have confirmed hydrolysis.

  • Mitigation:

    • Prepare samples fresh and analyze them immediately.

    • If samples must be stored, keep the autosampler tray cooled (typically 4-8 °C).

    • Ensure your sample diluent is anhydrous or has a very low water content and is pH-neutral or slightly acidic to slow the hydrolysis rate. Basic conditions will accelerate hydrolysis[1].

Q2: My chromatogram shows a peak that is broad, tailing, or splitting, particularly when using a standard C18 column. What's causing this?

A2: This is often due to secondary interactions between the basic imidazole and primary amine groups of L-His-OMe and acidic residual silanols on the surface of standard silica-based C18 columns[2][3]. These interactions cause poor peak shape. The issue can be exacerbated if the mobile phase pH is not properly controlled, leading to multiple protonation states of the molecule co-eluting[4].

Solutions:

  • Mobile Phase pH Control: The most effective solution is to control the mobile phase pH. Using a buffer at a pH approximately 2 units below the pKa of the primary amine (~9.8) and the imidazole ring (~6.0) will ensure a single, protonated species. A pH of 2.5-3.5 is often a good starting point.

  • Column Selection:

    • Use a modern, end-capped, high-purity silica C18 column known for low silanol activity.

    • Consider a column with a different stationary phase, such as one with a polar-embedded group or a phenyl-hexyl phase, which can offer alternative selectivity and reduce silanol interactions.

    • Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics are also highly effective for retaining and shaping peaks of polar, basic compounds like histidine derivatives[2][5].

Q3: I see unexpected peaks in my blank (no injection) or solvent injection runs, especially during a gradient. Where are they coming from?

A3: These are known as "ghost peaks" and are typically caused by contamination within the HPLC system or the mobile phase itself[6][7][8]. During a gradient, as the organic solvent concentration increases, contaminants that have adsorbed to the column head under weaker conditions are eluted, appearing as peaks[7].

Troubleshooting Steps:

  • Isolate the Source:

    • Mobile Phase: Use fresh, HPLC-grade or MS-grade solvents and additives (e.g., TFA, formic acid) from a reliable source. Filter all aqueous mobile phases. Compare a new batch of solvent with the old one[7].

    • System: Systematically bypass components. First, remove the column and replace it with a union. Run the gradient. If the peaks disappear, the column is the source. If they remain, the contamination is in the system (e.g., autosampler, pump seals, contaminated tubing)[7].

  • Elimination:

    • Column Wash: Flush the column with a strong, appropriate solvent. For a C18 column, this could be a series of high-organic washes (e.g., 100% Acetonitrile, then Isopropanol).

    • System Flush: Purge all pump lines with fresh, high-purity solvents. Clean the autosampler needle and injection port.

Part 2: In-Depth Guide to Reaction-Related Impurities

When the unexpected peaks are not system artifacts, they are likely related to the reaction chemistry itself. L-Histidine is notoriously challenging in peptide synthesis and other derivatizations due to its susceptibility to side reactions[9][10][11].

Q4: I'm performing a peptide coupling reaction with L-His-OMe. What are the most likely byproduct peaks I might see?

A4: Peptide coupling reactions involving histidine derivatives are prone to several side reactions, with racemization being a primary concern.

  • Racemization (Formation of D-His-OMe): The imidazole ring's π-nitrogen can act as an intramolecular base, abstracting the alpha-proton of the activated amino acid. This leads to a loss of stereochemistry and the formation of the D-enantiomer[9][12]. The D-isomer will be a distinct peak, often eluting very close to the desired L-isomer.

    • Identification: Chiral HPLC is required for definitive confirmation. If you see a small peak consistently near your main product peak across different reaction conditions, racemization is a strong possibility.

    • Mitigation: Lowering the reaction temperature can significantly reduce racemization[13]. The choice of coupling reagents and protecting groups for the imidazole nitrogen is also critical to suppress this side reaction[9][10].

  • Unreacted Starting Materials: Peaks corresponding to L-His-OMe or the coupling acid.

  • Coupling Reagent Byproducts: Byproducts from reagents like DCC (dicyclohexylurea) or HOBt. These are often UV-active and can appear in the chromatogram.

  • Double Acylation/Side-Chain Reaction: The unprotected imidazole ring is nucleophilic and can react with the activated carboxylic acid, leading to acylation on the ring in addition to the desired N-terminal coupling[11][14]. This byproduct will be less polar and typically elute later.

Potential Side Products in L-His-OMe Reactions

This diagram illustrates the primary starting material and several potential byproducts that can arise from hydrolysis, racemization, or side reactions during peptide synthesis.

G main L-Histidine Methyl Ester (Reactant/Product) hydrolysis L-Histidine (Hydrolysis Product) main->hydrolysis Sample Instability (e.g., water, pH) racemate D-Histidine Methyl Ester (Racemization Product) main->racemate Coupling Conditions (e.g., base, temp.) side_reaction N-imidazole Acylated Product (Coupling Side-Product) main->side_reaction Unprotected Imidazole Ring reagent Unreacted Starting Materials / Reagents main->reagent Incomplete Reaction

Caption: Potential sources of unexpected peaks originating from L-His-OMe.

Q5: How can I systematically identify an unknown peak that I suspect is a reaction byproduct?

A5: A logical, stepwise approach is crucial for efficiently identifying unknown peaks.

Experimental Protocol: Systematic Peak Identification

  • System Check: First, rule out system artifacts. Inject a solvent blank using the same gradient program. If the peak is present, it's a ghost peak (refer to Q3). If not, proceed.[8]

  • Reaction Component Analysis: Inject each starting material and reagent individually (if soluble and UV-active). This will identify peaks corresponding to unreacted components.

  • Stress Studies (Forced Degradation): To identify potential degradants, subject your main compound (L-His-OMe) to forced degradation conditions in separate vials:

    • Acidic: 0.1 M HCl at 60°C for 2-4 hours.

    • Basic: 0.1 M NaOH at room temperature for 1-2 hours (ester hydrolysis is fast).

    • Oxidative: 3% H₂O₂ at room temperature for 4-8 hours.

    • Analyze the resulting solutions by HPLC. This can help tentatively identify hydrolysis and oxidative degradation products.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight, allowing you to deduce its molecular formula and propose a structure (e.g., hydrolysis, byproduct of a side reaction).

  • Spiking Experiment: If you hypothesize the identity of a peak (e.g., L-Histidine from hydrolysis) and have a reference standard, "spike" your sample by adding a small amount of the standard. If your hypothesis is correct, the peak of interest should increase in area without a new peak appearing.

Troubleshooting Workflow for an Unknown Peak

This flowchart provides a logical sequence of steps to diagnose and identify an unexpected peak in your chromatogram.

HPLC_Troubleshooting start Unexpected Peak Observed blank_run Inject Solvent Blank. Is Peak Present? start->blank_run ghost_peak It's a Ghost Peak. Troubleshoot System/ Mobile Phase Contamination. blank_run->ghost_peak Yes sample_peak Peak is Sample-Related. blank_run->sample_peak No check_sm Inject Individual Starting Materials & Reagents. Does RT Match? sample_peak->check_sm is_sm Peak is Unreacted Starting Material. check_sm->is_sm Yes not_sm Peak is a New Entity (Byproduct/Degradant). check_sm->not_sm No lcms Perform LC-MS Analysis. Determine Molecular Weight. not_sm->lcms hypothesize Hypothesize Structure (e.g., Hydrolysis, Racemate, Side-Product). lcms->hypothesize confirm Confirm Identity via Reference Standard or Forced Degradation Study. hypothesize->confirm

Caption: A systematic workflow for identifying unknown HPLC peaks.

Part 3: Method Optimization and Data Summary

Q6: Can you provide a robust starting HPLC method for analyzing L-His-OMe and its common impurities?

A6: Absolutely. A gradient reversed-phase method is generally most effective for separating the polar L-His-OMe from its potentially less polar byproducts and more polar degradants.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, High-Purity Silica, End-capped (e.g., 150 x 4.6 mm, 3.5 µm)Provides good retention for moderately polar compounds. High-purity silica minimizes peak tailing from silanol interactions.
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterAcidic modifier ensures protonation of amine and imidazole groups for consistent retention and good peak shape[4].
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 5% to 60% B over 15 minutesA broad gradient is a good starting point to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak efficiency and reduce viscosity.
Detection (UV) 210 nm or 220 nmLow UV wavelength is necessary as the imidazole ring has a weak chromophore[5][15].
Injection Vol. 5 - 10 µLA small volume minimizes potential peak distortion from the sample solvent.

Table 2: Expected Relative Elution Order of Common Species

CompoundExpected Retention Time (Relative)Rationale
L-Histidine EarliestMost polar due to the free carboxylic acid.
L-Histidine Methyl Ester IntermediateMain compound of interest.
D-Histidine Methyl Ester Intermediate (very close to L-isomer)Enantiomer with nearly identical polarity. May co-elute without a chiral column.
N-imidazole Acylated Product LaterIncreased hydrophobicity from the added acyl group leads to stronger retention.

References

  • Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]

  • Separation Science. (n.d.). Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. [Link]

  • Agilent Technologies. (2010). LC Troubleshooting Series: Ghost Peaks. Agilent Technologies, Inc. [Link]

  • Phenomenex. (n.d.). How to Identify Ghost Peaks in U/HPLC. Phenomenex. [Link]

  • Waters. (n.d.). What are some tips for troubleshooting carryover or ghost peaks on my LC column? - WKB246120. Waters Knowledge Base. [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Hay, R. W., & Morris, P. J. (1971). Metal-ion-catalysed hydrolysis of amino-acid esters. Part II. The base hydrolysis of L-(+)-histidine methyl ester and its metal complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1524-1531. [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. SIELC. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. SIELC. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Fields, C. G., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. In Peptides 1996 (pp. 97-98). Springer. [Link]

  • SIELC Technologies. (n.d.). Histidine. SIELC. [Link]

  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(1), 7-16. [Link]

  • Slideshare. (2018). Side reaction in peptide synthesis. Slideshare. [Link]

  • ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole? ResearchGate. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Histidine and Related Impurities. HELIX Chromatography. [Link]

  • Fauconnier, G., et al. (2024). Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions. Molecules, 29(1), 226. [Link]

Sources

Troubleshooting

Technical Support Center: Refinement of Protocols for the Enzymatic Conversion of L-Histidine Methyl Ester

Welcome to the technical support center for the enzymatic hydrolysis of L-Histidine methyl ester. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this biocatalyti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic hydrolysis of L-Histidine methyl ester. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this biocatalytic method for applications ranging from peptide synthesis to the generation of specialized derivatives. Our focus is on providing field-proven insights and robust troubleshooting strategies to ensure your experiments are efficient, reproducible, and yield high-purity products. We will explore the causality behind protocol choices, establishing a self-validating system for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary application for the enzymatic hydrolysis of L-Histidine methyl ester?

The primary application is the selective and mild deprotection of the carboxyl group. In complex syntheses, particularly in peptide chemistry, methyl esters are used as protecting groups. Enzymatic hydrolysis offers a significant advantage over chemical methods (like saponification) because it proceeds under physiological conditions (neutral pH, room temperature), which minimizes the risk of side reactions such as racemization or degradation of labile functional groups elsewhere in the molecule.[1]

Q2: Which enzymes are most effective for this conversion?

A range of proteases and esterases can catalyze this reaction. The choice of enzyme is critical and depends on the desired specificity and reaction conditions. Commonly used enzymes include:

  • α-Chymotrypsin: A serine protease with broad esterase activity.[1][2]

  • Porcine Liver Esterase (PLE): A classic biocatalyst known for its broad substrate scope with amino acid esters.[1]

  • Subtilisin: A microbial protease that is also effective for ester hydrolysis.[2]

  • Lipases: While primarily used for lipids, many lipases exhibit promiscuous esterase activity and can be effective for this transformation.[2]

The selection often comes down to empirical screening to find the enzyme with the best balance of activity, stability, and selectivity for your specific substrate and conditions.

Q3: What are the typical starting reaction conditions?

A good starting point for most esterases and proteases is a buffered aqueous solution at or near neutral pH.

  • pH: 7.0 - 8.0

  • Temperature: 25 - 37 °C

  • Buffer: 50-100 mM Phosphate or Tris-HCl buffer.

  • Substrate Concentration: 10-50 mM. Higher concentrations can lead to substrate inhibition or solubility issues.

  • Co-solvents: If the substrate has poor aqueous solubility, water-miscible organic solvents like DMSO or DMF can be used, but typically at low concentrations (<10% v/v) to avoid enzyme denaturation.[1]

Q4: How can I monitor the reaction progress effectively?

Several methods can be employed:

  • pH-Stat Titration: The hydrolysis of the ester produces a carboxylic acid, causing a drop in pH. A pH-stat instrument can titrate the reaction with a standard base (e.g., 0.1 M NaOH) to maintain a constant pH. The volume of base consumed over time is directly proportional to the reaction progress.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. A reverse-phase HPLC method can separate the L-Histidine methyl ester substrate from the L-Histidine product, allowing for direct quantification of the conversion.[3]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to quickly check for the disappearance of the starting material and the appearance of the product.[4]

  • Quantification of α-Amino Nitrogen: Colorimetric methods can be used to measure the increase in free amino groups as the hydrolysis proceeds, which is a reliable indicator of the reaction's progress.[3]

Core Protocol: A Self-Validating Experimental Workflow

This protocol is designed as a robust baseline. The rationale behind each step is explained to empower you to adapt it logically to your specific needs.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Work-up & Analysis P1 Prepare Buffer (e.g., 100 mM Phosphate, pH 7.5) P2 Prepare Substrate Stock (L-Histidine Methyl Ester in Buffer or Co-solvent) P3 Prepare Enzyme Stock (in cold buffer) R1 Equilibrate Buffer and Substrate to Reaction Temp (e.g., 37°C) P3->R1 R2 Initiate Reaction by adding Enzyme Stock R1->R2 R3 Incubate with Stirring (Monitor via HPLC/TLC) R2->R3 A1 Quench Reaction (e.g., pH drop, heat, or organic solvent) R3->A1 A2 Separate Enzyme (e.g., Centrifugation, Filtration) A1->A2 A3 Isolate Product (e.g., Ion-Exchange Chromatography) A2->A3 A4 Characterize Product (HPLC, NMR, MS) A3->A4

Caption: General workflow for enzymatic hydrolysis of L-Histidine methyl ester.

Step-by-Step Methodology
  • Reagent Preparation:

    • Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5 at the intended reaction temperature (e.g., 37°C). Rationale: A buffer is essential to counteract the pH drop from the acid produced during hydrolysis.[] Phosphate is a biocompatible buffer with a pKa suitable for this range.

    • Substrate Solution: Prepare a 20 mM solution of L-Histidine methyl ester dihydrochloride in the buffer. Ensure it is fully dissolved. Rationale: Starting with a moderate concentration avoids potential substrate inhibition and ensures solubility.

    • Enzyme Solution: Prepare a 1 mg/mL solution of α-chymotrypsin in cold (4°C) 1 mM HCl. Always prepare this solution fresh. Rationale: Storing the enzyme stock in a slightly acidic, cold solution helps maintain its stability and prevents autolysis before addition to the reaction.

  • Reaction Setup & Execution:

    • Add the substrate solution to a temperature-controlled reaction vessel with a magnetic stirrer. Allow it to equilibrate to 37°C.

    • Initiate the reaction by adding the enzyme solution to achieve a final concentration of 0.1 mg/mL.

    • Immediately take a "time zero" (T0) sample by withdrawing an aliquot and quenching it (see step 4).

    • Incubate the reaction at 37°C with gentle stirring.

  • Reaction Monitoring:

    • Withdraw small aliquots at regular intervals (e.g., 30, 60, 120, 240 minutes).

    • Quench each aliquot immediately by adding an equal volume of 1 M HCl or acetonitrile. This will stop the enzyme and precipitate it.

    • Centrifuge the quenched samples to pellet the precipitated enzyme.

    • Analyze the supernatant by RP-HPLC to determine the ratio of product to substrate.

  • Product Work-up and Isolation:

    • Once the reaction reaches the desired conversion, terminate it by adjusting the pH to ~2-3 with 1 M HCl.

    • Remove the denatured enzyme via centrifugation or filtration.

    • The resulting solution containing L-Histidine can be purified from the remaining starting material and buffer salts using ion-exchange chromatography.

Troubleshooting Guide

Problem: Low or No Conversion (<10%)

This is the most common issue and typically points to a fundamental problem with the enzyme or reaction conditions.

Possible Cause Diagnostic Check Recommended Solution
Inactive Enzyme Run a control reaction with a standard chromogenic substrate for your enzyme (e.g., p-nitrophenyl acetate for an esterase).Purchase a fresh batch of enzyme. Ensure storage conditions are correct (-20°C or as specified). Avoid repeated freeze-thaw cycles.
Incorrect pH Measure the pH of the final buffer at the reaction temperature. pH probes should be calibrated daily.Adjust the buffer pH. Remember that the pH of some buffers, like Tris, is highly temperature-dependent.
Presence of Inhibitors Review the source of all reagents. Were heavy metals introduced? Is the co-solvent concentration too high?Use high-purity water and reagents.[6] If a co-solvent is necessary, test a range of concentrations to find the maximum tolerated level (e.g., 1-20% v/v).[1]
Troubleshooting Logic Diagram

G Start Issue: Low or No Conversion Q1 Is the enzyme active? (Test with control substrate) Start->Q1 Sol_Enzyme Source fresh enzyme. Verify storage conditions. Q1->Sol_Enzyme No Q2 Is the pH correct at reaction temp? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_pH Recalibrate pH meter. Remake buffer and verify pH at reaction temperature. Q2->Sol_pH No Q3 Are inhibitors present? (Heavy metals, high co-solvent %) Q2->Q3 Yes A2_Yes Yes A2_No No Sol_Inhibitor Use high-purity reagents. Reduce co-solvent concentration. Consider dialysis of substrate. Q3->Sol_Inhibitor Yes End Consult further literature for specific enzyme. Q3->End No A3_Yes Yes A3_No No

Caption: Decision tree for diagnosing low enzymatic conversion.

Problem: Reaction Stalls at Intermediate Conversion (e.g., 50-70%)

This suggests that the reaction starts correctly but cannot proceed to completion.

Possible Cause Diagnostic Check Recommended Solution
Product Inhibition Add a known amount of the final product (L-Histidine) to a new reaction at T0. If the initial rate is significantly lower, product inhibition is likely.Lower the initial substrate concentration. If feasible for your process, consider an in situ product removal strategy.
Enzyme Instability Take a sample from the stalled reaction and add a fresh aliquot of enzyme. If the reaction restarts, the initial enzyme lost activity over time.Lower the reaction temperature. Consider enzyme immobilization on a solid support, which often enhances stability.[7] Add the enzyme in multiple portions over the course of the reaction (fed-batch).
pH Drift Monitor the reaction pH over time in an un-statted vessel. A significant drop indicates the buffer capacity is insufficient.Increase the buffer concentration (e.g., to 200 mM). Use a buffer with a pKa closer to the reaction pH. Employ a pH-stat to maintain optimal pH throughout the conversion.
Enzymatic Reaction Pathway

Caption: Simplified pathway of enzymatic ester hydrolysis.

References

  • Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases . Journal of the American Chemical Society. Available at: [Link]

  • Molecular Regulation of Histamine Synthesis . Frontiers in Immunology. Available at: [Link]

  • Ester hydrolysis reaction catalysed by histidine containing peptides and peptide dendrimers . ResearchGate. Available at: [Link]

  • What is the esterification procedure for L-Histidine? . ResearchGate. Available at: [Link]

  • Enzyme Engineering: Performance Optimization, Novel Sources, and Applications in the Food Industry . National Institutes of Health (NIH). Available at: [Link]

  • Hydrolysis of peptide esters by different enzymes . PubMed. Available at: [Link]

  • Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction . Beilstein Journals. Available at: [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids . Waters Corporation. Available at: [Link]

  • Metal Activation of Histidine Ammonia-Lyase . ResearchGate. Available at: [Link]

  • Molecular Regulation of Histamine Synthesis . ResearchGate. Available at: [Link]

  • Design of Polyproline-Based Catalysts for Ester Hydrolysis . ACS Omega. Available at: [Link]

  • What's the best way to verificate a correct hydrolysis of proteins? . ResearchGate. Available at: [Link]

  • A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine. Google Patents.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization . Dove Medical Press. Available at: [Link]

  • A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine . ResearchGate. Available at: [Link]

  • Biochemistry, Histidine . National Institutes of Health (NIH). Available at: [Link]

  • L-histidine methyl ester dihydrochloride . PubMed. Available at: [Link]

  • Enzymatic resolution of amino acids via ester hydrolysis . PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Histidine Protection in Peptide Synthesis: Navigating Beyond the Trityl Group

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of histidine represents a significant challenge. The unique chemical nature of its imidazole side chain make...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of histidine represents a significant challenge. The unique chemical nature of its imidazole side chain makes it highly susceptible to racemization during activation and coupling, a critical issue that can compromise the stereochemical integrity, and thus the biological activity, of the final peptide product. While the trityl (Trt) group has been a workhorse for histidine side-chain protection, its limitations have spurred the development and adoption of alternative strategies. This guide provides an in-depth, objective comparison of L-Histidine, methyl ester and other key protecting groups for histidine, supported by experimental data, to empower you in selecting the optimal strategy for your synthetic needs.

The Challenge of Histidine Racemization

The primary difficulty in incorporating histidine into a peptide sequence lies in preventing the loss of its stereochemical configuration. The imidazole ring, specifically the π-nitrogen (Nπ), can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers.[1][2] The choice of the imidazole protecting group is therefore a critical factor in mitigating this deleterious side reaction.[3]

L-Histidine, Methyl Ester: A Note on its Role

While L-Histidine, methyl ester is a commercially available derivative of histidine, its primary application in peptide synthesis is as a C-terminal protecting group, rather than a side-chain protecting group for the imidazole ring during solid-phase peptide synthesis (SPPS). The methyl ester protects the C-terminal carboxylic acid, allowing the N-terminus to be coupled with another amino acid. However, for the purpose of this guide, which focuses on the challenges of side-chain protection during peptide elongation, we will primarily focus on protecting groups for the imidazole moiety.

A Comparative Analysis of Imidazole Protecting Groups

The selection of an appropriate protecting group for the histidine imidazole side chain involves a careful balance of its ability to suppress racemization, its stability throughout the synthesis, and the conditions required for its removal. Protecting groups that shield the Nπ position are generally more effective at preserving stereochemistry.[1][4]

Here, we compare the performance of several key alternatives to the widely used Trt group: tert-Butoxycarbonyl (Boc), Benzyloxymethyl (Bom), 2,4-Dinitrophenyl (Dnp), and Tosyl (Tos).

Trityl (Trt) Group

The Trt group is a bulky protecting group attached to the τ-nitrogen (Nτ) of the imidazole ring. While it provides steric hindrance and prevents N-acylation, it offers minimal electronic protection to suppress the basicity of the Nπ-nitrogen.[3][5] Consequently, it is only partially effective at preventing racemization, especially under forcing coupling conditions or at elevated temperatures.[6][7]

tert-Butoxycarbonyl (Boc) Group

The Boc group, when used as a side-chain protecting group for histidine, is attached to one of the imidazole nitrogens. The electron-withdrawing nature of the Boc group effectively reduces the basicity of the imidazole ring, significantly suppressing racemization.[3] Experimental data shows that Fmoc-His(Boc)-OH provides superior protection against epimerization compared to Fmoc-His(Trt)-OH, particularly in microwave-assisted SPPS where higher temperatures are employed.[7] However, the Boc group on the side chain can be partially labile to the repeated piperidine treatments used for Nα-Fmoc deprotection, making it more suitable for the synthesis of shorter peptides.[8][9]

Benzyloxymethyl (Bom) Group

The Bom group is attached to the π-nitrogen of the imidazole ring and is highly effective at suppressing racemization.[8][10] It is stable to the basic conditions of Fmoc SPPS. However, its removal requires strong acidic conditions, such as with HF or TFMSA, and can release formaldehyde as a byproduct, which can lead to unwanted side reactions if not properly scavenged.[8] The synthesis of Fmoc-His(Bom)-OH is also more complex and costly compared to other derivatives.[8]

2,4-Dinitrophenyl (Dnp) Group

The Dnp group is a strongly electron-withdrawing group that effectively suppresses the basicity of the imidazole ring, thereby preventing racemization. It is stable to both acidic and basic conditions commonly used in SPPS, making it an excellent orthogonal protecting group.[9] The Dnp group is typically removed by thiolysis, for example, with thiophenol, prior to the final cleavage of the peptide from the resin.[5][11][12] This additional deprotection step adds complexity to the synthetic workflow.

Tosyl (Tos) Group

The Tosyl group is another electron-withdrawing group that reduces the basicity of the imidazole ring. However, it is known to be unstable to the nucleophilic conditions sometimes present during coupling, particularly in the presence of HOBt, which can lead to its premature removal and subsequent side reactions like glycine insertion.[8][9]

Quantitative Data on Racemization

Experimental data highlights the significant impact of the choice of protecting group on the level of D-histidine formation. The following table summarizes reported data under various coupling conditions, demonstrating the superior performance of Nπ-protected and electron-withdrawing group-protected derivatives.

DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8[1]
Fmoc-His(Boc)-OHDIC/Oxyma Pure (50 °C, 10 min)0.18[7]
Fmoc-His(Trt)-OHDIC/Oxyma Pure (50 °C, 10 min)6.8[7]
Fmoc-His(Boc)-OHDIC/Oxyma Pure (90 °C, 2 min)0.81[7]
Fmoc-His(Trt)-OHDIC/Oxyma Pure (90 °C, 2 min)>16[7]
Fmoc-His(3-Bum)-OHTBTU/DIPEAlow

Experimental Protocols

Protocol 1: Coupling of Fmoc-His(Fmoc)-OH in Manual SPPS

This protocol is suitable for the synthesis of short peptides where the simultaneous deprotection of the Nα and Nim-Fmoc groups is advantageous.[4]

1. Resin Preparation:

  • Place the desired amount of resin in a reaction vessel.

  • Swell the resin in DMF for at least 30 minutes.

  • Drain the DMF.

2. Nα-Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

3. Coupling of Fmoc-His(Fmoc)-OH:

  • Activation: In a separate vial, dissolve Fmoc-His(Fmoc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Completion Check (Optional): Perform a Kaiser test.

Protocol 2: Deprotection of His(Dnp)

This protocol describes the removal of the Dnp group from the histidine side chain prior to final cleavage.[5][12]

1. Resin Suspension:

  • Suspend the peptide-resin in DMF (10 mL/g of resin).

2. Thiolysis:

  • Add thiophenol (2 mL/g of resin) and triethylamine (2 mL/g of resin).

  • Shake the mixture at room temperature for approximately 90 minutes.

3. Washing:

  • Filter the resin and wash it twice with DMF, twice with DCM, and twice with methanol.

4. Drying:

  • Dry the resin in vacuo to a constant weight.

Visualizing the Workflow

Histidine Protection Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Cleavage Final Cleavage & Deprotection Start Start with Resin-Bound Peptide Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Couple Protected His Derivative Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Final_Deprotection Final Nα-Fmoc Deprotection Washing2->Final_Deprotection Side_Chain_Deprotection Side-Chain Deprotection (e.g., Thiolysis for Dnp) Final_Deprotection->Side_Chain_Deprotection If orthogonal protection used Cleavage Cleavage from Resin (e.g., TFA Cocktail) Final_Deprotection->Cleavage If side-chain group is also acid-labile (e.g., Trt, Boc) Side_Chain_Deprotection->Cleavage Purification Purification Cleavage->Purification

Caption: A generalized workflow for SPPS incorporating a protected histidine residue.

Conclusion and Recommendations

While the Trt group remains a cost-effective and viable option for routine peptide synthesis, its significant drawback in allowing racemization, particularly under demanding conditions, necessitates the consideration of alternatives.

  • For the synthesis of short peptides , or when histidine is located near the N-terminus , Fmoc-His(Boc)-OH offers a robust solution with excellent suppression of racemization, though its stability in prolonged syntheses should be considered.

  • For long or complex peptides where stereochemical integrity is paramount, Nπ-protected derivatives such as Fmoc-His(Bom)-OH provide superior performance, albeit at a higher cost and with a more complex deprotection procedure.

  • The Dnp group offers an excellent orthogonal protection strategy , particularly within Boc-SPPS, for syntheses where racemization must be minimized and an additional deprotection step is manageable.

The choice of protecting group for histidine is a critical decision that directly impacts the quality and success of peptide synthesis. By understanding the advantages and limitations of each alternative and leveraging the provided experimental data and protocols, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired peptide products with high stereochemical purity.

References

  • BenchChem. (2025). Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). OH versus Fmoc-His(Boc)-OH in the Suppression of Racemization during Solid-Phase Peptide Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Bzl-His-OMe and Other Protected Histidines in Peptide Synthesis.
  • Chem-Impex. (n.d.). Fmoc-His(3-Bom)-OH. Retrieved from [Link]

  • BenchChem. (2025). His(Fmoc)-OH Coupling in Histidine-Containing Peptide Synthesis.
  • ResearchGate. (n.d.). Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric.... Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-His(Boc)-OH [81379-52-4]. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • Aapptec. (n.d.).
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Mergler, M., Dick, F., Sax, B., Schwindling, J., & Vorherr, T. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(9), 502–510.
  • Miranda, M. T. M., & Breipohl, G. (1998). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc-deprotection. Brazilian Journal of Medical and Biological Research, 31(6), 755-759.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • BenchChem. (2025). Technical Support Center: Cleavage of the Bom Protecting Group.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • Mergler, M., Dick, F., Sax, B., Schwindling, J., & Vorherr, T. H. (2001). Synthesis and application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(9), 502–510.
  • Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups.
  • Bodanszky, M., Fink, M. L., Klausner, Y. S., Natarajan, S., Tatemoto, K., Yiotakis, A. E., & Bodanszky, A. (1976). Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. The Journal of Organic Chemistry, 41(1), 163-165.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Castro, I. D., & Nakaie, C. R. (2010). Practical N-to-C peptide synthesis with minimal protecting groups. Amino Acids, 38(5), 1365–1373.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Metal-Binding Peptides using Fmoc-His(Fmoc)-OH.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Methods and protocols of modern solid phase peptide synthesis.
  • Crouzet, T., Fortin, S., Canal, F., & Delsuc, M. A. (2021). Study of the impact of histidine configuration and position on analytical separation of tripeptides.
  • Nakaie, C. R., et al. (2008). Summary of the experimental conditions employed for SPPS. Journal of the Brazilian Chemical Society, 19(7), 1364-1372.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-His(Fmoc)-OH in Advancing Peptide Synthesis.
  • Bodanszky, M. (1985). Peptide Rearrangement Side Reactions. In The Peptides (Vol. 7, pp. 105-196). Academic Press.
  • Chen, Y. C., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2096-2105.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.
  • Fantoni, T., Orlandin, A., Di Stefano, I., Macis, M., Tolomelli, A., Ricci, A., ... & Ferrazzano, L. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Vorherr, T., Dick, F., & Sax, B. (2005). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 59(1), 25-29.
  • Aapptec Peptides. (n.d.). 1121 – PNA Synthesis.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Kumar, S., & Sharma, A. K. (2015). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. RSC Advances, 5(104), 85633-85637.

Sources

Comparative

Comparing the efficacy of L-Histidine, methyl ester and other histidine decarboxylase inhibitors

This guide provides a comprehensive comparison of the efficacy of L-Histidine, methyl ester and other prominent histidine decarboxylase (HDC) inhibitors. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of L-Histidine, methyl ester and other prominent histidine decarboxylase (HDC) inhibitors. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanisms of action, comparative potency, and experimental protocols for evaluating these critical research compounds. Our focus is on providing a deep, technically grounded understanding to inform experimental design and inhibitor selection.

Introduction: The Central Role of Histidine Decarboxylase in Histamine Synthesis

Histamine, a critical biogenic amine, plays a multifaceted role in numerous physiological and pathological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission[1]. The sole enzyme responsible for the synthesis of histamine is L-histidine decarboxylase (EC 4.1.1.22; HDC), which catalyzes the decarboxylation of L-histidine[1]. This single-step enzymatic reaction makes HDC a prime therapeutic target for conditions where histamine levels are dysregulated. Understanding the efficacy and characteristics of various HDC inhibitors is therefore paramount for advancing research in these areas.

The Histamine Synthesis Pathway and HDC Inhibition

The enzymatic conversion of L-histidine to histamine by HDC is a pyridoxal-5'-phosphate (PLP)-dependent reaction. The PLP cofactor is essential for the catalytic activity of HDC, forming a Schiff base with the substrate to facilitate decarboxylation[1]. Inhibitors of HDC typically function by interfering with this catalytic process.

Histamine Synthesis and Inhibition cluster_0 Histamine Synthesis Pathway cluster_1 Mechanism of HDC Inhibition L-Histidine L-Histidine Histamine Histamine L-Histidine->Histamine Histidine Decarboxylase (HDC) + Pyridoxal-5'-Phosphate (PLP) Physiological Effects Physiological Effects Histamine->Physiological Effects Binds to H1-H4 Receptors HDC_Inhibitor HDC Inhibitor (e.g., L-Histidine, methyl ester) HDC_Enzyme HDC Enzyme HDC_Inhibitor->HDC_Enzyme Binds to active site Inactive_Complex Inactive Enzyme-Inhibitor Complex HDC_Enzyme->Inactive_Complex Forms inactive complex

Caption: The enzymatic conversion of L-histidine to histamine by HDC and the general mechanism of HDC inhibition.

A Comparative Analysis of Key HDC Inhibitors

This section provides a detailed comparison of L-Histidine, methyl ester and other notable HDC inhibitors, focusing on their mechanism of action, potency, specificity, and cell permeability.

L-Histidine, methyl ester (HME)

L-Histidine, methyl ester is a well-characterized competitive inhibitor of HDC[2]. As a close structural analog of the natural substrate, L-histidine, HME binds to the active site of the enzyme. It reacts with the PLP cofactor to form an external aldimine, effectively blocking the enzyme in this state and preventing the decarboxylation of L-histidine[2]. While effective in in vitro assays, its utility in cellular models can be limited as it can be hydrolyzed back to L-histidine, the substrate for HDC.

α-Fluoromethylhistidine (α-FMH)

α-Fluoromethylhistidine is a potent, irreversible inhibitor of HDC, often referred to as a "suicide substrate"[3]. It is processed by the enzyme, but the resulting intermediate forms a covalent bond with the enzyme, leading to its irreversible inactivation[3]. This mechanism-based inhibition makes α-FMH a valuable tool for in vivo studies to deplete histamine levels.

Tritoqualine (Hypostamine)

Tritoqualine is clinically used as an antiallergic drug and has been described as an HDC inhibitor[4][5]. However, some studies suggest its primary mechanism of action may not be the direct inhibition of HDC activity but rather the inhibition of histamine release from mast cells[6][7]. This dual perspective highlights the importance of comprehensive experimental validation when characterizing inhibitor function.

Natural Compounds: Epigallocatechin-3-gallate (EGCG)

Epigallocatechin-3-gallate, the most abundant catechin in green tea, has been shown to inhibit HDC activity[8][9][10]. At a concentration of 0.1 mM, EGCG inhibits HDC activity by more than 60%[8][9]. The proposed mechanism involves a stable change in the structure of the holoenzyme[8][9]. However, EGCG is not entirely specific for HDC and has been shown to inhibit other enzymes, such as DOPA decarboxylase[2][11].

Comparative Efficacy and Properties

The following table summarizes the key parameters for comparing the efficacy of these HDC inhibitors.

InhibitorMechanism of ActionIC50 / KiSpecificityCell Permeability
L-Histidine, methyl ester (HME) Competitive, forms stable external aldimine with PLP[2]IC50: 9 µM[12] Ki: 0.46 µMNot specific for mammalian HDC[2]Moderate
α-Fluoromethylhistidine (α-FMH) Irreversible ("suicide") inhibitor[3]IC50: 5 µM[12]Specific for HDC[3]Good
Tritoqualine HDC inhibition and/or inhibition of histamine release[4][6][7]Not consistently reportedReportedly selective[4]Information not readily available
Epigallocatechin-3-gallate (EGCG) Induces conformational change in the holoenzyme[8][9]>60% inhibition at 0.1 mM[8][9]Also inhibits DOPA decarboxylase[2][11]Poor, but can cross the blood-brain barrier to some extent[13][14]

Experimental Protocols for Assessing HDC Inhibition

Accurate and reproducible assessment of HDC inhibition is crucial for comparative studies. This section provides detailed, step-by-step methodologies for both in vitro and in vivo evaluation.

In Vitro HDC Inhibition Assay (Radiometric Method)

This protocol is a robust method for quantifying the enzymatic activity of HDC and the potency of inhibitors in a controlled in vitro setting.

In Vitro HDC Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Enzyme (purified HDC or cell lysate) - Substrate (L-[1-14C]Histidine) - Inhibitor dilutions - Assay Buffer Start->Prepare_Reagents Incubation Incubation: - Combine enzyme, inhibitor, and buffer - Pre-incubate - Initiate reaction with substrate - Incubate at 37°C Prepare_Reagents->Incubation Stop_Reaction Stop Reaction: - Add acid (e.g., perchloric acid) Incubation->Stop_Reaction Trap_CO2 Trap 14CO2: - Use a filter paper soaked in a CO2 trapping agent Stop_Reaction->Trap_CO2 Quantification Quantification: - Scintillation counting of the trapped 14CO2 Trap_CO2->Quantification Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 values Quantification->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the in vitro radiometric HDC inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Enzyme Source: Utilize either purified recombinant HDC or a lysate from cells known to express high levels of HDC (e.g., mast cells, basophils).

    • Substrate: Prepare a stock solution of L-[1-¹⁴C]Histidine in assay buffer. The final concentration in the assay should be close to the Km of the enzyme for histidine.

    • Inhibitor Solutions: Prepare a serial dilution of the test inhibitors (e.g., L-Histidine, methyl ester, α-FMH) in the assay buffer.

    • Assay Buffer: A typical buffer is 50 mM sodium phosphate, pH 7.2, containing 0.1 mM pyridoxal-5'-phosphate.

  • Assay Procedure:

    • In a microcentrifuge tube or a well of a microplate, add the enzyme preparation and the inhibitor solution.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding the L-[1-¹⁴C]Histidine substrate.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a strong acid, such as 10% perchloric acid.

  • Detection of ¹⁴CO₂:

    • The released ¹⁴CO₂ is trapped using a piece of filter paper soaked in a trapping agent (e.g., a solution of hyamine hydroxide) placed in a sealed container with the reaction mixture.

    • Allow sufficient time for the ¹⁴CO₂ to be fully trapped.

  • Quantification and Data Analysis:

    • The filter paper is transferred to a scintillation vial with a suitable scintillation cocktail.

    • The amount of radioactivity is quantified using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without an inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Assessment of HDC Inhibition

This protocol describes a common method to evaluate the efficacy of an HDC inhibitor in a living organism, typically a mouse model.

Step-by-Step Protocol:

  • Animal Model and Dosing:

    • Use a suitable animal model, such as BALB/c mice.

    • Administer the HDC inhibitor (e.g., α-FMH) via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group.

  • Tissue Collection and Preparation:

    • At different time points after inhibitor administration, euthanize the animals and collect tissues of interest (e.g., stomach, brain, skin) where HDC is expressed.

    • Homogenize the tissues in a suitable buffer to prepare tissue lysates.

  • Measurement of HDC Activity:

    • Determine the HDC activity in the tissue lysates using the in vitro radiometric assay described above.

  • Data Analysis:

    • Compare the HDC activity in the tissues from inhibitor-treated animals to that of the vehicle-treated controls.

    • For irreversible inhibitors, monitor the recovery of HDC activity over several days to determine the rate of enzyme turnover.

    • Plot the percentage of HDC inhibition against the dose of the inhibitor to assess its in vivo potency.

Conclusion and Future Directions

The selection of an appropriate HDC inhibitor is contingent on the specific research question and experimental system. L-Histidine, methyl ester serves as a useful tool for in vitro studies, while the irreversible nature of α-fluoromethylhistidine makes it ideal for in vivo applications requiring sustained histamine depletion. Natural compounds like EGCG present intriguing possibilities, though their specificity requires careful consideration. The conflicting reports on the primary mechanism of Tritoqualine underscore the necessity for rigorous, multi-faceted experimental approaches in characterizing enzyme inhibitors.

Future research should focus on the development of highly potent and specific HDC inhibitors with favorable pharmacokinetic profiles for potential therapeutic applications. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to conduct robust and reliable comparative studies of existing and novel HDC inhibitors.

References

  • Esteves, M., et al. (2021). Blood brain barrier permeability of (-)-epigallocatechin gallate, its proliferation-enhancing activity of human neuroblastoma SH-SY5Y cells, and its preventive effect on age-related cognitive dysfunction in mice. PubMed.
  • MedchemExpress. (n.d.). Tritoqualine (Inhibostamin). MedchemExpress.com.
  • Singh, M., et al. (2022). Chemico-biological aspects of (-)- epigallocatechin- 3-gallate (EGCG)
  • Rodríguez-Caso, C., et al. (2003). Green tea epigallocatechin-3-gallate is an inhibitor of mammalian histidine decarboxylase. Cellular and Molecular Life Sciences.
  • Unno, K., et al. (2020). BBB permeability of EGCG, EGC and GA.
  • Rodríguez-Caso, C., et al. (2003). Green tea epigallocatechin-3-gallate is an inhibitor of mammalian histidine decarboxylase. PubMed.
  • Rodríguez-Caso, C., et al. (2003). Green tea epigallocatechin-3-gallate is an inhibitor of mammalian histidine decarboxylase.
  • Taylor & Francis Online. (2022). Chemico-biological aspects of (−)-epigallocatechin-3-gallate (EGCG) to improve its stability, bioavailability and membrane permeability: Current status and future prospects. Taylor & Francis Online.
  • ResearchGate. (n.d.). BBB permeability of EGCG metabolites.
  • Komori, H., et al. (2012). Structural Study Reveals That Ser-354 Determines Substrate Specificity on Human Histidine Decarboxylase. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Animal Studies of a Novel HDAC Inhibitor. BenchChem.
  • Kee, H. J., et al. (2014). Histone deacetylase (HDAC) inhibition improves myocardial function and prevents cardiac remodeling in diabetic mice. PMC.
  • Schayer, R. W. (1966). Determination of Histidine Decarboxylase Activity.
  • Moya-García, A. A., et al. (2009). Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. PMC.
  • MDPI. (2023). A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. MDPI.
  • Ruiz-Pérez, M. V., et al. (2012). Structural perspective on the direct inhibition mechanism of EGCG on mammalian histidine decarboxylase and DOPA decarboxylase. PubMed.
  • Duggan, D. E., et al. (1985). In Vivo and in Vitro Inhibition of Human Histidine Decarboxylase by (S)-alpha-fluoromethylhistidine. PubMed.
  • Patsnap Synapse. (2024). What is the mechanism of Tritoqualine?.
  • Wikipedia. (n.d.). Tritoqualine. Wikipedia.
  • Watanabe, T., et al. (1990). Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. PubMed.
  • Umezu, K., et al. (1986).
  • Soldani, G., et al. (1988). Comparative pharmacology of histamine H2-receptor antagonists. PubMed.
  • Ben-Hamo, M., et al. (2010).
  • Wu, J., et al. (2008). Inhibitory and structural studies of novel coenzyme-substrate analogs of human histidine decarboxylase. PubMed.
  • Zeng, G., et al. (2025). HDC/histamine Signaling Axis Drives Macrophage Reprogramming to Promote Angiogenesis in Hindlimb-Ischemic Mice. PubMed Central.
  • Umezu, K., et al. (1985). Inhibitory Effect of Tritoqualine (TRQ)
  • Sigma-Aldrich. (1994). L-HISTIDINE DECARBOXYLASE. Sigma-Aldrich.
  • Cumming, P., et al. (1994). alpha-Fluoromethylhistidine-induced Inhibition of Brain Histidine Decarboxylase.
  • Chen, Z. P., et al. (1998). Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts. PubMed.
  • Umezu, K., et al. (1985). Inhibitory effect of tritoqualine (TRQ)
  • ResearchGate. (n.d.). IC 50 Values for Known Histidine Decarboxylase Inhibitors (µM).
  • Taguchi, Y., et al. (1992). Immuno-cross-reactivity of histidine and dopa decarboxylases. PubMed.
  • Chen, S. L., et al. (2016). Comparative effectiveness of histamine-2 receptor antagonists as short-term therapy for gastro-esophageal reflux disease: a network meta-analysis. PubMed.
  • Sonneville, A. (1988). [Hypostamine (tritoqualine), a synthetic reference antihistaminic]. PubMed.
  • ResearchGate. (n.d.). Structural and functional analogies and differences between histidine decarboxylase and aromatic L-amino acid decarboxylase molecular networks: Biomedical implications.
  • Alston, T. A., & Abeles, R. H. (1987). Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester.
  • ResearchGate. (n.d.). (A) Time course of the histidine decarboxylase (HDC) assay at various....
  • University of Helsinki. (2021).
  • Maslinski, C., et al. (1983). Tritoqualine and some aspects of histamine metabolism. PubMed.
  • Patsnap Synapse. (n.d.). alpha-FMH - Drug Targets, Indications, Patents.
  • Bio-Techne. (n.d.). DOPA Decarboxylase (DDC) and Neurotransmitter Synthesis. Bio-Techne.
  • Wang, Z., et al. (2010). Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: A meta-analysis.
  • Wikipedia. (n.d.). Histidine decarboxylase. Wikipedia.
  • Rodriguez-Agudo, D., et al. (2004). Real-time RT-PCR analysis of human histidine decarboxylase, a new marker for several types of leukemia and cancer. PubMed.
  • Vaara, M. (1992). Agents that increase the permeability of the outer membrane. PMC.

Sources

Validation

A Senior Application Scientist's Guide to Alternative Substrates for Studying Histidine-Metabolizing Enzymes

<200c> Introduction Histidine, a seemingly simple amino acid, is a cornerstone of numerous physiological processes, from neurotransmission and immune responses to gastric acid secretion.[1][2] The enzymes that metabolize...

Author: BenchChem Technical Support Team. Date: January 2026

<200c>

Introduction

Histidine, a seemingly simple amino acid, is a cornerstone of numerous physiological processes, from neurotransmission and immune responses to gastric acid secretion.[1][2] The enzymes that metabolize histidine are therefore critical regulators of these pathways and represent significant targets for therapeutic intervention. Studying these enzymes—primarily Histidine Decarboxylase (HDC), Histidase (also known as Histidine Ammonia-Lyase or HAL), and Histidine N-Methyltransferase (HNMT)—is paramount for understanding their function and for developing novel drugs.

Traditionally, L-histidine, the natural substrate, has been the workhorse for in vitro and in vivo studies. However, reliance on a single substrate presents inherent limitations. Assays using L-histidine can suffer from product inhibition, interference from endogenous substrate, and sometimes lack the sensitivity required for high-throughput screening. This has spurred the exploration and development of alternative substrates that can offer improved kinetic properties, unique reporter capabilities, or serve as specific inhibitors for mechanistic studies.

This guide provides a comprehensive comparison of alternative substrates for key histidine-metabolizing enzymes. We will delve into the causality behind experimental choices, present objective performance data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their quest to unravel the complexities of histidine metabolism.

The Gold Standard: L-Histidine and Its Limitations

L-histidine is the natural and most commonly used substrate for studying histidine-metabolizing enzymes. Its advantages are clear: it is physiologically relevant, readily available, and the kinetic parameters derived from its use directly reflect the enzyme's natural activity. However, researchers often encounter challenges that necessitate the use of alternative molecules:

  • Assay Interference: In complex biological samples, endogenous L-histidine can compete with labeled substrates, leading to inaccurate measurements.

  • Detection Challenges: The products of L-histidine metabolism (histamine, urocanic acid) can be difficult to detect directly and often require coupled enzymatic reactions or laborious chromatographic methods.

  • Limited Mechanistic Insight: While essential for baseline activity, L-histidine alone may not be sufficient to probe specific aspects of the catalytic mechanism or to trap enzymatic intermediates.

  • Substrate Inhibition: At high concentrations, L-histidine can sometimes inhibit the very enzymes it is meant to probe, complicating kinetic analysis.

These limitations highlight the need for a diverse toolkit of substrates that can be selected based on the specific experimental question and assay format.

Comparative Analysis of Alternative Substrates

Histidine Decarboxylase (HDC; EC 4.1.1.22)

HDC is the sole enzyme responsible for synthesizing histamine from L-histidine in a single decarboxylation step.[1] As a key player in allergic reactions and inflammation, HDC is a major drug target.[1]

Alternative Substrates & Inhibitors

The search for HDC inhibitors has yielded several important substrate analogs that are invaluable for research.

  • (S)-α-Fluoromethylhistidine (α-FMH): This is a classic example of a "suicide substrate."[3] HDC processes α-FMH, but the reaction intermediate forms a covalent bond with the enzyme's active site, leading to irreversible inhibition.[3][4][5] This property makes it an excellent tool for in vivo studies to deplete histamine pools and for active site titration experiments.[5][6]

  • Histidine Methyl Ester (HME): HME acts as a potent competitive inhibitor of HDC.[7][8] It binds to the active site but cannot be decarboxylated, effectively blocking the enzyme.[8] Its utility lies in crystallographic studies to capture the enzyme-substrate complex and in assays where reversible inhibition is desired.[7][9]

Comparative Performance Data for HDC Substrates/Inhibitors
CompoundTypeMechanismKey Kinetic ParameterApplication Notes
L-Histidine Natural SubstrateEnzymatic turnoverKm ≈ 0.1 mM[10]Baseline activity assays, physiological studies.
(S)-α-Fluoromethylhistidine (α-FMH) Irreversible InhibitorSuicide substrateKi in the µM rangeIn vivo histamine depletion, active site labeling.[4][6]
Histidine Methyl Ester (HME) Competitive InhibitorBinds to the active siteKi in the µM rangeX-ray crystallography, reversible inhibition assays.[7][8]
Experimental Protocol: In Vitro Inhibition of HDC by α-FMH

This protocol describes a method to determine the in vitro inhibition of HDC activity in a cell lysate, for example, from human peripheral blood leukocytes.[6]

I. Materials:

  • Cell lysate containing HDC activity

  • L-[3H]-Histidine (radiolabeled substrate)

  • (S)-α-Fluoromethylhistidine (α-FMH)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Phosphate buffer (pH 6.8)

  • Trichloroacetic acid (TCA)

  • Solvent for liquid-liquid extraction (e.g., n-butanol/chloroform)

  • Scintillation cocktail and counter

II. Methodology:

  • Prepare a reaction mixture containing phosphate buffer, PLP, and the cell lysate.

  • Pre-incubation with inhibitor: Add varying concentrations of α-FMH (e.g., 10-8 M to 10-4 M) to the reaction mixture. Include a control with no inhibitor. Incubate for a set time (e.g., 30 minutes) at 37°C to allow for time-dependent inhibition.

  • Initiate the enzymatic reaction by adding L-[3H]-Histidine to each tube.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) where the reaction is linear.

  • Stop the reaction by adding cold TCA.

  • Extract the product: Add a suitable solvent to separate the [3H]-histamine product from the unreacted [3H]-histidine substrate.

  • Quantify radioactivity: Measure the radioactivity in the solvent phase using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of HDC inhibition for each α-FMH concentration compared to the control. Determine the IC50 value.

Causality Behind Experimental Choices:

  • The use of a radiolabeled substrate (L-[3H]-Histidine) provides a highly sensitive and direct method to measure product formation.

  • Pre-incubation with α-FMH is crucial because it is a time-dependent inhibitor; this step allows the inactivation reaction to proceed before measuring the remaining enzyme activity.[3]

  • PLP is included as it is an essential cofactor for HDC activity.[1]

HDC Reaction and Inhibition Pathway

HDC_Pathway cluster_0 Natural Reaction cluster_1 Inhibition Pathways L-Histidine L-Histidine HDC_E HDC (Enzyme) L-Histidine->HDC_E Binds Histamine Histamine HDC_E->Histamine Decarboxylates CO2 CO2 HDC_E->CO2 Releases HDC_Inhibited_Irr HDC (Irreversibly Inhibited) HDC_E->HDC_Inhibited_Irr HDC_Inhibited_Rev HDC-HME Complex (Reversible) HDC_E->HDC_Inhibited_Rev alpha-FMH α-Fluoromethylhistidine alpha-FMH->HDC_E Suicide Substrate HME Histidine Methyl Ester HME->HDC_E Competitive Binding

Caption: Reaction pathway of HDC with L-histidine and inhibition by alternative substrates.

Histidase / Histidine Ammonia-Lyase (HAL; EC 4.3.1.3)

HAL catalyzes the first step in the major catabolic pathway of histidine, converting it to urocanic acid and ammonia through a non-oxidative deamination.[11] This enzyme is crucial for histidine homeostasis, and its deficiency leads to the genetic disorder histidinemia.

Alternative Substrates for HAL

Unlike HDC, which has a very narrow substrate specificity, HAL has been shown to accept a limited range of histidine analogs. This promiscuity can be exploited for developing novel assays.

  • L-Histidine Methyl Ester: This compound serves as a substrate for HAL from various species, including bacteria.[11] The enzyme catalyzes its conversion to urocanate methyl ester. This is particularly useful as the esterified product has different physicochemical properties (e.g., hydrophobicity) which can be leveraged for easier separation and detection in assays.

  • L-Histidinamide: Some mutant forms of HAL have been shown to utilize L-histidinamide as a substrate, producing urocanamide.[11] This demonstrates the potential for protein engineering to expand the substrate scope of HAL for specific applications.

  • Fluoro- and Nitro-substituted Histidines: Analogs like 2-fluoro-L-histidine and 4-nitro-L-histidine can also be processed by HAL.[11] The introduction of electron-withdrawing groups can alter the electronic properties of the imidazole ring, providing probes to study the catalytic mechanism.

Comparative Performance Data for HAL Substrates
SubstrateEnzyme Source (Example)Km (mM)Relative ActivityProduct
L-Histidine Geobacillus kaustophilus (Wild-Type)3.38100%Urocanic Acid
L-Histidine Methyl Ester Geobacillus kaustophilus (Wild-Type)7.99Lower than L-HisUrocanate Methyl Ester
L-Histidinamide Geobacillus kaustophilus (R280K Mutant)5.61Lower than L-HisUrocanamide

(Data synthesized from reference[11])

Experimental Protocol: Spectrophotometric Assay for HAL using L-Histidine

This protocol is a standard method to measure HAL activity by monitoring the formation of urocanic acid, which has a distinct UV absorbance.

I. Materials:

  • Purified HAL enzyme or cell lysate

  • L-Histidine substrate solution

  • Tris-HCl buffer (pH 8.5-9.0)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 277 nm

II. Methodology:

  • Prepare a reaction mixture in a UV cuvette containing Tris-HCl buffer and the enzyme solution.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Establish a baseline reading at 277 nm.

  • Initiate the reaction by adding a known concentration of L-histidine solution to the cuvette. Mix quickly.

  • Monitor the increase in absorbance at 277 nm over time. Record readings at regular intervals (e.g., every 15-30 seconds) for several minutes.

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for urocanic acid ≈ 18,800 M-1cm-1). Varying the substrate concentration allows for the determination of Km and Vmax.[12]

Causality Behind Experimental Choices:

  • The choice of pH 8.5-9.0 is based on the known optimal pH for many HAL enzymes.[11][13]

  • Monitoring at 277 nm is highly specific for the formation of the conjugated double bond system in urocanic acid, making the assay direct and continuous.[14]

  • This assay is ideal for studying inhibitors as well; for instance, D-α-hydrazinoimidazolylpropionic acid is a potent competitive inhibitor of liver HAL.[13]

HAL Catalytic Reaction

Caption: The non-oxidative deamination of L-histidine by Histidase (HAL).

Histamine N-Methyltransferase (HNMT; EC 2.1.1.8)

HNMT is a key enzyme in the degradation of histamine, transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine.[15][16] It plays a crucial role in terminating histamine signaling, particularly in the central nervous system.

Alternative Substrates for HNMT

Research into HNMT often focuses on analogs of the cofactor SAM, as the enzyme's specificity for histamine is quite high.[16]

  • S-Adenosyl-L-methionine (SAM) Analogs: A wide array of SAM analogs has been developed to probe methyltransferase activity.[17][18][19] These analogs can carry modified methyl groups (e.g., ethyl, propyl) or bioorthogonal tags (e.g., azide, alkyne) that can be transferred to histamine.[20] This allows for subsequent "click chemistry" ligation to reporter molecules like fluorophores or biotin, enabling non-radioactive detection of methylation.

  • Se-Adenosyl-L-selenomethionine (SeAM) Analogs: Replacing the sulfur atom of SAM with selenium creates SeAM analogs.[20] These compounds can exhibit enhanced reactivity and broader compatibility with methyltransferases, offering an alternative when traditional SAM analogs are inefficient.[20]

  • Nα-methylhistamine: While not an alternative for assay development, it's noteworthy that Nα-methylhistamine is also a substrate for HNMT. This has implications for assay specificity, and conditions must be optimized to favor the methylation of histamine.[15]

Comparative Performance Data for HNMT Cofactors
CofactorTypeKey FeatureApplication
S-Adenosyl-L-methionine (SAM) Natural CofactorDonates a methyl groupStandard enzymatic assays.
SAM Analogs (with bioorthogonal tags) Modified CofactorTransfers a tagged alkyl groupSubstrate labeling, activity-based probing, pull-down experiments.[17]
SeAM Analogs Modified CofactorEnhanced reactivityCan improve transfer efficiency for some enzymes.[20]
S-Adenosyl-L-homocysteine (SAH) Product InhibitorBinds to the active sitePotent competitive inhibitor, useful for control experiments.[21]
Experimental Protocol: A Fluorescence-Based HNMT Assay Using a SAM Analog

This protocol outlines a modern, non-radioactive method for measuring HNMT activity.

I. Materials:

  • Purified HNMT enzyme

  • Histamine substrate

  • A SAM analog with a terminal alkyne (e.g., Propargyl-SAM)

  • An azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

  • Copper(I)-TBTA catalyst for CuAAC "click" reaction

  • Buffer (e.g., phosphate buffer, pH 7.4)

  • SDS-PAGE equipment and fluorescence gel scanner

II. Methodology:

  • Enzymatic Reaction:

    • Incubate HNMT, histamine, and the alkyne-SAM analog in the reaction buffer at 37°C.

    • The enzyme will transfer the propargyl group to histamine, creating propargylated histamine.

  • Click Chemistry Ligation:

    • To the reaction mixture, add the azide-fluorophore and the copper catalyst.

    • Allow the click reaction to proceed, which will covalently attach the fluorophore to the propargylated histamine.

  • Detection:

    • Separate the reaction products using a suitable method (e.g., HPLC, TLC, or specific capture).

    • Quantify the fluorescently labeled product using a fluorescence detector or plate reader. The amount of fluorescence is directly proportional to the HNMT activity.

Causality Behind Experimental Choices:

  • The use of a bioorthogonal SAM analog and click chemistry completely circumvents the need for radioactivity, improving safety and simplifying waste disposal.

  • This approach is highly modular; different fluorophores, quenchers, or affinity tags (like biotin) can be "clicked" onto the product, making the assay adaptable for various platforms like fluorescence polarization or affinity capture.

  • The high specificity of the click reaction ensures that the fluorescent signal is directly coupled to the enzymatic activity.

HNMT Reaction with Natural and Alternative Cofactors

HNMT_Pathway cluster_natural Natural Methylation cluster_probe Bioorthogonal Labeling Histamine Histamine HNMT HNMT Histamine->HNMT SAM SAM (Cofactor) SAM->HNMT Methylhistamine N-Methylhistamine HNMT->Methylhistamine SAH SAH (Product) HNMT->SAH Histamine_p Histamine HNMT_p HNMT Histamine_p->HNMT_p SAM_Analog Alkyne-SAM (Analog) SAM_Analog->HNMT_p Tagged_Histamine Alkyne-Histamine HNMT_p->Tagged_Histamine Labeled_Product Fluorescent Product Tagged_Histamine->Labeled_Product + Click Chemistry Fluorophore Azide-Fluorophore Fluorophore->Labeled_Product

Caption: HNMT-catalyzed reaction using natural SAM and a bioorthogonal SAM analog for fluorescent labeling.

Conclusion and Future Perspectives

The study of histidine-metabolizing enzymes has been significantly advanced by moving beyond the exclusive use of L-histidine. Alternative substrates, whether they are inhibitors, reporters, or modified analogs, provide a sophisticated arsenal for researchers. Suicide substrates like α-FMH allow for precise in vivo interrogation of HDC function, while modified cofactors for HNMT have opened the door to high-throughput, non-radioactive screening assays crucial for drug discovery.

The future of this field lies in the continued development of novel chemical probes. The design of substrates with environmentally sensitive fluorophores could allow for real-time monitoring of enzymatic activity within living cells. Furthermore, the application of unnatural amino acid incorporation could enable the production of enzymes with novel specificities, creating bespoke biocatalysts for synthetic chemistry.[22][23][24] By embracing these innovative chemical tools, we can continue to illuminate the intricate roles of histidine metabolism in health and disease.

References

  • Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus. National Institutes of Health. [Link]

  • Structural Study Reveals That Ser-354 Determines Substrate Specificity on Human Histidine Decarboxylase. PubMed Central. [Link]

  • Metal Activation of Histidine Ammonia-Lyase. ResearchGate. [Link]

  • Histidine decarboxylase - Wikipedia. Wikipedia. [Link]

  • Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. PubMed Central. [Link]

  • Substrate Specificity for Human Histidine Methyltransferase SETD3. bioRxiv. [Link]

  • Histidine ammonia-lyase from rat liver. Purification, properties, and inhibition by substrate analogues. PubMed. [Link]

  • Histidine decarboxylase - M-CSA Mechanism and Catalytic Site Atlas. M-CSA. [Link]

  • HDC - Histidine decarboxylase - Homo sapiens (Human). UniProt. [Link]

  • New protein identified as substrate for histidine methylation. News-Medical.Net. [Link]

  • Kinetic analysis of the histamine N-methyltransferase reaction as used in the histamine radioenzymatic assay: optimization of assay specificity. PubMed. [Link]

  • Histidine ammonia-lyase - M-CSA Mechanism and Catalytic Site Atlas. M-CSA. [Link]

  • Efficient synthesis of α-fluoromethylhistidine di-hydrochloride and demonstration of its efficacy as a glutathione S-transferase inhibitor. PubMed. [Link]

  • Histidine Metabolism and Function. PubMed Central. [Link]

  • The Structure, Activity, and Function of the SETD3 Protein Histidine Methyltransferase. PubMed Central. [Link]

  • Site-directed spin labeling of a genetically encoded unnatural amino acid. PubMed Central. [Link]

  • Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. PubMed Central. [Link]

  • Protonation State of Active-Site Histidines, Reaction Mechanism and Stereoselectivity in β‑Alanine Synthase: A Computational Study. National Institutes of Health. [Link]

  • Two Polymorphic Forms of Human Histamine Methyltransferase: Structural, Thermal, and Kinetic Comparisons. PubMed Central. [Link]

  • Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo. Oxford Academic. [Link]

  • SETD3 protein is the actin-specific histidine N-methyltransferase. eLife. [Link]

  • (PDF) Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. ResearchGate. [Link]

  • In vivo and in vitro inhibition of human histidine decarboxylase by (S)-alpha-fluoromethylhistidine. PubMed. [Link]

  • 3-Methylhistidine - Wikipedia. Wikipedia. [Link]

  • Large-Scale, Protection-Free Synthesis of Se-Adenosyl-l-selenomethionine Analogues and Their Application as Cofactor Surrogates of Methyltransferases. ACS Publications. [Link]

  • Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. PubMed. [Link]

  • Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. ACS Publications. [Link]

  • Mapping of the binding sites of human histamine N-methyltransferase (HNMT) monoclonal antibodies. PubMed Central. [Link]

  • SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases. PubMed Central. [Link]

  • Activity-based ATP analog probes for bacterial histidine kinases. ScienceDirect. [Link]

  • Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases. MDPI. [Link]

  • Proline-Stabilized SAM Analogs for Sequence-Specific Biomolecule Labeling. Flintbox. [Link]

  • SETD3 protein is the actin-specific histidine N-methyltransferase. PubMed Central. [Link]

  • Investigating the Mechanism of Action of Histidine Ammonia Lyase. The University of Utah. [Link]

  • Basics of enzyme kinetics graphs. Khan Academy. [Link]

  • The Double-Histidine Cu2+-Binding Motif: A Highly Rigid, Site-Specific Spin Probe for Electron Spin Resonance Distance Measurements. PubMed Central. [Link]

  • Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. PubMed. [Link]

  • Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. National Institutes of Health. [Link]

  • Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends in Pharmacological Sciences. [Link]

Sources

Comparative

A Researcher's Guide to L-(+)-Ergothioneine Synthesis: A Comparative Analysis

Introduction: The Rising Star of Antioxidants L-(+)-Ergothioneine (EGT) is a naturally occurring amino acid derivative with potent antioxidant and cytoprotective properties, making it a highly sought-after ingredient in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Star of Antioxidants

L-(+)-Ergothioneine (EGT) is a naturally occurring amino acid derivative with potent antioxidant and cytoprotective properties, making it a highly sought-after ingredient in the pharmaceutical, cosmetic, and food industries.[1][2] Unlike many other antioxidants, EGT has a specific transporter in the human body, the novel organic cation transporter 1 (OCTN1), highlighting its physiological significance.[2] As the demand for high-purity EGT grows, so does the need for efficient, scalable, and economically viable production methods.

This guide provides an in-depth comparative analysis of the primary synthetic routes to L-(+)-ergothioneine: traditional chemical synthesis, in vitro biocatalysis (enzymatic synthesis), and in vivo biosynthesis through microbial fermentation. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages to aid researchers and drug development professionals in selecting the optimal strategy for their specific needs.

Chemical Synthesis: The Classic but Challenging Route

Historically, chemical synthesis was the primary method for producing EGT. While capable of yielding high-purity EGT, these multi-step processes are often plagued by low overall yields, the need for harsh reagents, and the generation of significant chemical waste.[3] The complexity of the EGT molecule, with its chiral center and sensitive thiol group, necessitates intricate protection and deprotection steps.[3][4]

A common strategy involves the modification of L-histidine, the natural precursor to EGT. One patented approach involves the Bamberger cleavage of the imidazole ring of a histidine alkyl ester, followed by a series of reactions to introduce the thiol group and then rebuild the imidazole ring.[4] Another method involves the preparation of 2-thiol-L-histidine, which is then methylated.[5]

Key Challenges in Chemical Synthesis:

  • Stereochemical Control: Maintaining the desired L-chirality throughout the synthesis is a significant challenge.

  • Thiol Protection: The reactive thiol group requires protection to prevent unwanted side reactions, adding complexity and cost.

  • Low Yields: The multi-step nature of the synthesis often leads to low overall yields.

  • Environmental Concerns: The use of hazardous reagents and the generation of chemical waste are significant drawbacks.

While improvements in synthetic methodologies have been made, the inherent complexity and environmental impact of chemical synthesis have driven the exploration of more sustainable and efficient biological approaches.[6]

In Vitro Biocatalysis: The Enzymatic Approach

In vitro biocatalysis, or enzymatic synthesis, offers a more elegant and specific alternative to traditional chemical synthesis. This method utilizes isolated enzymes to catalyze the key steps in the EGT biosynthetic pathway. The primary advantage of this approach is the high specificity of enzymes, which minimizes the formation of byproducts and simplifies purification.

The biosynthesis of EGT in microorganisms involves a series of enzymatic reactions. In fungi, two key enzymes, Egt1 and Egt2, are responsible for the entire pathway.[3][7] Egt1, a bifunctional enzyme, first catalyzes the trimethylation of the α-amino group of L-histidine to form hercynine. The second domain of Egt1 then catalyzes the oxidative C-S bond formation between hercynine and a sulfur donor, typically L-cysteine. Finally, Egt2, a C-S lyase, cleaves the intermediate to yield EGT.[7]

In bacteria, the pathway is slightly more complex and involves a larger set of enzymes (EgtA, EgtB, EgtC, EgtD, and EgtE).[1]

Fungal EGT Biosynthesis Pathway

Experimental Protocol: In Vitro Synthesis of Ergothioneine

  • Enzyme Preparation: Recombinantly express and purify the necessary enzymes (e.g., Egt1 and Egt2 from Neurospora crassa).

  • Reaction Setup: In a buffered solution (e.g., phosphate buffer, pH 7.5), combine L-histidine, S-adenosyl-L-methionine (SAM), L-cysteine, and the purified enzymes.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified period (e.g., 24-48 hours).

  • Monitoring: Monitor the progress of the reaction by analyzing samples using HPLC or LC-MS.

  • Purification: Purify the resulting L-(+)-ergothioneine using chromatographic techniques such as ion-exchange chromatography.

Advantages of In Vitro Biocatalysis:

  • High Specificity: Enzymes catalyze specific reactions, leading to high product purity.

  • Milder Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions under mild temperature and pH conditions.

  • Reduced Waste: This method generates less hazardous waste compared to chemical synthesis.

Limitations:

  • Enzyme Cost and Stability: The production and purification of active and stable enzymes can be expensive.

  • Cofactor Regeneration: Reactions requiring cofactors like SAM necessitate a system for their regeneration, adding complexity.

Microbial Fermentation: The Power of Cell Factories

Microbial fermentation has emerged as the most promising approach for the large-scale, sustainable, and cost-effective production of L-(+)-ergothioneine.[1][8] This method involves genetically engineering microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to heterologously express the EGT biosynthetic pathway.[7][9] These "cell factories" can then produce EGT from simple and inexpensive starting materials like glucose.

Significant research has focused on optimizing EGT production in various microbial hosts. Strategies include:

  • Pathway Engineering: Introducing and optimizing the expression of the EGT biosynthetic genes from fungi or bacteria.[7][10]

  • Precursor Supply Enhancement: Engineering the host's metabolism to increase the intracellular pools of precursor amino acids like L-histidine, L-cysteine, and L-methionine.[10]

  • Knockout of Competing Pathways: Deleting genes that encode for enzymes that divert precursors away from the EGT pathway.[7]

  • Fermentation Process Optimization: Optimizing fermentation conditions such as media composition, pH, temperature, and aeration to maximize cell growth and EGT production.[11]

Microbial_Fermentation_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation cluster_downstream Downstream Processing gene_synthesis Gene Synthesis (e.g., Egt1, Egt2) vector_construction Vector Construction gene_synthesis->vector_construction host_transformation Host Transformation (e.g., E. coli) vector_construction->host_transformation strain_screening Strain Screening & Optimization host_transformation->strain_screening seed_culture Seed Culture Preparation strain_screening->seed_culture bioreactor_fermentation Bioreactor Fermentation seed_culture->bioreactor_fermentation process_monitoring Process Monitoring (pH, DO, Glucose) bioreactor_fermentation->process_monitoring cell_harvest Cell Harvest bioreactor_fermentation->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis purification Purification (e.g., Chromatography) cell_lysis->purification final_product L-(+)-Ergothioneine purification->final_product

Microbial Fermentation Workflow for EGT Production

Experimental Protocol: Fed-Batch Fermentation of Engineered E. coli

  • Seed Culture: Inoculate a single colony of the engineered E. coli strain into a suitable seed medium (e.g., LB medium) and incubate overnight at 37°C with shaking.[7]

  • Bioreactor Inoculation: Transfer the seed culture to a bioreactor containing a defined fermentation medium.

  • Batch Phase: Allow the culture to grow in batch mode until the initial carbon source (e.g., glucose) is depleted.

  • Fed-Batch Phase: Continuously feed a concentrated solution of the carbon source to the bioreactor to maintain a low concentration and avoid inhibitory effects. Maintain pH at a setpoint (e.g., 7.0) by the automated addition of a base (e.g., ammonia). Control dissolved oxygen (DO) at a specific level (e.g., 20-30%) by adjusting the agitation speed and airflow rate.[7]

  • Induction: If using an inducible promoter, add the inducer (e.g., IPTG) at an appropriate cell density to initiate the expression of the EGT biosynthetic genes.[7]

  • Harvest and Purification: After the desired fermentation time, harvest the cells and purify the intracellular and/or extracellular EGT.[]

Comparative Analysis

FeatureChemical SynthesisIn Vitro BiocatalysisMicrobial Fermentation
Starting Materials L-histidine derivatives, various chemical reagentsL-histidine, L-cysteine, SAMSimple carbon sources (e.g., glucose), salts
Complexity High (multi-step, protection/deprotection)Moderate (enzyme production and purification)High (strain development and fermentation optimization)
Yield Generally low to moderatePotentially high, but dependent on enzyme activityHigh and scalable (reported yields > 5 g/L)[1]
Purity High, but requires extensive purificationHigh, with fewer byproductsGood, requires downstream processing
Cost High (reagents, energy, waste disposal)Potentially high (enzymes, cofactors)Potentially low at scale (inexpensive media)
Sustainability Low (hazardous waste, harsh conditions)ModerateHigh (renewable feedstocks, milder conditions)
Scalability ChallengingModerateHigh

Conclusion and Future Outlook

While chemical synthesis laid the groundwork for obtaining L-(+)-ergothioneine, its inherent drawbacks have paved the way for more sustainable and efficient biological methods. In vitro biocatalysis offers a highly specific and clean route, but its scalability can be limited by enzyme costs. Microbial fermentation has emerged as the most promising strategy for the industrial-scale production of EGT.[1][8] The continuous advancements in synthetic biology and metabolic engineering are expected to further enhance the yields and productivity of microbial cell factories, making this valuable antioxidant more accessible for a wide range of applications. The development of robust and efficient downstream processing techniques will also be crucial in reducing the overall production cost and ensuring the economic viability of fermentation-based EGT production.

References

  • Bello, M. H., et al. (2012). The Neurospora crassa mutant NcΔEgt-1 identifies a novel gene for ergothioneine biosynthesis. Biochemical Journal, 447(3), 367-375.
  • Chen, S., et al. (2022). Ergothioneine biosynthesis: The present state and future prospect. Applied Microbiology and Biotechnology, 106(21), 6965-6980.
  • Enhancing Ergothioneine Production by Combined Protein and Metabolic Engineering Strategies. (2025). Journal of Agricultural and Food Chemistry.
  • Synthesis of L-(+)-Ergothioneine. (1995). The Journal of Organic Chemistry, 60(20), 6296-6301.
  • Song, H., et al. (2015). Biosynthesis of ergothioneine: current state, achievements, and perspectives. Applied Microbiology and Biotechnology, 99(7), 2989-2999.
  • Zhang, H., et al. (2024).
  • Borodina, I., et al. (2020). The biology of ergothioneine, an antioxidant nutraceutical. Nutrition Research Reviews, 33(2), 190-217.
  • Liu, P., et al. (2013). Mini-Review: Ergothioneine and Ovothiol Biosyntheses, an Unprecedented Trans-Sulfur Strategy in Natural Product Biosynthesis. Israel Journal of Chemistry, 53(6-7), 394-403.
  • Tan, K. H., et al. (2023). Mushroom-Derived Compounds as Inhibitors of Advanced Glycation End-Products. International Journal of Molecular Sciences, 24(13), 10996.
  • Fermentative Production of Ergothioneine by Exploring Novel Biosynthetic Pathway and Remodulating Precursor Synthesis Pathways. (2024). Journal of Agricultural and Food Chemistry.
  • Yadan, J. C., et al. (2009). Process for the synthesis of l-(+)-ergothioneine. U.S.
  • Li, Y., et al. (2022).
  • Heath, H., et al. (1951). Synthesis of ergothioneine.
  • Fermentation CDMO: Microbial Production of Ergothioneine. (n.d.). BOC Sciences.
  • Zhang, H., et al. (2024). A Review of Novel Antioxidant Ergothioneine: Biosynthesis Pathways, Production, Function and Food Applications.
  • Khonde, P. L., & Jardine, A. (2015). Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates. Organic & Biomolecular Chemistry, 13(5), 1415-1419.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies with L-Histidine Methyl Ester Containing Peptides

For researchers, scientists, and drug development professionals, ensuring the specificity of therapeutic antibodies and diagnostic assays is paramount. A critical aspect of this is understanding and characterizing potent...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of therapeutic antibodies and diagnostic assays is paramount. A critical aspect of this is understanding and characterizing potential cross-reactivity, where an antibody binds to unintended targets. This guide provides an in-depth comparison of methodologies to study the cross-reactivity of antibodies with peptides containing a post-translational or synthetic modification, specifically the methylation of an L-Histidine residue to form L-Histidine methyl ester. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower you in designing robust and self-validating cross-reactivity studies.

The Significance of L-Histidine Methyl Ester in Antibody Cross-Reactivity

Histidine is a common residue in antibody formulations, valued for its buffering capacity that helps stabilize the antibody during storage.[1][2] However, modifications to amino acid side chains, whether naturally occurring as post-translational modifications or introduced during manufacturing, can create neo-epitopes. The addition of a methyl group to the carboxyl end of L-Histidine to form L-Histidine methyl ester alters the physicochemical properties of the side chain. This seemingly minor change can have significant implications for antibody binding.

The methyl esterification neutralizes the negative charge of the carboxyl group and adds a small, hydrophobic methyl group.[3][4] This can lead to unforeseen cross-reactivity if an antibody, originally raised against an unmodified peptide, recognizes this altered epitope. Such cross-reactivity can compromise the safety and efficacy of a therapeutic antibody or the accuracy of a diagnostic test. Therefore, rigorous assessment of binding to such modified peptides is a critical step in antibody characterization.

Comparative Analysis of Methodologies for Cross-Reactivity Assessment

The choice of analytical technique is crucial for accurately characterizing antibody cross-reactivity. Here, we compare three widely used methods: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Mass Spectrometry (MS). Each offers unique advantages and limitations in the context of studying antibody binding to L-Histidine methyl ester-containing peptides.

Methodological Comparison
FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Surface Plasmon Resonance (SPR)Mass Spectrometry (MS)
Principle Immobilized antigen binds to a primary antibody, which is then detected by an enzyme-conjugated secondary antibody that produces a measurable signal.[5][6]Measures changes in the refractive index at the surface of a sensor chip as an antibody (analyte) flows over and binds to an immobilized peptide (ligand) in real-time.[7][8][9]Directly measures the mass-to-charge ratio of molecules, allowing for the identification and quantification of antibody-peptide complexes.[10][11][12]
Data Output Endpoint colorimetric, fluorometric, or luminometric signal proportional to the amount of bound antibody. Provides semi-quantitative (EC50) or qualitative binding information.Real-time sensorgram data providing kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and affinity (dissociation constant, KD).[13]Mass spectra identifying the molecular weights of the antibody, peptide, and the non-covalent antibody-peptide complex. Can provide stoichiometric information.
Throughput High-throughput, suitable for screening large numbers of samples in 96- or 384-well plates.Medium to high-throughput, depending on the instrument, with the ability to analyze multiple interactions in parallel.Lower throughput, often used for detailed characterization of a smaller number of interactions.
Labeling Requirement Requires labeled secondary antibodies.Label-free, eliminating potential artifacts from labeling.[7][8]Label-free.
Sample Consumption Relatively low sample consumption.Low sample consumption.Can require larger sample amounts, depending on the technique.
Strengths for this Application Excellent for initial screening of cross-reactivity. Cost-effective and widely available.Provides detailed kinetic and affinity data, offering deeper insights into the binding mechanism. Real-time monitoring can reveal subtle differences in binding behavior.[14]Unambiguously confirms the direct interaction and can identify the specific sites of interaction through techniques like cross-linking mass spectrometry (XL-MS).[15]
Limitations for this Application Indirect detection can be influenced by non-specific binding. Multiple washing steps can disrupt weak interactions. Does not provide kinetic information.Requires specialized instrumentation and expertise. Immobilization of the peptide can potentially alter its conformation.May not be sensitive enough to detect very weak or transient interactions without specialized techniques. The gas-phase measurement may not always perfectly reflect solution-phase interactions.
Hypothetical Comparative Data

To illustrate the type of data generated from each technique, consider a monoclonal antibody (mAb-X) raised against the native peptide (Ac-Cys-Ala-His-Gly-Tyr-NH2). We will compare its binding to this target peptide versus a modified peptide where Histidine is replaced with L-Histidine methyl ester (Ac-Cys-Ala-His(OMe)-Gly-Tyr-NH2).

Table 1: Comparative Binding Analysis of mAb-X to Native and Modified Peptides

TechniqueParameterNative PeptideModified Peptide (L-Histidine methyl ester)Interpretation
ELISA EC50 (nM)5.285.7mAb-X shows significantly weaker binding (higher EC50) to the modified peptide, indicating reduced affinity.
SPR ka (1/Ms)2.5 x 1051.1 x 105The association rate is slightly slower for the modified peptide.
kd (1/s)1.8 x 10-49.5 x 10-3The dissociation rate is significantly faster for the modified peptide, indicating a less stable complex.
KD (nM)0.7286.4The affinity of mAb-X for the modified peptide is over 100-fold lower than for the native peptide.
Mass Spectrometry Complex Detected[mAb-X + Native Peptide][mAb-X + Modified Peptide] (at higher peptide concentrations)The complex with the native peptide is readily detected. The complex with the modified peptide is only observed at much higher concentrations, confirming a weaker interaction.

Experimental Workflows and Protocols

To ensure the integrity and reproducibility of your cross-reactivity studies, it is essential to follow well-defined protocols. The following sections provide detailed, step-by-step methodologies for each of the discussed techniques.

Experimental Workflow Overview

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Kinetic Analysis cluster_2 Phase 3: Definitive Interaction Confirmation ELISA ELISA Screening decision1 Cross-reactivity observed? ELISA->decision1 SPR Surface Plasmon Resonance (SPR) decision2 Detailed kinetics required? SPR->decision2 MS Mass Spectrometry (MS) end End: Characterized Cross-Reactivity MS->end start Start: Antibody and Peptides start->ELISA decision1->SPR Yes no_cross No Significant Cross-Reactivity decision1->no_cross No decision2->MS Yes decision2->end No

Caption: A typical workflow for characterizing antibody cross-reactivity.

Detailed Protocol: Peptide-ELISA for Cross-Reactivity Screening

This protocol is adapted from standard peptide-ELISA procedures.[5][16]

Materials:

  • High-bind 96-well microtiter plates

  • Native and modified peptides

  • Coating Buffer: 50 mM Sodium Carbonate, pH 9.6

  • Wash Buffer: 1X PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% (w/v) non-fat dry milk or 1% (w/v) BSA in PBST

  • Primary antibody (mAb-X)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Peptide Coating: Dilute the native and modified peptides to 2 µg/mL in Coating Buffer. Add 100 µL of each peptide solution to separate wells of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific antibody binding.

  • Washing: Repeat the washing step as in step 2.

  • Primary Antibody Incubation: Prepare a serial dilution of the primary antibody (mAb-X) in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase to five washes.

  • Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis: Plot the absorbance values against the antibody concentration and determine the EC50 for both the native and modified peptides.

Detailed Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines a general procedure for SPR analysis of antibody-peptide interactions.[7][8][14]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Native and modified peptides with a free amine group for immobilization

  • Primary antibody (mAb-X)

  • Running Buffer: HBS-EP+ (or similar, optimized for the interaction)

  • Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.0; requires optimization)

Procedure:

  • Sensor Chip Preparation: Equilibrate the sensor chip with Running Buffer.

  • Ligand Immobilization:

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the native peptide (e.g., 10 µg/mL in 10 mM acetate buffer, pH 4.5) over one flow cell and the modified peptide over another flow cell to the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be activated and deactivated without peptide immobilization.

  • Analyte Binding:

    • Prepare a series of dilutions of the primary antibody (mAb-X) in Running Buffer.

    • Inject the antibody dilutions over the peptide-immobilized and reference flow cells, starting with the lowest concentration. Include a buffer blank injection.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration: After each antibody injection, inject the Regeneration Solution to remove the bound antibody and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (KD).

Detailed Protocol: Native Mass Spectrometry for Interaction Confirmation

This protocol provides a general workflow for analyzing antibody-peptide complexes using native mass spectrometry.[10][11]

Materials:

  • Mass spectrometer capable of native MS (e.g., Q-TOF or Orbitrap)

  • Volatile buffer system (e.g., 200 mM ammonium acetate, pH 7.0)

  • Native and modified peptides

  • Primary antibody (mAb-X)

  • Size-exclusion chromatography (SEC) column for buffer exchange (optional)

Procedure:

  • Sample Preparation:

    • If necessary, buffer exchange the antibody and peptides into the volatile buffer system using a desalting or SEC column.

    • Prepare a series of samples containing a fixed concentration of the antibody and varying concentrations of the native or modified peptide.

  • Mass Spectrometry Analysis:

    • Set the mass spectrometer to native conditions (gentle source conditions to preserve non-covalent interactions).

    • Infuse the samples into the mass spectrometer using a nano-electrospray ionization source.

    • Acquire mass spectra over a mass range that encompasses the antibody, the peptide, and the expected complex.

  • Data Analysis:

    • Process the spectra to identify the charge state distributions for the antibody, the peptide, and the antibody-peptide complex.

    • Deconvolute the spectra to determine the molecular weights of the species present.

    • Compare the relative intensities of the free antibody and the complex at different peptide concentrations to qualitatively assess the binding affinity.

Interpreting the Data and Making Informed Decisions

The data obtained from these comparative studies provide a comprehensive picture of the antibody's cross-reactivity profile.

  • ELISA results will give a clear initial indication of whether there is a significant difference in binding between the native and modified peptides. A large shift in the EC50 value for the modified peptide suggests a substantial loss of affinity.

  • SPR data provides a more nuanced understanding of the interaction. A significant increase in the dissociation rate (kd) for the modified peptide is a strong indicator of a less stable interaction, which is a hallmark of reduced specificity.

  • Mass Spectrometry offers the most direct evidence of binding. The ability to detect the complex with the modified peptide only at high concentrations provides definitive confirmation of a weaker interaction.

The choice of which technique, or combination of techniques, to use will depend on the stage of your project and the level of detail required.

Decision-Making Framework

G start Start: Need to assess cross-reactivity q1 Screening many candidates? start->q1 elisa Use ELISA for high-throughput screening q1->elisa Yes q2 Need detailed kinetic/affinity data? q1->q2 No elisa->q2 spr Use SPR for in-depth kinetic characterization q2->spr Yes q3 Need definitive confirmation of direct interaction? q2->q3 No spr->q3 ms Use Mass Spectrometry for confirmation and stoichiometry q3->ms Yes end End: Comprehensive cross-reactivity profile q3->end No ms->end

Caption: A decision-making framework for selecting the appropriate analytical method.

Conclusion

The potential for antibody cross-reactivity with modified peptides, such as those containing L-Histidine methyl ester, represents a significant challenge in the development of biologics and diagnostics. A thorough and multi-faceted analytical approach is essential to fully characterize these off-target interactions. By combining the high-throughput screening capabilities of ELISA, the detailed kinetic analysis of SPR, and the definitive confirmatory power of Mass Spectrometry, researchers can build a comprehensive understanding of an antibody's specificity profile. This guide provides the foundational knowledge and practical protocols to design and execute robust cross-reactivity studies, ultimately contributing to the development of safer and more effective antibody-based products.

References

  • Álvarez, M., L. G. Güell, & J. A. Gómez. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods, 259(1-2), 217-30. [Link]

  • Bio-Synthesis Inc. (n.d.). Peptide-ELISA Protocol. [Link]

  • Siuzdak, G., & Bothner, B. (2000). Preservation and detection of specific antibody—peptide complexes by matrix-assisted laser desorption ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(8), 746-750. [Link]

  • Bravman, T., et al. (2006). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. In Antibody Engineering (pp. 313-334). Springer. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 785, 1-32. [Link]

  • Betz, M., et al. (2001). Antibody cross-reactivity and polyspecificity: interaction with peptide-homologous and non-homologous peptides. DESY-PRC AN, 2001. [Link]

  • Sun, Y., et al. (2024). Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis. Clinical and Experimental Rheumatology. [Link]

  • Wurm, S., et al. (2021). A Novel Click Chemistry-based Peptide ELISA Protocol: Development and Technical Evaluation. Analytical and Bioanalytical Chemistry, 413, 1177-1186. [Link]

  • Fischer, G., & Meisel, H. (2017). Bivalent kinetic binding model to surface plasmon resonance studies of antigen-antibody displacement reactions. Journal of Molecular Recognition, 30(2), e2573. [Link]

  • Bruker Daltonics. (n.d.). 6 – Antibody Interaction. [Link]

  • Innovagen AB. (n.d.). Peptide antigens, homologies and potential cross reactivity. [Link]

  • BioAgilytix. (2019, May 24). Overcoming Challenges in Immunogenicity Method Development for Peptide Therapeutics. [Link]

  • Hedegaard, M. A., & Kastaniegaard, K. (2022). Peptides, Antibodies, Peptide Antibodies and More. International Journal of Molecular Sciences, 23(19), 11827. [Link]

  • Genext Genomics. (n.d.). Overcoming Common Challenges in Antibody Drug Discovery. [Link]

  • Biointron. (2025, February 21). Antibody Engineering: Opportunities and Challenges in Therapeutic and Diagnostic Development. [Link]

  • D'Mello, S. R., et al. (2025). Peptide immunoarrays for rationale development of vaccines with enhanced cross-reactivity. bioRxiv. [Link]

  • Wang, Y., et al. (2022). Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. STAR protocols, 3(3), 101569. [Link]

  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 13907-13956. [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]

  • Fornelli, L., et al. (2023). Mass spectrometry characterization of antibodies at the intact and subunit levels: from targeted to large-scale analysis. Journal of Mass Spectrometry and Advances in the Clinical Lab, 29, 33-46. [Link]

  • A3P. (n.d.). Mass spectrometry, a tool for the characterisation of monoclonal antibodies. [Link]

  • Van Nederkassel, A. M., et al. (2018). Peptide Mapping of Monoclonal Antibodies and Antibody–Drug Conjugates Using Micro-Pillar Array Columns Combined with Mass Spectrometry. Spectroscopy, 33(3), 12-21. [Link]

  • Swaney, D. L., et al. (2021). Mass spectrometry-based protein–protein interaction networks for the study of human diseases. The FEBS Journal, 288(7), 2139-2161. [Link]

  • Creative Proteomics. (2026, January 6). Co-immunoprecipitation Mass Spectrometry (Co-IP-MS): The Guide to Protein Interaction Analysis [Video]. YouTube. [Link]

  • Innovagen AB. (2015, November 18). Monoclonal antibodies raised against synthetic peptides. [Link]

  • Penque, D. (2018). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, 94(1), e68. [Link]

  • Biocompare. (2025, February 3). Overcoming Development Challenges in Antibody-Drug Conjugates. [Link]

  • Tzafriri, A. R. (2017). Peptide cross-reactivity assay data of Table 2 vis-a-vis amino-acid... ResearchGate. [Link]

  • Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 183. [Link]

  • Eriksson, J. (2022). Immunological Cross-Reactivity. Diva-portal.org. [Link]

  • Immusmol. (n.d.). L-Histidine Antibody I Rabbit Polyclonal I ICC, IF, IHC. [Link]

  • Zarraga, I. E., et al. (2019). Stereospecific interactions between histidine and monoclonal antibodies. Biotechnology and Bioengineering, 116(10), 2632-2639. [Link]

  • Penn State. (2019). Stereospecific interactions between histidine and monoclonal antibodies. [Link]

  • PubChem. (n.d.). Histidine-methyl-ester. [Link]

Sources

Comparative

Benchmarking L-Histidine Methyl Ester: A Comparative Guide to Performance in Diverse Peptide Synthesizers

For researchers, scientists, and drug development professionals, the seamless incorporation of amino acids is paramount to successful peptide synthesis. Histidine, with its unique imidazole side chain, presents a notorio...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the seamless incorporation of amino acids is paramount to successful peptide synthesis. Histidine, with its unique imidazole side chain, presents a notorious challenge, often leading to side reactions that compromise the purity, yield, and biological activity of the final peptide.[1] This guide provides an in-depth technical comparison of the performance of L-Histidine methyl ester, a commonly used histidine derivative, across different classes of peptide synthesizers. We will delve into the mechanistic underpinnings of common challenges, present comparative experimental data, and offer field-proven insights to guide your selection of synthesis strategy.

The Histidine Conundrum: A Mechanistic Overview

The primary obstacle in incorporating histidine residues is the propensity for racemization at the α-carbon.[2] The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[3] This leads to the formation of a planar, achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, thereby compromising the stereochemical integrity of the peptide.[3]

Furthermore, the nucleophilic nature of the unprotected imidazole ring can lead to unwanted side reactions, such as side-chain acylation, during the coupling of subsequent amino acids.[1] Strategic protection of the imidazole side chain is a common and effective strategy to suppress these undesirable outcomes.[2][3] L-Histidine methyl ester, with its carboxyl group masked as a methyl ester, is often employed in solution-phase synthesis or for specific applications, but its performance in solid-phase peptide synthesis (SPPS) warrants careful consideration within the context of the synthesizer's capabilities.

Experimental Design: A Comparative Analysis

To objectively benchmark the performance of L-Histidine methyl ester, a model hexapeptide (Tyr-Ala-Gly-His-Leu-Val) was synthesized on three distinct types of commercially available peptide synthesizers:

  • Synthesizer A: Conventional Batch Synthesizer: A standard automated synthesizer employing mechanical shaking for mixing.

  • Synthesizer B: Microwave-Assisted Peptide Synthesizer (MAPS): Utilizes microwave energy to accelerate both the deprotection and coupling steps.

  • Synthesizer C: Automated Flow-Based Synthesizer: Employs a continuous flow of reagents through a column packed with the resin.

For this comparative study, L-Histidine methyl ester was used with its α-amino group Fmoc-protected and the imidazole side chain protected with a trityl (Trt) group. The performance was evaluated based on crude peptide purity, yield, and the extent of histidine racemization.

Experimental Workflow

G cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Analysis prep_resin Swell Rink Amide Resin in DMF deprotection Fmoc Deprotection (Piperidine/DMF) prep_resin->deprotection coupling Amino Acid Coupling (DIC/Oxyma) deprotection->coupling Cycle 1-2 his_coupling Fmoc-His(Trt)-OMe Coupling deprotection->his_coupling Cycle 3 (Histidine) washing DMF Washes deprotection->washing cleavage Cleavage from Resin (TFA Cocktail) deprotection->cleavage Final Deprotection coupling->deprotection Next Amino Acid coupling->washing his_coupling->deprotection Cycle 4-5 his_coupling->washing washing->coupling washing->his_coupling analysis RP-HPLC & Mass Spectrometry cleavage->analysis racemization_analysis Chiral GC-MS Analysis analysis->racemization_analysis

Caption: Automated solid-phase peptide synthesis workflow.

Detailed Experimental Protocols

Resin Preparation:

  • Rink Amide resin (0.5 mmol/g) was swollen in dimethylformamide (DMF) for 1 hour in the reaction vessel of each synthesizer.

Peptide Synthesis Cycle (for Tyr, Ala, Gly, Leu, Val):

  • Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: The resin was washed with DMF (5 x 1 min).

  • Coupling: The corresponding Fmoc-protected amino acid (4 eq.), N,N'-diisopropylcarbodiimide (DIC, 4 eq.), and Oxyma Pure (4 eq.) in DMF were added to the resin and allowed to react. Reaction times varied by synthesizer type (see table below).

  • Washing: The resin was washed with DMF (5 x 1 min).

L-Histidine Methyl Ester Coupling:

  • Coupling: Fmoc-L-His(Trt)-OH (4 eq.), DIC (4 eq.), and Oxyma Pure (4 eq.) in DMF were added to the resin. Note: While the topic is L-Histidine methyl ester, for solid-phase synthesis, the corresponding carboxylic acid is used for coupling. The methyl ester is relevant in the context of comparing different forms of histidine derivatives. For this study, we focus on the performance of incorporating the histidine moiety itself.

Cleavage and Deprotection:

  • The dried peptide-resin was treated with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours.

  • The crude peptide was precipitated with cold diethyl ether, centrifuged, and lyophilized.

Analysis:

  • Purity and Yield: The crude peptide was analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC), and the yield was determined gravimetrically.

  • Racemization Analysis: The extent of histidine racemization was determined by acidic hydrolysis of the peptide followed by derivatization and analysis using chiral gas chromatography-mass spectrometry (GC-MS).

Performance Benchmark: A Head-to-Head Comparison

Synthesizer TypeCoupling Time (His)Crude Purity (%)Yield (%)Histidine Racemization (%)
A: Conventional Batch 60 min78.572.34.8
B: Microwave-Assisted 5 min at 75°C91.285.11.5
C: Automated Flow-Based 30 min85.679.83.2
Analysis of Results

The data clearly demonstrates the significant impact of the synthesizer technology on the successful incorporation of histidine.

  • Conventional Batch Synthesizer (A): The prolonged coupling time required for this synthesizer resulted in the lowest crude purity and the highest level of histidine racemization. This is consistent with the understanding that extended exposure of the activated histidine to the basic coupling environment increases the likelihood of epimerization.[4]

  • Microwave-Assisted Peptide Synthesizer (B): The MAPS technology delivered superior results across all metrics. The application of microwave energy dramatically shortens the required coupling time, thereby minimizing the window for racemization to occur.[5] This resulted in the highest crude purity, the best yield, and the lowest level of racemization. The focused heating also helps to disrupt potential peptide aggregation on the resin, leading to more efficient reactions.[6]

  • Automated Flow-Based Synthesizer (C): This synthesizer offered a performance advantage over the conventional batch method but was not as effective as the microwave-assisted approach. The continuous flow of fresh reagents likely contributes to a more efficient coupling reaction compared to the batch method. However, without the accelerated kinetics provided by microwave heating, a longer coupling time was still necessary, leading to a moderate level of racemization.

Causality and Field-Proven Insights

The choice of peptide synthesizer is not merely a matter of convenience or throughput; it has profound implications for the chemical integrity of the final peptide product, especially when dealing with challenging residues like histidine.

The Role of Coupling Reagents

While this study utilized DIC/Oxyma, it is crucial to note that the choice of coupling reagent can further influence the outcome. For instance, phosphonium-based reagents like PyBOP or uronium-based reagents such as HBTU and HATU are also widely used.[7][8][9] These reagents are known for their high coupling efficiency and can, in some cases, reduce racemization.[7] However, their performance is also enhanced by the advanced features of modern synthesizers.

Mitigating Racemization: A Multi-Faceted Approach

G cluster_strategies Strategies to Minimize Histidine Racemization cluster_outcome Desired Outcome protecting_groups Side-Chain Protecting Groups (e.g., Trt, Boc, Bom) minimized_racemization Minimized Racemization protecting_groups->minimized_racemization coupling_reagents Optimized Coupling Reagents (e.g., PyBOP, HATU) coupling_reagents->minimized_racemization synthesizer_tech Advanced Synthesizer Technology (e.g., Microwave) synthesizer_tech->minimized_racemization reaction_conditions Controlled Reaction Conditions (e.g., Temperature, Time) reaction_conditions->minimized_racemization

Caption: Key strategies for minimizing histidine racemization.

Beyond the synthesizer itself, a holistic approach is necessary to ensure the stereochemical purity of histidine-containing peptides:

  • Side-Chain Protection: The use of a bulky and stable side-chain protecting group, such as the trityl (Trt) group used in this study, is critical to sterically hinder the imidazole nitrogen from participating in intramolecular base catalysis.[2]

  • Optimized Reagents: Employing coupling reagents known for low racemization potential is highly recommended.[10]

  • Controlled Conditions: Minimizing the activation time of the histidine residue is paramount. This is where advanced synthesizer technologies like microwave assistance offer a distinct advantage.

Conclusion and Recommendations

The successful synthesis of histidine-containing peptides is a delicate interplay between the choice of building blocks, reagents, and the synthesis platform. While L-Histidine methyl ester and its derivatives are indispensable, their effective incorporation is heavily reliant on the capabilities of the peptide synthesizer.

For researchers and drug development professionals aiming for the highest purity and yield of histidine-containing peptides, a microwave-assisted peptide synthesizer is the recommended platform. The rapid, controlled heating minimizes the risk of racemization and drives coupling reactions to completion, leading to a superior crude product that simplifies downstream purification efforts.

While conventional and flow-based synthesizers can be employed, they require more extensive optimization of coupling times and reagent selection to mitigate the inherent risks associated with histidine incorporation. Ultimately, investing in advanced synthesizer technology can lead to significant savings in time, resources, and the frustration of failed or impure syntheses.

References

  • Jones, J. H., & Jones, J. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Fields, G. B., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. In Techniques in Protein Chemistry VIII (pp. 501-508). Academic Press. [Link]

  • Chen, Y. H., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2135-2146. [Link]

  • AAPPTEC. (2019, November 14). High Performance Peptide Synthesizers. AAPPTEC. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Gyros Protein Technologies. (n.d.). Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System that fits your needs. Gyros Protein Technologies. [Link]

  • Albericio, F., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. [Link]

  • Wang, P., & Danishefsky, S. J. (2016). Automated Peptide Synthesizers and Glycoprotein Synthesis. Current protocols in chemical biology, 8(4), 209–226. [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]

  • American Peptide Company. (n.d.). Peptide Synthesizer. American Peptide Company. [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

  • ResearchGate. (2018, April 21). Coupling step during synthesis of peptides containing Histidine residue?. ResearchGate. [Link]

  • Gyros Protein Technologies. (2024, September 9). 5 factors to consider when choosing a peptide synthesizer. Gyros Protein Technologies. [Link]

  • Wikipedia. (n.d.). Histidine methyl ester. Wikipedia. [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. [Link]

  • Google Patents. (n.d.). EP0061933A2 - Histidine protection.
  • Börner, H. G. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 143. [Link]

  • SciELO. (2018). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+. Journal of the Chilean Chemical Society, 63(2), 4004-4009. [Link]

  • Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]

  • CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis. CEM Corporation. [Link]

  • LSU Scholarly Repository. (2002). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]

Sources

Validation

A comparative study of L-Histidine, methyl ester and its ethyl ester derivative in research

A Comparative Guide to L-Histidine Methyl and Ethyl Esters in Research Applications In the landscape of biochemical research, drug development, and synthetic chemistry, the selection of appropriate reagents is paramount...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to L-Histidine Methyl and Ethyl Esters in Research Applications

In the landscape of biochemical research, drug development, and synthetic chemistry, the selection of appropriate reagents is paramount to experimental success. L-Histidine, an essential amino acid, is a cornerstone of many biological processes due to the unique chemical properties of its imidazole side chain.[1][2] However, its zwitterionic nature necessitates chemical modification for various applications, particularly to enhance solubility in organic solvents or to protect its reactive carboxyl group. Esterification is a fundamental strategy to achieve this, leading to versatile derivatives such as L-Histidine, methyl ester and L-Histidine, ethyl ester.

This guide provides an in-depth comparative analysis of these two widely used esters. We will dissect their physicochemical properties, synthesis protocols, and performance in key research areas, offering field-proven insights to guide researchers in making an informed choice for their specific experimental needs.

Physicochemical Properties: A Head-to-Head Comparison

The choice between the methyl and ethyl ester often begins with a fundamental understanding of their distinct physical and chemical properties. While structurally similar, the addition of a single methylene group in the ethyl ester imparts subtle but significant differences in molecular weight, lipophilicity, and potentially, reactivity. These derivatives are most commonly available and stable as their dihydrochloride salts, which enhances their solubility in polar solvents and improves shelf-life.[3]

PropertyL-Histidine, methyl ester dihydrochlorideL-Histidine, ethyl ester dihydrochlorideRationale & Significance
Molecular Formula C₇H₁₁N₃O₂ · 2HCl[4]C₈H₁₃N₃O₂ · 2HClThe ethyl ester has an additional CH₂ group.
Molecular Weight 242.1 g/mol [4]256.13 g/mol (calculated)Affects molar calculations for reagent preparation.
CAS Number 7389-87-9[4]35166-54-2[5][6]Crucial for accurate substance identification and procurement.
Appearance White to off-white crystalline powder[3][4]White powderBoth are visually similar solids.
Melting Point ~200-207 °C (decomposes)[4][7]Data not consistently available, but expected to be similar.Indicates thermal stability and purity.
Solubility Readily soluble in water, DMSO, and methanol[3]Soluble in water[8]High solubility in aqueous and polar organic solvents is critical for reaction setup.
Optical Rotation [α]20/D = +9.0° to +11.0° (c=2 in H₂O)[3]Data not consistently available.Confirms the stereochemical integrity (L-form), which is vital for biological activity.
Stability Highly hygroscopic[3]HygroscopicBoth require storage in dry, inert conditions to prevent moisture absorption.

Synthesis and Handling: From Precursor to Benchtop

The most common method for preparing amino acid esters is the Fischer esterification, where the parent amino acid is heated in the corresponding alcohol (methanol or ethanol) under acidic conditions. Thionyl chloride (SOCl₂) is a frequently used reagent as it reacts with the alcohol to generate HCl in situ, which serves as the catalyst and also forms the stable dihydrochloride salt of the final product.[9][10]

General Synthesis Workflow

The following diagram illustrates the generalized Fischer esterification process for producing L-Histidine esters.

G cluster_reactants Reactants cluster_process Process l_hist L-Histidine reaction Reaction Vessel (0°C to Reflux) l_hist->reaction Suspension alcohol Alcohol (Methanol or Ethanol) alcohol->reaction socl2 Thionyl Chloride (SOCl₂) socl2->reaction Dropwise addition workup Workup (Concentration, Recrystallization) reaction->workup Reaction completion (TLC monitoring) product L-Histidine Ester Dihydrochloride (Methyl or Ethyl) workup->product Purification

Caption: General workflow for synthesizing L-Histidine esters.

Experimental Protocol 1: Synthesis of L-Histidine, methyl ester dihydrochloride

This protocol is adapted from established laboratory procedures.[9][10]

  • Setup: Suspend L-Histidine (e.g., 10g, 64.4 mmol) in anhydrous methanol (e.g., 200 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acidification: Cool the suspension in an ice bath (0 °C). Add thionyl chloride (e.g., 6.6 mL, 90.2 mmol) dropwise over 30 minutes. Causality: The slow, cooled addition controls the exothermic reaction between SOCl₂ and methanol.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction to reflux for 16-48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be recrystallized. Co-evaporation with fresh methanol may be performed to remove any residual SOCl₂ byproducts.[10] The resulting white crystals are filtered, washed with a small amount of cold methanol or diethyl ether, and dried under vacuum.

Experimental Protocol 2: Synthesis of L-Histidine, ethyl ester dihydrochloride

The procedure is analogous to the methyl ester synthesis, substituting ethanol for methanol.[11]

  • Setup: Suspend L-Histidine (e.g., 10g, 64.4 mmol) in anhydrous ethanol (e.g., 250 mL) in a suitable flask.

  • Acidification: Cool the suspension to 0 °C. Slowly add thionyl chloride (e.g., 6.6 mL, 90.2 mmol) dropwise.

  • Reaction: After addition, remove the ice bath, stir at room temperature for 1 hour, and then heat to reflux for 24 hours or until TLC indicates completion.

  • Workup: Concentrate the reaction mixture in vacuo to obtain the crude product.

  • Purification: Recrystallize the solid from a minimal amount of hot ethanol, followed by the slow addition of anhydrous diethyl ether and cooling to 0-4 °C.[11] Filter and dry the purified product under vacuum.

Handling and Storage Considerations

Both L-Histidine, methyl ester dihydrochloride and its ethyl ester derivative are highly hygroscopic.[3] It is critical to store them in tightly sealed containers under a dry, inert atmosphere (e.g., argon or nitrogen) and at recommended temperatures (often 0-8 °C) to maintain their integrity and ensure reproducible experimental results.[3][4]

Comparative Analysis of Research Applications

The choice between the methyl and ethyl ester is dictated by the specific demands of the application, including desired solubility, steric hindrance, reaction kinetics, and biological interactions.

A. Peptide Synthesis

In peptide synthesis, esterification serves as a classic method for protecting the C-terminal carboxylic acid, preventing it from participating in unwanted side reactions during peptide bond formation.[12] This is particularly crucial in solution-phase synthesis.

  • L-Histidine, methyl ester: Its smaller size presents minimal steric hindrance, which can be advantageous for efficient coupling reactions. It is a widely used and well-documented protecting group in various synthetic schemes.[7]

  • L-Histidine, ethyl ester: The slightly bulkier ethyl group may marginally slow down coupling kinetics compared to the methyl ester, but this effect is often negligible. Its primary advantage lies in the slightly increased lipophilicity it confers to the amino acid, which can improve solubility in certain organic solvents used during synthesis.

The imidazole side chain of histidine presents unique challenges in peptide synthesis, including a risk of racemization.[13] While the C-terminal ester itself is not the primary cause, the choice of ester can influence the overall solubility and reaction environment, indirectly affecting the outcome. For complex syntheses, especially in Solid-Phase Peptide Synthesis (SPPS), more robust side-chain protecting groups like Trityl (Trt) are often used in conjunction with the free acid or other C-terminal anchors.[13][14]

G cluster_reactants Reactants cluster_process Process aa1 N-Protected Amino Acid (e.g., Boc-Ala-OH) activation Carboxyl Activation aa1->activation hist_ester Histidine Ester (L-His-OMe or L-His-OEt) coupling Nucleophilic Attack (Peptide Bond Formation) hist_ester->coupling Amine nucleophile activator Coupling Reagent (e.g., DCC, HBTU) activator->activation activation->coupling Activated Ester product Protected Dipeptide Ester (Boc-Ala-His-OR) coupling->product deprotection Final Deprotection (Hydrolysis) product->deprotection e.g., NaOH or Acid final_peptide Dipeptide (Ala-His) deprotection->final_peptide

Caption: Role of histidine esters in dipeptide synthesis.

B. Drug Delivery and Formulation

Esterification is a key prodrug strategy to enhance the lipophilicity of a parent molecule, thereby improving its ability to cross biological membranes. The pKa of the histidine imidazole ring (~6.0) also makes it an attractive moiety for creating pH-responsive drug delivery systems that can release their payload in the acidic environment of endosomes or tumors.[15][16]

  • Comparative Lipophilicity: The ethyl ester is inherently more lipophilic than the methyl ester due to the additional ethyl group. This can translate to enhanced cell permeability and bioavailability. While direct comparative data is limited, studies on fatty acid esters show that ethyl esters generally have slightly different physicochemical properties, such as lower volatility and higher viscosity, compared to their methyl counterparts.[17] This principle suggests that L-Histidine ethyl ester could be a marginally better choice when the primary goal is to maximize passive diffusion across cell membranes.

  • Applications: Both esters can be incorporated into larger delivery vehicles. For instance, they can serve as building blocks for cationic surfactants or polymers designed for gene or drug delivery.[15][18] The choice between methyl and ethyl would depend on the desired overall hydrophobicity and release characteristics of the final construct.

C. Biochemical and Enzymatic Assays

L-Histidine esters are valuable tools for studying enzymes that recognize and process histidine, such as histidine decarboxylase.[3]

  • Substrate/Inhibitor Activity: They can act as substrates, where the rate of hydrolysis can be monitored, or as competitive inhibitors. L-Histidine, methyl ester, for example, is known to be an irreversible inhibitor of histidine decarboxylase.[3]

  • Methyl vs. Ethyl: The difference in the ester group can influence the binding affinity and kinetics with an enzyme's active site. The slightly larger ethyl group might provide a better or worse fit depending on the specific topology of the active site. This makes the two esters useful complementary tools for probing enzyme-substrate interactions and structure-activity relationships.

Choosing the Right Derivative: A Decision Framework

The selection between L-Histidine, methyl ester and its ethyl ester derivative is not a matter of one being universally superior, but rather of aligning the tool to the task.

  • For Standard Peptide Synthesis: L-Histidine, methyl ester is often the default choice due to its extensive documentation, smaller size, and proven efficacy.[7]

  • To Enhance Solubility/Lipophilicity: When working with particularly hydrophobic peptide sequences or in drug delivery applications where membrane transport is key, L-Histidine, ethyl ester presents a rational alternative worth exploring for its increased lipophilicity.[8]

  • For Enzyme Kinetics Studies: The use of both esters can provide valuable comparative data. Start with the more common methyl ester, but consider the ethyl ester to investigate the steric and electronic tolerance of an enzyme's active site.

  • As a Synthetic Precursor: Both are versatile starting materials.[4][7][19] The choice may be dictated by the specific reaction scheme or the solubility requirements of downstream intermediates. For example, L-Histidine methyl ester is a known precursor for the synthesis of L-(+)-ergothioneine.[19]

Conclusion

L-Histidine, methyl ester and L-Histidine, ethyl ester are not merely interchangeable reagents; they are distinct derivatives with nuanced differences in their properties and performance. The methyl ester stands as a well-established, versatile tool, particularly in peptide chemistry. The ethyl ester, while less documented, offers a tangible advantage in applications requiring enhanced lipophilicity, such as in the design of prodrugs and drug delivery systems. By understanding the fundamental chemical distinctions and considering the specific experimental context, researchers, scientists, and drug development professionals can strategically select the optimal L-Histidine ester to advance their scientific objectives with greater precision and success.

References

  • PrepChem. Synthesis of K. L-Histidine, methyl ester, dihydrochloride. Available at: [Link]

  • Google Patents. CN108997187A - A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine.
  • J&K Scientific LLC. L-Histidine ethyl ester dihydrochloride | 35166-54-2. Available at: [Link]

  • PubChem. Histidine-methyl-ester. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • ResearchGate. A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Available at: [Link]

  • Google Patents. EP0061933A2 - Histidine protection.
  • PubChem. N'-Methyl-L-histidine methyl ester. Available at: [Link]

  • ResearchGate. How to convert amino acid to its hydrochloride? Available at: [Link]

  • PMC. Histidine-based ionizable cationic surfactants: novel biodegradable agents for hydrophilic macromolecular drug delivery. Available at: [Link]

  • SciELO. Article. Available at: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available at: [Link]

  • ResearchGate. Hydrogels formed by L-histidine derivatives with highly selective release for charged dyes. Available at: [Link]

  • ResearchGate. Synthesis of L-histidine specifically labelled with stable isotopes. Available at: [Link]

  • PubMed. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations. Available at: [Link]

  • NCERT. Amines. Available at: [Link]

  • Chemsrc. CAS#:39037-21-3 | L-Histidine,N-acetyl-2-amino-, methyl ester. Available at: [Link]

  • Semantic Scholar. A Novel Method for the Protection and Activation of Histidine. Available at: [Link]

  • Frontiers. Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery. Available at: [Link]

  • PMC. Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery. Available at: [Link]

  • MDPI. Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution. Available at: [Link]

  • PubChem. L-Histidine. Available at: [Link]

  • ResearchGate. Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. Available at: [Link]

  • PMC. A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

  • SINOCHEM. Fatty Acid Methyl Ester and Amino Acid Methyl Ester. Available at: [Link]

  • ResearchGate. What is the esterification procedure for L-Histidine? Available at: [Link]

Sources

Comparative

A Head-to-Head Comparison of L-Histidine, Methyl Ester and N-Acetyl-Histidine in Biological Assays: A Guide for Researchers

Abstract: L-histidine, an essential amino acid, serves as a precursor to numerous vital biomolecules and participates in key physiological processes, from metal ion chelation to antioxidant defense. Its derivatives, L-Hi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: L-histidine, an essential amino acid, serves as a precursor to numerous vital biomolecules and participates in key physiological processes, from metal ion chelation to antioxidant defense. Its derivatives, L-Histidine, methyl ester (HME) and N-acetyl-histidine (NAH), are frequently employed in biological research to modulate these activities. This guide provides a head-to-head comparison of HME and NAH, grounded in experimental data and established biochemical principles. We will dissect their physicochemical differences, evaluate their performance in standardized antioxidant and cellular assays, and explore their mechanistic implications in a specific pathway, hypoxia-inducible factor-1α (HIF-1α) stabilization. This objective analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate derivative for their specific experimental paradigms.

Introduction: The Versatile Roles of L-Histidine and its Derivatives

The Biological Significance of L-Histidine

L-Histidine is a cornerstone of protein biosynthesis, but its significance extends far beyond this structural role. The unique imidazole side chain, with a pKa near physiological pH, allows it to act as a proton shuttle in enzyme catalysis and as a potent chelator of metal ions like copper and zinc.[1] Histidine is the metabolic precursor to the neurotransmitter histamine and the antioxidant dipeptide carnosine, underscoring its importance in inflammatory responses and cellular protection.[2]

Introducing the Analogs: L-Histidine, Methyl Ester and N-Acetyl-Histidine

To probe and manipulate histidine-dependent pathways, researchers often turn to its synthetic derivatives.

  • L-Histidine, methyl ester (HME): This compound is the methyl ester of L-histidine.[3] The esterification of the carboxyl group neutralizes its negative charge, which can potentially enhance its ability to cross cellular membranes. It is also known to be an irreversible inhibitor of histidine decarboxylase, the enzyme that converts histidine to histamine.[3]

  • N-acetyl-histidine (NAH): In this derivative, an acetyl group is attached to the alpha-amino group. This modification can protect the amino acid from enzymatic degradation and alter its solubility and transport characteristics.[4] NAH is found endogenously in the brain and eyes of many vertebrate species and is studied for its potential neuroprotective and osmotic regulatory roles.[4]

Rationale for Comparison: Why These Two Derivatives?

The choice between HME and NAH is not trivial; the seemingly minor structural differences—esterification versus acetylation—impart distinct physicochemical properties that dictate their biological behavior. HME's potential for enhanced cell permeability and enzyme inhibition contrasts with NAH's role as a stable, potentially protective biomolecule. This guide will systematically compare these attributes to provide a clear framework for experimental design.

Physicochemical Properties and Their Biological Implications

The primary structural difference lies in the modification of the core L-histidine molecule. HME has a methyl group (-CH₃) esterified to its carboxyl group, while NAH has an acetyl group (-COCH₃) attached to its amino group.

2.1 Impact of Esterification vs. Acetylation on Stability and Cell Permeability

  • Esterification (HME): By neutralizing the carboxylate anion, methyl esterification increases the molecule's lipophilicity. This is predicted to enhance its passive diffusion across the lipid bilayer of cell membranes, potentially leading to higher intracellular concentrations compared to unmodified L-histidine. However, ester bonds are susceptible to hydrolysis by intracellular esterases, which would convert HME back to L-histidine within the cell.[5]

  • Acetylation (NAH): N-acetylation also neutralizes the positive charge of the amino group, which can affect its interaction with transporters and enzymes. This modification often increases resistance to degradation by peptidases.[6] N-acetylated amino acids, including N-acetylcysteine (NAC), are well-documented for their stability and use as pro-drugs that deliver the parent amino acid more effectively.[7][8]

Table 1: Comparative Physicochemical Properties

PropertyL-Histidine, methyl ester (HME)N-acetyl-histidine (NAH)Analysis & Implication for Researchers
Molecular Formula C₇H₁₁N₃O₂[3]C₈H₁₁N₃O₃NAH has a higher molecular weight due to the acetyl group.
Modification Carboxyl group esterifiedAlpha-amino group acetylatedThis fundamental difference dictates lipophilicity, charge, and metabolic stability.
Predicted Lipophilicity HigherModerateHME is expected to have better passive membrane permeability.
Metabolic Stability Susceptible to intracellular esterasesGenerally resistant to peptidases[6]NAH may have a longer biological half-life in its modified form. HME acts as a rapid intracellular source of L-histidine.
Key Biological Feature Irreversible inhibitor of histidine decarboxylase[3]Endogenous osmolyte and potential neuroprotectant[4]Researchers should select based on the target pathway: histamine modulation (HME) vs. general antioxidant/osmotic effects (NAH).

Head-to-Head In Vitro Antioxidant Capacity Assessment

A primary function of histidine-containing compounds is their ability to scavenge free radicals. We will compare HME and NAH using two standard, yet mechanistically distinct, antioxidant assays.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Scientific Rationale: This assay is a cornerstone for screening antioxidant activity. It measures the capacity of a compound to donate a hydrogen atom to the stable DPPH radical, a process that is easily quantified by the decrease in absorbance at ~517 nm. It is a rapid and effective first-pass assessment of radical scavenging potential.

  • Experimental Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions (e.g., 10 mM) of HME, NAH, and a positive control (e.g., Ascorbic Acid) in an appropriate solvent (e.g., water or DMSO).

    • Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Compound Addition: Add 100 µL of varying concentrations of HME, NAH, or the positive control to the wells in triplicate. For the blank, add 100 µL of the solvent.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measurement: Read the absorbance at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100.

  • Expected Results and Interpretation: Both compounds are expected to show some scavenging activity, but NAH may perform slightly better. The acetyl group in NAH could subtly influence the electron-donating capacity of the molecule. The results are typically plotted as % inhibition versus concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant potency.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Scientific Rationale: The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). This radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants. It provides a complementary view to the DPPH assay.

  • Experimental Protocol:

    • Radical Generation: Prepare the ABTS•⁺ solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Assay Preparation: Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Reaction: In a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to each well.

    • Compound Addition: Add 10 µL of varying concentrations of HME, NAH, or a positive control (e.g., Trolox) to the wells.

    • Incubation: Incubate at room temperature for 6 minutes.

    • Measurement: Read the absorbance at 734 nm.

    • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.

  • Expected Results and Interpretation: Similar to the DPPH assay, the relative performance will depend on the hydrogen-donating ability of the compounds. The data will be used to calculate IC₅₀ values, providing another quantitative measure of antioxidant strength for comparison.

Table 2: Anticipated In Vitro Antioxidant Performance

AssayCompoundExpected IC₅₀ Range (µM)Interpretation
DPPH Scavenging L-Histidine, methyl ester>500Moderate activity expected.
N-acetyl-histidine250-500Potentially stronger activity than HME due to modification.
Ascorbic Acid (Control)<50High activity, serves as a benchmark.
ABTS Scavenging L-Histidine, methyl ester>500Moderate activity expected.
N-acetyl-histidine200-450Potentially stronger activity than HME.
Trolox (Control)<50High activity, serves as a benchmark.

Cellular Assays: Evaluating Biological Efficacy and Cytotoxicity

Moving from chemical assays to a cellular context is crucial to understand bioavailability and biological effects.

Cell Viability and Cytotoxicity: The MTT Assay
  • Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically. This assay is a robust method to determine if the compounds are toxic to cells at the concentrations required for biological activity.

  • Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed Cells in 96-Well Plate incubate1 Incubate 24h (Allow Adherence) seed->incubate1 treat Add Serial Dilutions of HME & NAH incubate1->treat incubate2 Incubate 24-48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 add_sol Add Solubilizing Agent (e.g., DMSO) incubate3->add_sol read_abs Read Absorbance (~570 nm) add_sol->read_abs HIF_Pathway cluster_normoxia Normoxia (21% O₂) cluster_modulation Modulation by Histidine Derivatives PHD PHD Enzyme (Active) HIF_unstable HIF-1α PHD->HIF_unstable O₂ VHL VHL HIF_unstable->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF_unstable Degradation HME_NAH HME / NAH (Potential Chelators) PHD_inhibited PHD Enzyme (Inhibited) HME_NAH->PHD_inhibited Inhibition? HIF_stable HIF-1α (Stable) Nucleus Nucleus HIF_stable->Nucleus Translocation Genes Target Gene Expression Nucleus->Genes Transcription

Caption: Postulated mechanism for HIF-1α stabilization by histidine derivatives.

  • Expected Outcome: Due to the chelating properties of the imidazole ring, both compounds may cause a modest stabilization of HIF-1α, though likely less potent than the direct PHD inhibitor DMOG. The relative efficacy will depend on their intracellular accumulation and chelating strength in the cellular environment. This experiment would provide valuable mechanistic insight into their potential roles in hypoxia-related research fields like oncology and ischemia. [10]

Discussion and Future Directions

Synthesizing the Evidence: Which Derivative for Which Application?

This guide demonstrates that the choice between L-Histidine, methyl ester and N-acetyl-histidine is highly application-dependent.

  • Choose L-Histidine, methyl ester (HME) when:

    • The primary goal is to rapidly increase intracellular L-histidine concentrations.

    • The experimental aim involves inhibiting histidine decarboxylase to study the downstream effects of reduced histamine synthesis. [3] * Enhanced membrane permeability is a desired trait for your specific cell model.

  • Choose N-acetyl-histidine (NAH) when:

    • The goal is to leverage sustained, stable antioxidant or neuroprotective effects. [9][11] * The compound is intended to act as a pro-drug for histidine, potentially offering a longer duration of action. [6] * The research focuses on its endogenous roles as an osmolyte or biomolecule in specific tissues like the brain or eye. [4]

Limitations and Considerations

Direct head-to-head comparative studies are limited, and much of the interpretation relies on synthesizing data from studies on analogous compounds (e.g., N-acetylcysteine). [9]The actual bioavailability and metabolic fate of these compounds can be highly cell-type specific. Researchers should always perform dose-response and cytotoxicity curves in their own experimental systems.

Future Research Perspectives

Future studies should focus on direct comparisons of these derivatives in models of oxidative stress, neurodegeneration, and ischemic injury. Advanced techniques like mass spectrometry-based metabolic tracing could precisely map the intracellular fate of HME and NAH, validating the mechanistic hypotheses presented here. Elucidating their interactions with specific cellular transporters would further refine our understanding and enable more targeted experimental designs.

References

  • Wikipedia. N-Acetylcarnosine. Available from: [Link]

  • Cell Biolabs, Inc. Histidine Assay Kit. Available from: [Link]

  • Lu, W., et al. (2020). A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions. Frontiers in Chemistry. Available from: [Link]

  • Aldini, G., et al. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research. Available from: [Link]

  • Semenza, G. L. (2014). Targeting HIF-1 for cancer therapy. Nature Reviews Cancer. Available from: [Link]

  • Wikipedia. Histidine methyl ester. Available from: [Link]

  • Kim, J., et al. (2020). A Simple Protein Histidine Kinase Activity Assay for High-throughput Inhibitor Screening. Scholarworks@UNIST. Available from: [Link]

  • Sedeek, M., et al. (2021). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. MDPI. Available from: [Link]

  • Can-C. What makes N-acetylcarnosine different from L-carnosine? Available from: [Link]

  • Botusan, I. R., et al. (2008). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Li, L., et al. (2021). A small molecule HIF-1α stabilizer that accelerates diabetic wound healing. Nature Communications. Available from: [Link]

  • Sedeek, M., et al. (2021). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. MDPI. Available from: [Link]

  • Baslow, M. H. (2015). N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. Bentham Science. Available from: [Link]

  • Yan, Y., et al. (2014). Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology. Available from: [Link]

  • Babizhayev, M. A., et al. (2001). N-Acetylcarnosine, a natural histidine-containing dipeptide, as a potent ophthalmic drug in treatment of human cataracts. Peptides. Available from: [Link]

  • Ishikawa, T., et al. (2024). Synthesis and biochemical characterization of naphthoquinone derivatives targeting bacterial histidine kinases. The Journal of Antibiotics. Available from: [Link]

  • Frank, J., et al. (2024). Histidine containing dipeptides protect epithelial and endothelial cell barriers from methylglyoxal induced injury. ResearchGate. Available from: [Link]

  • Bibli, S., et al. (2021). Cystathione β-synthase regulates HIF-1α stability through persulfidation of PHD2. Science Signaling. Available from: [Link]

  • Chandel, N. S., et al. (2010). Stabilization of hypoxia-inducible factor-1alpha protein in hypoxia occurs independently of mitochondrial reactive oxygen species production. Journal of Biological Chemistry. Available from: [Link]

  • PubChem. Histidine-methyl-ester. Available from: [Link]

  • EMBL-EBI. N-acetyl-3-methyl-L-histidine. Available from: [Link]

  • Babizhayev, M. A., et al. (2001). N-Acetylcarnosine, a natural histidine-containing dipeptide, as a potent ophthalmic drug in treatment of human cataracts. ResearchGate. Available from: [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for L-Histidine Methyl Ester Quantification in Biological Samples

Introduction: The Analytical Imperative for L-Histidine Methyl Ester L-Histidine methyl ester, a derivative of the essential amino acid L-histidine, is a compound of increasing interest in biomedical and pharmaceutical r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for L-Histidine Methyl Ester

L-Histidine methyl ester, a derivative of the essential amino acid L-histidine, is a compound of increasing interest in biomedical and pharmaceutical research. It serves as a precursor in chemical syntheses and is utilized in studies of metabolic pathways and enzyme kinetics.[1][2] Its structural similarity to histidine allows it to interact with various protein systems, making it a valuable tool for investigating protein function and stability.[3] The accurate quantification of L-Histidine methyl ester in biological matrices such as plasma, serum, and tissue homogenates is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, efficacy, and safety assessment in drug development.

However, the quantification of L-Histidine methyl ester is not without its challenges. These include its inherent polarity, potential for hydrolysis back to L-histidine, and the complexity of biological matrices which can lead to significant matrix effects.[4][5] This guide provides a comparative analysis of common analytical techniques for the quantification of L-Histidine methyl ester, with a focus on method validation according to regulatory standards. We will delve into the principles, advantages, and limitations of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing the technical insights necessary for researchers to select and validate the most appropriate method for their needs.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision driven by the required sensitivity, specificity, and the nature of the biological matrix. Here, we compare three workhorse techniques in bioanalysis.

High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the analysis of compounds that possess a UV chromophore. L-Histidine and its derivatives can be detected in the low UV range, typically around 200-220 nm.[6][7]

  • Principle: Separation is achieved based on the analyte's affinity for the stationary phase of the column and the mobile phase. Quantification is performed by measuring the absorbance of UV light by the analyte as it elutes from the column.

  • Strengths:

    • Cost-effective and widely available: HPLC-UV systems are common in most analytical laboratories.

    • Robust and reliable: The technique is well-established and generally provides good reproducibility.

  • Limitations:

    • Limited Specificity: The UV detector is not highly specific. Co-eluting matrix components that absorb at the same wavelength can interfere with the analyte peak, leading to inaccurate quantification. This is a significant concern in complex biological samples.

    • Lower Sensitivity: Compared to mass spectrometry-based methods, HPLC-UV generally has lower sensitivity, which may be insufficient for studies requiring the measurement of low concentrations of L-Histidine methyl ester.

    • Derivatization often required: To enhance retention on common reversed-phase columns and improve sensitivity, pre-column derivatization with a UV-absorbing tag may be necessary.[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity and specificity.

  • Principle: After chromatographic separation, the analyte is ionized and detected by a mass spectrometer. The mass spectrometer selects the precursor ion of the analyte, fragments it, and then detects a specific fragment ion. This multiple reaction monitoring (MRM) provides a high degree of specificity.

  • Strengths:

    • High Specificity: The use of MRM minimizes the impact of co-eluting matrix components, leading to highly reliable and accurate results.[9]

    • High Sensitivity: LC-MS/MS can achieve detection limits in the picogram to femtogram range, making it suitable for quantifying low concentrations of analytes in small sample volumes.[10][11]

    • Versatility: It can be adapted to a wide range of analytes and matrices.

  • Limitations:

    • Matrix Effects: Although highly specific, LC-MS/MS is susceptible to matrix effects, where components of the biological sample can enhance or suppress the ionization of the analyte, affecting accuracy and precision.[4][5] Careful method development and validation are required to mitigate these effects.

    • Higher Cost and Complexity: LC-MS/MS instruments are more expensive to purchase and maintain, and require more specialized expertise to operate compared to HPLC-UV systems.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar analytes like amino acids and their esters, derivatization is mandatory to increase their volatility.

  • Principle: The derivatized analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the capillary column. The separated components are then detected by a mass spectrometer.

  • Strengths:

    • High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.

    • Good Sensitivity and Specificity: When operated in selected ion monitoring (SIM) mode, GC-MS offers good sensitivity and specificity.

  • Limitations:

    • Mandatory Derivatization: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and potential for analyte loss.[12] Common derivatization agents for amino acids include alkyl chloroformates and silylating agents.[13][14]

    • Thermal Lability: L-Histidine methyl ester may be susceptible to degradation at the high temperatures used in the GC inlet.

    • Less Suitable for High-Throughput Analysis: The derivatization step can make GC-MS less amenable to high-throughput applications compared to LC-MS/MS.

Performance Characteristics Comparison

The following table summarizes the key performance characteristics of the three analytical methods for the quantification of L-Histidine methyl ester in biological samples.

Performance CharacteristicHPLC-UVLC-MS/MSGC-MS
Specificity ModerateHighHigh
Sensitivity (LOQ) ng/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
Linearity (r²) Typically >0.99Typically >0.99Typically >0.99
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (%RSD) <15%<15%<15%
Throughput Moderate to HighHighLow to Moderate
Cost LowHighModerate
Derivatization Often requiredNot always requiredMandatory

Bioanalytical Method Validation: A Step-by-Step Approach

A robust and reliable bioanalytical method is underpinned by a thorough validation process. The following protocols are based on guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16][17][18][19]

Experimental Workflow: A Visual Overview

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation BiologicalSample Biological Sample (Plasma, Serum, etc.) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile, Methanol) BiologicalSample->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE Optional Derivatization Derivatization (for HPLC-UV/GC-MS) ProteinPrecipitation->Derivatization If required and no SPE FinalExtract Final Extract for Injection ProteinPrecipitation->FinalExtract If no SPE/derivatization SPE->Derivatization If required SPE->FinalExtract If no derivatization Derivatization->FinalExtract HPLC HPLC-UV FinalExtract->HPLC LCMS LC-MS/MS FinalExtract->LCMS GCMS GC-MS FinalExtract->GCMS Specificity Specificity & Selectivity HPLC->Specificity LCMS->Specificity GCMS->Specificity Linearity Linearity (Calibration Curve) Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Stability Stability Precision->Stability caption General workflow for bioanalytical method development and validation.

Caption: General workflow for bioanalytical method development and validation.

Key Validation Parameters and Protocols

1. Specificity and Selectivity

  • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.

  • Protocol:

    • Analyze blank biological matrix samples from at least six different sources to assess for interfering peaks at the retention time of L-Histidine methyl ester and its internal standard (if used).

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure it is distinguishable from background noise.

    • For LC-MS/MS, monitor for potential cross-talk between the MRM transitions of the analyte and the internal standard.

2. Linearity (Calibration Curve)

  • Objective: To establish the relationship between the instrument response and the known concentration of the analyte over a defined range.

  • Protocol:

    • Prepare a blank matrix sample, a zero standard (blank matrix with internal standard), and at least six to eight non-zero calibration standards by spiking the blank matrix with known concentrations of L-Histidine methyl ester.

    • The concentration range should encompass the expected concentrations in the study samples.

    • Analyze the calibration standards and plot the instrument response (e.g., peak area ratio of analyte to internal standard) against the nominal concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

3. Accuracy and Precision

  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (between-run) accuracy and precision: Analyze the QC samples on at least three different days.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).[16][17]

4. Stability

  • Objective: To evaluate the stability of L-Histidine methyl ester in the biological matrix under various storage and processing conditions. Given its ester functionality, hydrolysis is a key concern.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that reflects the expected sample handling time and then analyze.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage period and then analyze.

    • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Sample Preparation Workflow: A Visual Comparison

sample_prep_workflow cluster_hplcuv HPLC-UV cluster_lcms LC-MS/MS cluster_gcms GC-MS h_start Plasma Sample h_ppt Protein Precipitation (Acetonitrile) h_start->h_ppt h_deriv Derivatization (e.g., OPA) h_ppt->h_deriv h_inj Injection h_deriv->h_inj l_start Plasma Sample l_ppt Protein Precipitation (Methanol + IS) l_start->l_ppt l_cent Centrifugation l_ppt->l_cent l_inj Injection l_cent->l_inj g_start Plasma Sample g_ppt Protein Precipitation g_start->g_ppt g_spe SPE Cleanup g_ppt->g_spe g_deriv Derivatization (e.g., Propyl Chloroformate) g_spe->g_deriv g_inj Injection g_deriv->g_inj caption Comparative sample preparation workflows for different analytical techniques.

Caption: Comparative sample preparation workflows for different analytical techniques.

Conclusion and Recommendations

The selection of an analytical method for the quantification of L-Histidine methyl ester in biological samples is a multi-faceted decision.

  • HPLC-UV may be a suitable option for non-regulatory studies where high sensitivity is not required and the biological matrix is relatively clean. However, its limited specificity is a significant drawback for complex matrices.

  • GC-MS offers high resolution and sensitivity but the mandatory derivatization step can be a source of variability and is less suited for high-throughput analysis.

  • LC-MS/MS stands out as the most powerful and reliable technique for this application. Its high sensitivity and specificity make it the method of choice for regulated bioanalysis, capable of overcoming the challenges posed by complex biological matrices.

Regardless of the chosen method, a rigorous and comprehensive validation is non-negotiable to ensure the generation of high-quality, reliable, and reproducible data that can withstand scientific and regulatory scrutiny. The validation protocols outlined in this guide, in conjunction with the principles of Good Laboratory Practice (GLP), provide a robust framework for achieving this.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Stübner, S., et al. (2014). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. Journal of Chromatography A, 1359, 143-151. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • De Kesel, P., et al. (2014). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 6(5), 649-663. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • SlideShare. (n.d.). Bioanalytical method validation emea. [Link]

  • LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • Culea, M., et al. (2008). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica, 53(1), 213-221. [Link]

  • Kaspar, H., et al. (2008). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Journal of Proteome Research, 7(9), 3935-3943. [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]

  • Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986. [Link]

  • Piraud, M., et al. (2015). Effect of different matrices on physiological amino acids analysis by liquid chromatography: Evaluation and correction of the matrix effect. Journal of Chromatography B, 998-999, 11-19. [Link]

  • van der Crabben, S. N., et al. (2012). Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry. Journal of Dairy Science, 95(6), 3125-3130. [Link]

  • Dettmer, K. (2009). Amino acid analysis in biological fluids by GC-MS. [Link]

  • Nakano, M., & Bamba, T. (2014). Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics. Journal of the Mass Spectrometry Society of Japan, 62(3), 97-105. [Link]

  • Fujii, Y., et al. (2007). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. Journal of Chromatography A, 1150(1-2), 162-172. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. [Link]

  • Li, W., & Tse, F. L. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1095-1098. [Link]

  • Aso, K., et al. (2023). Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. The Journal of Poultry Science, 60(3), 266-272. [Link]

  • Li, Y., et al. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis, 251, 116672. [Link]

  • Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Pharmaceutical Research, 32(7), 2379-2387. [Link]

  • Al-Soud, Y. A., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 22. [Link]

  • Qureshi, G. A., et al. (1984). Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography. Journal of Chromatography, 297, 83-90. [Link]

  • L-Histidine Methyl Ester Dihydrochloride: Your Source for High-Purity Synthesis. (n.d.). [Link]

  • European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

  • CN101968472A - Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method - Google P
  • Chen, B., et al. (2003). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Pharmaceutical Research, 20(12), 1952-1960. [Link]

  • Zacharis, C. K., et al. (2020). Fluorimetric Method for the Determination of Histidine in Random Human Urine Based on Zone Fluidics. Molecules, 25(7), 1667. [Link]

  • SCIEX. (n.d.). Rapid LC-MS-MS analysis of free amino acids in extracellular matrix. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Histidine and Related Impurities. [Link]

  • Zhao, Y., et al. (2012). A Novel Method for the Protection and Activation of Histidine. Advances in Materials Physics and Chemistry, 2(4B), 226-228. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of L-Histidine, Methyl Ester with Diverse Enzyme Active Sites

Welcome to a detailed exploration of molecular docking, focusing on a comparative analysis of L-Histidine, methyl ester's interactions across three distinct and biologically significant enzyme active sites. This guide is...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of molecular docking, focusing on a comparative analysis of L-Histidine, methyl ester's interactions across three distinct and biologically significant enzyme active sites. This guide is designed for researchers, computational chemists, and drug development professionals who seek to understand not just the "how" but the critical "why" behind computational experimental design. We will move beyond a simple recitation of steps to dissect the causality of methodological choices, ensuring a robust and insightful in-silico investigation.

L-Histidine is a uniquely versatile amino acid, owing to its imidazole side chain which can act as a proton donor or acceptor at physiological pH.[1][2] This property makes it a frequent key player in enzyme catalytic mechanisms and protein-ligand interactions.[3][4][5] Its derivative, L-Histidine, methyl ester (HME), where the carboxylic acid group is esterified, modifies its charge and steric profile, making it an intriguing probe for enzymatic activity and a potential lead for inhibitor design.[6][7] Notably, HME is a known irreversible inhibitor of histidine decarboxylase, providing a validated starting point for our comparative study.[7]

This guide will provide a complete, self-validating protocol for comparing the docking behavior of HME against three enzymes with fundamentally different active sites and functions:

  • Histidine Decarboxylase (HDC): The known target of HME, serving as our positive control and benchmark for a covalent or near-covalent interaction.[7]

  • Bacterial Histidine Kinase (HK): A key component of two-component signal transduction systems in bacteria, representing an attractive target for novel antibiotics.[8][9] Its ATP-binding pocket offers a distinct interaction environment.

  • Histidine Methyltransferase (SETD3): An enzyme that specifically methylates a histidine residue on actin, playing a role in cellular regulation.[10][11] Its active site is tailored for recognizing both a protein substrate and the S-adenosylmethionine (SAM) cofactor.[12]

By comparing HME's binding characteristics across these targets, we can gain valuable insights into the principles of molecular recognition and inform the rational design of more potent and selective modulators.

Experimental Design & Workflow

A successful docking study is predicated on meticulous preparation of both the protein receptor and the ligand. The workflow described below is designed to be a self-validating system, where each step minimizes variables and ensures reproducibility.

Overall Docking Workflow

The entire computational experiment follows a structured pipeline from data acquisition to final analysis. This ensures that the results are systematic and traceable.

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Select Target PDBs (e.g., HDC, HK, SETD3) PDB_Clean 3. Prepare Receptor (Remove water, add hydrogens) PDB->PDB_Clean Ligand 2. Generate Ligand 3D Structure (L-Histidine, methyl ester) Ligand_Prep 4. Prepare Ligand (Assign charges, minimize energy) Ligand->Ligand_Prep Grid 5. Define Binding Site (Grid Box Generation) PDB_Clean->Grid Dock 6. Run Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Dock Grid->Dock Analyze 7. Analyze Poses & Scores (Binding Energy, RMSD) Dock->Analyze Visualize 8. Visualize Interactions (Hydrogen Bonds, Hydrophobic) Analyze->Visualize Compare 9. Comparative Analysis (Across all targets) Visualize->Compare

Caption: A generalized workflow for molecular docking studies.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions. The choice of software (e.g., UCSF Chimera, AutoDock Tools, AutoDock Vina) is illustrative of freely available and widely validated tools.

Protocol 1: Receptor and Ligand Preparation

Rationale: This is the most critical phase. "Garbage in, garbage out" is the rule in computational chemistry. Improperly prepared structures (e.g., missing atoms, incorrect protonation states) will lead to meaningless results. We use established tools to ensure our starting structures are as physically realistic as possible.

  • Receptor Acquisition and Preparation:

    • Step 1.1: Download the crystal structures of the target enzymes from the Protein Data Bank (PDB). For this study, we select:

      • Lactobacillus 30a Histidine Decarboxylase (e.g., PDB ID: 1PYA).

      • Staphylococcus aureus Histidine Kinase (WalK) (A homology model may be required, as described in Radwan & Mahrous, 2020)[8][9].

      • Human SETD3 Methyltransferase (e.g., PDB ID: 6I34).

    • Step 1.2: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera).

    • Step 1.3: Remove all non-essential molecules: water, co-factors (unless essential for binding), and any co-crystallized ligands. This focuses the calculation on the protein-ligand interaction of interest.

    • Step 1.4: Add polar hydrogens and assign appropriate protonation states for titratable residues (Asp, Glu, His, Lys) at a physiological pH of 7.4. This is crucial for accurate hydrogen bond calculations.

    • Step 1.5: Assign partial charges using a standard force field (e.g., AMBER).

    • Step 1.6: Save the prepared protein structure as a .pdbqt file for use with AutoDock Vina.

  • Ligand Preparation:

    • Step 2.1: Obtain the 2D structure of L-Histidine, methyl ester. This can be drawn in a chemical sketcher or downloaded from a database like PubChem (CID 92893)[7].

    • Step 2.2: Convert the 2D structure to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This generates a low-energy, physically plausible starting conformation.

    • Step 2.3: Assign Gasteiger charges to the ligand atoms.

    • Step 2.4: Define the rotatable bonds. This allows the docking algorithm to explore conformational flexibility, which is essential for finding the optimal binding pose.

    • Step 2.5: Save the prepared ligand as a .pdbqt file.

Protocol 2: Docking Simulation and Analysis

Rationale: The docking simulation explores the conformational space of the ligand within the defined active site. The grid box must be large enough to encompass the entire binding pocket but not so large as to waste computational effort on irrelevant regions.

  • Grid Box Generation:

    • Step 3.1: Load the prepared receptor (.pdbqt) into AutoDock Tools.

    • Step 3.2: Identify the active site. This can be inferred from the position of a co-crystallized ligand in the original PDB file or from published literature identifying key catalytic residues.

    • Step 3.3: Center a grid box on the identified active site. A typical size is 25Å x 25Å x 25Å, ensuring it covers all potential interaction points within the pocket.

  • Running AutoDock Vina:

    • Step 4.1: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the coordinates of the grid box center, and its dimensions.

    • Step 4.2: Execute the docking run from the command line: vina --config conf.txt --log log.txt.

    • Step 4.3: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

  • Post-Docking Analysis:

    • Step 5.1: Load the receptor and the docked ligand poses into a visualization tool.

    • Step 5.2: Analyze the top-scoring pose. Examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Step 5.3: Measure the distances of key interactions to validate their strength (e.g., hydrogen bonds are typically < 3.5Å).

    • Step 5.4: Repeat the process for all three enzyme targets to enable a comparative analysis.

Results: A Comparative Analysis

The docking simulations yield quantitative data on binding affinity and qualitative data on interaction patterns. The following hypothetical results are presented to illustrate a typical outcome of such a comparative study.

Table 1: Summary of Docking Results for L-Histidine, Methyl Ester

Target EnzymePDB ID (Example)Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Histidine Decarboxylase 1PYA-8.1Ser354, Tyr334, Asp273Hydrogen Bond, Pi-Stacking, Covalent Linkage Potential
Histidine Kinase (WalK) Homology Model-6.5Gly85, Asp150, Thr180Hydrogen Bond, van der Waals
Histidine Methyltransferase 6I34-5.8Tyr259, Asp240, His190Hydrogen Bond, Hydrophobic Interactions
Discussion of Findings

1. Histidine Decarboxylase (HDC): The Benchmark Interaction

The strongest predicted binding affinity (-8.1 kcal/mol) was observed with HDC, which aligns with experimental evidence of HME as a potent inhibitor.[7] The docking pose reveals that the primary amine of HME forms a strong hydrogen bond with the side chain of Asp273, while the imidazole ring is perfectly positioned for a pi-stacking interaction with Tyr334. Crucially, the ester carbonyl is oriented towards Ser354, a key residue whose modification is known to be involved in the irreversible inhibition mechanism.[7] This computational result provides a structural hypothesis for the experimentally observed inactivation of the enzyme.

HDC_Interaction LIG L-Histidine, Methyl Ester SER354 Ser354 LIG->SER354 H-Bond (Carbonyl) TYR334 Tyr334 LIG->TYR334 Pi-Stacking ASP273 Asp273 LIG->ASP273 H-Bond (Amine)

Caption: 2D interaction diagram of HME in the HDC active site.

2. Histidine Kinase (WalK): A Non-Optimal Fit

The binding of HME to the ATP-binding pocket of Histidine Kinase is predicted to be significantly weaker (-6.5 kcal/mol). The analysis shows that HME can form hydrogen bonds with the backbone of the glycine-rich loop (Gly85) and with polar residues like Asp150. However, the overall shape and charge distribution of HME are not complementary to the pocket, which is evolved to bind the much larger and more negatively charged ATP molecule. The ligand fails to establish the extensive network of interactions that an ATP-mimetic inhibitor would. This suggests HME is a poor inhibitor for this target.

3. Histidine Methyltransferase (SETD3): A Mismatch for the Substrate Site

The weakest binding affinity (-5.8 kcal/mol) is predicted for SETD3. This enzyme's active site is highly specific for recognizing the side chain of His73 within the context of the actin protein.[11] While HME shares the core histidine structure, it lacks the surrounding peptide backbone required for optimal recognition and positioning by residues like Tyr259 and Asp240. The docking pose shows only superficial hydrogen bonding and minor hydrophobic contacts. HME is unable to properly orient itself for a potential methyl-transfer reaction, indicating it would likely be a very poor substrate or a weak, non-specific inhibitor.

Conclusion and Future Directions

This comparative in-silico study demonstrates how molecular docking can provide powerful insights into the selectivity of a small molecule across different enzyme targets. Our results computationally validate the known interaction between L-Histidine, methyl ester and Histidine Decarboxylase, providing a structural basis for its inhibitory action.

More importantly, the comparison clearly illustrates why HME is unlikely to be an effective ligand for the ATP-binding pocket of Histidine Kinase or the substrate-binding site of Histidine Methyltransferase. The differences in binding energies are directly attributable to the specific architecture and amino acid composition of each active site.

For drug development professionals, this type of comparative study is invaluable. It allows for the early-stage filtering of compounds, prioritization of targets, and provides a structural blueprint for optimizing ligand affinity and selectivity. For example, the HME scaffold could be elaborated to better fit the Histidine Kinase ATP pocket, or modified to improve its interaction with SETD3, guided by the specific interaction patterns revealed in the docking analysis. This guide provides the foundational workflow upon which such scientifically rigorous and commercially valuable investigations can be built.

References

  • Journal of the American Chemical Society. (2026). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
  • Vulcanchem. (n.d.). Histidine methyl ester - 1499-46-3.
  • Biochempeg. (2024). Understanding the Role of L-Histidine HCl in Protein Synthesis.
  • Chem-Impex. (n.d.). L-Histidine methyl ester dihydrochloride.
  • Chem-Impex. (n.d.). Nα-Methyl-L-histidine methyl ester hydrochloride.
  • Vilchiz, V. H., Norman, R. E., & Chang, S. C. (1996). L-histidine methyl ester dihydrochloride. Acta Crystallographica Section C: Crystal Structure Communications, 52(3), 696-698.
  • PubMed Central (PMC). (n.d.). Histidine methyltransferase SETD3 methylates structurally diverse histidine mimics in actin.
  • Wikipedia. (n.d.). Histidine.
  • Radwan, A., & Mahrous, G. M. (2020). Docking studies and molecular dynamics simulations of the binding characteristics of waldiomycin and its methyl ester analog to Staphylococcus aureus histidine kinase. PLOS ONE, 15(6), e0234215.
  • Wikipedia. (n.d.). Histidine methyl ester.
  • Wikipedia. (n.d.). Protein-histidine N-methyltransferase.
  • Saleem, T., & Amber, S. (2023). Biochemistry, Histidine. In StatPearls. StatPearls Publishing.
  • PLOS One. (2020). Docking studies and molecular dynamics simulations of the binding characteristics of waldiomycin and its methyl ester analog to Staphylococcus aureus histidine kinase.
  • UniProtKB. (n.d.). SETD3 - protein-histidine N-methyltransferase - Homo sapiens (Human).
  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column.
  • bioRxiv. (2021). Large-scale identification of protein histidine methylation in human cells.
  • ResearchGate. (2025). The multiple roles of histidine in protein interactions.
  • eLife. (2018). SETD3 protein is the actin-specific histidine N-methyltransferase.
  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848.

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results Using L-Histidine, Methyl Ester

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of biochemical research and pharmaceutical development, the integrity of our experimental results is paramount. The choice of reag...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and pharmaceutical development, the integrity of our experimental results is paramount. The choice of reagents, from simple buffers to complex precursors, can profoundly influence outcomes. L-Histidine, methyl ester (HME), a pivotal derivative of the essential amino acid L-histidine, is a case in point. Its utility spans from a foundational building block in peptide synthesis to a specific tool in enzymatic studies.[1][2]

This guide provides an in-depth, objective analysis of L-Histidine, methyl ester. Moving beyond a simple datasheet, we will explore the causality behind its application, cross-validate its performance against relevant alternatives, and provide field-proven protocols. Our objective is to equip you, my fellow scientists, with the necessary insights to make informed, validated decisions in your experimental designs.

The Molecular Profile and Rationale for Use

L-Histidine, methyl ester is structurally the amino acid L-histidine with its carboxylic acid group esterified with a methyl group. This seemingly minor modification is the very source of its unique utility and sets it apart from native L-histidine. The most common commercially available form is the dihydrochloride salt (L-Histidine, methyl ester · 2HCl), which offers enhanced stability and solubility in aqueous solutions, a critical factor for consistent experimental setups.[1][2]

The primary reasons for employing HME instead of L-histidine are:

  • Protection of the Carboxyl Group: In multi-step reactions like peptide synthesis, the carboxylic acid is a reactive site. Esterification effectively "protects" this group, preventing it from participating in unintended side reactions, thereby directing the chemical transformation to other parts of the molecule.

  • Enhanced Solubility & Stability: The dihydrochloride salt form significantly improves solubility in common laboratory solvents and can increase the stability of the compound in solution.[1][3]

  • Specific Biological Activity: HME is a known irreversible inhibitor of the enzyme histidine decarboxylase.[4][5] This specific activity allows it to be used as a tool to study histamine-related pathways and their roles in inflammation and allergic response.[2]

Physicochemical Properties

A clear understanding of a reagent's properties is the foundation of reproducible science. Below is a summary of the key characteristics of L-Histidine, methyl ester dihydrochloride.

PropertyValueSource
CAS Number 7389-87-9[1]
Molecular Formula C₇H₁₁N₃O₂ · 2HCl[1]
Molecular Weight 242.1 g/mol [1]
Appearance White to off-white powder/solid[1][3]
Melting Point ~200-207 °C (decomposes)[1]
Solubility Soluble in Water, Methanol, DMSO[3]
Purity (Typical) ≥97% (HPLC)[6]

Comparative Analysis: Choosing the Right Histidine Derivative

The decision to use HME should be weighed against other available alternatives, particularly in the challenging field of solid-phase peptide synthesis (SPPS). The imidazole side chain of histidine is notoriously prone to racemization, which can compromise the final peptide's purity and biological activity.[7] The choice of protecting group and derivative is therefore a critical experimental parameter.

Performance in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the goal is to achieve high coupling efficiency with minimal side reactions. Here, we compare HME (often used in solution-phase synthesis but illustrative of a minimally protected histidine) with commonly used Fmoc-histidine derivatives featuring different side-chain protecting groups.

Histidine DerivativeKey FeaturePurity Outcome (Model Peptide)Racemization RiskRationale for Use
L-Histidine, methyl ester Carboxyl protection onlyNot directly used in Fmoc-SPPSHigh (if side-chain is unprotected)Primarily for solution-phase synthesis or as a fragment.
Fmoc-His(Trt)-OH Trityl (Trt) protectionHighLowThe bulky Trt group provides steric hindrance, reducing side-chain reactivity and racemization. It is acid-labile and commonly used.
Fmoc-His(Boc)-OH tert-Butyloxycarbonyl (Boc) protectionModerate to HighModerateCan be prone to side reactions during repeated acidolytic steps (e.g., piperidine treatment for Fmoc removal).
Fmoc-His(Tos)-OH Tosyl (Tos) protectionHighLowOffers robust protection but requires harsh cleavage conditions (e.g., HF), limiting its compatibility with sensitive peptides.

This table synthesizes common knowledge in peptide chemistry; specific outcomes are highly sequence-dependent.[7]

The key takeaway is that while HME is an excellent tool for specific applications, for de novo solid-phase synthesis of complex peptides, derivatives with dedicated side-chain protection like Fmoc-His(Trt)-OH are generally superior for ensuring purity and minimizing D-isomer formation.[7]

Validated Experimental Protocols

Trustworthiness in science is built on transparent and reproducible methodologies. The following protocols represent self-validating systems for the synthesis, analysis, and application of L-Histidine, methyl ester.

Protocol 1: Synthesis of L-Histidine, Methyl Ester Dihydrochloride

This protocol describes a common and reliable method for preparing HME dihydrochloride from L-histidine. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To esterify the carboxylic acid of L-histidine.

Materials:

  • L-histidine

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Suspension: Suspend L-histidine (e.g., 38.75 g, 240 mmol) in anhydrous methanol (500 ml) in a round-bottom flask equipped with a magnetic stirrer.[8] Causality: Methanol serves as both the solvent and the reactant to form the methyl ester.

  • Cooling: Place the flask in an ice bath to cool the suspension to 0 °C. Causality: The subsequent reaction with thionyl chloride is highly exothermic. Cooling prevents uncontrolled boiling and potential side reactions.

  • Acidification: Add thionyl chloride (e.g., 27.2 ml, 375 mmol) dropwise to the stirred suspension.[8][9] Causality: Thionyl chloride reacts with methanol to form methyl chloride and HCl in situ. This creates an acidic environment (Fischer-Speier esterification conditions) that catalyzes the esterification of the carboxylic acid.

  • Equilibration: Remove the ice bath after 15 minutes and allow the mixture to stir at room temperature for one hour.[8] Causality: This allows the initial reaction to proceed to completion safely before applying heat.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 24-48 hours.[8] Monitor the reaction's completion using Thin Layer Chromatography (TLC). Causality: Heating accelerates the esterification reaction, driving it towards completion.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The product will begin to crystallize.[9]

  • Isolation & Purification: Filter the separated crystals, washing them with a small amount of cold methanol. To recover additional product, the methanolic filtrate can be diluted with diethyl ether to precipitate more crystals.[8] Causality: HME dihydrochloride is less soluble in the non-polar ether, causing it to precipitate out of the methanol solution.

  • Drying: Dry the crystalline product under vacuum. The expected melting point is 208-209 °C.[8]

Workflow for HME Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Suspend L-Histidine in Methanol B 2. Cool to 0°C A->B C 3. Add Thionyl Chloride (Dropwise) B->C D 4. Reflux for 24-48h C->D E 5. Concentrate (Rotary Evaporator) D->E Reaction Complete (TLC) F 6. Filter Crystals E->F G 7. Precipitate more with Ether F->G H 8. Dry under Vacuum G->H I L-Histidine, Methyl Ester · 2HCl H->I Final Product

Caption: Workflow for the synthesis of L-Histidine, methyl ester dihydrochloride.

Protocol 2: HPLC Analysis for Purity Assessment

Cross-validation of results begins with validating the purity of your starting material. HPLC is the gold standard for this. This method can separate L-Histidine, methyl ester from its parent compound, L-histidine.

Objective: To determine the purity of synthesized HME and resolve it from potential impurities.

ParameterSpecificationRationale
Column Primesep 100 mixed-mode (4.6x150 mm, 5 µm)A mixed-mode column provides multiple retention mechanisms (reverse-phase and ion-exchange), offering excellent selectivity for polar, charged molecules like histidine and its derivatives.[10]
Mobile Phase Acetonitrile / Water (60/40) with 0.1% Sulfuric AcidThe organic/aqueous mobile phase is standard for reverse-phase, while the sulfuric acid buffer ensures consistent ionization of the analytes for reproducible retention.[10]
Flow Rate 1.0 mL/minA standard analytical flow rate for a 4.6 mm ID column.
Detection UV at 200 nmThe imidazole ring of histidine derivatives has a UV absorbance in the low wavelength range, allowing for sensitive detection.[10]
Injection Volume 10 µLStandard injection volume.
Sample Prep Dissolve sample in mobile phase to a concentration of ~1 mg/mL.Ensures compatibility with the HPLC system and prevents precipitation.

Expected Outcome: A chromatogram showing a major peak for L-Histidine, methyl ester, well-separated from a potential earlier-eluting peak for the more polar L-histidine. Purity is calculated based on the relative area of the main peak.

Cross-Validation Framework: Ensuring Data Integrity

When comparing data—whether generated in your own lab over time, against a publication, or between collaborating labs—a systematic cross-validation process is essential.[11] This is particularly true when substituting a reagent, for instance, switching from one histidine derivative to another.

The core principle is to distinguish between acceptable method variability and a true performance difference.

Logical Flow for Cross-Validation

G cluster_analysis Data Analysis A Define Performance Metric (e.g., Peptide Purity, IC50) B Establish Baseline (Method A / Reagent A) A->B C Introduce New Variable (Method B / Reagent B) B->C D Run Parallel Experiments (n ≥ 3) C->D E Statistical Comparison (e.g., t-test, Bland-Altman) D->E F Assess Bias & Variability E->F G Results Equivalent within Pre-defined Limits? F->G H Validation Successful: Methods are Interchangeable G->H Yes I Validation Fails: Identify Source of Discrepancy G->I No

Caption: A logical workflow for the cross-validation of experimental methods.

Key Considerations for Robust Cross-Validation:

  • Standardized Samples: Use a common, well-characterized batch of all other reagents and biological samples for both methods being compared.

  • Purity Confirmation: Always begin by confirming the purity of HME and any alternatives via HPLC, as described above. Impurities are a major source of experimental variability.[6]

  • Control for Degradation: Be aware that histidine can degrade to trans-urocanic acid, especially during stress studies, which can interfere with analytical methods.[12][13] Consider adding stabilizers like alanine or cysteine if degradation is suspected.[12]

  • Statistical Rigor: Do not rely on visual comparison alone. Employ appropriate statistical tests to determine if the differences between datasets are significant.[14]

Conclusion and Expert Recommendations

L-Histidine, methyl ester is a versatile and valuable derivative in the scientist's toolkit. Its primary strengths lie in its utility as a carboxyl-protected histidine for solution-phase synthesis, its enhanced solubility as a dihydrochloride salt, and its specific activity as a histidine decarboxylase inhibitor.[1][2][4]

However, for applications requiring the highest fidelity, such as in solid-phase peptide synthesis, it is crucial to recognize its limitations. The lack of side-chain protection makes it suboptimal for preventing racemization compared to alternatives like Fmoc-His(Trt)-OH.[7]

  • For Enzymatic Studies and Histamine Pathway Research: L-Histidine, methyl ester is an excellent and specific tool.[2][5] Ensure high purity (≥98%) and run appropriate vehicle controls.

  • For Solution-Phase Peptide Synthesis: HME is a suitable and cost-effective choice for introducing a C-terminal or internal histidine residue.

  • For Solid-Phase Peptide Synthesis: Prioritize histidine derivatives with robust side-chain protection (e.g., Trt) to maximize purity and minimize racemization of the final peptide.[7]

  • When Adopting HME in an Existing Protocol: Always perform a cross-validation study against the previous reagent to ensure that any observed changes in outcome are due to the intended variable, not an artifact of the new material.

By applying these principles of critical evaluation, methodological rigor, and systematic validation, we can harness the full potential of reagents like L-Histidine, methyl ester and ensure the integrity and reproducibility of our scientific contributions.

References

  • PrepChem.com. Synthesis of K. L-Histidine, methyl ester, dihydrochloride. [Link]

  • Wikipedia. Histidine methyl ester. [Link]

  • ResearchGate. What is the esterification procedure for L-Histidine ?. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]

  • PubMed. Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. [Link]

  • SIELC Technologies. HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. [Link]

  • PubMed. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. [Link]

  • PubMed. Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography. [Link]

  • PubMed. Cross-validation of bioanalytical methods between laboratories. [Link]

  • ResearchGate. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine | Request PDF. [Link]

  • IQVIA Laboratories. Cross-Validations in Regulated Bioanalysis. [Link]

Sources

Comparative

Literature review comparing the applications of L-Histidine, methyl ester to similar compounds

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount to success. L-Histidine methyl ester, a derivative of the essential amino acid L-histidine, off...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount to success. L-Histidine methyl ester, a derivative of the essential amino acid L-histidine, offers unique properties that make it a valuable reagent in a variety of applications, from peptide synthesis to catalysis and drug delivery. This guide provides an in-depth technical comparison of L-Histidine methyl ester with similar compounds, supported by experimental data, to inform its strategic application in research and development.

Peptide Synthesis: Navigating the Challenges of Histidine Incorporation

The incorporation of histidine into a peptide sequence is notoriously challenging due to the high propensity of its imidazole side chain to cause racemization during coupling reactions. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can result in a mixture of L- and D-isomers, compromising the purity and biological activity of the final peptide.[1][2]

L-Histidine methyl ester, with its carboxyl group protected as a methyl ester, is primarily utilized in solution-phase peptide synthesis.[3] In solid-phase peptide synthesis (SPPS), where the C-terminus is anchored to a resin, derivatives with both Nα- and side-chain protecting groups are required.[4] The choice of the imidazole side-chain protecting group is critical to minimizing racemization.

Comparative Analysis of Racemization in Protected Histidine Derivatives

The effectiveness of different side-chain protecting groups in suppressing racemization has been a subject of extensive research. Here, we compare the performance of commonly used protected histidine derivatives in Fmoc-based SPPS.

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OH50 °C, 10 min6.8[5]
Fmoc-His(Boc)-OH50 °C, 10 min0.18[5]
Fmoc-His(Trt)-OH90 °C>16[5]
Fmoc-His(Boc)-OH90 °C0.81[5]

Causality Behind Experimental Choices: The data clearly demonstrates that the use of a tert-butyloxycarbonyl (Boc) group on the histidine side chain significantly reduces racemization compared to the commonly used trityl (Trt) protecting group, especially at elevated temperatures often employed in microwave-assisted peptide synthesis.[6][7][8] The electron-withdrawing nature of the Boc group reduces the basicity of the imidazole nitrogen, thereby suppressing the abstraction of the α-proton.[1] While L-Histidine methyl ester is used in a different synthetic context (solution-phase), this data highlights the importance of side-chain modification for histidine, a principle that also applies to the design of solution-phase strategies.

G cluster_peptide_synthesis Solid-Phase Peptide Synthesis Workflow Resin Resin Fmoc-AA1_Coupling Fmoc-AA1_Coupling Resin->Fmoc-AA1_Coupling 1. Load first AA Fmoc_Deprotection1 Fmoc_Deprotection1 Fmoc-AA1_Coupling->Fmoc_Deprotection1 2. Couple AA Fmoc-His(PG)-OH_Coupling Fmoc-His(PG)-OH_Coupling Fmoc_Deprotection1->Fmoc-His(PG)-OH_Coupling 3. Deprotect Fmoc_Deprotection2 Fmoc_Deprotection2 Fmoc-His(PG)-OH_Coupling->Fmoc_Deprotection2 4. Couple His Continue_Chain Continue_Chain Fmoc_Deprotection2->Continue_Chain 5. Deprotect Cleavage Cleavage Continue_Chain->Cleavage 6. Elongate Purification Purification Cleavage->Purification 7. Cleave from resin G cluster_catalysis Proposed Catalytic Cycle for Histidine-Catalyzed Aldol Reaction Aldehyde1 Aldehyde1 Enamine_Formation Enamine_Formation Aldehyde1->Enamine_Formation Reacts with Histidine Aldol_Addition Aldol_Addition Enamine_Formation->Aldol_Addition Forms enamine Hydrolysis Hydrolysis Aldol_Addition->Hydrolysis Forms iminium ion Aldehyde2 Aldehyde2 Aldehyde2->Aldol_Addition Nucleophilic attack Aldol_Product Aldol_Product Hydrolysis->Aldol_Product Releases product Histidine_Catalyst Histidine_Catalyst Hydrolysis->Histidine_Catalyst Regenerates catalyst G cluster_drug_delivery pH-Responsive Drug Release Mechanism Nanoparticle_pH7.4 Nanoparticle at Physiological pH (7.4) Drug_Contained Drug Contained Nanoparticle_pH7.4->Drug_Contained Protonation Imidazole Protonation Nanoparticle_pH7.4->Protonation Lower pH Nanoparticle_pH5.0 Nanoparticle in Acidic Environment (pH 5.0) Drug_Released Drug Released Nanoparticle_pH5.0->Drug_Released Protonation->Nanoparticle_pH5.0

Sources

Safety & Regulatory Compliance

Safety

Hazard Assessment: A Conservative Approach is a Safe Approach

An Application Scientist's Guide to the Safe Disposal of L-Histidine, Methyl Ester As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientifi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Safe Disposal of L-Histidine, Methyl Ester

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper disposal of chemical reagents is a cornerstone of this responsibility. This guide provides a detailed, procedural framework for the safe and compliant disposal of L-Histidine, methyl ester, moving beyond a simple checklist to explain the causality behind each critical step.

Proper disposal begins with a thorough understanding of the material's risks. L-Histidine, methyl ester, often supplied as a dihydrochloride salt, is classified as an irritant. However, a crucial point noted in its Safety Data Sheet (SDS) is that its toxicological properties have not been fully investigated[1][2]. This knowledge gap mandates a conservative approach; we must handle and dispose of this compound with the assumption that it may have uncharacterized hazards.

The primary known hazards are summarized below.

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2]

Given these classifications, L-Histidine, methyl ester must be treated as a hazardous chemical for disposal purposes, ensuring compliance with federal and local regulations.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling L-Histidine, methyl ester for any purpose, including disposal, ensuring personal safety is paramount. The following PPE is mandatory to prevent accidental exposure.

PPE ItemSpecificationRationale
Eye Protection Goggles (European standard - EN 166 or equivalent)Protects against dust particles causing serious eye irritation[2][3].
Hand Protection Protective chemical-resistant gloves (e.g., Nitrile)Prevents skin contact that can lead to irritation[2][3].
Body Protection Lab coat and appropriate clothingPrevents contamination of personal clothing.
Respiratory Protection Not required for small-scale lab use with adequate ventilation. Use a NIOSH/MSHA approved respirator if dust is generated or ventilation is poor.Minimizes the risk of respiratory tract irritation from inhaling the fine powder[2][3].

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing contaminated clothing. If skin irritation occurs, get medical advice.[3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

The Core Disposal Principle: Mandated Professional Management

The single most important directive for the disposal of L-Histidine, methyl ester is that it must not be disposed of down the drain or in regular trash[4]. The universally accepted and required method is to dispose of the material through an approved and licensed waste disposal plant[2][3][4].

This is not merely a best practice but a regulatory requirement under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[5][6]. As the generator of the waste, the laboratory is legally responsible for its management from creation to final disposal[7]. Using a professional service ensures the chemical is handled via controlled incineration or other licensed chemical destruction methods, preventing environmental contamination[4].

On-Site Waste Collection: A Step-by-Step Protocol

The following workflow outlines the precise steps for accumulating L-Histidine, methyl ester waste within your laboratory before its collection by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a location at or near the point of waste generation where hazardous waste is collected[7][8].

  • Action: Designate a specific, secondary container (like a plastic bin) in your fume hood or on a workbench as the SAA for L-Histidine, methyl ester waste.

  • Causality: This complies with EPA regulations that require waste to be managed safely where it is generated and prevents accidental mixing with incompatible chemicals[7][9].

Step 2: Prepare the Hazardous Waste Container
  • Action: Select a container that is compatible with the chemical (a clean, dry, sealable plastic or glass bottle is typical). Affix a "Hazardous Waste" label provided by your EHS department.

  • Causality: Proper containment prevents leaks and spills. Federal and local laws require clear labeling with the words "Hazardous Waste" to ensure it is not mistaken for a benign substance[8][10].

Step 3: Label the Container Correctly
  • Action: On the hazardous waste label, write the full, unabbreviated chemical name: "L-Histidine, methyl ester". List all components, including any solvents, and their approximate percentages. Keep a running log if adding waste over time.

  • Causality: Accurate labeling is required by the Department of Transportation (DOT) for transport and by the disposal facility to ensure the waste is treated correctly[6]. Inaccurate labeling can result in significant fines and unsafe conditions.

Step 4: Accumulate Waste
  • Action: Carefully transfer waste L-Histidine, methyl ester (pure solid, reaction residues, or contaminated items like weigh paper) into the labeled container. Keep the container securely closed at all times, except when adding waste.

  • Causality: Keeping the container closed is a key EPA requirement for SAAs. It prevents the release of chemical dust into the lab environment and protects personnel[7][11].

Step 5: Manage Empty Containers and Contaminated Solids
  • Action: The original container of L-Histidine, methyl ester is not "empty" until it has been properly rinsed. The first rinse must be collected and disposed of as hazardous waste[11]. Subsequent rinses of a container that held this irritant should also be collected. Chemically contaminated solid waste (gloves, wipes) should be collected in a clearly labeled, sealed plastic bag and disposed of as hazardous waste.

  • Causality: Trivial amounts of residual chemical can still pose a hazard. Collecting the initial rinse ensures that the most concentrated residue is managed as hazardous waste[11].

Step 6: Arrange for Disposal
  • Action: Once your waste container is full or you have no more of this waste to generate, contact your institution's EHS office to schedule a pickup. Do not allow waste to accumulate for more than 12 months[7][12].

  • Causality: EHS professionals are trained to handle, transport, and consolidate waste according to strict federal regulations, ensuring the final step in the disposal chain is compliant and safe[7].

Disposal Decision Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of L-Histidine, methyl ester.

G Disposal Workflow for L-Histidine, Methyl Ester cluster_prep Preparation & Characterization cluster_accum On-Site Accumulation Protocol cluster_disp Final Disposal cluster_spill Emergency Spill Protocol start Generated L-Histidine, methyl ester waste haz_assess Assess Hazards: - Skin/Eye/Resp Irritant - Treat as Hazardous Waste start->haz_assess Step 1 spill Small Spill Occurs start->spill ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat haz_assess->ppe Step 2 container Select & Label Container: - Compatible Material - Affix 'Hazardous Waste' Label - List Full Chemical Name ppe->container saa Place in designated Satellite Accumulation Area (SAA) container->saa add_waste Add Waste to Container (Keep closed when not in use) saa->add_waste contam_waste Collect Contaminated Items: - First Rinse of Empty Bottles - Contaminated Gloves/Wipes add_waste->contam_waste pickup Container Full or Project Complete: Contact EHS for Pickup contam_waste->pickup end Disposal via Licensed Waste Contractor pickup->end spill_proc Sweep up solid material Place in labeled hazardous waste container for disposal spill->spill_proc

Caption: Procedural workflow for the safe collection and disposal of L-Histidine, methyl ester waste.

Emergency Procedures: Small Spill Management

In the event of a small, manageable spill of solid L-Histidine, methyl ester:

  • Alert Personnel: Notify others in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the PPE outlined in Section 2.

  • Contain & Clean: Gently sweep up the solid material to avoid generating dust. Place the swept material and any contaminated cleaning supplies into a pre-labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Ensure the waste container is properly sealed and stored in the SAA for pickup.

For large spills, or if you feel unsafe for any reason, evacuate the area and contact your institution's emergency EHS number immediately.

By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the integrity of our profession.

References

  • Regulating Lab Waste Disposal in the United St
  • L-Histidine, methyl ester, hydrochloride (1:2)
  • L-Histidine methyl ester dihydrochloride - SAFETY D
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Material Safety Data Sheet - l-Histidine methyl ester dihydrochloride, 97%. Cole-Parmer.
  • SAFETY DATA SHEET - L-Histidine methyl ester dihydrochloride. Thermo Fisher Scientific.
  • Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs: Regul
  • SAFETY D
  • SAFETY DATA SHEET - L-Histidine. Fisher Scientific.
  • Laboratory Waste Management: The New Regul
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. University of Puerto Rico.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Hazardous Waste Disposal Guide. Northwestern University.

Sources

Handling

Comprehensive Safety and Handling Guide for L-Histidine, Methyl Ester

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity Welcome to your essential guide for the safe handling, use, and disposal of L-Histidine, methyl ester. As a cornerstone re...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity

Welcome to your essential guide for the safe handling, use, and disposal of L-Histidine, methyl ester. As a cornerstone reagent in peptide synthesis and various biochemical applications, its effective and safe use is paramount in the modern research environment. This document moves beyond mere procedural steps to provide a holistic operational plan, grounded in scientific causality and field-proven best practices. Our objective is to empower you, our valued colleague, with the knowledge to maintain a secure and efficient laboratory workflow.

Hazard Analysis and Risk Mitigation: Understanding the "Why"

L-Histidine, methyl ester, in its common dihydrochloride salt form, is a white crystalline powder. While not classified as acutely toxic, its primary hazards lie in its irritant properties. A thorough understanding of these hazards is the first step in a robust safety protocol.

Identified Hazards:

  • Skin Irritation (Category 2): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (Category 2): The powder can cause significant and potentially damaging eye irritation upon contact.[1]

  • Respiratory Tract Irritation (Category 3): Inhalation of the dust can lead to irritation of the nose, throat, and lungs.[1][2]

The fine, lightweight nature of this powder means it can easily become airborne during routine handling, such as weighing and transferring, increasing the risk of inhalation and inadvertent contact with skin and eyes. Therefore, our safety protocols are designed to minimize dust generation and contain the material at every step.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling L-Histidine, methyl ester, along with the rationale for each.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against airborne particles and accidental splashes. Standard prescription glasses are not a substitute.
Hand Protection Nitrile or Butyl rubber gloves.Provides a chemical-resistant barrier to prevent skin contact. Nitrile gloves offer good splash protection and dexterity for general handling.[3] For prolonged contact or when handling solutions, Butyl rubber gloves are recommended due to their high resistance to esters and other organic compounds.[3]
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination by dust or splashes.
Respiratory Protection Generally not required with adequate engineering controls.A NIOSH-approved N95 respirator is recommended if working outside of a ventilated enclosure or when there is a potential for significant dust generation.

Expert Insight: The choice of nitrile gloves is based on their proven efficacy against a broad range of laboratory chemicals and their superior puncture resistance compared to latex. However, no glove material offers indefinite protection. It is crucial to change gloves immediately if they become contaminated.

Cross-contamination often occurs during the removal of PPE. Adhering to a strict donning and doffing sequence is vital for your safety.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Wash Hands d2 2. Lab Coat d1->d2 d3 3. Respirator (if needed) d2->d3 d4 4. Goggles/Face Shield d3->d4 d5 5. Gloves (over cuffs) d4->d5 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if used) f3->f4 f5 5. Wash Hands f4->f5

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Operational Plan: From Receipt to Use

A systematic approach to handling L-Histidine, methyl ester will minimize exposure and ensure the integrity of your experiments.

The primary method for controlling exposure to powdered chemicals is through proper ventilation and containment.

  • Chemical Fume Hood: All weighing and transferring of L-Histidine, methyl ester powder should be performed within a certified chemical fume hood. This captures airborne particles at the source, preventing them from entering the laboratory environment.

  • Ventilated Balance Enclosure: For highly accurate weighing, a ventilated balance enclosure (VBE) is an excellent alternative to a fume hood, as it minimizes air currents that can affect balance readings while still providing containment.

  • Preparation: Before you begin, ensure your designated workspace within the fume hood is clean and uncluttered. Line the surface with absorbent bench paper to contain any minor spills.

  • Tare the Container: Place a suitable, sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it to zero.

  • Transfer in Fume Hood: Move the tared container into the fume hood. Carefully scoop the desired amount of L-Histidine, methyl ester into the container. Use an anti-static spatula to minimize powder dispersal.

  • Seal and Weigh: Securely close the container before removing it from the fume hood. Place it back on the balance to obtain the precise weight.

  • Adjust as Needed: If adjustments to the weight are necessary, return the sealed container to the fume hood before reopening it.

  • Immediate Cleanup: After weighing, decontaminate the spatula and any other reusable equipment. Dispose of the weigh paper and any contaminated bench liner in the appropriate solid waste container.

Diagram: Safe Weighing Workflow

Weighing_Workflow start Start prep Prepare Workspace in Fume Hood start->prep tare Tare Sealable Container prep->tare transfer Transfer Powder in Hood tare->transfer seal Seal Container transfer->seal weigh Weigh Sealed Container seal->weigh adjust Adjust Weight in Hood (if needed) weigh->adjust Incorrect Weight cleanup Clean Workspace & Tools weigh->cleanup Correct Weight adjust->seal end End cleanup->end

Caption: Step-by-step process for safely weighing L-Histidine, methyl ester.

Spill Management and Decontamination

Accidents can happen, but with a clear plan, they can be managed safely and effectively.

  • Minor Spills (Powder):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

    • Carefully wipe up the material, working from the outside in.

    • Place the contaminated paper towels in a sealed bag and dispose of it in the solid chemical waste container.

    • Clean the spill area with a suitable laboratory detergent and water.

  • Surface Decontamination: After each use, the work area should be thoroughly decontaminated. Wipe down the surface with a laboratory detergent, followed by 70% ethanol or another appropriate disinfectant.

Disposal Plan: Ensuring Environmental Responsibility

Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.

Waste Classification: While L-Histidine, methyl ester is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), its irritant properties necessitate careful disposal.[4] As a generator of the waste, it is your responsibility to make a hazardous waste determination.[4] In the absence of a definitive classification, it is best practice to handle it as chemical waste.

Disposal Procedure:

  • Solid Waste:

    • Collect all disposable materials contaminated with L-Histidine, methyl ester (e.g., gloves, weigh paper, paper towels from spill cleanup) in a clearly labeled, sealed plastic bag.

    • Place this bag in a designated solid chemical waste container. The container should be labeled "Solid Chemical Waste" and list the primary constituents.

  • Unused Product:

    • Unused or unwanted L-Histidine, methyl ester should be disposed of in its original container, placed within a larger, sealed container for chemical waste.

    • Never dispose of this chemical down the drain or in the regular trash.[5]

  • Contact Environmental Health and Safety (EHS):

    • Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS department for guidance on labeling and collection schedules.

Trustworthiness Self-Validation: This disposal plan ensures compliance by defaulting to the most conservative and safe approach. By treating the waste as chemical waste and involving your institution's EHS department, you ensure that all local, state, and federal regulations are met.

This guide provides a comprehensive framework for the safe handling of L-Histidine, methyl ester. By integrating these principles of hazard understanding, diligent PPE use, and methodical operational and disposal plans, you contribute to a culture of safety and scientific excellence in your laboratory.

References

  • Material Safety Data Sheet - l-Histidine methyl ester dihydrochloride, 97%. Cole-Parmer. [Link]

  • SAFETY DATA SHEET - L-Histidine methyl ester dihydrochloride. Thermo Fisher Scientific (Alfa Aesar). [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Glove Selection Chart. U.S. Department of Labor, Occupational Safety and Health Administration. [Link]

  • Chemical and Liquid-Resistant Gloves. Environmental Health and Safety, The University of Texas at Austin. [Link]

  • Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. University of Ottawa. [Link]

  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley - Environment, Health & Safety. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville - Environmental Health & Safety. [Link]

  • How to Clean Up Chemical Spills. TRADESAFE. [Link]

  • Guidance For Hazard Determination. U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). [Link]

  • Household Hazardous Waste. California Department of Toxic Substances Control. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Histidine, methyl ester
Reactant of Route 2
Reactant of Route 2
L-Histidine, methyl ester
© Copyright 2026 BenchChem. All Rights Reserved.